2,5-Dimethylfuran-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylfuran-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHCZMXKBCICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204315 | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow-orange liquid; meaty aroma | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
175.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.138-1.144 | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
55764-23-3 | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55764-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055764233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-3-FURANTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCT2259X5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2,5-Dimethylfuran-3-thiol chemical properties and structure
An In-Depth Technical Guide to 2,5-Dimethylfuran-3-thiol: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (DMFT), a potent sulfur-containing heterocyclic aroma compound. Valued for its intense meaty, roasted, and savory characteristics, DMFT is a critical component in the flavor and fragrance industry. This document delves into its chemical structure, physicochemical properties, organoleptic profile, and chemical reactivity, with a particular focus on its inherent instability. Furthermore, it outlines standard analytical methodologies for its identification and quantification, details its primary applications in food systems, and provides rigorous protocols for its safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this high-impact flavor chemical.
Introduction and Significance
This compound (CAS No. 55764-23-3) is a volatile organic compound that has been identified as a key character-impact aroma molecule in various cooked foods, including boiled meats and chicken broth.[1] Its significance lies in its exceptionally low odor threshold and its complex, desirable organoleptic profile, which is described as meaty, sulfurous, and reminiscent of roasted chicken.[1][2] As a flavoring agent, it is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), where it is listed under FEMA number 3451.[3][4]
The unique sensory properties of DMFT are derived from the synergistic combination of its furan scaffold and the reactive thiol group at the C3 position. While this structure is responsible for its sought-after aroma, it also introduces significant chemical instability, primarily through oxidative pathways.[5][6] Understanding the interplay between its structure, aroma, and reactivity is paramount for its effective application in commercial products and for its synthesis and handling in a research context.
Chemical Identity and Structure
The unambiguous identification of this compound is crucial for scientific and regulatory purposes. Its fundamental identifiers and structural details are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 55764-23-3 | [1][3][4] |
| FEMA Number | 3451 | [1][3][4] |
| JECFA Number | 1063 | [1][3] |
| Molecular Formula | C₆H₈OS | [1][7] |
| Molecular Weight | 128.19 g/mol | [3][7] |
| IUPAC Name | This compound | [3][7] |
| Synonyms | 2,5-Dimethyl-3-furanthiol, 3-Mercapto-2,5-dimethylfuran | [3][8] |
| InChI Key | DBBHCZMXKBCICL-UHFFFAOYSA-N | [3][7] |
| Canonical SMILES | CC1=CC(=C(O1)C)S | [3] |
Chemical Structure
The structure of DMFT consists of a five-membered furan ring substituted with methyl groups at the C2 and C5 positions and a thiol (-SH) group at the C3 position. This substitution pattern is critical to its chemical behavior and sensory characteristics.
Physicochemical and Organoleptic Properties
The physical state and sensory profile of DMFT dictate its handling requirements and applications. It is a volatile liquid with a potent and distinctive aroma.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Clear, light yellow to amber/orange liquid | [1][2][3][9] |
| Boiling Point | 175-177 °C at 760 mmHg | [1][3][9] |
| Specific Gravity | 1.138 - 1.144 @ 25 °C | [1][3] |
| Refractive Index | 1.500 - 1.520 @ 20 °C | [1][3] |
| Flash Point | 53.89 °C (129.00 °F) | [1][10] |
| Solubility | Insoluble in water; soluble in alcohol and organic oils | [1][3][10] |
Organoleptic Profile
DMFT is renowned for its powerful and complex aroma profile. Its sensory characteristics are highly concentration-dependent.
-
Aroma : At a concentration of 0.10% in propylene glycol, its aroma is described as sulfurous, with notes of lamb and roasted meat.[1] Other descriptors include green onion, brothy, and slightly tomato-like.[2]
-
Taste : At a concentration of 2 ppm, its taste profile is characterized as meaty, beefy, savory, with notes of chicken skin and a tropical sulfurous character.[2]
The presence of both the furan ring, often associated with sweet or caramelic notes, and the thiol group, known for sulfuric and meaty notes, results in the complex and highly valued savory profile of DMFT.
Synthesis and Chemical Reactivity
While specific industrial synthesis routes are often proprietary, a general understanding of its formation and inherent reactivity is essential for any scientist working with this compound.
Conceptual Synthetic Pathway
A plausible synthetic approach for DMFT would involve the selective introduction of a thiol group onto a 2,5-dimethylfuran precursor. A conceptual workflow is outlined below. This process leverages well-established principles of heterocyclic chemistry.
Causality of Experimental Choices:
-
Starting Material : 2,5-Dimethylfuran is a logical and readily available starting material.
-
Directed Thiolation : Direct introduction of a thiol group is challenging. A common strategy involves an intermediate step, such as lithiation or bromination, to create a reactive site at the C3 position. This is followed by quenching with a sulfur-donating electrophile.
-
Sulfur Source : Elemental sulfur (S₈) or other sulfur transfer reagents can be used to introduce the sulfur atom.
-
Reduction : The initial reaction may form a disulfide or other sulfur species, necessitating a final reduction step (e.g., with a mild reducing agent like NaBH₄ or LiAlH₄) to yield the free thiol.
-
Purification : Due to its volatility, vacuum distillation is an effective method for purification.
Chemical Reactivity and Stability
The principal challenge in working with DMFT is its limited stability.[6] The thiol group is highly susceptible to oxidation.
-
Oxidation : In the presence of air (oxygen), light, or trace metal catalysts, DMFT readily oxidizes to form bis(2,5-dimethyl-3-furyl) disulfide.[5][11] This dimerization results in a significant loss of the characteristic meaty aroma, as the disulfide has a much weaker and less impactful sensory profile.[5]
-
Other Degradation Pathways : Beyond dimerization, DMFT can participate in electrophilic coupling reactions, especially in complex aqueous systems like process flavorings.[12] Its stability is known to be poor in aqueous solutions, which necessitates its production in a powdered, spray-dried form for many food applications.[12]
This inherent reactivity mandates strict handling and storage conditions to preserve the compound's integrity and sensory properties.
Analytical Methodologies
Accurate analysis of DMFT is essential for quality control, research, and profiling its presence in food matrices.
Protocol 5.1: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for analyzing volatile compounds like DMFT.[13]
Methodology:
-
Sample Preparation : Prepare a dilute solution of the sample in a high-purity solvent (e.g., dichloromethane or diethyl ether). For complex matrices, a solvent extraction or solid-phase microextraction (SPME) may be required.
-
Injection : Inject 1 µL of the prepared sample into the GC inlet, typically operated in split mode to avoid column overloading due to the compound's high potency.
-
Chromatographic Separation :
-
Column : Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program : A typical program would start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 250 °C. This ensures separation from other volatile components.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Identification : The compound is identified by its characteristic retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[7] The mass spectrum will show a molecular ion (M⁺) at m/z 128 and characteristic fragmentation patterns.
-
Applications in the Food and Flavor Industry
The primary application of this compound is as a synthetic flavoring agent.[14] Its intense savory profile makes it invaluable for creating authentic meat flavors.
-
Flavor Formulations : It is a cornerstone ingredient in savory flavor creations, particularly for chicken, beef, pork, and lamb profiles.[1][15] It imparts a roasted, brothy, and rich character that is difficult to achieve with other compounds.
-
Processed Foods : It is used to enhance the flavor of a wide range of food products, including soups, sauces, bouillons, processed meats, vegetarian meat analogues, and savory snacks.
-
Patented Applications : Several patents describe specific applications, such as its use in meaty oil flavorings for frozen foods and in chicken oil flavorings to provide a strong, stable aroma and taste.[15]
Safety, Handling, and Storage
Given its reactivity and hazardous properties, adherence to strict safety and handling protocols is mandatory.
Table 3: GHS Hazard Classifications for this compound
| Hazard Class | Category | H-Statement | Reference(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [10][16] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][16] |
| Toxic by Inhalation/Skin Contact | - | R23/24/25: Toxic by inhalation, in contact with skin and if swallowed | [1] |
Protocol 7.1: Recommended Handling Procedures
-
Ventilation : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1][16]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[1][16]
-
Ignition Sources : Keep the compound away from open flames, sparks, and hot surfaces. Use grounding straps for containers to prevent static discharge.[1][17]
-
Spill Management : In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not allow the product to enter drains.[16][17]
Protocol 7.2: Long-Term Storage and Stability Management
-
Atmosphere : To prevent oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon).[18]
-
Temperature : Store in a cool, dark place. For long-term storage, refrigeration or freezing is recommended to slow degradation pathways.[9][16][18]
-
Container : Use a tightly sealed, airtight container, preferably made of amber glass to protect from light.[18]
-
Purity Check : Due to its instability, it is advisable to re-analyze the purity of the material by GC-MS if it has been stored for an extended period.
Conclusion
This compound is a powerful and indispensable aroma chemical that provides the characteristic savory and meaty notes essential to modern flavor creation. Its utility is, however, balanced by its inherent chemical instability, which presents significant challenges related to its synthesis, storage, and application. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for any scientist or developer aiming to leverage its unique sensory attributes effectively and safely.
References
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The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41569, this compound. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). 2,5-dimethyl-3-furanthiol. Retrieved from [Link]
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Xiamen Funing Industry Co.,Limited. (n.d.). This compound 55764-23-3. Retrieved from [Link]
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FlavScents. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. Retrieved from [Link]
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Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet - this compound. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2,5-Dimethyl-3-furanthiol. In NIST Chemistry WebBook. Retrieved from [Link]
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van Seeventer, P. B., et al. (2002). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 50(19), 5384-5389. Retrieved from [Link]
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The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. Retrieved from [Link]
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van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2002). Stability of Thiols in an Aqueous Process Flavoring. Journal of Agricultural and Food Chemistry, 50(19), 5384-5389. Retrieved from [Link]
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Lim, Y. H., & Shin, J. A. (2019). Reactivity and stability of selected flavor compounds. Journal of the Korean Society of Food Science and Nutrition, 48(10), 1079-1093. Retrieved from [Link]
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Advanced Biotech. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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SpectraBase. (n.d.). This compound - 13C NMR. Retrieved from [Link]
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Request PDF. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]
- Google Patents. (n.d.). US8324409B2 - Efficient method for preparing 2,5-dimethylfuran.
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PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-3- hydroxymethylfuran. Retrieved from [Link]
- Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol.
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The Meaty Note of Thermal Processing: A Technical Guide to the Natural Occurrence of 2,5-Dimethylfuran-3-thiol in Food
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylfuran-3-thiol, a potent aroma compound, is a key contributor to the desirable meaty and savory notes in a variety of thermally processed foods. Its presence, even at trace levels, can significantly impact the overall flavor profile. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, delving into its formation pathways, sensory significance, and the analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers in food science, flavor chemistry, and professionals in the drug development field who may encounter this compound in their studies.
Introduction: The Chemistry of a Meaty Aroma
This compound is a heterocyclic sulfur-containing volatile organic compound.[1][2] It is characterized by a powerful meaty, roasted, and slightly sulfurous aroma.[2] This compound is not typically found in raw or unprocessed foods; its formation is a direct result of the complex chemical reactions that occur during thermal processing, such as cooking and roasting. Understanding the genesis and characteristics of this potent flavor compound is crucial for food scientists aiming to optimize flavor profiles and for researchers in other fields who may need to identify and quantify it in various matrices.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈OS | [1] |
| Molecular Weight | 128.19 g/mol | [1] |
| Appearance | Clear yellow-orange liquid | [1] |
| Odor | Meaty aroma | [1] |
| Boiling Point | 175.00 to 177.00 °C @ 760.00 mm Hg | [1] |
| Solubility | Insoluble in water, soluble in organic solvents and oils | [1] |
| CAS Number | 55764-23-3 | [1] |
Natural Occurrence in Food Products
The presence of this compound has been identified in a range of thermally processed foods, where it contributes significantly to their characteristic aromas.
-
Cooked Meat: This compound is a key contributor to the desirable "meaty" flavor of cooked beef, poultry, and other meat products.[2][3] Its formation is directly linked to the cooking process, with higher temperatures and longer cooking times generally leading to increased concentrations.[4][5]
-
Roasted Coffee: In the realm of beverages, roasted coffee is a significant source of this compound.[6] The roasting process provides the necessary thermal energy for the Maillard reaction and other chemical transformations that lead to its formation, contributing to the complex aroma profile of coffee. The concentration of furan derivatives, including 2,5-dimethylfuran, is influenced by the roasting conditions.[6][7][8]
Formation Pathways: A Symphony of Reactions
The generation of this compound in food is a complex process, primarily driven by the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.
The Maillard Reaction: The Primary Route
The Maillard reaction is the cornerstone of flavor development in many cooked foods. The key precursors for the formation of this compound within this intricate network of reactions are:
-
Cysteine: This sulfur-containing amino acid is the primary sulfur donor.
-
Reducing Sugars: Pentoses and hexoses, such as ribose and glucose, provide the carbohydrate backbone.
The proposed mechanism involves the degradation of these precursors into highly reactive intermediates, which then combine to form the final furanthiol structure.
Caption: Simplified pathway for the formation of this compound.
Degradation of Thiamine (Vitamin B1)
Another notable pathway for the formation of furanthiols is the thermal degradation of thiamine.[9][10] Thiamine, which is naturally present in many food products, including meat and cereals, can break down upon heating to yield various volatile compounds, including sulfur-containing furans.
Analytical Methodologies for Quantification
The accurate quantification of this compound in complex food matrices presents an analytical challenge due to its high volatility, low concentration, and potential for instability. A robust and validated analytical method is essential for reliable results.
Sample Preparation: Extraction of Volatile Compounds
The initial and most critical step is the efficient extraction of the analyte from the food matrix while minimizing artifact formation. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for this purpose.
Experimental Protocol: HS-SPME Extraction
-
Sample Homogenization: Homogenize solid food samples to ensure a representative sample.
-
Vial Preparation: Place a precisely weighed amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
Internal Standard: Add a known amount of a suitable internal standard, such as a stable isotope-labeled analog (e.g., 2,5-dimethylfuran-d₆-3-thiol), to each sample for accurate quantification via stable isotope dilution analysis (SIDA).[11][12][13]
-
Matrix Modification: Add a saturated salt solution (e.g., NaCl) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the volatile compounds to reach equilibrium between the sample and the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
Desorption: Retract the fiber and immediately introduce it into the gas chromatograph (GC) injection port for thermal desorption of the analytes onto the analytical column.
Caption: Workflow for HS-SPME extraction of volatile compounds.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the technique of choice for the separation and identification of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
-
Gas Chromatograph (GC) System:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A capillary column with a suitable stationary phase for separating volatile sulfur compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 15°C/min, hold for 5 minutes.[14]
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 128, 113, 97) and its internal standard.
-
A full validation of the method should be performed, including assessment of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[15][16]
Impact of Processing Conditions on Concentration
The concentration of this compound in food is highly dependent on the processing conditions.
-
Temperature and Time: As key parameters in the Maillard reaction, both temperature and duration of heating play a crucial role. Generally, higher temperatures and longer processing times favor the formation of this compound, up to a certain point. Excessive heat can lead to its degradation.[4][17]
-
Roasting: In coffee, the degree of roast has a significant impact. Lighter roasts may not provide sufficient energy for its formation, while very dark roasts can lead to the degradation of furan derivatives.[6][18][19]
-
pH: The pH of the food matrix can influence the rate of the Maillard reaction and, consequently, the formation of this compound.
Conclusion and Future Perspectives
This compound is a pivotal aroma compound that defines the desirable meaty and savory characteristics of many thermally processed foods. Its formation is intricately linked to the Maillard reaction, with cysteine and reducing sugars as the primary precursors. The analytical quantification of this potent volatile requires sensitive and validated methods, such as HS-SPME-GC-MS with stable isotope dilution analysis.
Future research should focus on further elucidating the complex reaction networks leading to its formation to enable more precise control over flavor development in food products. Additionally, expanding the quantitative database of its concentration in a wider variety of foods and under different processing conditions will provide a more comprehensive understanding of its occurrence and significance. For professionals in drug development, an awareness of such potent, naturally occurring dietary compounds is essential when considering potential interactions or metabolic pathways.
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Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. (2021). Sandiego. [Link]
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Effect of cooking time and temperature on the heterocyclic amine content of fried beef patties. (n.d.). PubMed. [Link]
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Effect of roasting temperature on lipid and protein oxidation and amino acid residue side chain modification of beef patties. (n.d.). RSC Publishing. [Link]
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Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. (1991). Semantic Scholar. [Link]
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Furan in roasted, ground and brewed coffee. (2010). ResearchGate. [Link]
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Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS. (2021). PubMed. [Link]
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An In-depth Technical Guide to the Synthesis of 2,5-Dimethylfuran-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5-dimethylfuran-3-thiol, a significant organosulfur compound utilized in the flavor and fragrance industry and a potential building block in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of various synthetic strategies. The guide moves beyond a simple recitation of protocols to provide a causal understanding of experimental choices, grounded in established chemical principles. We will explore the synthesis of the 2,5-dimethylfuran precursor via the Paal-Knorr reaction and then delve into multiple strategic pathways for the introduction of the thiol moiety at the C3 position. Each proposed route is critically evaluated for its advantages and potential challenges, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Chemical Significance of this compound
This compound, also known as 3-mercapto-2,5-dimethylfuran, is a heterocyclic compound characterized by a furan ring substituted with two methyl groups at the 2 and 5 positions and a thiol group at the 3 position.[1] Its organoleptic properties are of particular interest, contributing to savory, meaty, and roasted flavor profiles, making it a valuable component in the food additive industry.[2] Beyond its application in flavor chemistry, the unique structural motif of a substituted furanthiol presents a scaffold of interest for medicinal chemistry and materials science.
The synthesis of this molecule, however, is not trivial. The control of regioselectivity in the functionalization of the furan ring, particularly at the C3 position, presents a significant synthetic challenge. This guide will provide a detailed exploration of plausible and scientifically sound synthetic routes to address this challenge.
Synthesis of the Precursor: 2,5-Dimethylfuran via Paal-Knorr Synthesis
The logical starting point for the synthesis of this compound is the readily accessible precursor, 2,5-dimethylfuran. The most efficient and widely adopted method for the preparation of 2,5-disubstituted furans is the Paal-Knorr synthesis. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[3][4] In the case of 2,5-dimethylfuran, the required precursor is hexane-2,5-dione.
Reaction Mechanism
The Paal-Knorr furan synthesis proceeds through the protonation of one carbonyl group, which facilitates the intramolecular nucleophilic attack by the enol form of the other carbonyl. The resulting cyclic hemiacetal then undergoes dehydration to yield the aromatic furan ring.[3]
Caption: Paal-Knorr synthesis of 2,5-dimethylfuran.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran
This protocol is based on established procedures for the Paal-Knorr furan synthesis.
Materials:
-
Hexane-2,5-dione
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (PTSA)
-
Toluene or other suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione and toluene.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of PTSA).
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude 2,5-dimethylfuran by distillation to obtain the pure product.
Strategic Pathways for the Thiolation of 2,5-Dimethylfuran
With the 2,5-dimethylfuran precursor in hand, the central challenge lies in the regioselective introduction of a thiol group at the C3 position. The furan ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C2 and C5 positions. Therefore, direct substitution at the C3 position requires a nuanced approach. This guide outlines four plausible synthetic strategies.
Caption: Overview of synthetic strategies to this compound.
Pathway A: Direct Electrophilic Thiolation
This approach aims to directly introduce a sulfur-containing group onto the 2,5-dimethylfuran ring, which is subsequently converted to the thiol. While electrophilic substitution on furans preferentially occurs at the α-positions (C2 and C5), the methyl groups at these positions in 2,5-dimethylfuran block these sites, potentially directing substitution to the β-positions (C3 and C4).
Reaction Scheme:
Sources
A Technical Guide to the Olfactory Threshold and Sensory Profile of 2,5-Dimethylfuran-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylfuran-3-thiol (CAS No. 55764-23-3) is a potent, sulfur-containing furan derivative that plays a significant role in the flavor and aroma of various cooked foods, most notably meat.[1][2] As a member of the volatile sulfur compounds (VSCs) class, it is characterized by an exceptionally low olfactory threshold, allowing it to impart distinct sensory characteristics even at trace concentrations.[3][4] This guide provides a comprehensive technical overview of the methodologies used to determine its olfactory threshold and characterize its sensory profile. It delves into the theoretical underpinnings of sensory science, details validated experimental protocols, and explains the rationale behind key procedural steps, offering a robust framework for its evaluation in research and development settings.
Introduction to this compound
This compound is a heteroaromatic compound recognized for its powerful aroma.[5] Volatile sulfur compounds are pivotal in food science, contributing desirable flavors in products like roasted meat, coffee, and certain fruits, but also potential off-flavors if not controlled.[3][4] The potency of these compounds stems from their low sensory detection thresholds.[4] this compound is particularly valued as a flavoring agent for its ability to confer a rich, meaty, and savory character.[1][6][7] Understanding its precise sensory attributes and the concentration at which it becomes perceptible is critical for its effective application in food product development and for studying its role in the overall flavor profile of complex food matrices.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 55764-23-3 | [6] |
| Molecular Formula | C6H8OS | [5] |
| Molecular Weight | 128.19 g/mol | [6] |
| Appearance | Clear yellow-orange liquid | [6][7] |
| Reported Odor | Sulfurous, Meaty | [2][5] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [6] |
The Olfactory System and Potent Sulfur Compounds
The human olfactory system exhibits a remarkable sensitivity to volatile sulfur compounds. This heightened perception is a key reason why compounds like this compound are considered "character-impact" compounds—molecules that define the characteristic aroma of a food.[8] Their potency is quantified by the olfactory threshold, which can be several orders of magnitude lower than that of other volatile classes like alcohols or ketones.[9] This necessitates specialized analytical techniques capable of handling trace concentrations and preventing analyte loss or degradation, as many thiols are chemically labile.[3][4]
Determination of Olfactory Threshold
The olfactory threshold is the minimum concentration of a substance that can be perceived by the human sense of smell. Two primary types of thresholds are typically measured:
-
Detection Threshold: The lowest concentration at which the presence of a stimulus is detected, though the specific odor may not be identifiable.
-
Recognition Threshold: The lowest concentration at which the odor can be identified and described. This is often considered a more robust and practical measure in flavor science.[9]
Methodologies for Threshold Determination
The determination of odor thresholds requires a combination of precise analytical instrumentation and rigorous sensory evaluation protocols.[10] The goal is to present a controlled, quantifiable concentration of the odorant to a panel of trained assessors.
Gas Chromatography-Olfactometry (GC-O): This is a powerful technique for identifying potent odorants in a complex mixture and determining their individual thresholds.[3] An effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a Flame Ionization Detector, FID, or Mass Spectrometer, MS) and the other to a sniffing port where a human assessor evaluates the aroma of the eluting compounds.[11]
Dynamic Olfactometry: This standardized method uses an olfactometer to present samples diluted with odor-free air at precise ratios to a panel.[10] It is highly effective for determining the overall odor concentration of a sample. The "Forced-Choice Ascending Concentration Series" method, such as the triangle test, is a common approach where panelists must choose the odor-containing port from a set of three (two blanks and one sample) at increasing concentrations.[10][12]
Experimental Protocol: Threshold Determination by GC-O
This protocol outlines a validated system for determining the recognition threshold of this compound in air.
Causality and Rationale:
-
High Purity Standard: The accuracy of the threshold value is fundamentally dependent on the purity of the chemical standard. Impurities, especially other potent sulfur compounds, can dramatically lower the perceived threshold.[9]
-
Sorbent Tube Trapping: Using a sorbent tube allows for the preconcentration of the volatile compound from a gas stream, enabling the precise injection of a known mass onto the GC system.
-
Trained Panel: Human assessors are the "detectors" in this experiment. Training ensures they can reliably recognize the specific "meaty, sulfurous" character of the target compound and are sensitive to low concentrations.[9]
-
Statistical Analysis: The geometric mean is used because sensory data for thresholds are typically log-normally distributed.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity (>98%) this compound in a suitable solvent (e.g., diethyl ether). Create a series of dilutions to cover a wide range of concentrations.
-
Sample Loading: Generate a controlled gas stream by passing purified, humidified air through a heated injector containing a known amount of the diluted standard. Pass a precise volume of this gas stream through a thermal desorption tube packed with a suitable sorbent (e.g., Tenax® TA) to trap a known mass of the analyte. Prepare a series of tubes with decreasing masses of the analyte.
-
GC-O Analysis:
-
Analyze the tubes using a thermal desorption-gas chromatography-olfactometry (TD-GC-O) system.
-
The GC column effluent is split (e.g., 1:1) between an FID and a heated sniffing port.
-
Humidified air is added to the sniffing port to prevent nasal dehydration.
-
-
Panel Assessment: A panel of at least eight trained assessors sniffs the effluent from the GC-O port. For each analysis (each tube), they record the time at which they detect and recognize the characteristic aroma of this compound.
-
Data Correlation: Correlate the panelist's recognition event with the corresponding peak on the FID chromatogram to confirm the identity of the compound.
-
Threshold Calculation: The individual recognition threshold for each panelist is the lowest mass of the compound that they correctly identified. The group threshold is calculated as the geometric mean of the individual thresholds. The result is typically expressed in ng/L of air.
Visual Workflow: GC-O Threshold Determination
Caption: Workflow for Olfactory Threshold Determination using GC-O.
Sensory Profile Characterization
While the threshold value quantifies potency, the sensory profile describes the aroma's character. A full profile provides a "fingerprint" of the compound, detailing its primary notes and any secondary nuances.
Methodology: Quantitative Descriptive Analysis (QDA)
QDA is a robust method for characterizing the sensory profile of a substance. It relies on a panel of highly trained assessors who can identify, describe, and quantify sensory attributes consistently.
Causality and Rationale:
-
Panel Training: The validity of QDA data hinges on the panel's ability to use a common vocabulary to describe aromas and to rate their intensities on a standardized scale. This requires extensive training with reference standards.
-
Reference Standards: Providing physical examples of aroma descriptors (e.g., a solution smelling "sulfurous," another smelling "roasted") anchors the panel's vocabulary and ensures all members are evaluating the same attribute.
-
Controlled Environment: Sensory analysis must be conducted in a neutral, odor-free environment with controlled lighting and temperature to prevent external factors from influencing perception.[9]
-
Replication and Statistical Analysis: Having panelists evaluate samples multiple times allows for the assessment of individual and panel performance. Analysis of Variance (ANOVA) is used to identify significant differences between samples and check for panel consistency.
Experimental Protocol: Sensory Profiling
-
Panel Selection and Training:
-
Screen candidates for sensory acuity and ability to describe perceptions.
-
Train a panel of 8-12 individuals over several sessions. During training, expose them to this compound at various concentrations alongside a wide range of aroma reference standards relevant to meaty and sulfurous notes.
-
Collaboratively, the panel develops a consensus vocabulary (a list of descriptors) for the compound.
-
-
Sample Preparation: Prepare solutions of this compound in a neutral medium (e.g., water with a non-volatile solvent to aid solubility, or deodorized oil) at a supra-threshold concentration. Samples should be presented in coded, identical containers.
-
Evaluation:
-
In individual, isolated sensory booths, panelists evaluate the sample.
-
They rate the intensity of each descriptor from the consensus vocabulary on a line scale (e.g., from 0 = not perceptible to 15 = extremely strong).
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Use statistical software to perform an ANOVA to analyze the data.
-
Visualize the results using a spider web (or radar) plot, which provides an intuitive representation of the compound's sensory fingerprint.
-
The Sensory Profile of this compound
Based on available literature, the sensory profile of this compound is dominated by meaty and sulfurous notes.
| Primary Descriptors | Secondary / Nuance Descriptors | References |
| Meaty | Roasted | [1][2][5][7][13] |
| Sulfurous | Boiled Beef-like | [2][5][13] |
| Chicken-like | Woody (faint) | [1][13] |
Note: The perceived character can be highly dependent on concentration. At low levels, it may provide a pleasant, savory, cooked-meat character, while at higher concentrations, the sulfurous notes can become more pronounced and potentially unpleasant.[3] The presence of different stereoisomers can also influence the final sensory perception.[14]
Visual Workflow: Sensory Profile Analysis
Caption: Workflow for Sensory Profile Characterization via QDA.
Applications and Significance
The well-defined, potent meaty character of this compound makes it a highly effective flavoring agent.[6] It is used in the food industry to:
-
Create or enhance meaty flavors in products like soups, sauces, and plant-based meat alternatives.[1]
-
Add a cooked, roasted note to savory snacks and processed foods.
-
Reconstitute flavor lost during thermal processing.
Its low threshold means that it is economically efficient, as very small quantities are needed to achieve the desired sensory effect.
Conclusion
This compound is a quintessential example of a character-impact sulfur compound. Its sensory properties are defined by an extremely low olfactory threshold and a distinct meaty, sulfurous aroma profile. The rigorous, validated methodologies of Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis are essential for accurately quantifying its potency and qualifying its specific sensory character. A thorough understanding of these properties and the methods used to measure them is indispensable for researchers and developers aiming to leverage this potent molecule in flavor creation and food product formulation.
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The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. (2011). ACS Symposium Series. [Link]
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2,5-dimethyl-3-furan thiol, 55764-23-3 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]
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Measurement of Odor Threshold by Triangle Odor Bag Method. (1990). Japan Association on Odor Environment. [Link]
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Measuring Odor Threshold Using a Simplified Olfactory Measurement Method - J-Stage. (2018). Japan Association on Odor Environment. [Link]
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Determining Ultra-Low Organic Molecular Odor Thresholds in Air Helps Identify the Most Potent Fungal Aroma Compound | Journal of Agricultural and Food Chemistry - ACS Publications. (2024). Journal of Agricultural and Food Chemistry. [Link]
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2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569 - PubChem. (n.d.). PubChem. [Link]
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(Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5. (n.d.). The Good Scents Company. [Link]
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Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. (2008). Journal of Agricultural and Food Chemistry. [Link]
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The Maillard Reaction and the Genesis of a Meaty Aroma: An In-depth Technical Guide to the Formation of 2,5-Dimethylfuran-3-thiol
Abstract
2,5-Dimethylfuran-3-thiol is a potent aroma compound, highly valued in the flavor and fragrance industry for its intense meaty, roasted, and slightly sulfurous notes. Its formation, primarily through the Maillard reaction, represents a complex interplay of precursors and reaction conditions. This technical guide provides an in-depth exploration of the chemical pathways leading to the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic intricacies, from the selection of precursors to the critical reaction parameters that govern its yield and sensory profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis and subsequent analysis, ensuring scientific integrity and reproducibility.
Introduction: The Chemical Architecture of Meaty Flavor
The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated together. This cascade of reactions is responsible for the desirable flavors and aromas in a vast array of cooked foods, from baked bread to roasted coffee. Within this complex chemical milieu, a class of sulfur-containing furan derivatives emerges as pivotal contributors to savory and meaty flavors. Among these, this compound stands out for its remarkably low odor threshold and its characteristic cooked meat aroma.[1] Understanding and controlling the formation of this molecule is of paramount importance for the development of authentic and impactful flavor profiles in food products and can have implications in pharmaceutical applications where taste masking or flavor enhancement is crucial.
This guide will illuminate the primary formation pathway of this compound, which is now understood to be a multi-step process initiated by the reaction of L-rhamnose, a 6-deoxyhexose, and the sulfur-containing amino acid, L-cysteine.
The Mechanistic Pathway: A Tale of Two Precursors
The formation of this compound is not a direct condensation of its primary precursors. Instead, it proceeds through the formation of a key intermediate, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) , also known as Furaneol®.[2] This caramel-like aroma compound is first generated from L-rhamnose and subsequently reacts with a sulfur source, typically hydrogen sulfide derived from the degradation of L-cysteine, to yield the target thiol.
Step 1: Formation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) from L-Rhamnose
L-rhamnose, a 6-deoxysugar, is the crucial starting material for the furanone ring structure. The reaction proceeds through several key stages of the Maillard reaction:
-
Initial Condensation and Amadori Rearrangement: The reaction begins with the condensation of the carbonyl group of L-rhamnose with the amino group of an amino acid (in a typical food system, though it can also form without) to form a Schiff base. This undergoes rearrangement to form a 1-amino-1-deoxyketose, the Amadori product.
-
Enolization and Dehydration: The Amadori product then undergoes enolization and subsequent dehydration. The 6-deoxy nature of rhamnose is critical here, as it directs the cyclization and dehydration pathway towards the formation of the 2,5-dimethylfuranone structure.
-
Cyclization and Formation of DMHF: The resulting intermediates cyclize and eliminate the amino acid to form the stable, aromatic-like furanone ring of DMHF.[2] The overall yield of DMHF is significantly influenced by reaction parameters such as pH, temperature, and the presence of catalysts like phosphate.
Caption: Formation of DMHF from L-Rhamnose.
Step 2: Conversion of DMHF to this compound
The pivotal step in the formation of the target thiol is the reaction of DMHF with a sulfur donor. In the context of the Maillard reaction, L-cysteine is the primary source of this sulfur, which is released as hydrogen sulfide (H₂S) upon thermal degradation.
The reaction between DMHF and cysteine (or H₂S) is highly dependent on pH.[3] At acidic to neutral pH, the reaction favors the formation of sulfur-substituted furan derivatives. The proposed mechanism involves the following key transformations:
-
Thiol Addition: The enone system of DMHF is susceptible to nucleophilic attack by hydrogen sulfide. This likely occurs via a Michael-type 1,4-addition of H₂S to the α,β-unsaturated ketone moiety of the furanone ring.
-
Substitution and Tautomerization: The subsequent steps are thought to involve the substitution of the hydroxyl group at the 4-position with a thiol group, or a series of tautomerizations and rearrangements that ultimately lead to the formation of this compound. It is also plausible that the reaction proceeds through the formation of 2,5-dimethyl-4-hydroxy-3(2H)-thiophenone as an intermediate, which is then reduced to the thiol.[3]
Caption: Conversion of DMHF to this compound.
Experimental Protocols: A Practical Guide to Synthesis and Analysis
The following protocols are designed to be self-validating, providing a robust framework for the generation and characterization of this compound.
Synthesis of this compound in a Model System
This protocol is adapted from the principles outlined in the study of the reaction between DMHF and cysteine.[3]
Materials:
-
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
-
L-cysteine hydrochloride monohydrate
-
Phosphate buffer (0.5 M)
-
High-pressure reaction vessel (e.g., Parr bomb)
-
Nitrogen gas
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M phosphate buffer and adjust the pH to 5.1. An acidic to neutral pH is crucial for favoring the formation of sulfur-containing furans.[3]
-
Dissolve DMHF (e.g., 1 mmol) and L-cysteine (e.g., 1.5 mmol, a slight molar excess) in the phosphate buffer (e.g., 50 mL).
-
-
Maillard Reaction:
-
Transfer the precursor solution to a high-pressure reaction vessel.
-
Purge the vessel with nitrogen gas for 5-10 minutes to create an inert atmosphere, minimizing oxidative side reactions.
-
Seal the vessel and heat to 160°C for 30 minutes.[3] The high temperature accelerates the Maillard reaction and the thermal degradation of cysteine to release hydrogen sulfide.
-
-
Extraction of Volatiles:
-
After the reaction, cool the vessel to room temperature in an ice bath.
-
Transfer the reaction mixture to a separatory funnel.
-
Perform a liquid-liquid extraction with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 1 mL. Caution: this compound is highly volatile.
-
Analytical Workflow: Identification and Quantification
The identification and quantification of the highly volatile and reactive this compound requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[4][5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Solid-Phase Microextraction (SPME) autosampler with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber
-
GC column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Procedure:
-
Sample Preparation (SPME):
-
Transfer an aliquot of the reaction mixture (or a diluted sample) into a 20 mL headspace vial.
-
Add a saturated NaCl solution to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[4]
-
Equilibrate the sample at a controlled temperature (e.g., 35°C) for 15 minutes.
-
Expose the CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile analytes.[4]
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC injector at a temperature of 280°C in splitless mode.
-
Oven Program:
-
Initial temperature: 32°C, hold for 4 minutes.
-
Ramp: 20°C/minute to 200°C.
-
Hold: 3 minutes at 200°C.[4]
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range: m/z 35-350.
-
For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Key ions for this compound (C₆H₈OS, MW: 128.19) would include the molecular ion at m/z 128 and characteristic fragment ions.
-
-
Data Interpretation:
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte with that of an authentic reference standard.
-
Quantification: For accurate quantification, an internal standard (e.g., a deuterated analog) should be used, and a calibration curve should be generated using a series of standard solutions.
Caption: Experimental workflow for synthesis and analysis.
Key Reaction Parameters and Their Influence
The successful formation of this compound is a delicate balance of several critical parameters:
| Parameter | Influence on Formation | Rationale and Field-Proven Insights |
| pH | High | The pH of the reaction medium is arguably the most critical factor. Acidic to slightly acidic conditions (pH 2.2-5.1) favor the formation of sulfur-containing furan and thiophene derivatives from DMHF and cysteine.[3] At higher pH (e.g., 7.1), the reaction shifts towards the formation of nitrogen-containing heterocycles like thiazoles and pyrazines.[3] |
| Temperature | High | Higher temperatures accelerate the rate of the Maillard reaction, the degradation of cysteine to H₂S, and the subsequent reaction with DMHF. However, excessively high temperatures can lead to unwanted side reactions and the formation of polycyclic aromatic hydrocarbons. A temperature of around 160°C provides a good balance between reaction rate and selectivity.[3] |
| Precursor Ratio | Moderate | A slight molar excess of the sulfur source (cysteine) can help to drive the reaction towards the formation of the thiol. However, a large excess may lead to the formation of other sulfur compounds and an overly sulfurous aroma profile. |
| Water Activity | Moderate | The Maillard reaction is favored at intermediate water activities. In very dry systems, reactant mobility is limited, while in very dilute systems, the concentration of reactants is too low for efficient reaction. |
| Atmosphere | High | An inert atmosphere (e.g., nitrogen) is essential to prevent the oxidation of the thiol product. Thiols are readily oxidized to disulfides, which have different and often less desirable sensory properties. |
Conclusion and Future Perspectives
The formation of this compound via the Maillard reaction is a testament to the chemical complexity that underpins our perception of flavor. By understanding the stepwise mechanistic pathway, from the initial formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone from L-rhamnose to its subsequent reaction with cysteine-derived hydrogen sulfide, researchers can gain precise control over the generation of this potent meaty aroma compound. The provided experimental protocols offer a robust starting point for the synthesis and analysis of this molecule, enabling further research into its applications in food science, and potentially in pharmaceuticals for flavor modulation.
Future research should focus on elucidating the precise reaction intermediates in the conversion of DMHF to the thiol, as well as exploring the influence of other food matrix components on the reaction pathway. The development of more efficient and scalable synthesis methods will also be crucial for the wider industrial application of this valuable flavor compound.
References
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Shu, C. K., & Ho, C. T. (1988). Effect of pH on the volatile formation from the reaction between cysteine and 2,5-dimethyl-4-hydroxy-3(2H)-furanone. Journal of Agricultural and Food Chemistry, 36(4), 801–803. [Link]
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Wang, Y., & Ho, C. T. (2008). Formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone through methylglyoxal: a Maillard reaction intermediate. Journal of Agricultural and Food Chemistry, 56(16), 7405–7409. [Link]
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Haleva-Toledo, E., Naim, M., Zehavi, U., & Rouseff, R. L. (1999). Effects of L-cysteine and N-acetyl-L-cysteine on 4-hydroxy-2, 5-dimethyl-3(2H)-furanone (furaneol), 5-(hydroxymethyl)furfural, and 5-methylfurfural formation and browning in buffer solutions containing either rhamnose or glucose and arginine. Journal of Agricultural and Food Chemistry, 47(10), 4140–4145. [Link]
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Whitfield, F. B., & Mottram, D. S. (1999). Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5. Journal of Agricultural and Food Chemistry, 47(4), 1626–1634. [Link]
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Lee, M. R., Lin, Y. T., & Li, Z. G. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]
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Zhang, Y., & Ho, C. T. (1997). Formation of Sulfur-Containing Flavor Compounds from Reactions of Furaneol and Cysteine, Glutathione, Hydrogen Sulfide, and Alanine/Hydrogen Sulfide. Journal of Agricultural and Food Chemistry, 45(4), 1210–1214. [Link]
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FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). Retrieved December 31, 2025, from [Link]
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Tanchotikul, U., & Hsieh, T. C. Y. (2000). Production of Meat-Like Flavor. ScienceAsia, 26, 219-224. [Link]
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Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System and an SPME Arrow. Retrieved December 31, 2025, from [Link]
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Restek. (2022, July 7). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. [Link]
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Blank, I., Devaud, S., & Fay, L. B. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters: Experimental Design Approach. Journal of Agricultural and Food Chemistry, 57(7), 2777–2784. [Link]
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Hofmann, T., & Schieberle, P. (1997). L-Rhamnose: progenitor of 2,5-dimethyl-4-hydroxy-3 [2H]-furanone formation by Pichia capsulata? Food Chemistry, 58(1-2), 153-157. [Link]
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Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5695-5721. [Link]
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Hofmann, T., & Schieberle, P. (2000). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 66(10), 4323–4328. [Link]
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Frank, N., et al. (2022). Do GC/MS methods available for furan and alkylfurans in food provide comparable results? – An interlaboratory study and safety assessment of 2-pentylfuran in food. Food Additives & Contaminants: Part A, 39(7), 1221-1234. [Link]
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Illmann, S., et al. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters. Journal of Agricultural and Food Chemistry, 57(7), 2777-2784. [Link]
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The Unseen Influence: A Technical Guide to the Thermal Degradation of Thiamin and the Genesis of Furanthiols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamin (Vitamin B1), a seemingly unassuming water-soluble vitamin, holds a complex and pivotal role beyond its nutritional significance. Under thermal stress, this essential nutrient embarks on a fascinating and intricate degradation cascade, yielding a class of potent aromatic compounds known as furanthiols. These molecules, particularly 2-methyl-3-furanthiol, are highly influential in the flavor profiles of cooked foods, especially meats, and their formation pathways are of profound interest in food chemistry and sensory science. Furthermore, the inherent instability of thiamin and the reactivity of its degradation products present significant challenges and opportunities in the pharmaceutical and drug development sectors. This in-depth technical guide provides a comprehensive exploration of the core chemical mechanisms governing the thermal degradation of thiamin to furanthiols, detailed analytical methodologies for their characterization and quantification, and insights into the broader implications for scientific research and development.
The Duality of Thiamin: Essential Nutrient and Potent Precursor
Thiamin, in its biologically active form, thiamin pyrophosphate (TPP), is an indispensable cofactor for enzymes crucial to carbohydrate and amino acid metabolism. Its structure, a pyrimidine ring linked to a thiazole ring by a methylene bridge, is the key to both its biological function and its susceptibility to degradation. The stability of thiamin is profoundly influenced by environmental factors, most notably temperature, pH, and the presence of other reactive species. Thermal processing, a cornerstone of food preparation and pharmaceutical manufacturing, can initiate a series of complex reactions that cleave the thiamin molecule, unlocking a cascade of volatile and semi-volatile compounds.[1]
The degradation of thiamin is not merely a loss of nutritional value; it is a generative process. The breakdown products of the thiazole moiety, in particular, serve as critical precursors to a range of sulfur-containing heterocyclic compounds that define the characteristic aromas of many cooked foods.[2] Among the most impactful of these are the furanthiols, which possess remarkably low odor thresholds and contribute significantly to the desirable "meaty" and "savory" notes in thermally processed products.
The Chemical Maze: Mechanistic Pathways of Furanthiol Formation
The thermal degradation of thiamin to furanthiols is not a single, linear reaction but a network of parallel and competing pathways. The Maillard reaction, the complex web of reactions between reducing sugars and amino acids, often plays a synergistic role, providing additional reactive intermediates that can interact with thiamin degradation products.[3][4] However, the intrinsic thermal lability of thiamin itself is a primary driver of furanthiol formation.
A pivotal intermediate in this transformation is 5-hydroxy-3-mercapto-2-pentanone .[5][6] The formation of this molecule from the thiazole ring of thiamin is a critical step. The subsequent intramolecular cyclization of this intermediate leads to the formation of the furanthiol ring structure.
The initial step involves the thermal cleavage of the thiamin molecule, primarily at the methylene bridge connecting the pyrimidine and thiazole rings. The liberated thiazole moiety then undergoes a series of rearrangements and reactions, influenced by factors such as pH and the presence of other reactive species, to yield 5-hydroxy-3-mercapto-2-pentanone. This key intermediate then undergoes an intramolecular cyclization, where the thiol group attacks the carbonyl carbon, followed by dehydration to form the furan ring, resulting in the formation of 2-methyl-3-furanthiol.
Analytical Vanguards: Methodologies for Investigation
The elucidation of thiamin degradation pathways and the quantification of the resulting furanthiols demand robust and sensitive analytical techniques. The inherent volatility and low concentrations of furanthiols in complex matrices necessitate specialized approaches.
Quantification of Thiamin and its Primary Degradation Products by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for monitoring the stability of thiamin and quantifying its non-volatile degradation products. A common approach involves pre-column or post-column derivatization to convert thiamin into a highly fluorescent thiochrome derivative, significantly enhancing detection sensitivity.[7]
Experimental Protocol: HPLC Analysis of Thiamin in Food Matrices [4][8][9]
-
Sample Preparation (Acid Hydrolysis & Enzymatic Digestion):
-
Homogenize 2-5 g of the food sample with 40-60 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 95-100°C for 30 minutes to release bound thiamin.
-
Cool the mixture to room temperature and adjust the pH to 4.5 with 2 M sodium acetate.
-
Add 500 mg of a suitable enzyme preparation (e.g., Taka-Diastase or Clara-Diastase) to hydrolyze thiamin phosphates.[10]
-
Incubate the mixture at 45-50°C for at least 3 hours, or overnight.
-
Stop the enzymatic reaction by adding 2 mL of 50% (w/v) trichloroacetic acid and heating at 100°C for 5 minutes to precipitate proteins.
-
Cool and centrifuge the mixture. Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
-
-
HPLC-UV/Fluorescence Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4][11]
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., 0.005 M ammonium acetate, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be 72% 0.005M NH4OAc (pH 5.0) and 28% MeOH.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Identification and Quantification of Furanthiols by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like furanthiols. Due to their often low concentrations and the complexity of food matrices, a sample concentration and cleanup step is typically required. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for this purpose, offering a solvent-free and sensitive method for extracting volatile analytes.[12][13]
Experimental Protocol: HS-SPME-GC-MS Analysis of Furanthiols [12][14]
-
Sample Preparation:
-
Place 1-5 g of the homogenized food sample into a 20 mL headspace vial.
-
For solid or semi-solid samples, the addition of a saturated salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.[15]
-
Add an internal standard (e.g., a deuterated analog of the target furanthiol) for accurate quantification.
-
-
HS-SPME Parameters:
-
Fiber: A fiber with a mixed-phase coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is often effective for trapping a broad range of volatile compounds, including furanthiols.
-
Equilibration: Equilibrate the sample vial at a controlled temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
-
GC-MS Conditions:
-
Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250-280°C) in splitless mode to maximize the transfer of analytes to the column.
-
Column: A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is commonly used for the separation of volatile sulfur compounds.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can be used to enhance sensitivity and selectivity.
-
Data Presentation: Factors Influencing Thiamin Stability
The stability of thiamin is a critical parameter in both food processing and pharmaceutical formulation. The following table summarizes the key factors that influence the rate of thiamin degradation.
| Factor | Effect on Thiamin Stability | Causality and Field-Proven Insights |
| Temperature | Increased temperature significantly accelerates degradation. | Follows Arrhenius kinetics; higher thermal energy overcomes the activation energy for cleavage of the methylene bridge and thiazole ring opening. |
| pH | Stability is highest in acidic conditions (pH < 6.0); degradation rate increases sharply in neutral to alkaline conditions. | The pyrimidine ring is protonated at lower pH, which stabilizes the molecule. At higher pH, the unprotonated form is more susceptible to nucleophilic attack and ring opening.[16] |
| Buffer System | The type and concentration of buffer salts can influence degradation rates. | Certain buffer anions can catalyze the degradation reaction. For instance, phosphate buffers have been shown to have a stronger catalytic effect than citrate buffers at higher pH.[16] |
| Presence of Reducing Sugars | Can accelerate thiamin degradation through the Maillard reaction. | Carbonyl intermediates from sugar degradation can react with the amino group of thiamin, leading to the formation of a wide range of reaction products.[3] |
| Metal Ions | Certain metal ions (e.g., Cu²⁺) can catalyze oxidative degradation. | Metal ions can facilitate electron transfer reactions, leading to the formation of reactive oxygen species that can attack the thiamin molecule.[11] |
Implications and Future Directions
The thermal degradation of thiamin is a double-edged sword. In the food industry, it is a key process in the development of desirable flavors, and understanding the mechanisms of furanthiol formation can lead to the creation of more appealing and authentic flavor profiles in processed foods. Conversely, in the context of nutrition and drug development, the instability of thiamin is a significant challenge. The loss of this essential vitamin during processing and storage can have nutritional consequences, and the formation of reactive degradation products can potentially impact the stability and efficacy of pharmaceutical formulations.
For researchers and drug development professionals, a thorough understanding of thiamin's degradation pathways is crucial for:
-
Formulation Development: Designing formulations with optimal pH and excipient compositions to minimize thiamin degradation and ensure shelf-life stability.
-
Stability Indicating Assays: Developing and validating analytical methods that can separate and quantify thiamin from its degradation products to accurately assess stability.
-
Interaction Studies: Investigating the potential for thiamin degradation products to interact with active pharmaceutical ingredients (APIs) or other excipients, which could affect drug safety and efficacy.
Future research in this area will likely focus on more detailed kinetic modeling of thiamin degradation in complex systems, the discovery of novel degradation products and their sensory or biological activities, and the development of innovative strategies to control or direct the degradation pathways to achieve desired outcomes, whether it be enhancing flavor or preserving nutritional and pharmaceutical integrity.
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Finglas, P. M. (2018). The Assay of Thiamine in Food. In B Vitamins and Folate: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry. Retrieved from [Link]
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Gu, Y., & Li, J. (2013). Reversed-phase high-performance liquid chromatography method with coulometric electrochemical and ultraviolet detection for the quantification of vitamins B1 (thiamine), B6 (pyridoxamine, pyridoxal and pyridoxine) and B12 in animal and plant foods. Journal of Chromatography A, 1297, 58-65. Retrieved from [Link]
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Tang, J., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Food Science and Human Wellness, 2(3-4), 101-107. Retrieved from [Link]
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Dwivedi, B. K., & Arnold, R. G. (1973). Chemistry of thiamine degradation in food products and model systems: a review. Journal of Agricultural and Food Chemistry, 21(1), 54-60. Retrieved from [Link]
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LookChem. (n.d.). 2-Pentanone, 5-hydroxy-3-mercapto-. Retrieved from [Link]
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Sriram, M., & Ghorai, P. (2019). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 4(7), 11849-11857. Retrieved from [Link]
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Hill, R. E., & Sayer, B. G. (1987). 5-Hydroxypentane-2,3-dione and 3-Amino-1-hydroxypropan-2-one, Putative Precursors of Vitamin B6. Canadian Journal of Chemistry, 65(11), 2592-2594. Retrieved from [Link]
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Reddy, R. P., & Larock, R. C. (2005). Synthesis of 2(3H)-Furanones via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(17), 6771-6779. Retrieved from [Link]
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Masuda, K. (1961). Studies on Vitamin B1 and Related Compounds. Cll. New Reaction of Thiamine. (4). Conversion of Thiamine in Strong Alkaline Solution. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 81(4), 544-547. Retrieved from [Link]
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- 6. 5-Hydroxy-3-mercapto-2-pentanone | C5H10O2S | CID 15047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 12. gcms.cz [gcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. m.youtube.com [m.youtube.com]
A Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylfuran-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Dimethylfuran-3-thiol (CAS No. 55764-23-3), a volatile sulfur compound of significant interest in flavor and fragrance chemistry as well as in other specialized areas of chemical research. This document collates and interprets available mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data. Recognizing the challenges in obtaining direct experimental spectra for this compound, this guide synthesizes information from established chemical databases and provides predicted spectral data based on established principles of spectroscopy and analysis of structurally similar compounds. Detailed, field-proven experimental protocols for acquiring high-quality MS and NMR data for volatile thiols are also presented, offering a robust framework for researchers.
Introduction: The Chemical Identity of this compound
This compound is a heteroaromatic compound known for its potent, meaty, and sulfurous aroma.[1][2] Its unique organoleptic properties make it a key component in the formulation of savory flavors.[3] Beyond its role in the food industry, its furanthiol moiety is a structural motif of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various matrices.
Chemical Structure and Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈OS | [4] |
| Molecular Weight | 128.19 g/mol | [3] |
| CAS Number | 55764-23-3 | [4] |
| Appearance | Light yellow to brown clear liquid | [5] |
| Boiling Point | 175-177 °C at 760 mmHg | [3] |
| IUPAC Name | This compound | [3] |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, and for elucidating its structure through fragmentation analysis. The primary ionization technique for volatile compounds like this is Electron Ionization (EI).
Predicted Electron Ionization Mass Spectrum
While a publicly available, high-resolution mass spectrum for this compound is not readily accessible, a predicted fragmentation pattern can be derived from its structure and comparison with similar molecules, such as 2-methyl-3-furanthiol.[6] The molecular ion peak (M⁺) is expected at m/z 128. The fragmentation is likely to proceed through pathways that stabilize the resulting cations, primarily involving the furan ring and the thiol group.
Expected Key Fragment Ions:
| m/z | Proposed Fragment | Comments |
| 128 | [C₆H₈OS]⁺ | Molecular Ion (M⁺) . Expected to be of moderate to high intensity. |
| 113 | [M - CH₃]⁺ | Loss of a methyl group from the furan ring. |
| 95 | [M - SH]⁺ | Loss of the sulfhydryl radical. |
| 85 | [M - C₂H₃O]⁺ | Cleavage of the furan ring. |
| 43 | [C₂H₃O]⁺ | Acetyl cation, a common fragment from cleavage of the furan ring. |
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile flavor compounds.[7][8] The following protocol is a robust starting point for the analysis of this compound.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Vial Preparation: Place 1-5 g of the sample matrix (e.g., food product, reaction mixture) into a 20 mL headspace vial.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated furan or a thiol with a different molecular weight) to ensure accurate quantification.
-
Matrix Modification: For aqueous samples, add NaCl to saturation to increase the volatility of the analyte.
-
Incubation: Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Ramp: 20 °C/min to 250 °C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
Workflow Diagram for GC-MS Analysis:
Caption: GC-MS analysis workflow from sample preparation to data processing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for its structural confirmation.
Predicted ¹H NMR Spectrum
Based on the principles of chemical shifts and spin-spin coupling, and by analogy with similar furan and thiol compounds, the following ¹H NMR spectrum is predicted for this compound.[9]
Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.0-6.2 | Singlet (s) | 1H | H-4 (furan ring proton) |
| ~3.2-3.5 | Singlet (s) | 1H | -SH (thiol proton) |
| ~2.3-2.5 | Singlet (s) | 3H | -CH₃ at C-5 |
| ~2.1-2.3 | Singlet (s) | 3H | -CH₃ at C-2 |
Causality behind predicted shifts: The furan ring proton (H-4) is expected to be in the aromatic region, though upfield compared to benzene due to the influence of the oxygen atom. The methyl protons are slightly deshielded due to their attachment to the furan ring. The thiol proton chemical shift can be variable and is concentration and solvent dependent; it is often a broad singlet and may not show coupling.
Predicted ¹³C NMR Spectrum
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C-5 (carbon attached to methyl) |
| ~145-150 | C-2 (carbon attached to methyl) |
| ~115-120 | C-4 (furan ring CH) |
| ~110-115 | C-3 (carbon attached to thiol) |
| ~13-15 | -CH₃ at C-5 |
| ~11-13 | -CH₃ at C-2 |
Causality behind predicted shifts: The carbons of the furan ring appear in the downfield region characteristic of aromatic and heteroaromatic systems. The carbons attached to the oxygen (C-2 and C-5) are expected to be the most downfield. The carbon bearing the thiol group (C-3) will be upfield relative to the oxygen-bound carbons. The methyl carbons will appear in the typical upfield aliphatic region.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra of volatile and potentially air-sensitive thiols requires careful sample preparation and instrument setup.[12][13][14]
Sample Preparation:
-
Solvent Selection: Use a deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃) for non-polar compounds.
-
Sample Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Degassing (Optional but Recommended): For sensitive samples or for long-term experiments, degas the sample by bubbling an inert gas (argon or nitrogen) through the solution for several minutes to remove dissolved oxygen, which can broaden NMR signals.
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Workflow Diagram for NMR Analysis:
Caption: NMR analysis workflow from sample preparation to spectral interpretation.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and establishes robust protocols for its analysis using GC-MS and NMR spectroscopy. While direct, publicly available experimental data remains somewhat elusive, the predictive analysis and detailed methodologies presented herein offer a solid foundation for researchers in the fields of flavor science, drug development, and chemical synthesis to confidently identify and characterize this important molecule. The provided protocols are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.
References
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- 2. Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909) - FooDB [foodb.ca]
- 3. 2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl-3-furanthiol [webbook.nist.gov]
- 5. 2,5-Dimethyl-3-furanthiol | CymitQuimica [cymitquimica.com]
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- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. rsc.org [rsc.org]
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- 14. rsc.org [rsc.org]
The Discovery of 2,5-Dimethylfuran-3-thiol: Unraveling a Potent Meaty, Sulfurous Aroma Compound in Roasted Coffee
An In-depth Technical Guide for Researchers and Scientists
Abstract
The aroma of roasted coffee is one of the most complex and appreciated sensory experiences, derived from hundreds of volatile organic compounds formed during the roasting process. Among these, sulfur-containing compounds, particularly thiols, are recognized as key contributors due to their exceptionally low odor thresholds. This technical guide delves into the discovery and characterization of 2,5-Dimethylfuran-3-thiol (DMFT), a potent aroma compound that contributes meaty and sulfurous notes to the coffee bouquet. We will explore the definitive analytical workflows that led to its unequivocal identification, the proposed Maillard reaction pathways for its formation, its significant sensory impact, and the synthesis of reference standards required for its study. This document serves as a core reference for researchers in flavor chemistry, food science, and analytical sciences.
Introduction: The Crucial Role of Thiols in Coffee Aroma
The characteristic aroma of freshly roasted and brewed coffee is the result of a complex interplay of chemical reactions occurring at temperatures exceeding 200°C. While classes like pyrazines, ketones, and aldehydes are abundant, it is often the trace-level sulfur compounds that impart defining character notes. Thiols, or mercaptans, are particularly significant; their sensory impact is disproportionately large relative to their concentration due to possessing some of the lowest odor thresholds known.[1] Compounds like 2-furfurylthiol are famous for imparting the quintessential "roasty" coffee aroma, but the identification of novel thiols continues to refine our understanding of this complex sensory profile. The discovery of this compound represents a significant addition to this potent class of coffee odorants.
The Discovery: From Tentative Identification to Definitive Confirmation
The journey to identifying this compound (DMFT) in coffee was a process of advancing analytical capability. For years, its presence was suspected, with several studies tentatively identifying the compound in complex food matrices like coffee and beef. However, a definitive, unequivocal identification remained elusive due to its low concentration and the complexity of the coffee volatile fraction.
The breakthrough came in 2023 when Houben and Gassenmeier published their work confirming the occurrence of DMFT in ground coffee beans.[2] This confirmation was made possible by a powerful analytical approach and, crucially, the use of an authentic reference standard to match against the natural product. This discovery moved DMFT from a theoretical contributor to a confirmed component of coffee's aroma profile.
Analytical Workflow: The Strategy for Unequivocal Identification
The challenge in identifying trace-level thiols lies in separating them from a complex matrix and detecting them with sufficient sensitivity and specificity. The successful identification of DMFT relied on a multi-step, high-resolution analytical workflow.
Extraction: Simultaneous Distillation-Extraction (SDE)
The first step is to isolate the volatile and semi-volatile compounds from the solid coffee matrix. For the definitive identification of DMFT, Simultaneous Distillation-Extraction (SDE) was employed.[2]
Causality Behind Experimental Choice: SDE is a vigorous and effective technique for extracting a broad range of volatile and semi-volatile compounds from a complex solid matrix. It uses a combination of steam distillation and solvent extraction to simultaneously separate compounds based on their volatility and then capture them in an organic solvent. This is particularly useful for aroma compounds that are present in low concentrations, ensuring a comprehensive extraction for subsequent analysis.
Identification: Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (2D GC-TOF-MS)
The cornerstone of the identification was the use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS).[2]
Causality Behind Experimental Choice:
-
Two-Dimensional Gas Chromatography (GCxGC): A standard one-dimensional GC separation is insufficient to resolve the thousands of volatile compounds present in a coffee extract. GCxGC adds a second, shorter column with a different stationary phase. This provides a second dimension of separation, dramatically increasing peak capacity and resolving power. It allows for the separation of compounds that would co-elute (overlap) on a single column, which is essential for isolating a trace compound like DMFT from major components.
-
Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is a high-speed mass analyzer. This speed is critical for GCxGC, which produces very narrow peaks (often less than 100 milliseconds wide). A TOF-MS can acquire hundreds of full mass spectra across a single narrow peak, providing high-quality data for confident identification.
The unequivocal identification was achieved by matching the retention times on both GC columns and the full mass spectrum of the compound found in the coffee extract with those of the synthesized, authentic this compound reference standard.
Proposed Formation Pathway During Roasting
This compound is not present in green coffee beans; it is a product of the complex cascade of chemical changes during roasting, primarily the Maillard reaction. This reaction occurs between reducing sugars and amino acids, producing a vast array of flavor compounds.
Based on studies of analogous furanthiols like 2-methyl-3-furanthiol, a scientifically grounded pathway can be proposed for DMFT formation.[3][4][5][6]
Key Precursors:
-
Pentose Sugars: The five-carbon furan ring structure strongly suggests a pentose sugar precursor. Ribose, which is present in green coffee beans, is a likely candidate.[3][5]
-
Sulfur Donor: The thiol group (-SH) is derived from the thermal degradation of sulfur-containing amino acids, with cysteine being the primary donor.[3][5]
Proposed Mechanism: The reaction proceeds through several key intermediate steps:
-
Initial Condensation: The Maillard reaction begins with the condensation of ribose and cysteine.
-
Formation of Deoxyosones: The sugar molecule undergoes dehydration to form highly reactive dicarbonyl intermediates, known as deoxyosones. Specifically, a 1,4-dideoxypentosone intermediate is proposed as the critical precursor for the furan ring.[3][4]
-
Cyclization: This deoxyosone intermediate cyclizes to form a furanone precursor.
-
Sulfur Addition: Hydrogen sulfide (H₂S), released from the thermal degradation of cysteine, reacts with the furanone intermediate. This nucleophilic addition introduces the sulfur atom onto the furan ring.
-
Final Thiol Formation: Subsequent rearrangement and reduction steps lead to the final stable aromatic thiol, this compound.
This pathway highlights how the intact carbon skeleton of the pentose sugar is largely incorporated into the final aroma molecule.[3]
Sensory Impact and Significance
The true importance of an aroma compound is defined by its sensory characteristics and its odor detection threshold—the lowest concentration at which it can be perceived. Thiols are renowned for their potency, and DMFT is no exception.
| Property | Description | Source(s) |
| Chemical Formula | C₆H₈OS | [7] |
| CAS Number | 55764-23-3 | [7] |
| Aroma Profile | Meaty, Sulfurous, Roasted, Onion | [7][8][9] |
| Odor Threshold (Air) | 0.0000035 - 0.000014 mg/m³ | [8] |
The odor threshold for DMFT is exceptionally low, measured in the parts-per-trillion range. This confirms that even at the trace concentrations found in coffee, it can exert a significant influence on the overall aroma profile. Its characteristic "meaty" and "sulfurous" notes can add savory depth and complexity, contributing to the rich bouquet that distinguishes different coffee varieties and roast levels. While specific quantitative data on its concentration in various coffees is still an emerging area of research, its confirmed presence and potent sensory profile solidify its role as a key coffee odorant.
Synthesis of the Authentic Reference Standard
The unequivocal identification of any natural product requires the synthesis of an authentic chemical standard for comparison. While detailed, peer-reviewed synthesis procedures for DMFT are not widely published, methods can be inferred from patents and analogous chemical syntheses for related furanthiols.[3][4]
A plausible synthetic route often starts with a corresponding furan or furanone precursor. For instance, a common strategy involves:
-
Starting Material: Begin with 2,5-dimethylfuran.
-
Introduction of a Functional Group: Introduce a functional group at the 3-position that can later be converted to a thiol. This can be achieved through various organic reactions, such as sulfonation followed by reduction.
-
Conversion to Thiol: The functionalized intermediate is then converted to the final thiol. A patent for related furanthiols describes reacting a precursor with a sulfurizing agent to yield the desired product.[3]
Step-by-Step Conceptual Protocol (Analogous to related syntheses):
-
Charge Reactor: A flask is charged with a suitable precursor like 2,5-dimethyl-2,3-dihydrofuran-3-one.
-
Sulfurization: The precursor is reacted with a source of sulfur, such as hydrogen sulfide in the presence of an acid catalyst, or a reagent like Lawesson's reagent.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent under controlled temperature to manage reactivity and by-product formation.
-
Workup and Purification: After the reaction is complete, the mixture is neutralized, and the organic product is extracted.
-
Final Purification: The crude product is purified using techniques like distillation or column chromatography to yield the pure this compound as a reference standard.
This synthesis is critical not only for initial identification but also for developing quantitative methods (e.g., stable isotope dilution assays) to measure the concentration of DMFT in coffee samples.
Conclusion
The definitive discovery of this compound in roasted coffee is a testament to the power of modern analytical techniques in unraveling the complexities of food chemistry. Its identification via 2D GC-TOF-MS, guided by a plausible formation pathway rooted in the Maillard reaction of pentose sugars and cysteine, fills an important gap in our knowledge of coffee aroma. The compound's exceptionally low odor threshold and its meaty, sulfurous aroma profile confirm its status as a key impact compound, contributing significant depth and character to the final cup. This guide provides a foundational understanding of this important molecule, offering a validated framework for future research into its quantitative distribution, modulation through roasting, and precise contribution to the sensory experience of coffee.
References
-
Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714–2721. Available from: [Link]
-
Van Gemert, L. J. (2011). Odour Thresholds: Compilations of Odour Threshold Values in Air, Water and Other Media. Oliemans Punter & Partners BV. Available from: [Link]
-
Cerny, C., & Davidek, T. (2006). α-Mercaptoketone Formation during the Maillard Reaction of Cysteine and [1-¹³C]Ribose. Journal of Agricultural and Food Chemistry, 54(12), 4366–4370. Available from: [Link]
-
Grosch, W. (1998). AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS. ASIC, 17 Colloque, Nairobi, 119-128. Available from: [Link]
-
Houben, E., & Gassenmeier, K. (2023). Identification of 2,5-dimethyl-3-furanthiol in coffee by two dimensional GC TOF MS. SCIREA Journal of Agriculture, 8(2), 97-105. Available from: [Link]
- Mottram, D. S. (2007). The role of sulfur chemistry in thermal generation of aroma. In Flavour Development, Analysis and Perception in Food and Beverages (pp. 188-213). Woodhead Publishing.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 41569, 2,5-Dimethyl-3-furanthiol. Retrieved from [Link].
-
Tominaga, T., & Dubourdieu, D. (2006). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Journal of Agricultural and Food Chemistry, 54(1), 29-33. Available from: [Link]
- Wilson, R. A., & Katz, I. (1977). U.S. Patent No. 4,055,578. Washington, DC: U.S. Patent and Trademark Office.
-
Zhang, Y., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Food Science and Human Wellness, 2(3-4), 121-127. Available from: [Link]
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- 3. US4055578A - Certain furan-3-thiols, certain dihydro derivatives thereof and 2,5-dimethyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]
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The Genesis of a Savory Sensation: A Technical Guide to the Precursors and Formation of 2,5-Dimethylfuran-3-thiol in Meat Flavors
Introduction: Deconstructing the Essence of "Meaty" Aroma
The rich, savory, and roasted aroma that defines cooked meat is not a single entity but a complex symphony of hundreds of volatile compounds. Among these, a select few potent odorants are responsible for the characteristic "meaty" flavor profile that is so highly valued by consumers. One of the most significant contributors to this desirable aroma is 2,5-dimethylfuran-3-thiol , a sulfur-containing heterocyclic compound with an intensely meaty and roasted aroma.[1][2] Understanding the precursors and the intricate chemical pathways that lead to its formation is paramount for researchers and food scientists aiming to enhance and control the flavor of meat and meat products.
This technical guide provides an in-depth exploration of the core precursors and the fundamental chemical reactions—primarily the Maillard reaction and Strecker degradation—that govern the formation of this compound. We will delve into the synergistic interplay of simple, naturally occurring molecules within the meat matrix that, upon heating, orchestrate the creation of this pivotal flavor compound.
The Core Chemical Architecture: Maillard Reaction and Strecker Degradation
The formation of the vast majority of flavor compounds in cooked meat, including this compound, is driven by a cascade of non-enzymatic browning reactions, collectively known as the Maillard reaction, and the subsequent Strecker degradation of amino acids.[3][4][5] These processes are initiated by the thermal treatment of meat, where naturally present reducing sugars and amino acids interact to produce a plethora of volatile and non-volatile products.[3][6]
The Maillard reaction can be broadly divided into three stages:
-
Initial Stage: Condensation of a reducing sugar (like ribose) with a free amino group from an amino acid (like cysteine) to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori or Heyns rearrangement to form ketosamines or aldosamines.
-
Intermediate Stage: Dehydration and fragmentation of the Amadori/Heyns products lead to the formation of highly reactive dicarbonyl compounds, such as deoxysones.[7]
-
Final Stage: These reactive intermediates undergo further reactions, including condensation and polymerization, to form a wide array of heterocyclic compounds, including furans, thiophenes, pyrazines, and the melanoidin pigments responsible for the brown color of cooked meat.[3][6]
Strecker degradation is a crucial subset of the Maillard reaction where α-amino acids are degraded in the presence of dicarbonyl compounds (formed during the intermediate stage of the Maillard reaction) to produce Strecker aldehydes, which contribute to the overall aroma profile, and α-aminoketones, which are important precursors for many heterocyclic flavor compounds.[3][7][8]
Key Precursors for this compound Formation
The formation of this compound is not coincidental but requires the presence of specific precursor molecules within the raw meat. The primary building blocks are a sulfur-containing amino acid and a pentose sugar.
Cysteine: The Essential Sulfur Donor
The sulfur atom in this compound originates from the amino acid cysteine .[4][9][10][11] Cysteine is a crucial precursor for a wide range of sulfur-containing flavor compounds that are essential for the characteristic "meaty" aroma.[4][12] During the Maillard reaction, the sulfhydryl group (-SH) of cysteine is highly reactive and readily participates in the formation of thiols, sulfides, and disulfides.
Ribose: The Pentose Carbon Backbone
The furan ring and the methyl groups of this compound are derived from the thermal degradation of ribose , a five-carbon (pentose) reducing sugar.[4][9][13] Ribose is naturally present in meat, primarily as a component of ribonucleotides like inosine monophosphate (IMP).[3][14] The rate of the Maillard reaction is significantly faster with pentoses like ribose compared to hexoses like glucose, making ribose a particularly important precursor in meat flavor development.[13]
Thiamine (Vitamin B1): An Alternative Pathway
While the reaction between cysteine and ribose is a primary pathway, the thermal degradation of thiamine (vitamin B1) also serves as a significant source of this compound and other important furanthiols.[3][8][10][15][16][17] Thiamine contains both a sulfur atom and a thiazole ring, which upon heating, can break down to yield fragments that contribute to the formation of meaty aroma compounds.[3][8]
The Formation Pathway of this compound
The precise mechanism for the formation of this compound is complex and involves a series of intermediate steps. A key proposed pathway involves the reaction of hydrogen sulfide (derived from the degradation of cysteine) with a furanone intermediate that is formed from the degradation of ribose.
A simplified, yet illustrative, pathway is presented below:
Caption: Simplified reaction pathway for this compound formation.
Experimental Protocols for Precursor and Flavor Compound Analysis
The identification and quantification of flavor precursors and the final volatile compounds in meat require sophisticated analytical techniques. A standard workflow for this analysis is outlined below.
Workflow for Meat Flavor Analysis
Caption: General workflow for the analysis of meat flavor compounds.
Detailed Protocol: Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a robust method for the extraction and analysis of volatile compounds from a meat sample.
1. Sample Preparation:
- Homogenize a known weight (e.g., 5 g) of the cooked meat sample.
- Place the homogenized sample into a 20 mL headspace vial.
- Add a saturated solution of NaCl to enhance the release of volatiles.
- Add a known amount of an internal standard (e.g., a deuterated analog of the target analyte) for quantification.
- Seal the vial with a PTFE/silicone septum.
2. SPME Extraction:
- Equilibrate the sample vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
- Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph.
- Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
- Use a temperature program to elute the compounds based on their boiling points and polarity.
- Detect and identify the compounds using a mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).
- For odor-active compounds, a GC-Olfactometry (GC-O) port can be used in parallel with the MS detector to have a human assessor identify the aroma of each eluting compound.
4. Quantification:
- Quantify the concentration of this compound and its precursors using the stable isotope dilution assay (SIDA) method, which provides high accuracy by correcting for losses during sample preparation and analysis.
Quantitative Data on Precursor Impact
The concentration of precursors has a direct impact on the final concentration of the desired flavor compound. The following table summarizes hypothetical, yet representative, data from model system experiments to illustrate these relationships.
| Precursor System (in model reaction) | Reaction Conditions | Yield of this compound (mol%) |
| Cysteine + Ribose | 140°C, 30 min, pH 5.5 | 0.8 |
| Cysteine + Glucose | 140°C, 30 min, pH 5.5 | 0.2 |
| Methionine + Ribose | 140°C, 30 min, pH 5.5 | < 0.01 |
| Thiamine | 180°C, 10 min, dry heat | 0.5 |
This table is illustrative and based on general findings in the literature. Actual yields can vary significantly based on the specific reaction matrix and conditions.[18]
Conclusion and Future Perspectives
The formation of this compound is a cornerstone of the desirable "meaty" flavor profile. Its synthesis is a testament to the elegant complexity of food chemistry, arising from the thermally induced interaction of fundamental building blocks: cysteine, ribose, and thiamine. A thorough understanding of these precursor relationships and the governing reaction pathways, such as the Maillard reaction and Strecker degradation, provides a powerful toolkit for the food industry. By controlling the presence of these precursors and the processing conditions, it is possible to modulate and enhance the savory characteristics of meat and meat-analog products.
Future research will likely focus on elucidating the more nuanced aspects of these reaction pathways, including the influence of the food matrix, the role of other minor components, and the development of novel processing technologies to optimize the formation of desirable flavor compounds while minimizing the generation of undesirable ones.
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Chemical and physical properties of 2,5-Dimethylfuran-3-thiol
An In-depth Technical Guide to 2,5-Dimethylfuran-3-thiol
Abstract
This compound, CAS 55764-23-3, is a potent sulfur-containing heterocyclic compound that has garnered significant interest, primarily within the flavor and fragrance industry. Its powerful meaty, savory, and sulfurous aroma profile makes it a key component in the formulation of various food flavorings.[1][2] Beyond its organoleptic properties, its furan scaffold is a recurring motif in medicinal chemistry, making an understanding of its properties relevant to a broader scientific audience.[2][3] This guide provides a comprehensive technical overview of the chemical and physical properties of this compound, its synthesis and reactivity, detailed spectral analysis, and safety considerations. The objective is to furnish researchers and drug development professionals with the foundational knowledge required for its effective handling, analysis, and potential application.
Molecular Identity and Core Physical Properties
This compound is classified as a heteroaromatic compound, specifically a substituted furan.[4] The molecule consists of a five-membered furan ring with methyl groups at positions 2 and 5, and a thiol (sulfhydryl, -SH) group at position 3. This structure is fundamental to its distinct chemical reactivity and sensory characteristics.
Chemical Identifiers
A consistent and accurate identification of the compound is critical for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 55764-23-3 | [5][6] |
| IUPAC Name | This compound | [4][5] |
| Molecular Formula | C₆H₈OS | [6][7] |
| Molecular Weight | 128.19 g/mol | [3][5] |
| InChI | InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3 | [5][6] |
| InChIKey | DBBHCZMXKBCICL-UHFFFAOYSA-N | [4][5] |
| SMILES | CC1=CC(=C(O1)C)S | [5] |
| FEMA Number | 3451 | [5] |
Physical and Chemical Properties
The physical state and solubility are primary determinants of how the compound is stored, handled, and formulated. It typically presents as a clear amber to orange or light yellow liquid.[1][7][8]
| Property | Value | Conditions | Source |
| Appearance | Clear amber to orange liquid | Ambient | [1] |
| Boiling Point | 175-177 °C | @ 760 mmHg | [3][8][9] |
| Density | 1.138 - 1.144 g/cm³ | @ 25.00 °C | [5] |
| Refractive Index | 1.500 - 1.520 | @ 20.00 °C | [5] |
| Flash Point | 53.89 °C (129.00 °F) | Tag Closed Cup | [5][9] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils. | Ambient | [3] |
Synthesis, Reactivity, and Chemical Stability
Understanding the synthesis and inherent reactivity of this compound is crucial for its application and for anticipating potential degradation pathways.
Conceptual Synthesis Pathway
While numerous proprietary methods exist for the industrial production of flavor compounds, a plausible laboratory-scale synthesis can be conceptualized based on established furan chemistry. A common approach involves the construction of the substituted furan ring, followed by the introduction of the thiol group.
The following workflow represents a logical, multi-step synthesis. Causality: The process begins with the Paal-Knorr furan synthesis, a robust and widely-used method for creating substituted furans from 1,4-dicarbonyl compounds. Subsequent steps focus on creating a reactive site for the introduction of the sulfur moiety.
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Stability
The chemistry of this compound is dominated by the furan ring and the thiol group.
-
Oxidation: Thiols are notoriously susceptible to oxidation. The primary degradation pathway involves the oxidation of two thiol molecules to form a disulfide, 3,3'-dithiobis[2,5-dimethylfuran].[1] This process can occur simply upon exposure to air (autoxidation) and is accelerated by heat and light.[4] This high reactivity is attributed to the ease of abstracting a hydrogen atom from the thiol group, forming a stabilized thiyl radical.[1] Causality: This inherent instability necessitates storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to preserve its integrity.
Caption: Primary oxidative degradation pathway of this compound.
-
Furan Ring Reactivity: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[10] However, it is less aromatic than thiophene or benzene and can undergo ring-opening reactions under strongly acidic conditions or with certain oxidizing agents.[7][11] The electron-donating nature of the two methyl groups further activates the ring, while the thiol group's influence depends on the reaction conditions.
Analytical Characterization
Accurate identification and quantification rely on modern analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier method for analyzing this volatile compound.
Gas Chromatography (GC)
Due to its volatility and thermal stability, this compound is well-suited for GC analysis.
-
Protocol:
-
Injector: Use a split/splitless inlet, typically at 250 °C. A split injection is suitable for concentrated samples to avoid column overloading.
-
Column: A non-polar or mid-polar capillary column is effective. A common choice is a 5% Phenyl Polysiloxane column (e.g., DB-5ms), 30 m length, 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 280 °C.
-
Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
-
Retention Index: The Kovats Retention Index on a standard non-polar column is approximately 951.[3] This value is a critical parameter for tentative identification in complex mixtures.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.
-
Key Fragmentation Patterns: The fragmentation of furan-thiols is complex. Causality: The fragmentation process is initiated by the ionization of the molecule, typically by removing an electron from the sulfur atom or the furan ring's π-system. The resulting molecular ion (M⁺) at m/z 128 then undergoes a series of bond cleavages and rearrangements. Key expected fragments include:
-
Loss of H: [M-H]⁺ at m/z 127.
-
Loss of SH: [M-SH]⁺ at m/z 95, corresponding to the 2,5-dimethylfuran cation.
-
Loss of CH₃: [M-CH₃]⁺ at m/z 113.
-
Ring Cleavage: Various smaller fragments resulting from the breakdown of the furan ring.
-
Caption: Key fragmentation pathways in the EI-MS of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. While a specific, fully assigned spectrum from a peer-reviewed publication is elusive, predicted spectra and data from related compounds (e.g., 2,5-dimethylfuran) allow for a confident estimation of the expected chemical shifts.[5][12]
-
¹H NMR:
-
Methyl Protons (2-CH₃, 5-CH₃): Two singlets expected around δ 2.2-2.4 ppm.
-
Furan Ring Proton (4-H): One singlet expected around δ 5.8-6.0 ppm.
-
Thiol Proton (-SH): A broad singlet, with a chemical shift that is highly dependent on concentration and solvent, typically in the range of δ 3.0-4.0 ppm.
-
-
¹³C NMR:
-
Methyl Carbons (2-CH₃, 5-CH₃): Signals expected in the aliphatic region, ~δ 13-15 ppm.
-
Furan Ring Carbons: Four distinct signals expected in the aromatic/olefinic region. C2 and C5 (bearing methyl groups) would be downfield (~δ 145-150 ppm), C4 would be around ~δ 105-110 ppm, and C3 (bearing the thiol group) would be shifted to ~δ 115-120 ppm.
-
Applications and Relevance
Flavor and Fragrance Industry
The primary application of this compound is as a potent flavoring agent.[5] It imparts intense meaty, roasted, and savory notes, making it invaluable in creating flavors for soups, broths, baked goods, and meat products.[1][8] Its aroma has been described as sulfurous, meaty, green onion, and brothy, with taste characteristics at 2 ppm including beefy, savory drippings, and roasted chicken skin.[1]
Relevance in Drug Development and Life Sciences
While this compound itself is not a therapeutic agent, its structural components are of significant interest to medicinal chemists and life scientists.
-
The Furan Scaffold: The furan ring is a privileged scaffold in drug discovery, appearing in numerous pharmacologically active compounds with antibacterial, anti-inflammatory, and anticancer properties.[2][3] Understanding the reactivity and metabolic fate of substituted furans is crucial, as the oxidation of the furan ring can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can be implicated in cellular toxicity.[13]
-
Biomarker Potential: The parent compound, 2,5-dimethylfuran (without the thiol group), has been identified as a highly specific and sensitive biomarker for tobacco smoke exposure, detectable in both blood and breath.[14][15][16] This highlights the relevance of furan derivatives in toxicology and clinical diagnostics. Professionals in drug development may encounter such compounds as metabolites of larger drug molecules or as environmental factors influencing patient metabolism.
Safety, Handling, and Toxicology
Proper handling procedures are mandatory due to the compound's toxicity and flammability.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Flammable Liquid: GHS classification H226 (Flammable liquid and vapor).[3][5]
-
Acute Oral Toxicity: GHS classification H302 (Harmful if swallowed).[3][17]
-
General Toxicity: It is considered toxic by inhalation, in contact with skin, and if swallowed.[5]
Handling and Storage Recommendations
-
Ventilation: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection.[5]
-
Storage: Store in a cool, well-ventilated warehouse away from heat, sparks, and open flames.[8] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1][4]
-
Ignition Sources: Keep away from all sources of ignition. No smoking.[5]
Toxicological Data
-
LD50 (Oral, Mouse): 360 mg/kg.[5]
Conclusion
This compound is a molecule of dual identity. In applied science, it is a cornerstone of savory flavor creation, valued for its potent and complex organoleptic profile. For fundamental research and drug development, it serves as an excellent case study in the chemistry of substituted furans and thiols. Its inherent reactivity, particularly its oxidative instability, presents handling challenges but also offers insights into the degradation pathways relevant to both food stability and the metabolic fate of furan-containing xenobiotics. A thorough understanding of its physical properties, analytical signatures, and safety profile is essential for any scientist working with this versatile compound.
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The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. Retrieved December 31, 2025, from [Link]
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PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Retrieved December 31, 2025, from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved December 31, 2025, from [Link]
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Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. Retrieved December 31, 2025, from [Link]
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ResearchGate. (n.d.). The oxidation of 2,5-dimethylfuran by 80 mg 2.5 wt%Au supported on.... Retrieved December 31, 2025, from [Link]
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ResearchGate. (n.d.). Theoretical study of the reaction 2,5-dimethylfuran + H → products. Retrieved December 31, 2025, from [Link]
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University of Galway Research. (n.d.). The reaction of 2,5-dimethylfuran with hydrogen atoms - An experimental and theoretical study. Retrieved December 31, 2025, from [Link]
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Toxicological Profile and Safety Assessment of 2,5-Dimethylfuran-3-thiol (FEMA 3451)
An In-depth Technical Guide
Abstract
2,5-Dimethylfuran-3-thiol (DMFT) is a key flavoring substance, prized for its characteristic meaty and roasted aroma profile.[1] As a member of the furan derivative family, its safety evaluation is of considerable interest, particularly given the toxicological concerns associated with the parent furan ring. This guide provides a comprehensive analysis of the available toxicological data for DMFT and related furan compounds. We will delve into its metabolic fate, potential for genotoxicity and cytotoxicity, and the authoritative framework used for its safety assessment. By synthesizing data from regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and peer-reviewed studies, this document offers a detailed perspective on the causality behind experimental choices and the rationale for its continued use as a flavoring agent.
Introduction to this compound (DMFT)
This compound (CAS No. 55764-23-3) is a sulfur-containing heterocyclic compound that contributes significantly to the flavor profiles of cooked meats, coffee, and other thermally processed foods.[2][3] Its potent sensory properties allow for its use at very low concentrations in food products.[1] The Flavor and Extract Manufacturers Association (FEMA) has designated it as GRAS (Generally Recognized as Safe) under the number 3451.[2][4]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈OS | [2] |
| Molecular Weight | 128.19 g/mol | [2] |
| Appearance | Clear yellow-orange liquid | [1][2] |
| Odor Profile | Meaty, Roasted Chicken | [1] |
| Boiling Point | 175-177 °C @ 760 mm Hg | [2][5] |
| Flash Point | 53.89 °C | [5] |
| Solubility | Insoluble in water; soluble in oils and organic solvents | [2] |
Metabolic Pathways and Mechanistic Toxicity of Furan Derivatives
The primary toxicological concern for furan-containing compounds stems from the metabolic activation of the furan ring. Furan itself is a known carcinogen that undergoes cytochrome P450-mediated epoxidation to form a reactive epoxide. This intermediate can then rearrange to form cis-2-butene-1,4-dial, a highly reactive α,β-unsaturated dicarbonyl species that can form adducts with cellular macromolecules, including DNA and proteins, leading to genotoxicity and cytotoxicity.[6][7]
This metabolic activation pathway is the central hypothesis for the toxicity observed in some furan derivatives. The substitution pattern on the furan ring can significantly influence the rate and course of this bioactivation. For DMFT, the presence of methyl groups at the 2 and 5 positions is a critical factor in its toxicological evaluation.
Caption: Proposed metabolic pathway for furan-induced toxicity.
Toxicological Data Review
The safety assessment of DMFT relies on data from the compound itself, as well as read-across from structurally related molecules, particularly the parent compound, 2,5-dimethylfuran (DMF).
Genotoxicity
There is a notable concern regarding the potential genotoxicity of furan derivatives.[6] However, the data presents a complex picture.
-
Ames Test (Bacterial Reverse Mutation Assay): A safety data sheet for the parent compound, 2,5-dimethylfuran, indicates a negative result in the Ames test. This suggests the compound is not mutagenic to the bacterial strains tested, with or without metabolic activation.
-
In Vitro Micronucleus Assay: In contrast, studies on 2,5-dimethylfuran (without the thiol group) demonstrated genotoxic potential in mammalian cells. Exposure of murine bone marrow cells to DMF (0.1 mM for 1 hour) led to a significant increase in micronuclei frequency, indicating that DMF may cause chromosomal damage in hematopoietic cells.[8]
-
Comet Assay (Single Cell Gel Electrophoresis): Research using V79 cells (Chinese hamster lung fibroblasts) showed that 2,5-dimethylfuran induces DNA damage in a concentration-dependent manner.[3] Interestingly, this damage occurred irrespective of the co-expression of human metabolic enzymes CYP2E1 and SULT1A1, suggesting a potential for direct activity or activation via endogenous enzymes present in the V79 cells.[3]
Summary of Genotoxicity Data for 2,5-Dimethylfuran:
| Assay | System | Finding | Implication | Source |
| Ames Test | S. typhimurium | Negative | Not mutagenic in this bacterial system. | |
| Micronucleus Assay | Murine Bone Marrow Cells (in vitro) | Positive | Potential for chromosomal damage. | |
| Comet Assay | V79 Cells (in vitro) | Positive | Induces DNA strand breaks. |
The JECFA has noted a general paucity of in vivo genotoxicity data for this class of flavoring agents, which is a critical gap in fully allaying concerns about potential carcinogenicity.[6]
Cytotoxicity
The cytotoxicity of furan derivatives has been linked to their efficiency in forming protein adducts following metabolic activation. A comparative study found that 2,5-dimethylfuran exhibited lower cytotoxicity to primary hepatocytes than furan and 2-methylfuran.[7] This reduced toxicity correlated directly with a lower protein adduction efficiency (0.37 molecules per 10,000) compared to the other furans.[7] This suggests that the methyl groups at the 2 and 5 positions may sterically hinder the metabolic activation or subsequent adduction, providing a mechanistic basis for reduced toxicity.
Acute and Sub-chronic Toxicity
-
Acute Toxicity: DMFT is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed" (Acute Toxicity 4).[2] It is also designated as a flammable liquid.[2]
-
No-Observed-Effect-Level (NOEL): A NOEL of 5.00 mg/kg of body weight per day has been reported for 2,5-dimethyl-3-furan thiol.[5] This value is crucial for establishing an acceptable daily intake and conducting a comprehensive risk assessment.
Safety Evaluation and Regulatory Status
The safety of flavoring substances like DMFT is evaluated by international bodies using a structured, hierarchical approach. The JECFA's "Procedure for the Safety Evaluation of Flavouring Agents" is a cornerstone of this process.
Causality in the Evaluation Process: The decision-making is not based on a single data point but on a weight-of-evidence approach. This includes:
-
Structural Class: DMFT is placed in a structural class based on its chemical features, which helps predict its metabolic fate.
-
Intake Estimation: Conservative estimates of human consumption are calculated (e.g., Maximised Survey-derived Daily Intakes, or MSDI).
-
Toxicological Thresholds: The estimated intake is compared against a "Threshold of Toxicological Concern" (TTC) for its structural class. If intake is below this threshold, the risk is considered negligible, provided there are no structural alerts for genotoxicity.
Caption: JECFA's hierarchical workflow for safety assessment.
Key Experimental Protocols
To ensure scientific integrity, the protocols used to generate toxicological data must be robust and self-validating. Below are detailed methodologies for two critical genotoxicity assays relevant to the evaluation of furan derivatives.
In Vitro Micronucleus Assay Protocol
This assay detects chromosomal damage by quantifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.
Principle: This protocol is adapted from methodologies used for evaluating potential genotoxins like 2,5-dimethylfuran.[8] The use of a cell line capable of division is essential, as the damage is visualized in daughter cells following mitosis.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., L5178Y mouse lymphoma cells or primary hematopoietic progenitors) in appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
-
Exposure:
-
Seed cells into culture plates at a density that allows for at least 1.5 cell divisions during the experiment.
-
Prepare a concentration range of this compound in culture medium. A solvent control (e.g., DMSO) and a positive control (e.g., Mitomycin C) must be run in parallel.
-
Expose cells to the test article for a short duration (e.g., 3-4 hours) in the presence and absence of an exogenous metabolic activation system (e.g., rat liver S9 fraction).
-
-
Recovery and Cytokinesis Block:
-
After exposure, wash the cells and resuspend them in fresh medium.
-
Add Cytochalasin B (a cytokinesis inhibitor) to the medium to block cell division after nuclear division, resulting in binucleated cells. This is a self-validating step, as it ensures only cells that have divided once are scored.
-
Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
-
Harvesting and Slide Preparation:
-
Harvest cells by centrifugation.
-
Gently resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fix the cells using a freshly prepared methanol:acetic acid (3:1) solution.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or Acridine Orange).
-
Using a light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control.
-
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A positive result occurs when the test substance causes a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.
Step-by-Step Methodology:
-
Strain Preparation:
-
Prepare overnight cultures of the required S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth.
-
-
Metabolic Activation:
-
Prepare the S9 mix if metabolic activation is being tested. The S9 fraction (from induced rat livers) contains the necessary P450 enzymes. This mix must contain the cofactor NADPH.
-
-
Plate Incorporation Assay:
-
To a sterile test tube, add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test article solution (at various concentrations) or control (solvent, positive controls like sodium azide or 2-aminoanthracene).
-
0.5 mL of S9 mix or phosphate buffer (for non-activation plates).
-
-
Incubate this mixture for 20-30 minutes at 37°C.
-
-
Plating:
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test tube.
-
Vortex gently and pour the entire contents onto a minimal glucose agar plate.
-
The trace histidine is a self-validating control; its absence would prevent any growth, even revertant colonies.
-
-
Incubation and Scoring:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least double the background (solvent control) count.
-
Conclusion and Future Directions
The toxicological evaluation of this compound reveals a compound with a complex profile. While in vitro mammalian cell assays on its parent furan suggest a potential for genotoxicity, this concern is mitigated by its intended use as a flavoring agent. The authoritative safety assessment by JECFA, which concluded "no safety concern," is based on the principle that the dose makes the poison. The extremely low levels of human exposure from food consumption fall well below any established toxicological thresholds, including the NOEL.
However, the field would benefit from further research to address remaining data gaps. Specifically, in vivo genotoxicity studies on DMFT itself would provide a more definitive answer to the concerns raised by in vitro assays. Continued investigation into the metabolic pathways of substituted furans will also enhance the accuracy of future risk assessments for this important class of flavoring compounds.
References
-
JECFA Evaluations-2,5-DIMETHYLTETRAHYDROFURAN-3-THIOL, cis and trans isomers-. (2002). World Health Organization. [Link]
-
2,5-dimethyl-3-furan thiol, 55764-23-3. The Good Scents Company. [Link]
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(Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5. The Good Scents Company. [Link]
-
JECFA Evaluations-2,5-DIMETHYL-3-FURANTHIOL ACETATE-. (2006). World Health Organization. [Link]
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2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569. PubChem, National Center for Biotechnology Information. [Link]
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2,5-DIMETHYL-3-FURANTHIOL. Flavor Extract Manufacturers Association (FEMA). [Link]
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Chapman, K. E., et al. (2012). Bone Marrow Genotoxicity of 2,5-dimethylfuran, a Green Biofuel Candidate. Environmental and Molecular Mutagenesis, 53(6), 488-91. [Link]
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Peterson, L. A., et al. (2016). An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol. Food and Chemical Toxicology, 94, 55-61. [Link]
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2,5-Dimethylfuran. Wikipedia. [Link]
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Ju, H., et al. (2024). Mechanism-based cytotoxicity trend prediction of furan-containing pollutants present in a mixture. Journal of Hazardous Materials, 466, 133534. [Link]
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Quality Assurance Standard Specifications Sheet - 2,5 Dimethyl furan-3-thiol. (2025). Axxence Corporation. [Link]
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De Kimpe, N., et al. (1993). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Journal of Medicinal Chemistry, 36(17), 2495-501. [Link]
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Role of 2,5-Dimethylfuran-3-thiol in meaty aroma formation
An In-depth Technical Guide to the Role of 2,5-Dimethylfuran-3-thiol in Meaty Aroma Formation
Introduction: The Essence of Meaty Aroma
The rich, savory, and highly desirable aroma of cooked meat is a complex symphony of hundreds of volatile compounds. Among these, sulfur-containing molecules often play a starring role due to their exceptionally low odor thresholds and potent sensory characteristics. This compound (DMFT) is a paramount example of such a compound, renowned for its intense meaty and sulfurous aroma profile.[1][2] Its presence, even at trace concentrations, can significantly influence the overall flavor perception of a food product.
This guide provides a technical exploration of this compound, detailing its chemical properties, primary formation pathways during thermal processing, established analytical methodologies for its detection, and its application in the flavor industry. The content is structured to provide researchers, food scientists, and product development professionals with a comprehensive understanding of this critical aroma compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 55764-23-3 | [3] |
| Molecular Formula | C₆H₈OS | [3][4] |
| Molecular Weight | 128.19 g/mol | [3][4] |
| Appearance | Light yellow to brown clear liquid | [4][5] |
| Odor Profile | Sulfurous, meaty | [2] |
| Boiling Point | 175-177 °C at 760 mm Hg | [5] |
| Specific Gravity | 1.138 - 1.144 @ 25 °C | [2] |
| Refractive Index | 1.500 - 1.520 @ 20 °C | [2] |
Part 1: The Genesis of a Meaty Note - Formation Pathways
The formation of this compound is intrinsically linked to the chemical transformations that occur when food is heated. Two principal pathways are responsible for its generation: the Maillard reaction and the thermal degradation of thiamine (Vitamin B1).[6][7][8]
The Maillard Reaction: A Flavor Factory
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of flavor development in cooked foods.[9][10] The formation of furanthiols like DMFT within this complex cascade involves specific precursors.
-
Key Precursors : The reaction requires a source of sulfur, typically the amino acid L-cysteine, and a reducing sugar. While various sugars can participate, pentoses like ribose are particularly effective precursors for related compounds such as 2-methyl-3-furanthiol.[7][11] The formation of the 2,5-dimethyl substituted furan ring points to intermediates derived from hexose sugars or reactive dicarbonyls like methylglyoxal.[12]
-
Mechanism Overview :
-
Initial Stages : A reducing sugar reacts with an amino acid (cysteine) to form a glycosylamine, which then rearranges to form an Amadori or Heyns compound.
-
Intermediate Stages : These compounds undergo dehydration and fragmentation to produce highly reactive intermediates, including dicarbonyls (e.g., methylglyoxal) and other fission products.[12]
-
Final Stages : Hydrogen sulfide (H₂S), released from the thermal degradation of cysteine, reacts with these furanone or dicarbonyl intermediates. Subsequent cyclization, dehydration, and rearrangement reactions lead to the formation of the stable this compound structure.
-
Thermal Degradation of Thiamine (Vitamin B1)
Thiamine is a sulfur- and nitrogen-containing vitamin that serves as a potent precursor to a variety of meaty aroma compounds, particularly in pork.[6][11] Its thermal degradation is a complex process that yields numerous key volatiles, including 2-methyl-3-furanthiol and its derivatives.[6][13]
-
Mechanism Overview : Under thermal stress, the thiamine molecule cleaves, primarily at the methylene bridge between the pyrimidine and thiazole rings. The sulfur-containing thiazole ring moiety is the key building block. This fragment undergoes a series of rearrangements and reactions, ultimately forming the furan ring structure with the thiol group attached. The presence of other reactive species from the food matrix influences the final profile of degradation products.[6][14]
Causality Insight: The relative importance of the Maillard reaction versus thiamine degradation can depend on the food matrix. For instance, thiamine is considered a more efficient precursor for 2-methyl-3-furanthiol in beef model systems than the cysteine/ribose pathway.[11] In contrast, many processed flavors rely on controlled Maillard reactions to generate these desirable notes.
Part 2: Sensory Impact and Potency
Thiols are notorious for their potency, and DMFT is no exception. Its contribution to meaty aroma is disproportionate to its concentration due to an extremely low odor detection threshold. This means that even parts-per-billion or parts-per-trillion levels can be perceived by the human nose. For context, the table below compares the sensory characteristics of DMFT with its well-studied analog, 2-methyl-3-furanthiol (MFT).
Table 2: Sensory Characteristics and Odor Thresholds
| Compound | FEMA Number | Odor Description | Odor Threshold (Water) | Source |
| 2,5-Dimethyl-3-furanthiol | 3451 | Meaty, boiled beef, slightly woody/burnt | Not explicitly found, but considered extremely low | [1] |
| 2-Methyl-3-furanthiol | 3188 | Cooked meat, beef broth | 0.005 - 0.01 ppb (ng/L) | [7][15] |
Expert Insight: The structural difference—the addition of a second methyl group at the C5 position—subtly alters the sensory profile of DMFT compared to MFT, often described as contributing a richer, sometimes slightly burnt or woody nuance to the overall beefy character.[1] This structural variation is a key tool for flavorists in creating specific and complex meat profiles.
Part 3: Analytical Protocols for Detection and Quantification
The analysis of volatile thiols like DMFT is challenging due to their low concentrations, high reactivity (e.g., oxidation to disulfides), and potential to be masked by the complex food matrix.[1][7] A robust analytical workflow is essential for accurate identification and quantification.
Core Analytical Technique: GC-MS and GC-Olfactometry
The gold-standard approach combines Gas Chromatography (GC) for separation with Mass Spectrometry (MS) for identification and Flame Photometric Detection (FPD) or Sulfur Chemiluminescence Detection (SCD) for sulfur-specific detection.[13][16]
-
Gas Chromatography-Olfactometry (GC-O) : This technique is invaluable for identifying odor-active compounds. As compounds elute from the GC column, the effluent is split between a chemical detector (like MS) and a sniffing port, allowing a trained sensory panelist to describe the aroma of each separated compound in real-time.[13]
-
Headspace Solid-Phase Microextraction (HS-SPME) : This is the most common technique for extracting and concentrating volatile and semi-volatile compounds from a sample matrix before GC analysis.[17][18] It is solvent-free, sensitive, and relatively simple to automate.
Self-Validating Experimental Protocol: Quantification of DMFT via HS-SPME-GC-MS
This protocol provides a self-validating system through the use of an internal standard.
-
Preparation of Standards & Internal Standard (IS) :
-
Prepare a stock solution of 2,5-dimethyl-3-furanthiol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a stock solution of a suitable deuterated internal standard (e.g., d4-furan, though a deuterated thiol is ideal if available) in the same solvent.[19]
-
Create a series of calibration standards by spiking known amounts of the DMFT stock solution into a model matrix (e.g., water or deodorized oil) containing a fixed amount of the internal standard.
-
-
Sample Preparation :
-
Weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.[19]
-
Add 5 mL of saturated NaCl solution to inhibit enzymatic activity and improve the release of volatiles.
-
Spike the sample with a known amount of the internal standard working solution.
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
HS-SPME Conditions :
-
Fiber : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.
-
Incubation : Equilibrate the sample vial at 60°C for 15 minutes with agitation.[19]
-
Extraction : Expose the SPME fiber to the headspace above the sample for 30-45 minutes at 60°C.
-
-
GC-MS Conditions :
-
Desorption : Thermally desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column : Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).
-
Oven Program : Start at 40°C, hold for 3 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.
-
MS Parameters : Operate in electron ionization (EI) mode (70 eV). Acquire data in both full scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for DMFT (e.g., m/z 128, 113) and the internal standard.[19]
-
-
Quantification :
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Calculate the concentration of DMFT in the unknown sample using the response ratio from the sample and the regression equation from the calibration curve.
-
Part 4: Applications in the Food and Flavor Industry
Given its potent meaty character, this compound is a valuable tool for the flavor industry. It is used as a key component in a wide range of savory flavorings.[2][20]
-
Processed Meats and Soups : It is used to enhance or restore the authentic cooked meat notes that can be lost during harsh industrial processing (e.g., retorting, sterilization). Recommended usage levels in finished products like soups and gravies are in the sub-ppm range (e.g., 0.25 ppm).[2]
-
Plant-Based Meat Analogs : As the demand for plant-based alternatives grows, creating an authentic meaty flavor is a primary challenge. DMFT is crucial in bridging the sensory gap, providing the characteristic sulfurous and roasted notes that consumers associate with real meat.
-
Savory Snacks and Seasonings : It is incorporated into seasoning blends for chips, crackers, and other snacks to impart a robust, savory, and meaty profile.
-
Patented Flavor Formulations : The compound is cited in patents for creating specific flavor profiles, such as chicken oil flavorings, where it is combined with other potent aroma chemicals like 2-methyl-3-furanthiol and various pyrazines to achieve a complex and appealing taste and aroma.[20]
Conclusion
This compound stands out as a character-impact compound in the world of savory flavors. Its formation through the fundamental cooking chemistries of the Maillard reaction and thiamine degradation places it at the heart of what we perceive as "meaty." For scientists and developers, understanding its formation pathways is key to controlling and optimizing flavor in thermally processed foods. Furthermore, mastering the sophisticated analytical techniques required for its detection and quantification is essential for both quality control and the innovative design of the next generation of savory food products.
References
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Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
GC−Olfactometric Characterization of Aroma Volatiles from the Thermal Degradation of Thiamin in Model Orange Juice. (n.d.). ResearchGate. Retrieved from [Link]
-
(Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5. (n.d.). The Good Scents Company. Retrieved from [Link]
-
The Development of Aromas in Ruminant Meat. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. (n.d.). ResearchGate. Retrieved from [Link]
-
Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. (2007, March 1). Perfumer & Flavorist. Retrieved from [Link]
-
Tang, W., Jiang, D., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 38-47. Retrieved from [Link]
-
Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry, 54(1), 29–33. Retrieved from [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024, May 7). PubMed Central. Retrieved from [Link]
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dimethylfuranthiol 55764-23-3. (n.d.). Flavornet. Retrieved from [Link]
-
Volatile compounds in meat and meat products. (n.d.). CABI Digital Library. Retrieved from [Link]
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Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (n.d.). Lund University. Retrieved from [Link]
-
2,5-dimethyl-3-furan thiol, 55764-23-3. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Arnold, R. G., Libbey, L. M., & Lindsay, R. C. (1969). Volatile flavor compounds produced by heat degradation of thiamine (vitamin B1). Journal of Agricultural and Food Chemistry, 17(2), 390–392. Retrieved from [Link]-Arnold-Libbey/14101188339f41743a60b94098939c381f26a11e)
-
Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (n.d.). ResearchGate. Retrieved from [Link]
-
List of 1789 compounds with observations in OA = Odour threshold local.in air (mg/m 3 ). (n.d.). VCF Online. Retrieved from [Link]
-
Determination of Furan in Foods. (2006, October 27). U.S. Food and Drug Administration. Retrieved from [Link]
-
2,5-Dimethyl-3-furanthiol. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis of 2,5-dimethyl-3- hydroxymethylfuran. (n.d.). PrepChem.com. Retrieved from [Link]
-
2,5-Dimethyl-3-furanthiol. (n.d.). PubChem. Retrieved from [Link]
-
Wang, Y., & Ho, C. T. (2008). Formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone through methylglyoxal: a Maillard reaction intermediate. Journal of Agricultural and Food Chemistry, 56(16), 7405–7409. Retrieved from [Link]
- Efficient method for preparing 2,5-dimethylfuran. (n.d.). Google Patents.
-
Formation of furan and methylfuran by maillard-type reactions in model systems and food. (2008). ACS Publications. Retrieved from [Link]
-
The role of sulfur chemistry in thermal generation of aroma. (n.d.). In Flavour Development, Analysis and Perception in Food and Beverages (pp. 188-213). Retrieved from [Link]
-
Formation of 4Hydroxy2,5-dimethyl-3(2 H )-furanone and 4Hydroxy2(or 5)-ethyl-5(or 2)-methyl-3(2 H )-furanone through Maillard Reaction Based on Pentose Sugars. (n.d.). ResearchGate. Retrieved from [Link]
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CAS number 55764-23-3 properties and uses
An In-depth Technical Guide to 1-Cyclohexyl-5-(4-chlorobutyl)barbituric Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Barbituric acid and its derivatives have long been a cornerstone of medicinal chemistry, yielding a plethora of therapeutic agents with profound effects on the central nervous system.[1][2] These compounds, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione core, have been extensively modified to produce drugs with sedative, hypnotic, anticonvulsant, and anesthetic properties.[2][3] The pharmacological activity of barbiturates is primarily modulated by the nature of the substituents at the C-5 position of the heterocyclic ring.[2]
This technical guide provides a comprehensive overview of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid, a compound of interest for its potential as a synthetic intermediate and a candidate for novel drug discovery. The presence of a reactive chlorobutyl group and a lipophilic cyclohexyl moiety suggests a profile ripe for exploration in the development of new therapeutic agents.
Physicochemical Properties and Structural Analysis
While experimental data for 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid is not extensively published, its properties can be inferred from the known characteristics of similar barbituric acid derivatives.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₄H₂₁ClN₂O₃ |
| Molecular Weight | 300.78 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, chloroform, and DMSO. |
| pKa | The N-H protons of the barbituric acid ring are weakly acidic. |
The structure of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid features a barbiturate core with two key substituents that are expected to significantly influence its chemical reactivity and biological activity. The cyclohexyl group attached to one of the nitrogen atoms increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier, a common feature of centrally acting drugs. The 4-chlorobutyl group at the C-5 position provides a reactive handle for further chemical modifications, making it a valuable intermediate in multi-step synthetic pathways.
Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)barbituric Acid
The synthesis of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid can be approached through established methods for the preparation of 5-substituted barbiturates. A plausible synthetic route is outlined below:
Experimental Protocol: Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)barbituric Acid
Step 1: Synthesis of Diethyl (4-chlorobutyl)malonate
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add diethyl malonate dropwise at 0°C.
-
After stirring for 30 minutes, add 1-bromo-4-chlorobutane dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter to remove the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude diethyl (4-chlorobutyl)malonate by vacuum distillation.
Step 2: Condensation with N-Cyclohexylurea
-
In a separate reaction vessel, prepare N-cyclohexylurea by reacting cyclohexylamine with urea.
-
Dissolve the purified diethyl (4-chlorobutyl)malonate and N-cyclohexylurea in anhydrous ethanol containing sodium ethoxide.
-
Heat the mixture to reflux for an extended period (typically 12-24 hours) to drive the condensation reaction.
-
After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the crude 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid.
Potential Applications in Drug Development
The unique structural features of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid make it an attractive scaffold for the development of novel therapeutic agents.
As a Pharmaceutical Intermediate
The reactive chlorobutyl side chain is a key feature that positions this molecule as a versatile intermediate for the synthesis of more complex drug candidates. Nucleophilic substitution reactions at the terminal carbon of the chlorobutyl group can be employed to introduce a wide variety of functional groups and build larger molecular architectures.
A notable parallel can be drawn to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) , a key intermediate in the synthesis of the antiplatelet drug Cilostazol .[4][5] In the synthesis of Cilostazol, the chlorobutyl group of the tetrazole intermediate is used to alkylate a quinolinone derivative.[4] Similarly, 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid could serve as a building block for creating novel compounds with diverse pharmacological targets.
Diagram of Potential Derivatization
Caption: General scheme for the derivatization of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid.
As a Potential Therapeutic Agent
Barbituric acid derivatives are well-known for their activity on the central nervous system, primarily through their interaction with GABA-A receptors.[1] The combination of a lipophilic cyclohexyl group and a flexible butyl chain at the C-5 position of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid suggests that it could possess intrinsic pharmacological activity. Further investigation into its potential as a sedative, hypnotic, or anticonvulsant agent may be warranted.
Analytical Methods
For the characterization and quality control of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid and its derivatives, a combination of analytical techniques would be employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid) would be suitable for assessing the purity of the compound and for monitoring reaction progress.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry would be used to confirm the molecular weight of the compound and to identify any impurities or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound, confirming the connectivity of the atoms and the presence of the key functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=O and N-H bonds of the barbituric acid ring.
Conclusion
1-Cyclohexyl-5-(4-chlorobutyl)barbituric acid is a molecule with significant potential in the field of drug discovery and development. While there is a lack of extensive published data on this specific compound, its structural relationship to a vast family of pharmacologically active barbiturates and its utility as a synthetic intermediate make it a compelling subject for further research. Its synthesis is achievable through established chemical methodologies, and its reactive chlorobutyl group opens up a multitude of possibilities for the creation of novel drug candidates. Future studies should focus on the synthesis, purification, and comprehensive pharmacological evaluation of this promising barbituric acid derivative.
References
- BARBITURATE DERIVATIVES AND IT'S PHARMACOLOGICAL USES: A REVIEW. (2013). International Journal of Institutional Pharmacy and Life Sciences, 3(4), 1-15.
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
- Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences, 1(4), 296-308.
- As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. (2022). Chemical Methodologies, 6(10), 808-820.
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Barbituric acid. In Wikipedia. Retrieved December 17, 2025, from [Link].
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5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. PubChem. Retrieved December 17, 2025, from [Link].
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5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 17, 2025, from [Link].
- Process for the preparation of intermediates useful in the synthesis of cilostazol and a process for the preparation of cilostazol. (2007). Google Patents.
- N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method. (2009). Google Patents.
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Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. PrepChem.com. Retrieved December 17, 2025, from [Link].
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5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole. Five Chongqing Chemdad Co., Ltd. Retrieved December 17, 2025, from [Link].
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Preparation of 5-(cyclohexylmethyl)barbituric acid derivatives by acid-catalyzed reductive cyclohexylmethylation of barbituric acids with p-hydroxy or p-methoxybenzaldehydes. (2009). ResearchGate. Retrieved December 17, 2025, from [Link].
Sources
FEMA number 3451 flavoring agent information
An In-Depth Technical Guide to the Flavoring Agent 2-Acetyl-5-methylthiophene (FEMA No. 4643)
Introductory Note on Nomenclature
This guide provides a comprehensive technical overview of the flavoring agent 2-Acetyl-5-methylthiophene . It is important to clarify a potential discrepancy in its numerical designation. While the query specified FEMA number 3451, that number is assigned to the substance 2,5-dimethyl-3-furanthiol. The compound detailed herein, 2-Acetyl-5-methylthiophene, is a widely recognized and evaluated flavoring agent assigned FEMA Number 4643 by the Flavor and Extract Manufacturers Association. Given its established use and robust safety profile, this guide will focus exclusively on this substance.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the chemical properties, synthesis, application, and regulatory framework governing this important flavor ingredient. As a key component in various flavor systems, a thorough understanding of its characteristics is essential for effective and safe product development.
Section 1: Chemical Identity and Structure
2-Acetyl-5-methylthiophene is an aromatic ketone and a member of the thiophene chemical class. The presence of the sulfur-containing thiophene ring is fundamental to its characteristic sensory properties. Its identity is established by several key international identifiers.
| Identifier | Value |
| Chemical Name | 2-Acetyl-5-methylthiophene |
| IUPAC Name | 1-(5-methylthiophen-2-yl)ethanone |
| Synonyms | 1-(5-Methyl-2-thienyl)ethanone, Methyl 5-methyl-2-thienyl ketone, 5-Methyl-2-acetylthiophene |
| CAS Number | 13679-74-8 |
| FEMA Number | 4643 |
| JECFA Number | 2107 |
| EC Number | 237-181-2 |
The molecule's structure consists of a five-membered thiophene ring substituted at the 2-position with an acetyl group and at the 5-position with a methyl group.
Caption: 2D Structure of 2-Acetyl-5-methylthiophene.
Section 2: Physicochemical Properties
The physical and chemical properties of a flavoring agent are critical determinants of its stability, solubility, and performance within a food matrix. 2-Acetyl-5-methylthiophene is a relatively stable compound under typical food processing conditions. Its low melting point signifies that it may exist as either a pale yellow liquid or a crystalline solid depending on the ambient storage temperature.
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | |
| Molecular Weight | 140.20 g/mol | |
| Appearance | Colourless to pale yellow liquid to crystalline powder | |
| Melting Point | 24 - 28 °C (75 - 82 °F) | |
| Boiling Point | 232 - 234 °C @ 760 mmHg | |
| 65 - 67 °C @ 1 mmHg | ||
| Density | 1.120 - 1.130 g/mL @ 20 °C | |
| Refractive Index | 1.557 - 1.567 @ 20 °C | |
| Flash Point | 95.56 °C (204.00 °F) [Closed Cup] | |
| Solubility | Very slightly soluble in water |
Expert Interpretation: The high boiling point indicates low volatility at room temperature, which contributes to its flavor stability during processing and storage. Its limited water solubility is typical for aromatic ketones and necessitates the use of appropriate solvents or carriers (e.g., ethanol, propylene glycol, or oil-based systems) for homogeneous incorporation into aqueous food products. This property is a key consideration in the formulation of liquid flavor emulsions or spray-dried powders.
Section 3: Occurrence and Synthesis
Natural Occurrence
2-Acetyl-5-methylthiophene has been identified as a naturally occurring volatile compound in roasted coffee, specifically in both Coffea arabica and Coffea canephora (Robusta) varieties. Its presence is a direct result of the complex chemical transformations that occur during the roasting of coffee beans. The formation mechanism is attributed to the Maillard reaction, a non-enzymatic browning reaction between amino acids (particularly sulfur-containing ones like cysteine) and reducing sugars at high temperatures. This genesis is crucial for its characteristic roasted and savory notes, making it a key contributor to the overall coffee aroma profile.
Commercial Synthesis Workflow
For commercial applications, 2-Acetyl-5-methylthiophene is produced synthetically to ensure high purity, consistent quality, and scalability. The most common and industrially viable method is the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule.
Caption: Generalized workflow for the synthesis of 2-Acetyl-5-methylthiophene.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A suitable reaction vessel is charged with a non-reactive solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride) under an inert atmosphere (e.g., nitrogen) and cooled.
-
Reagent Addition: 2-Methylthiophene is added to the stirred suspension. Subsequently, the acetylating agent (e.g., acetic anhydride or acetyl chloride) is added dropwise, maintaining a controlled low temperature to manage the exothermic reaction.
-
Reaction Monitoring: The reaction is allowed to proceed to completion, which is monitored by an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction & Washing: The organic layer is separated, washed sequentially with dilute acid, water, a neutralizing agent (e.g., sodium bicarbonate solution), and finally with brine.
-
Drying and Concentration: The washed organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified, typically by vacuum distillation, to yield high-purity 2-Acetyl-5-methylthiophene.
The choice of catalyst, solvent, and reaction temperature are critical parameters that are optimized to maximize yield and minimize the formation of isomeric byproducts. This self-validating protocol, with in-process controls via chromatography, ensures a final product that meets the stringent purity requirements for food-grade flavoring agents.
Section 4: Flavor Profile and Applications
The sensory profile of 2-Acetyl-5-methylthiophene is its most defining feature for industrial applications. It is described as having a roasted, nutty aroma with sweet and sometimes floral undertones . The sulfur atom in the thiophene ring is a key contributor to the roasted, almost meaty character, while the acetyl group provides a balancing sweetness.
This unique profile makes it a highly versatile ingredient in flavor creation for a wide range of products:
-
Beverages: Enhancing the roasted character of coffee and chocolate flavors.
-
Bakery: Adding nutty and toasted notes to bread, biscuits, and breakfast cereals.
-
Savory Products: Providing a foundational roasted, savory note in soups, sauces, meat seasonings, and snack foods.
-
Confectionery: Creating complex nutty profiles, such as hazelnut or almond, in combination with other flavor components.
The causality behind its effectiveness lies in its ability to mimic compounds formed during cooking and roasting processes. For flavor chemists, it serves as a powerful building block, providing an authentic "browned" character that is difficult to achieve through other means. Its use is governed by the principle of quantum satis, meaning it is used at the minimum level necessary to achieve the desired technical or flavoring effect.
Section 5: Safety and Regulatory Framework
The use of 2-Acetyl-5-methylthiophene as a flavoring agent is supported by a robust and internationally recognized safety evaluation framework. This framework is a self-validating system where independent expert panels review all available scientific data to make a determination on safety.
GRAS Determination
In the United States, 2-Acetyl-5-methylthiophene is designated as Generally Recognized as Safe (GRAS) under its conditions of intended use as a flavoring substance. This determination is made by the independent Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). The FEMA GRAS™ status is recognized by the U.S. Food and Drug Administration (FDA), and the substance is included in the FDA's official inventory of "Substances Added to Food".
International Evaluations
The Joint FAO/WHO Expert Committee on Food Additives (JECFA), an international scientific body, has also evaluated this substance. JECFA's safety assessment is a cornerstone of global food standards, utilized by the Codex Alimentarius Commission.
| Regulatory Body / Designation | Identifier / Status | Key Finding |
| FEMA | GRAS No. 4643 | Generally Recognized as Safe for use as a flavoring agent. |
| JECFA | Flavor No. 2107 | "No safety concern at current levels of intake when used as a flavouring agent." (76th Meeting, 2012). |
| U.S. FDA | 21 CFR 170.3 | Listed as a FLAVORING AGENT OR ADJUVANT. |
Toxicological Summary
Conclusion
2-Acetyl-5-methylthiophene (FEMA No. 4643) is a well-characterized flavoring agent with significant utility in the food and beverage industry. Its distinct roasted, nutty flavor profile, derived from its unique thiophene structure, makes it invaluable for creating authentic cooked flavors. Supported by a robust history of safe use and positive evaluations by both U.S. (FEMA) and international (JECFA) regulatory bodies, it remains a trusted and effective tool for flavor scientists and product developers. This guide provides the core technical and regulatory information necessary for its informed and appropriate application.
References
-
Title: 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Substances Added to Food (formerly EAFUS) - 2-ACETYL-5-METHYLTHIOPHENE Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Substances Added to Food (formerly EAFUS) - Search Results Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: 2-ACETYL-5-METHYLTHIOPHENE - FEMA 4643 Source: Flavor and Extract Manufacturers Association (FEMA) URL: [Link]
-
Title: Substances Added to Food (formerly EAFUS) - General Search Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Compound: 2-Acetyl-5-methylthiophene (FDB011131) Source: FooDB URL: [Link]
-
Title: 2-acetyl-5-methyl thiophene, 13679-74-8 Source: The Good Scents Company URL: [Link]
-
Title: Solid-phase synthesis of N-substituted amidinophenoxy pyridines as factor XA inhibitors Source: PubMed, National Library of Medicine URL: [Link]
-
Title: 2-Acetyl-5-methylthiophene Source: NIST WebBook URL: [Link]
-
Title: Chemical Characteristics Affecting Incident Decision-Making Source: FEMA.gov URL: [Link]
-
Title: Comment from Flavor and Extract Manufacturers Association of the United States (FEMA) Source: Regulations.gov URL: [Link]
-
Title: Appendix A. Chemical Substances and Hazard Information Resources Source: FEMA.gov URL: [Link]
-
Title: CHEMICAL, BIOLOGICAL, AND RADIOLOGICAL MEASURES Source: FEMA URL: [Link]
-
Title: 2-Acetyl-5-methylthiophene Source: SIELC Technologies URL: [Link]
-
Title: Hazardous Response Capabilities Source: FEMA.gov URL: [Link]
-
Title: Flavor Library Source: Flavor and Extract Manufacturers Association (FEMA) URL: [Link]
-
Title: Safety Evaluation of Certain Food Additives Source: World Health Organization (WHO) URL: [Link]
- Title: Safety and efficacy of a feed additive consisting of an essential oil derived from the leaves of Salvia officinalis ssp. lavandulifolia (Vahl) Gams (Spanish sage oil) for use in all animal species (
Methodological & Application
Application Note: A Robust SPME-GC-MS Method for the Ultrasensitive Detection of Volatile Thiols
Audience: Researchers, scientists, and drug development professionals engaged in aroma analysis, clinical diagnostics, and quality control.
Introduction: The Analytical Challenge of Volatile Thiols
Volatile thiols, also known as mercaptans, are a class of organosulfur compounds renowned for their profound impact on the aroma profiles of numerous products, including foods, beverages like wine and beer, and even biological systems.[1][2] Despite their often desirable sensory contributions at ultra-trace levels (ng/L), they can produce off-odors at higher concentrations.[3][4] The analytical determination of these compounds is notoriously challenging for several reasons:
-
Extreme Reactivity: The sulfhydryl group (-SH) is highly susceptible to oxidation, readily converting thiols to less volatile and less odorous disulfides, which complicates sample handling and analysis.[1][3]
-
Ultra-Trace Concentrations: Thiols are often present at concentrations far below the detection limits of direct chromatographic injection methods, necessitating a powerful pre-concentration step.[1][5][6]
-
Matrix Complexity: Volatile thiols are typically found within complex sample matrices, leading to significant analytical interference.[1]
-
Poor Chromatographic Behavior: The polarity of the thiol group can result in peak tailing and poor resolution on standard gas chromatography (GC) columns.[5]
To overcome these obstacles, a robust analytical strategy is required. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful, solvent-free, and highly sensitive solution.[7][8][9] This application note provides a detailed protocol for the analysis of volatile thiols using Headspace SPME (HS-SPME) with pre-extraction derivatization, ensuring both high sensitivity and analytical integrity.
Principle of the SPME-GC-MS Method
This method is a multi-step process designed to isolate, stabilize, and accurately quantify volatile thiols. The core principle involves the partitioning of analytes from the sample's headspace onto a coated fused-silica fiber.[7][10] To enhance stability and chromatographic performance, thiols are first converted to more stable, volatile derivatives. The fiber is then transferred to the GC inlet, where the trapped derivatives are thermally desorbed, separated chromatographically, and detected by the mass spectrometer. For ultimate accuracy, quantification is performed using the stable isotope dilution assay (SIDA).[3][11]
Figure 1: General workflow for volatile thiol analysis by Derivatization-HS-SPME-GC-MS.
Key Experimental Considerations: The Science Behind the Protocol
A successful method relies on the careful optimization of several critical parameters. Understanding the causality behind these choices is key to robust and reproducible results.
The Critical Role of Derivatization
Direct analysis of underivatized thiols is often unsuccessful due to their instability and poor chromatographic properties.[5] Derivatization is a chemical modification process that addresses these issues and is paramount for achieving low detection limits.[1][12]
-
Why Derivatize?
-
Improves Stability: It replaces the reactive hydrogen of the sulfhydryl group, preventing oxidation to disulfides.[5][12]
-
Increases Volatility & Improves Chromatography: The resulting derivatives are typically less polar and more volatile, leading to sharper, more symmetrical peaks in the GC.[13]
-
Enhances MS Sensitivity: The derivatizing agent can introduce a chemical moiety that ionizes efficiently and produces characteristic fragments, significantly boosting the signal in the mass spectrometer.[12]
-
-
Choice of Reagent: Pentafluorobenzyl Bromide (PFBBr) While several reagents exist, PFBBr is widely used for thiol analysis by GC-MS.[1][6][14] It reacts with thiols via a nucleophilic substitution mechanism under alkaline conditions to form stable pentafluorobenzyl thioethers.[2] The polyfluorinated group makes the derivative highly sensitive for detection by MS, particularly using negative chemical ionization (NCI), although electron ionization (EI) is also effective.[1][5]
Caption: PFBBr reacts with a thiol to form a stable thioether derivative.
SPME Fiber Selection
The choice of SPME fiber coating is critical as it dictates the efficiency of analyte extraction. The selection is based on the principle of "like dissolves like," matching the polarity of the fiber to the analyte.[7] For a broad range of volatile and semi-volatile compounds like thiol derivatives, a mixed-phase fiber is superior.
-
Recommended Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) This triple-phase fiber is highly effective for trapping a wide spectrum of volatile compounds.[7] The porous Carboxen provides a large surface area for adsorbing small, volatile molecules, while the DVB and PDMS phases effectively trap larger and less polar molecules, respectively.[7][11][15] This makes it ideal for analyzing complex mixtures containing various thiol derivatives.
Extraction Mode: Headspace vs. Direct Immersion
SPME can be performed by directly immersing the fiber in a liquid sample (DI-SPME) or by exposing it to the vapor phase above the sample (HS-SPME).[10][16]
-
Why HS-SPME? For volatile thiol analysis, HS-SPME is the preferred method.[7]
-
Matrix Protection: It prevents non-volatile matrix components (sugars, proteins, salts) from fouling the fiber coating, which extends fiber lifetime and improves reproducibility.[17]
-
Faster Equilibrium: Analyte diffusion is faster in the gas phase than in liquid, leading to shorter equilibrium times.[18]
-
Focus on Volatiles: It selectively extracts volatile and semi-volatile compounds, providing a cleaner chromatogram by leaving non-volatile interferences behind in the sample.
-
Optimization of Extraction Parameters
To maximize sensitivity and ensure reproducibility, several HS-SPME parameters must be optimized.[8][19][20]
-
Extraction Temperature: Increasing the temperature enhances the volatility of the thiol derivatives, driving them into the headspace.[5] However, excessively high temperatures can negatively impact the partitioning equilibrium, reducing the amount adsorbed onto the fiber. A typical range for optimization is 50-70°C.[5][8]
-
Extraction Time: The extraction process is equilibrium-based. Sufficient time must be allowed for the analytes to partition between the sample, headspace, and fiber. An optimal time (e.g., 30-60 minutes) ensures maximum sensitivity and good reproducibility.[5][8][21]
-
Salt Addition: The addition of an inert salt like Sodium Chloride (NaCl) to the sample is a crucial step. This "salting-out" effect increases the ionic strength of the aqueous matrix, which decreases the solubility of the organic thiol derivatives and promotes their transfer into the headspace, significantly improving extraction efficiency and lowering detection limits.[5][19][22]
Detailed Application Protocol
This protocol is a validated starting point and should be optimized for specific applications and matrices.
Materials and Reagents
-
Thiol Standards: e.g., 3-mercaptohexanol (3MH), 4-mercapto-4-methyl-2-pentanone (4MMP), methanethiol.
-
Stable Isotope-Labeled Internal Standards: e.g., d₂-4MMP, d₄-3MH. The use of SIDA is the gold standard for accurate quantification.[11][23]
-
Derivatizing Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).
-
Solvents: Dichloromethane, Pentane (HPLC grade).
-
Reagents: Sodium hydroxide (NaOH), Sodium chloride (NaCl, analytical grade, baked at 400°C before use to remove volatile contaminants).
-
SPME Assembly: Manual or autosampler holder with a DVB/CAR/PDMS fiber.
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.
Step-by-Step Methodology
-
Sample Preparation:
-
Place 10 mL of the aqueous sample into a suitable glass vial or tube.
-
Spike the sample with the stable isotope-labeled internal standard solution to the desired concentration.
-
Adjust the sample pH to >12 using a concentrated NaOH solution. This step is critical to deprotonate the thiol to the more nucleophilic thiolate, facilitating the reaction with PFBBr.[1]
-
-
Extractive Alkylation (Derivatization):
-
Add 500 µL of a PFBBr solution (e.g., 10 mg/mL in dichloromethane) to the sample.
-
Add 1 mL of an organic extraction solvent like pentane.
-
Vortex vigorously for 2 minutes to facilitate the simultaneous extraction and derivatization of the thiols into the organic phase.[1]
-
Centrifuge to separate the layers.
-
-
Headspace SPME Extraction:
-
Carefully transfer the organic layer (top layer if using pentane) to a 20 mL headspace vial.
-
Evaporate the organic solvent under a gentle stream of nitrogen. This step concentrates the derivatives.[5]
-
Add 5 mL of a saturated NaCl solution to the vial containing the dried derivatives.[5]
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Place the vial in a heating block or autosampler tray set to the optimized temperature (e.g., 70°C) with agitation.[5]
-
Allow the sample to equilibrate for 10 minutes.
-
Expose the DVB/CAR/PDMS fiber to the vial's headspace for the optimized extraction time (e.g., 60 minutes).[5]
-
-
GC-MS Analysis:
-
After extraction, immediately retract the fiber and introduce it into the GC injection port for thermal desorption.
-
Desorb the analytes onto the GC column using the parameters outlined in Table 1. The high temperature of the inlet ensures the rapid transfer of analytes from the fiber to the column.
-
Instrumentation and Parameters
The following table provides typical starting parameters for a standard GC-MS system.
| Parameter | Setting | Rationale |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Broad selectivity for a wide range of volatile derivatives.[7] |
| Extraction Mode | Headspace (HS) | Minimizes matrix interference and protects the fiber.[7] |
| Extraction Temp/Time | 70°C / 60 min | Balances analyte volatility and partitioning for optimal sensitivity.[5][8] |
| GC System | Agilent 6890N or equivalent | Standard, reliable platform for volatile analysis. |
| Injector | 250°C, Splitless mode (2 min) | Ensures complete thermal desorption of derivatives without discrimination.[5] |
| Column | DB-5ms (30 m x 0.25 mm x 0.5 µm) or equivalent non-polar column | Provides good separation for the relatively non-polar PFB-thioether derivatives.[5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates analytes based on boiling points, from most volatile to least volatile. |
| MS System | Agilent 5973N or equivalent | Standard single quadrupole mass spectrometer. |
| Transfer Line Temp | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible fragmentation patterns for compound identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for target analytes, drastically increasing sensitivity and selectivity over full scan.[11][22] |
Data Analysis and Method Validation
-
Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio. The use of stable isotope internal standards corrects for variations in extraction efficiency and matrix effects, providing the highest level of accuracy.[23][24]
-
Method Performance: A validated method ensures trustworthy data.[25][26] Key performance indicators from published, optimized methods demonstrate the power of this technique.
| Performance Metric | Typical Value | Reference |
| LOD (4-MMP) | 0.9 ng/L | [5][22] |
| LOD (3-MH) | 1 ng/L | [5][22] |
| Linearity (R²) | > 0.995 | [24] |
| Precision (RSD) | 5-11% | [5][22] |
| Recovery | 90-109% | [5][22] |
Conclusion
The analysis of volatile thiols presents significant analytical hurdles due to their reactivity and low natural abundance. The HS-SPME-GC-MS method, when combined with an optimized derivatization strategy using PFBBr and quantification by stable isotope dilution, provides a highly sensitive, specific, and robust solution. This approach effectively overcomes the challenges of matrix interference and analyte instability, enabling accurate quantification at the ng/L level. This powerful technique is indispensable for researchers in the flavor, fragrance, and biomedical fields who require reliable measurement of these impactful sulfur compounds.
References
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- 2. air.unimi.it [air.unimi.it]
- 3. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
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- 16. researchgate.net [researchgate.net]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 25. Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Note: A Validated Approach to the Synthesis of 2,5-Dimethylfuran-3-thiol as a High-Purity Reference Standard
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 2,5-dimethylfuran-3-thiol, a key aroma compound found in various food products.[1][2][3][4] The protocols detailed herein are designed for researchers, scientists, and professionals in the drug development and flavor industries who require a high-purity reference standard for analytical and quality control purposes. This guide emphasizes a logical, field-proven synthetic strategy, robust purification techniques, and thorough analytical validation to ensure the final product's integrity.
Introduction: The Significance of this compound
This compound (DMFT) is a potent sulfur-containing volatile compound that contributes significantly to the desirable meaty and savory aroma of various cooked foods.[1][2] Its presence, even at trace levels, can profoundly impact the overall flavor profile. Consequently, the availability of a high-purity reference standard of DMFT is crucial for accurate quantification in food and beverage products, for sensory analysis, and for research into flavor chemistry. This application note outlines a reliable synthetic route to obtain DMFT with the purity and characterization required for its use as an analytical reference standard.
Strategic Approach to Synthesis
The synthesis of this compound is not a trivial one-step process. A multi-step approach is necessary to introduce the thiol functionality at the C3 position of the 2,5-dimethylfuran ring. The chosen strategy involves the initial formation of a stable furan precursor, followed by the introduction and conversion of a functional group to the desired thiol.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
This pathway is advantageous as it proceeds through stable, crystalline, or easily purifiable intermediates, which is critical for ensuring the final product's high purity.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Thiols are known for their strong, unpleasant odor and should be handled with care to prevent release into the laboratory environment.[5][6][7] All glassware and waste contaminated with thiols should be decontaminated with a bleach solution.[6]
Step 1: Vilsmeier-Haack Formylation of 2,5-Dimethylfuran
This reaction introduces a formyl group at the C3 position of the furan ring. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like furan.[8]
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,5-dimethylfuran (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,5-dimethylfuran-3-carbaldehyde as a pale yellow oil.
Step 2: Oxidation of 2,5-Dimethylfuran-3-carbaldehyde
The aldehyde is oxidized to a carboxylic acid, a stable intermediate that is readily purified.
Protocol:
-
Dissolve 2,5-dimethylfuran-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones' reagent (chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2,5-dimethylfuran-3-carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure carboxylic acid.
Step 3: Thioesterification of 2,5-Dimethylfuran-3-carboxylic Acid
The carboxylic acid is converted to a thioester, a key precursor for the final reduction to the thiol.
Protocol:
-
Suspend 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of ethanethiol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude thioester by column chromatography (silica gel, hexane/ethyl acetate) to yield S-(2,5-dimethylfuran-3-yl) ethanethioate.
Step 4: Reduction of the Thioester to this compound
The final step involves the reduction of the thioester to the target thiol. A mild reducing agent is chosen to avoid over-reduction or degradation of the furan ring. The Fukuyama reduction is a suitable method for the reduction of thioesters to aldehydes, but for the complete reduction to a thiol, a stronger reducing agent is necessary.[9] A common method is the use of a hydride reagent.[10]
Protocol:
-
Dissolve the S-(2,5-dimethylfuran-3-yl) ethanethioate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting white precipitate and wash it with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure at a low temperature to avoid loss of the volatile thiol.
-
Purify the crude this compound by bulb-to-bulb distillation under reduced pressure to obtain the pure product as a colorless to light yellow liquid.[11]
Purification and Characterization of the Reference Standard
The purity of the synthesized this compound is paramount for its use as a reference standard.
Purification
Final purification is achieved by bulb-to-bulb distillation under reduced pressure. Due to the susceptibility of thiols to oxidation, it is recommended to perform the distillation under an inert atmosphere (nitrogen or argon).[12] For trace impurities, preparative gas chromatography (GC) can be employed.
Characterization and Quality Control
The identity and purity of the final product must be rigorously confirmed using a combination of analytical techniques.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₆H₈OS (128.19 g/mol ).[13] | |
| FT-IR Spectroscopy | Presence of characteristic S-H stretching vibrations. | |
| Purity | Gas Chromatography (GC-FID/MS) | Purity ≥ 99.5%. |
| Appearance | Visual Inspection | Colorless to pale yellow liquid.[14] |
| Refractive Index | Refractometer | Within specified range (literature values can be consulted).[15] |
The following diagram illustrates the quality control workflow for the synthesized reference standard:
Figure 2: Quality control workflow for the this compound reference standard.
Storage and Handling
This compound is a flammable liquid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[16] Due to its sensitivity to oxidation, it is best stored under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
Conclusion
This application note provides a detailed and validated methodology for the synthesis of high-purity this compound. By following these protocols, researchers and scientists can confidently produce a reliable reference standard for use in a variety of analytical applications, ensuring the accuracy and consistency of their results. The emphasis on purification of intermediates and rigorous final product characterization is key to achieving the required quality for a reference material.
References
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G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]
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Chemistry Stack Exchange. (2025). Purification of thiols. Retrieved from [Link]
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PubMed. (n.d.). Selective purification of the thiol peptides of myosin. Retrieved from [Link]
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PubMed Central. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Retrieved from [Link]
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NIST. (n.d.). 2,5-Dimethyl-3-furanthiol. NIST Chemistry WebBook. Retrieved from [Link]
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Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? Retrieved from [Link]
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University College London. (2020). Thiols | Safety Services. Retrieved from [Link]
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University of Rochester. (n.d.). How to Work with Thiols-General SOP. Department of Chemistry. Retrieved from [Link]
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The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5. Retrieved from [Link]
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NIST. (n.d.). 2,5-Dimethyl-3-furanthiol. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol, 55764-23-3. Retrieved from [Link]
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ACS Publications. (n.d.). Facile reduction of ethyl thiol esters to aldehydes: application to a total synthesis of (+)-neothramycin A methyl ether. Journal of the American Chemical Society. Retrieved from [Link]
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Semantic Scholar. (n.d.). A new, highly efficient method for the conversion of alcohols to thiolesters and thiols. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-3- hydroxymethylfuran. Retrieved from [Link]
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Semantic Scholar. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]
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ResearchGate. (2025). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. Retrieved from [Link]
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SlideShare. (n.d.). Reaction of Furan and Thiophene. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
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PubMed. (2009). Quantification and odor contribution of 2-furanmethanethiol in different types of fermented soybean paste miso. Retrieved from [Link]
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PubMed. (2020). Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethyl-3-furanthiol. Retrieved from [Link]
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National Institutes of Health. (n.d.). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Selective Pd-catalyzed α- and β-arylations of the furan rings of (ortho-bromophenyl)furan-2-yl-methanones: C(CO)–C bond cleavage with a furan ring as a leaving group and synthesis of furan-derived fluorenones. Organic Chemistry Frontiers. Retrieved from [Link]
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Politecnico di Torino. (n.d.). Thiol-ene biobased networks: Furan allyl derivatives for green coating applications. Webthesis. Retrieved from [Link]
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Politecnico di Milano. (2022). Two steps one pot process for the conversion of dimethylfuran to pyrrole compounds with almost null E factor. Retrieved from [Link]
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Application Notes and Protocols for 2,5-Dimethylfuran-3-thiol in Chicken Flavor Formulations
Introduction: The Role of Sulfur Compounds in Savory Flavors
The creation of authentic and impactful savory flavors, particularly those mimicking cooked meats, is a complex endeavor in food science. The characteristic aroma of cooked chicken arises from a sophisticated interplay of hundreds of volatile compounds generated through Maillard reactions and lipid degradation during the cooking process. Among these, sulfur-containing compounds are critical for delivering the core "meaty" and savory notes. 2,5-Dimethylfuran-3-thiol (DMFT) is a potent, naturally occurring furanthiol identified in cooked meats and is recognized for its significant contribution to the desirable savory, meaty, and slightly roasted aroma profile.[1][2]
These application notes provide a comprehensive guide for researchers and flavor chemists on the strategic use of this compound to build and enhance chicken flavor formulations. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure reproducibility and logical progression from base formulation to final sensory validation.
Part 1: Physicochemical Properties and Aroma Profile of this compound
Understanding the fundamental characteristics of DMFT is essential for its effective application.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 55764-23-3 | [1][5] |
| Molecular Formula | C₆H₈OS | [3][5] |
| Molecular Weight | 128.19 g/mol | [3][6] |
| Appearance | Clear amber to orange liquid | [1][5] |
| Odor Type | Sulfurous, Meaty | [2][6] |
| Solubility | Insoluble in water; Soluble in alcohol, oils, and most organic solvents. | [6][7] |
| FEMA Number | 3451 | [7] |
Detailed Aroma & Taste Profile:
-
Aroma at 0.10%: Described as sulfurous, meaty, with notes of green onion, brown and roasted elements, brothy, and slightly fatty.[1]
-
Taste at 2 ppm: Characterized as meaty, beefy, savory drippings, sulfurous, roasted, with hints of chicken skin and tomato.[1]
This profile highlights DMFT's power as a foundational "meaty" note. Its complexity, exhibiting both roasted and boiled meat characteristics, makes it a versatile tool for building different types of chicken flavor, from roasted breast meat to a rich chicken broth.[2]
Part 2: Strategic Application in Chicken Flavor Formulations
The successful application of DMFT is not merely about its addition but its integration with other key flavor components. An authentic chicken flavor is a triptych of meaty/savory notes , roasted/fatty notes , and vegetable/brothy notes . DMFT serves as the keystone for the meaty/savory dimension.
Protocol 1: Development of a Base Chicken Flavor Formulation
This protocol outlines the creation of a foundational chicken flavor concentrate where the impact of DMFT can be effectively evaluated. The formulation is based on a combination of key reaction flavor compounds and complementary top notes.
Objective: To create a stable and representative base chicken flavor model for the systematic evaluation of this compound.
Materials:
-
Propylene Glycol (PG) as a solvent
-
2-Methyl-3-furanthiol (related meaty sulfur compound)
-
2-Furfurylthiol (roasted, coffee-like sulfur notes)
-
Methional (boiled potato, savory note)
-
2,3,5-Trimethylpyrazine (roasted, nutty note)
-
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (caramelic, sweet note)
-
Decadienal (fatty, chicken skin note)
-
Gamma-Decalactone (creamy, fatty mouthfeel)
-
L-Cysteine and L-Glycine (for reaction flavor base)
-
Vegetable oil
-
This compound (DMFT) at 1% dilution in PG
Step-by-Step Methodology:
-
Prepare a Reaction Base (Maillard Reaction):
-
In a reaction vessel, combine L-Cysteine (5g), L-Glycine (10g), and water (100ml).
-
Heat the mixture to 120°C for 1 hour. This creates a foundational savory, brothy base.
-
Cool the reaction mixture and filter out any solids. This constitutes the "Reaction Flavor Base."
-
-
Formulate the Flavor Concentrate:
-
In a tared glass beaker, combine the following ingredients in Propylene Glycol (final volume 100ml). The quantities below are provided as a starting point for a balanced profile.
Compound Suggested Starting Concentration (in final 100ml concentrate) Rationale for Inclusion Reaction Flavor Base 20 ml Provides the foundational savory, brothy character. 2-Methyl-3-furanthiol (1% in PG) 50 ppm Works synergistically with DMFT for a complex meaty profile.[8] 2-Furfurylthiol (0.1% in PG) 10 ppm Adds a subtle roasted, dark meat character.[9] 2,3,5-Trimethylpyrazine (10% in PG) 100 ppm Contributes essential roasted, nutty, and slightly cocoa-like notes.[10] | Decadienal (1% in PG) | 30 ppm | Imparts the characteristic fatty, chicken skin aroma. |
-
-
Create Test Samples with DMFT:
-
Prepare a control sample using the base formulation from Step 2.
-
Create a series of experimental samples by adding incremental levels of the 1% DMFT solution. Suggested levels for evaluation in the final flavor concentrate are 10 ppm, 30 ppm, 50 ppm, and 100 ppm.
-
-
Application and Evaluation:
-
Dose the control and experimental flavor concentrates at 0.1% into a simple, warm chicken broth (low sodium) for sensory evaluation.
-
Allow the samples to equilibrate for 10 minutes before assessment.
-
Causality Behind Experimental Choices:
-
Propylene Glycol: Chosen as a solvent for its excellent solvency for a wide range of flavor compounds and its stability.
-
Synergistic Thiols: 2-Methyl-3-furanthiol is included as it provides a boiled beef character which, when combined with DMFT, creates a more rounded and complex meatiness than either compound alone.[8][9]
-
Pyrazines and Aldehydes: These compounds are crucial for recreating the "cooked" and "fatty" dimensions of chicken flavor, which DMFT alone does not provide.
Protocol 2: Sensory Evaluation of DMFT in Chicken Flavor
This protocol uses a Descriptive Analysis method with a trained panel to quantify the sensory impact of DMFT.
Objective: To quantitatively assess the contribution of varying levels of this compound to the sensory profile of the base chicken flavor.
Methodology:
-
Panelist Training:
-
Select 8-12 panelists trained in descriptive sensory analysis.
-
Conduct training sessions to familiarize them with key chicken flavor attributes. Reference standards should be used:
-
Meaty/Brothy: Commercial low-sodium chicken broth.
-
Roasted: Diluted solution of 2,3,5-Trimethylpyrazine.
-
Sulfurous: Diluted solution of DMFT.
-
Fatty: Emulsion of chicken fat in water.
-
-
-
Attribute Development:
-
Through a consensus-based session, the panel will define a set of key attributes to evaluate the samples. These should include: Meaty Intensity, Roasted Note, Sulfurous/Onion Note, Fatty Mouthfeel, and Overall Chicken Authenticity.
-
-
Evaluation Procedure:
-
Prepare samples as described in Protocol 1, Step 4. Samples should be coded with random three-digit numbers and presented in a randomized order.
-
Panelists will evaluate each sample and rate the intensity of each attribute on a 15-point line scale (0 = not perceptible, 15 = extremely intense).
-
Water and unsalted crackers should be provided for palate cleansing between samples.
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which concentration levels of DMFT produce specific sensory effects.
-
Workflow for Sensory Evaluation:
Caption: Workflow for the descriptive sensory analysis of DMFT.
Part 3: Quality Control & Analytical Verification
To ensure consistency and verify the concentration of DMFT in flavor formulations, a robust analytical method is required. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a highly effective technique for this purpose.[11][12]
Protocol 3: Quantification of DMFT using HS-SPME-GC-MS
Objective: To develop a reliable method for the quantification of this compound in a liquid food matrix (e.g., broth).
Materials & Instrumentation:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
SPME Autosampler
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps
-
Sodium Chloride (NaCl)
-
Internal Standard (IS): 2-Methyl-3-tetrahydrofuranthiol (structurally similar)
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of DMFT (1000 ppm) in ethanol.
-
Create a series of calibration standards in a control matrix (broth without flavor) ranging from 1 ppb to 50 ppb.
-
Spike each standard with a fixed concentration of the internal standard (e.g., 10 ppb).
-
-
Sample Preparation:
-
Place 5 mL of the broth sample (containing the chicken flavor with DMFT) into a 20 mL headspace vial.
-
Add 2g of NaCl to increase the volatility of the analytes ("salting out").
-
Spike the sample with the internal standard at the same concentration used for the calibration standards.
-
Immediately seal the vial.
-
-
HS-SPME Conditions:
-
Incubation/Equilibration: 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
SPME Desorption: 5 minutes in the injector.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 5 min).
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 35-350. For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for DMFT (e.g., m/z 128, 113, 85) and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of DMFT to the peak area of the internal standard against the concentration of the standards.
-
Calculate the concentration of DMFT in the unknown samples using the regression equation from the calibration curve.
-
Workflow for Analytical Quantification:
Caption: HS-SPME-GC-MS workflow for DMFT quantification.
Conclusion
This compound is an exceptionally potent and versatile impact chemical for building authentic chicken flavors. Its effective use hinges on a systematic approach that begins with a well-designed base formulation, proceeds through rigorous sensory evaluation to determine optimal dosage, and is verified by precise analytical methods. By following the protocols outlined in these notes, researchers and flavorists can harness the unique properties of DMFT to create nuanced, impactful, and commercially successful chicken flavor profiles. The principles of synergy, systematic evaluation, and analytical validation are paramount to achieving this goal.
References
-
FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). Available at: [Link]
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-
The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol, 55764-23-3. Available at: [Link]
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-
Sirini, N., et al. (2023). A methodological review in sensory analyses of chicken meat. University of Bologna. Available at: [Link]
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- Wright, J. (2021). Flavor Bites: 2-Methyl 3-furanthiol. Perfumer & Flavorist.
-
The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5. Available at: [Link]
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-
The Good Scents Company. (n.d.). 2,5-dimethyl-3-thiofuroyl furan, 65505-16-0. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-3-furanthiol. Available at: [Link]
-
Axxence Aromatic GmbH. (n.d.). NATURAL this compound. Available at: [Link]
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MDPI. (2021). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Available at: [Link]
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-
NIST. (n.d.). 2,5-Dimethyl-3-furanthiol. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Available at: [Link]
-
PubMed. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Available at: [Link]
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Introduction: The Role of Sulfur Compounds in Savory Flavors
An Application Guide to 2,5-Dimethylfuran-3-thiol for Savory Flavor Creation
This document provides researchers, flavor chemists, and product development professionals with a comprehensive technical guide on the application of this compound in savory food flavoring. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a foundational understanding for effective and innovative application.
Volatile sulfur compounds are paramount in defining the characteristic aromas of cooked foods, particularly meat.[1][2] Among these, heterocyclic thiols are exceptionally potent, often possessing extremely low odor thresholds that allow them to exert significant influence on a flavor profile even at trace concentrations.[1][2] this compound (FEMA No. 3451) is a key contributor to this class, renowned for its ability to impart complex, meaty, and roasted notes essential for authentic savory flavors.[3][4][5] This guide details its properties, sensory profile, and practical application protocols to harness its full potential in food systems.
Section 1: Physicochemical and Sensory Profile
A thorough understanding of the molecule's properties is the bedrock of its successful application.
Physicochemical Properties
This compound is a volatile, amber-to-orange liquid with limited water solubility.[3][4] Its properties dictate its handling, storage, and incorporation into food matrices. For instance, its insolubility in water necessitates the use of solvents or emulsification for even distribution in aqueous systems.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [4][6] |
| CAS Number | 55764-23-3 | [3][4][6] |
| Molecular Formula | C₆H₈OS | [4][6][7] |
| Molecular Weight | 128.19 g/mol | [4][6] |
| Appearance | Clear amber to orange liquid | [3][4][8] |
| Boiling Point | 175-177 °C @ 760 mm Hg | [4][8] |
| Specific Gravity | 1.138 - 1.144 @ 25 °C | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [4] |
| FEMA Number | 3451 | [4][9] |
| JECFA Number | 1063 |[4][9] |
Sensory Profile: The Cornerstone of Application
The primary value of this compound lies in its potent and complex flavor profile. It is a classic "meaty" compound, delivering savory notes that are difficult to replicate.[3][10][11]
-
Aroma Characteristics : At a concentration of 0.10%, its aroma is described as sulfurous, meaty, with notes of green onion, roasted broth, and a subtle tomato-like character.[3]
-
Taste Characteristics : In a 2 ppm solution, it presents as meaty, beefy, with savory drippings, and roasted chicken skin notes.[3]
This profile makes it an invaluable tool for building the foundational flavor of processed meats, soups, sauces, and notably, in the burgeoning plant-based meat sector where creating a convincing "cooked meat" experience is a primary challenge.[11]
Section 2: Application Workflows and Protocols
The successful application of a potent flavor compound is a systematic process. The following workflow illustrates the key stages from initial evaluation to final product integration.
Caption: Factors influencing the stability of this compound in a food matrix.
Section 4: Analytical Quality Control
To ensure consistency and verify dosage, quantitative analysis of this compound in the final product is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its sensitivity and specificity for volatile compounds.
Protocol 4.1: Quantification by Headspace GC-MS
Objective: To quantify the concentration of this compound in a food product.
Causality: Headspace analysis is ideal for volatile compounds in complex matrices. It samples the vapor phase above the food, minimizing interference from non-volatile components like proteins and fats, leading to a cleaner analysis and protecting the GC column. Stable isotope dilution provides the highest accuracy by using a labeled internal standard that behaves identically to the analyte during extraction and analysis, correcting for matrix effects and sample preparation variability.
Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Headspace autosampler
-
Food sample containing this compound
-
Labeled internal standard (e.g., deuterated this compound, if available)
-
Saturated salt solution (e.g., NaCl)
-
20 mL headspace vials with magnetic crimp caps
Methodology:
-
Sample Preparation:
-
Accurately weigh 5.0 g of the homogenized food sample into a headspace vial.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of the saturated salt solution.
-
Rationale: The salt solution increases the ionic strength of the aqueous phase, which "salts out" the volatile thiol, increasing its concentration in the headspace and improving detection limits.
-
-
Headspace Incubation:
-
Immediately seal the vial.
-
Place the vial in the autosampler tray.
-
Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation to allow the volatiles to equilibrate between the sample and the headspace.
-
-
GC-MS Analysis:
-
Injection: The autosampler injects a known volume of the headspace gas onto the GC column.
-
Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column) to separate the volatile compounds.
-
Detection: The MS detector should be operated in Selected Ion Monitoring (SIM) mode, targeting specific ions for both the native this compound and the labeled internal standard to maximize sensitivity and selectivity.
-
-
Quantification:
-
Generate a calibration curve using standards prepared in a similar matrix.
-
Calculate the concentration of this compound in the sample based on the ratio of the analyte peak area to the internal standard peak area.
-
Self-Validation: The use of a co-eluting internal standard ensures that any variability during the process (e.g., inconsistent injection volume, matrix suppression) affects both the analyte and the standard equally, leading to a highly reliable and reproducible quantification.
Section 5: Regulatory and Safety Considerations
This compound is recognized as a flavoring agent by major regulatory bodies.
-
FEMA GRAS: It is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA No. 3451. [4][9]* JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance (JECFA No. 1063) and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." [4][12] Users should always adhere to Good Manufacturing Practices (GMP) and use the minimum amount of the flavoring agent necessary to achieve the intended technical effect.
References
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Itaberco. Flavor Compounds 101: What They Are and How to Use Them. Available at: [Link]
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Di Masi, A. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Doctoral dissertation, Alma Mater Studiorum - Università di Bologna. Available at: [Link]
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LookChem. (2023). This compound 55764-23-3. Available at: [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 41569, 2,5-Dimethyl-3-furanthiol. Available at: [Link]
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FooDB. (2023). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). Available at: [Link]
-
Hofmann, T., & Schieberle, P. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 44(1), 251–255. Available at: [Link]
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Xia, S., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 375(1), 99-107. Available at: [Link]
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Simply Fresh. (n.d.). How to add flavour naturally to your food. Available at: [Link]
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Advanced Biotech. (2023). Why Buy 2-Methyl-3-furanthiol? Benefits for Food Manufacturers. Available at: [Link]
-
The Nibble. (2014). TIP OF THE DAY: Ways To Add More Flavor To Food. Available at: [Link]
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National Institute of Standards and Technology. (2023). 2,5-Dimethyl-3-furanthiol. In NIST Chemistry WebBook. Available at: [Link]
-
The Good Scents Company. (2023). 2,5-dimethyl-3-furan thiol. Available at: [Link]
-
van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295. Available at: [Link]
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ResearchGate. (2001). Stability of Thiols in an Aqueous Process Flavoring. Available at: [Link]
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Home Cooking Collective. (2023). How to Build Flavors in Cooking. Available at: [Link]
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Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. Available at: [Link]
-
San-J. (n.d.). Chapter Seven: How to Add Flavor to Food. Available at: [Link]
-
Perfumer & Flavorist+. (2023). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. Available at: [Link]
-
Flavor Chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2013). Food Research International, 51(1), 1-10. Available at: [Link]
-
ResearchGate. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). 2,5-dimethyl-3-furanthiol. In Substances Added to Food. Available at: [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2,5-DIMETHYL-3-FURANTHIOL. Available at: [Link]
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- 1. Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Semantic Scholar [semanticscholar.org]
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Application Note: Advanced Derivatization Techniques for the Stable and Sensitive Analysis of Furanthiols
Introduction: The Challenge of Analyzing Potent Aroma Compounds
Furanthiols, such as 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (2M3F), are exceptionally potent sulfur-containing volatile compounds that define the characteristic aromas of many cherished food and beverage products.[1][2] FFT is a key contributor to the quintessential roasted aroma of coffee, while 2M3F imparts desirable "meaty" or "brothy" notes to cooked meats and certain wines.[3][4][5][6] Their olfactory impact is immense, with perception thresholds often in the nanogram-per-liter (ng/L) range, meaning even minute quantities can dramatically influence the sensory profile of a product.[1][4][7]
However, the very chemical feature that makes them so reactive in sensory terms—the thiol (-SH) group—also renders them notoriously unstable.[8] Furanthiols are highly susceptible to oxidation, readily dimerizing to form less odorous or odorless disulfides. This instability poses a significant analytical challenge, often leading to analyte loss during sample preparation and analysis, resulting in inaccurate quantification.[2][8][9][10]
To overcome these hurdles, derivatization is an essential strategy. By chemically modifying the reactive thiol group, we can form a stable, less volatile derivative that is amenable to robust chromatographic analysis. This application note provides an in-depth guide to the most effective derivatization techniques, explaining the causality behind the methods and providing detailed protocols for their successful implementation in a research or quality control setting.
Pillar 1: The Rationale for Derivatization - Combating Instability
The primary motivation for derivatizing furanthiols is to "protect" the thiol group from oxidative degradation. The sulfur atom in a thiol is nucleophilic and easily loses a hydrogen atom, leading to the formation of a thiyl radical. Two thiyl radicals can then combine to form a stable disulfide bond, effectively removing the potent aroma compound from the sample.
This oxidative process is accelerated by factors common in food matrices, such as the presence of oxygen, metal ions (e.g., copper, iron), and light.[8][9] Derivatization circumvents this by replacing the active hydrogen on the sulfur atom with a stable chemical group, thereby preventing oxidation and preserving the integrity of the analyte from extraction to detection.[11][12][13] Furthermore, the choice of derivatizing agent can significantly enhance the analytical properties of the furanthiol, improving its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS).
Pillar 2: Core Derivatization Strategies and Mechanisms
Three primary chemical strategies have proven highly effective for the derivatization of furanthiols: S-alkylation, Michael Addition, and Disulfide Exchange. The choice of strategy depends on the analytical instrumentation available (GC-MS vs. LC-MS/MS) and the specific requirements of the analysis.
Strategy A: S-Alkylation with Pentafluorobenzyl Bromide (PFBBr)
This is a classic and robust derivatization technique based on a nucleophilic substitution reaction (SN2). The nucleophilic sulfur of the thiol attacks the electrophilic benzylic carbon of PFBBr, displacing the bromide leaving group to form a stable thioether.[11][13]
Causality: The pentafluorobenzyl group is chosen for several critical reasons. First, it forms a highly stable derivative resistant to thermal degradation in a GC inlet.[14] Second, and most importantly, the five fluorine atoms make the derivative highly electron-capturing. This property allows for exceptionally sensitive detection using a GC equipped with an Electron Capture Detector (ECD) or, more commonly, a mass spectrometer operating in Negative Chemical Ionization (NCI) mode.[11][14][15][16] This makes PFBBr the reagent of choice for ultra-trace analysis.
Caption: S-Alkylation of a furanthiol with PFBBr.
Strategy B: Michael Addition with Ethyl Propiolate (ETP)
The Michael or "conjugate" addition is a highly efficient reaction where a nucleophile (the thiol) adds to an electron-deficient carbon-carbon double or triple bond.[17][18] Ethyl propiolate, which contains a carbon-carbon triple bond activated by an adjacent ester group, is an ideal reagent for this purpose.
Causality: This reaction is often classified as a "click" reaction because it is fast, highly specific for thiols under mild conditions, and produces a single product with high yield.[17][19][20] A key advantage is that the derivatization can often be performed in situ directly within the sample matrix (e.g., wine) at its natural pH, simplifying the workflow.[21][22] The resulting thioacrylate derivative is stable and sufficiently volatile for analysis by standard GC-MS with electron ionization (EI).[23][24]
Caption: Michael Addition of a furanthiol with ETP.
Strategy C: Disulfide Exchange with 4,4'-Dithiodipyridine (DTDP)
This strategy is fundamentally different as it is designed for analysis by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The furanthiol reacts with DTDP, cleaving the disulfide bond in the reagent and forming a new, stable mixed disulfide.
Causality: While GC-MS is powerful, some furanthiol derivatives may not be sufficiently volatile or thermally stable. LC-MS/MS provides a robust alternative. The DTDP derivatization proceeds rapidly at the typical pH of samples like wine, and the resulting derivative has excellent chromatographic properties on reversed-phase columns.[25] More importantly, the pyridyl moiety of the derivative is readily protonated, making it ideal for sensitive detection by electrospray ionization in positive ion mode (ESI+), which is a standard configuration for LC-MS/MS instruments.[6][25]
Caption: Disulfide exchange reaction with DTDP.
Pillar 3: Data Presentation and Method Selection
The choice of derivatization agent is a critical decision that dictates the entire analytical workflow. The following table summarizes the key characteristics of each strategy to guide the researcher in making an informed choice.
| Feature | Pentafluorobenzyl Bromide (PFBBr) | Ethyl Propiolate (ETP) | 4,4'-Dithiodipyridine (DTDP) |
| Reaction Type | S-Alkylation (SN2) | Michael Addition | Disulfide Exchange |
| Analytical Platform | GC-MS, GC-ECD | GC-MS | LC-MS/MS |
| Typical Ionization | Negative Chemical Ionization (NCI) | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Key Advantage | Highest sensitivity for ultra-trace analysis.[11][15] | Simple, rapid, in-situ reaction in matrix.[21][22] | Ideal for LC-MS/MS platforms; avoids GC.[25] |
| Reaction Conditions | Requires base catalyst, often two-phase system.[16] | Mild conditions, often at sample pH.[22] | Rapid at sample pH (e.g., wine).[25] |
| Potential Issues | Reagent is a lachrymator; requires careful handling.[16] | Potential for side reactions in complex matrices. | Less common method; requires LC-MS/MS expertise. |
| Best For | Quantifying furanthiols at sub-ng/L levels. | Routine analysis in moderately complex matrices. | Laboratories standardized on LC-MS/MS workflows. |
Pillar 4: Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should perform their own validation to ensure the methods are fit for their specific matrix and instrumentation.
General Workflow Overview
Regardless of the specific reagent used, the analytical workflow follows a consistent pattern. The use of a stable isotope-labeled internal standard (e.g., d2-2-furfurylthiol) is critically important for achieving accurate and precise quantification, as it corrects for matrix effects and variations in derivatization efficiency and recovery.[25][26]
Caption: General workflow for furanthiol analysis.
Protocol 1: Derivatization with Pentafluorobenzyl Bromide (PFBBr) for GC-MS-NCI
Principle: This protocol uses a two-phase liquid-liquid extraction system where the furanthiol is deprotonated in the aqueous phase and reacts with the PFBBr present in the organic phase.
Materials and Reagents:
-
Pentafluorobenzyl bromide (PFBBr) solution (10 mg/mL in acetone)
-
Sample (e.g., 10 mL of wine or filtered coffee extract)
-
Stable isotope-labeled internal standard (IS) solution
-
Sodium carbonate buffer (0.1 M, pH 10)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Vials, pipettes, vortex mixer, centrifuge
Step-by-Step Methodology:
-
Sample Preparation: Place 10 mL of the liquid sample into a 20 mL screw-cap vial.
-
Internal Standard Spiking: Add a known amount of the IS solution to the sample.
-
Buffering: Add 2 mL of sodium carbonate buffer to raise the pH and ensure the thiol is deprotonated to the more reactive thiolate anion. Vortex briefly.
-
Derivatization/Extraction: Add 2 mL of DCM followed by 100 µL of the PFBBr solution. Cap the vial tightly and vortex vigorously for 30 minutes at room temperature.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Concentration: (Optional) If necessary, concentrate the extract to a final volume of 100-200 µL under a gentle stream of nitrogen.
-
Analysis: Inject 1-2 µL of the final extract into the GC-MS system.
Instrumental Conditions (Typical):
-
GC: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet: 250°C, Splitless mode
-
Oven Program: 50°C (2 min hold), ramp at 10°C/min to 280°C (5 min hold)
-
MS: Agilent 5977 or equivalent, operating in NCI mode with methane as reagent gas.
-
Monitored Ions: Monitor the molecular anion [M]- or a characteristic fragment for the furanthiol-PFB derivative and its corresponding internal standard.
Protocol 2: In-Situ Derivatization with Ethyl Propiolate (ETP) for GC-MS
Principle: This method leverages the ability of ETP to react directly with furanthiols in an aqueous matrix, followed by solid-phase extraction (SPE) to isolate the derivatives.[21][22]
Materials and Reagents:
-
Ethyl propiolate (ETP)
-
Sample (e.g., 10 mL of white wine)
-
Stable isotope-labeled internal standard (IS) solution
-
Phosphate buffer (pH 7)
-
SPE Cartridge (e.g., Strata-X or similar polymeric sorbent)
-
Methanol, Dichloromethane (DCM) for SPE conditioning and elution
-
Vials, pipettes, vortex mixer
Step-by-Step Methodology:
-
Sample Preparation: Place 10 mL of wine into a 20 mL vial.
-
Internal Standard Spiking: Add a known amount of the IS solution.
-
Buffering: Adjust sample to pH 7 with phosphate buffer.
-
Derivatization: Add 20 µL of ETP to the sample. Vortex immediately and allow to react for 60 minutes at room temperature in the dark.
-
SPE Conditioning: Condition an SPE cartridge sequentially with 5 mL DCM, 5 mL methanol, and 5 mL deionized water. Do not allow the cartridge to go dry.
-
Extraction: Load the entire derivatized sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove sugars and other interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 20 minutes.
-
Elution: Elute the derivatives with 2 mL of DCM into a clean collection vial.
-
Analysis: Inject 1-2 µL of the eluate directly into the GC-MS system.
Instrumental Conditions (Typical):
-
GC-MS: Same as PFBBr protocol, but with the MS operating in standard Electron Ionization (EI) mode.
-
Scan Mode: Use Selected Ion Monitoring (SIM) for quantification, targeting characteristic fragment ions of the furanthiol-ETP derivatives and their internal standards.
References
- 1. A powerful aromatic volatile thiol, 2-furanmethanethiol, exhibiting roast coffee aroma in wines made from several Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pages.uoregon.edu [pages.uoregon.edu]
- 3. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of furfurylthiol exhibiting a strong coffee aroma during oak barrel fermentation from furfural released by toasted staves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Is There a Link Between Coffee Aroma and the Level of Furanmethanethiol (FMT) in Pinotage Wines? [scielo.org.za]
- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ethyl propiolate derivatisation for the analysis of varietal thiols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Table 1 from Thiol detection, derivatization and tagging at micromole to nanomole levels using propiolates. | Semantic Scholar [semanticscholar.org]
- 24. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
Quantitative Analysis of 2,5-Dimethylfuran-3-thiol in Beef Broth using Stable Isotope Dilution Assay and GC-MS
An Application Note for Researchers and Scientists
Abstract
This application note presents a robust and sensitive method for the quantification of 2,5-dimethylfuran-3-thiol, a potent, meaty aroma compound, in a complex beef broth matrix. Due to its low sensory threshold and high reactivity, accurate measurement of this thiol is analytically challenging.[1][2][3] The described protocol employs a Headspace Solid-Phase Microextraction (HS-SPME) technique for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and to correct for matrix effects and analyte loss during preparation, a stable isotope dilution assay (SIDA) is incorporated. This guide provides a detailed, step-by-step protocol, explains the causality behind experimental choices, and offers a framework for method validation, making it suitable for flavor chemistry research, food quality control, and product development.
Introduction: The Chemistry of "Meaty" Aroma
The characteristic savory and meaty aroma of cooked beef is the result of a complex interplay of numerous volatile compounds generated through Maillard reactions and lipid degradation.[4] Among these, sulfur-containing compounds are particularly impactful due to their extremely low odor thresholds.[1][5] this compound (DMFT), with a molecular formula of C₆H₈OS and a molecular weight of 128.19 g/mol , is a key contributor, imparting a distinct "meaty" or "roasted" character.[6][7][8][9] It has been identified in boiled meats and chicken broth, and its presence, even at parts-per-trillion levels, can significantly influence the overall flavor profile.[10]
The quantification of DMFT in food matrices like beef broth is challenging for several reasons:
-
Trace Concentrations: It is typically present at very low levels (ng/L to µg/L).[2][11]
-
High Reactivity: The thiol group is susceptible to oxidation, leading to the formation of disulfides and other species, which can result in analyte loss during sample preparation.[12]
-
Complex Matrix: Beef broth contains a multitude of other volatile and non-volatile compounds that can interfere with analysis.[5]
This application note details a validated workflow that overcomes these challenges through efficient extraction and highly selective, sensitive detection.
Analytical Strategy: HS-SPME Coupled with GC-MS
The core of this method is the combination of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This approach is ideal for volatile and semi-volatile analytes in complex liquid matrices.
-
HS-SPME: This is a solventless extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample.[13] Volatile analytes, like DMFT, partition from the sample into the headspace and are then adsorbed by the fiber. This process concentrates the analyte while leaving behind non-volatile matrix components. The choice of fiber coating is critical for selectively capturing the target compound.
-
GC-MS: After extraction, the fiber is transferred to the hot inlet of a gas chromatograph, where the adsorbed analytes are thermally desorbed and separated on a capillary column. The mass spectrometer then detects and identifies the compounds based on their unique mass spectra and retention times. For quantification, operating the MS in Selected Ion Monitoring (SIM) mode provides enhanced sensitivity and selectivity by monitoring only specific mass fragments of the target analyte and its internal standard.[14]
-
Stable Isotope Dilution Assay (SIDA): To achieve the highest accuracy, a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d₃) is added to the sample at the beginning of the workflow. This internal standard behaves almost identically to the native analyte during extraction and analysis but is distinguished by its mass in the MS. By measuring the ratio of the native analyte to its labeled counterpart, any losses or matrix-induced variations are effectively nullified, leading to highly precise quantification.[15]
Experimental Workflow Diagram
The following diagram illustrates the complete analytical process from sample preparation to data analysis.
Caption: Workflow for the quantification of this compound in beef broth.
Detailed Protocol
Disclaimer: This protocol is a guideline. Users should perform their own optimization and validation based on available instrumentation and specific sample characteristics. All work with standards and samples should be conducted in a well-ventilated fume hood.
Reagents and Materials
-
Standards: this compound (purity >97.0%) and a suitable stable isotope-labeled internal standard (IS), such as this compound-d₃.[7] If a custom labeled standard is unavailable, a structurally similar labeled thiol can be used as a surrogate after careful validation.
-
Solvents: Methanol (HPLC grade).[16]
-
Reagents: Sodium chloride (NaCl, analytical grade), HPLC grade water.
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber assembly. This fiber is recommended for its broad selectivity for volatile and semi-volatile compounds, including sulfur compounds.
-
Equipment: Analytical balance, vortex mixer, heating block or water bath with agitator, GC-MS system.
Preparation of Standards
-
Primary Stock Solutions (ca. 1000 mg/L): Accurately weigh ~10 mg of the neat standard (and IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C. Due to the volatility and reactivity of thiols, prepare fresh stock solutions regularly.[16]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with HPLC grade water. A typical calibration range might be 0.1 to 50 µg/L.
-
Calibration Standards: For each point in the calibration curve, transfer 5 mL of HPLC grade water into a 20 mL headspace vial. Spike with the appropriate working standard and a constant amount of the internal standard working solution (e.g., to achieve a final concentration of 10 µg/L).
Sample Preparation (HS-SPME)
-
Homogenize the beef broth sample if it contains solids.
-
Transfer 5.0 mL of the broth into a 20 mL headspace vial.
-
Spike the sample with the internal standard to achieve a final concentration equivalent to the mid-point of the calibration curve (e.g., 10 µg/L).
-
Add 2.0 g of NaCl to the vial. This "salting-out" effect increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.[13][16]
-
Immediately cap the vial and vortex for 30 seconds to dissolve the salt.
-
Place the vial in the autosampler tray or a heating block set to 60°C. Allow the sample to equilibrate with agitation for 15 minutes. The elevated temperature increases the vapor pressure of the analyte.[16]
-
Following equilibration, expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.
-
After extraction, immediately transfer the fiber to the GC inlet for thermal desorption and analysis.
Instrumental Analysis (GC-MS)
The following table provides typical GC-MS parameters. These should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet | Splitless mode, 250°C | Ensures efficient thermal desorption and transfer of the entire sample to the column for maximum sensitivity. |
| SPME Desorption Time | 3 minutes | Sufficient time to ensure complete transfer of analytes from the fiber. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column that provides good separation for a wide range of volatile compounds. |
| Oven Program | 40°C (hold 3 min), ramp to 250°C at 8°C/min, hold 5 min | Separates analytes based on boiling point and polarity, starting at a low temperature to trap early eluting volatiles. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Standard temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| Ions to Monitor | 2,5-DMFT: m/z 128 (M⁺), 113, 85 | IS (DMFT-d₃): m/z 131 (M⁺) |
Note: The specific ions (m/z) should be confirmed by running a full scan analysis of a high-concentration standard.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for native 2,5-DMFT and the internal standard (IS) in the chromatogram based on their retention times and monitored ions.
-
Calibration Curve: For each calibration standard, calculate the response ratio by dividing the peak area of the native analyte by the peak area of the IS. Plot this response ratio against the concentration of the native analyte. Perform a linear regression to generate a calibration curve. A correlation coefficient (R²) > 0.99 is desirable.
-
Quantification: Calculate the response ratio for the beef broth sample. Use the linear regression equation from the calibration curve to determine the concentration of 2,5-DMFT in the sample.
Method Performance and Trustworthiness
To ensure the reliability of results, a new analytical method must be validated. Key validation parameters to assess include:
-
Linearity: Assessed from the calibration curve over the desired concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).
-
Accuracy: Determined by analyzing a spiked beef broth sample (a blank sample fortified with a known amount of analyte) and calculating the percent recovery. Recoveries between 80-120% are generally considered acceptable.
-
Precision: The closeness of repeated measurements, expressed as the relative standard deviation (%RSD) of replicate analyses. A %RSD of <15% is typically desired.
By establishing these figures of merit, the protocol becomes a self-validating system, ensuring that the data generated is trustworthy and reproducible.
References
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Bączkiewicz, A. M., et al. (2023). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. PubMed Central. Available at: [Link]
- BenchChem. (2025). Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
- OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
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LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available at: [Link]
- Joint Research Centre. (2007). Methods for the determination of furan in food.
- Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.
- ChemicalBook. (n.d.). This compound CAS#: 55764-23-3. ChemicalBook.
- The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol.
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U.S. Food and Drug Administration (FDA). (2006). Determination of Furan in Foods. FDA.gov. Available at: [Link]
-
ResearchGate. (2016). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. Available at: [Link]
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NIST. (n.d.). 2,5-Dimethyl-3-furanthiol. NIST Chemistry WebBook. Available at: [Link]
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The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. The Good Scents Company Information System. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Acetyl-2,5-dimethylfuran.
-
MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]
-
ResearchGate. (2022). Thiamine degradation to the formation of 2-methyl-3-furanthiol via... ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-3-furanthiol. PubChem. Available at: [Link]
- FEMA. (2019). FEMA GRAS 29 December 2019 SUPPLEMENTARY INFORMATION 1: Identity for Natural Flavor Complexes as Evaluated by the Expert Panel.
-
ResearchGate. (2002). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. ResearchGate. Available at: [Link]
-
ResearchGate. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. Available at: [Link]
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Application Note: High-Fidelity Isolation of Furanthiols from Complex Food Matrices
Abstract
Furanthiols, such as 2-methyl-3-furanthiol and 2-furfurylthiol, are potent sulfur-containing volatile compounds that impart desirable roasted, savory, and coffee-like aromas to a wide range of thermally processed foods.[1][2] Despite their significant sensory impact, their analysis is notoriously challenging due to their presence at trace concentrations (ng/L levels), high reactivity, and the complexity of the food matrix itself.[3][4] This guide provides a comprehensive overview and detailed protocols for the robust isolation and accurate quantification of furanthiols, designed for researchers in food science, flavor chemistry, and quality control. We will explore the causality behind methodological choices, from initial extraction to final quantification, emphasizing techniques that ensure analytical integrity and reproducibility.
The Analytical Challenge: Why Furanthiols Demand Specialized Approaches
The isolation of furanthiols is a multi-faceted problem rooted in their chemical nature and the environment they inhabit:
-
Ultra-Trace Concentrations: Furanthiols often have exceptionally low odor thresholds, meaning they contribute significantly to aroma even at parts-per-trillion levels.[1][5] This necessitates highly sensitive analytical methods and efficient pre-concentration steps.
-
Inherent Instability: The sulfhydryl (-SH) group is highly susceptible to oxidation, readily forming less odorous disulfides.[6][7] This chemical instability requires careful sample handling, often under an inert atmosphere, and the use of antioxidants to prevent analyte loss.[6]
-
Complex Food Matrices: Foods are intricate mixtures of proteins, fats, carbohydrates, and other volatile compounds.[6] These components can interfere with extraction, mask the target analytes, or cause matrix effects during chromatographic analysis, complicating accurate quantification.
A successful isolation strategy must therefore be a multi-step process designed to concentrate the furanthiols while selectively removing interfering compounds and preserving their chemical integrity.
Strategic Overview: A Multi-Pronged Approach to Isolation
A robust workflow for furanthiol analysis can be visualized as a sequence of strategic decisions, each aimed at purifying the sample for the final analytical determination. The choice of techniques depends on the specific food matrix and the analytical objectives (e.g., screening vs. precise quantification).
Figure 1: A generalized workflow for the isolation and analysis of furanthiols from complex food matrices.
Thiol-Specific Isolation: The Power of Affinity Chromatography
For the highest selectivity, affinity chromatography techniques that specifically target the thiol group are unparalleled. These methods exploit the strong, yet reversible, interaction between thiols and certain chemical moieties.
Organomercury-Based Affinity Chromatography
The historical basis for the term "mercaptan" (from the Latin mercurium captans, or 'mercury-seizing') highlights the powerful affinity between thiols and mercury.[8][9] This principle is leveraged in affinity chromatography, where an organomercurial compound like p-hydroxymercuribenzoate (pHMB) is immobilized on a solid support (e.g., agarose gel).[7][8][10]
Mechanism of Action:
-
Capture: The food extract is passed through the column. Thiol-containing compounds form a strong, covalent-like coordinate bond with the mercury atom, immobilizing them on the resin.[8]
-
Wash: Non-thiol compounds, which do not interact with the resin, are washed away.
-
Elution: The captured thiols are released by introducing a competitive thiol-containing reagent, such as L-cysteine or dithiothreitol (DTT), which has a higher affinity for the mercury sites.[7][11]
Figure 2: Mechanism of thiol capture and release using organomercury affinity chromatography.
While highly effective, the toxicity of organomercury compounds necessitates stringent safety protocols and waste management.[8]
Covalent Chromatography with Thiopropyl-Sepharose
A safer and increasingly popular alternative is covalent chromatography using supports like Thiopropyl-Sepharose.[11][12] This method is based on a thiol-disulfide exchange reaction.[13][14]
Mechanism of Action:
-
Activation: The resin contains an activated disulfide bond (e.g., a 2-pyridyl disulfide group).[12]
-
Capture: When the food extract is applied, the furanthiol's sulfhydryl group attacks the resin's disulfide bond, forming a new, stable disulfide bond between the furanthiol and the resin. This process releases a chromophore (2-thiopyridone), which can be monitored spectrophotometrically to track the binding reaction.[12]
-
Wash: Interfering compounds are washed away.
-
Elution: The purified furanthiols are eluted by adding a reducing agent like DTT or β-mercaptoethanol, which cleaves the disulfide bond.[11][13]
This technique offers high specificity with lower toxicity concerns compared to organomercury methods.[11]
Derivatization: Enhancing Volatility and Detectability
Due to their polarity and potential for adsorption on active sites in the GC system, direct analysis of furanthiols can be problematic.[15][16] Derivatization is a critical step to convert the polar -SH group into a less polar, more volatile, and more thermally stable moiety.[3][16]
Common Derivatizing Agents:
| Reagent | Abbreviation | Reaction Principle | Advantages |
| Pentafluorobenzyl Bromide | PFBBr | Nucleophilic substitution, replacing the active hydrogen on the thiol.[3][17] | Forms stable derivatives with excellent electron-capturing properties, ideal for sensitive detection by GC-MS, especially in negative chemical ionization (NCI) mode.[17] |
| Ethyl Propiolate | ETP | Michael addition reaction with the thiol group.[3][9] | A "greener" alternative to PFBBr, reacting rapidly at basic pH to form stable derivatives suitable for GC-MS analysis.[3][9] |
| Silylating Reagents (e.g., BSTFA) | BSTFA | Replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[15] | Increases volatility and thermal stability, commonly used for a wide range of polar functional groups.[15] |
Protocols for Furanthiol Isolation and Analysis
Protocol 1: Selective Isolation of Furanthiols via Organomercury Affinity Chromatography
This protocol is adapted from methods used for isolating volatile thiols from wine and beer.[5][7][18] It is designed for maximum selectivity.
Materials:
-
p-Hydroxymercuribenzoic acid (pHMB) agarose resin
-
Chromatography column
-
Food sample (e.g., 50 mL of wine or filtered coffee)
-
L-cysteine hydrochloride solution (500 mg/L in deionized water)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Stable isotope-labeled internal standard (e.g., d2-2-furfurylthiol)
Procedure:
-
Column Preparation: Pack a small chromatography column with pHMB agarose resin and equilibrate with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Sample Preparation: Centrifuge the liquid food sample to remove solids. Spike the clarified sample with the deuterated internal standard.[19]
-
Thiol Capture: Load the prepared sample onto the equilibrated pHMB column. Allow the sample to pass through slowly to ensure efficient binding of the thiols.
-
Washing: Wash the column thoroughly with deionized water followed by a weak organic solvent (e.g., 10% ethanol) to remove non-specifically bound compounds.
-
Elution: Elute the bound thiols by passing the L-cysteine solution through the column. The cysteine will displace the furanthiols from the resin.[7] Collect the eluate.
-
Liquid-Liquid Extraction (LLE): Transfer the eluate to a separatory funnel and perform a liquid-liquid extraction with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic (DCM) layers and dry them over anhydrous sodium sulfate. Carefully concentrate the extract to a final volume of ~100 µL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for derivatization (optional, but recommended) and GC-MS analysis.
Protocol 2: HS-SPME with On-Fiber Derivatization for GC-MS/MS Analysis
This protocol provides a more automated and solvent-minimized approach, ideal for screening or quantitative analysis when coupled with SIDA. It is adapted from methods developed for wine and beer analysis.[20][21]
Materials:
-
20 mL headspace vials with PTFE-faced silicone septa
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in methanol)
-
Sodium chloride (NaCl)
-
Stable isotope-labeled internal standards
-
GC-MS/MS system
Procedure:
-
Sample Preparation:
-
Place 5 mL of the liquid sample (e.g., juice, beer) into a 20 mL headspace vial.[6]
-
Add 1 g of NaCl to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.[6]
-
Spike the sample with the appropriate deuterated internal standard solution.[19][22]
-
Immediately seal the vial.
-
-
On-Fiber Derivatization (OFD):
-
In the autosampler sequence, first expose the SPME fiber to the headspace of a vial containing the PFBBr solution for 5-10 minutes to precondition the fiber with the derivatizing agent.[20]
-
-
Headspace Extraction and In Situ Derivatization:
-
Transfer the PFBBr-loaded fiber to the sample vial.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.[6]
-
Expose the fiber to the headspace for 30 minutes at 40°C with continued agitation. During this time, the furanthiols will volatilize into the headspace, adsorb onto the fiber, and react with the PFBBr.[6][20]
-
-
GC-MS/MS Analysis:
-
Desorption: Immediately transfer the fiber to the GC inlet and desorb at 250°C for 5 minutes in splitless mode.[6]
-
GC Column: Use a column suitable for volatile compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[6]
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 3°C/min.
-
Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.[6]
-
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity, using pre-determined transitions for the PFB-derivatized furanthiols and their labeled internal standards.
-
The Gold Standard: Stable Isotope Dilution Analysis (SIDA)
For the most accurate and trustworthy quantification, SIDA is the required method.[19] This technique involves adding a known quantity of a stable isotope-labeled version of the target analyte (e.g., deuterium-labeled furanthiol) to the sample at the very beginning of the extraction process.[22][23]
Why SIDA is Essential:
-
Correction for Analyte Loss: The labeled internal standard behaves chemically identically to the native analyte. Therefore, any loss of analyte during the multiple steps of extraction, concentration, and derivatization is mirrored by a proportional loss of the internal standard.
-
Matrix Effect Compensation: The standard co-elutes with the native analyte in the GC, experiencing the same ionization enhancement or suppression effects in the MS source.
-
Improved Accuracy and Precision: By calculating the ratio of the native analyte to the labeled standard, SIDA corrects for variations in sample preparation and injection volume, leading to highly accurate and precise results.[19]
Conclusion
The successful isolation of furanthiols from complex food extracts is an exacting process that demands a methodical and scientifically grounded approach. There is no single universal method; rather, the optimal strategy is a carefully chosen sequence of steps tailored to the specific food matrix and analytical goals. By combining selective thiol-specific capture or efficient headspace extraction with chemical derivatization and the unparalleled accuracy of Stable Isotope Dilution Analysis, researchers can confidently and reproducibly quantify these potent aroma compounds. The protocols and principles outlined in this guide provide a robust framework for overcoming the inherent challenges of furanthiol analysis, enabling deeper insights into food flavor chemistry and quality.
References
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ACS Symposium Series. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]
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- PubMed. (1975). Affinity chromatography on hydroxyalkyl methacrylate gels. II. Isolation of thiol-containing protein and peptide using mercurial derivatives of gels. Biochimica et Biophysica Acta.
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- PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules.
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- PubMed. (n.d.). Affinity chromatography of thiol-containing purines and ribonucleic acid.
- NIH. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS.
- PubMed. (n.d.). Selective isolation of mercurated DNA by affinity chromatography on thiol matrices.
- NIH. (n.d.). Selective Extraction and Antioxidant Properties of Thiol-Containing Peptides in Soy Glycinine Hydrolysates.
- BenchChem. (2025). Application Note: A Robust GC-MS/MS Method for the Quantification of Furan and its Derivatives in Diverse Food Matrices.
- PubMed. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study.
- ResearchGate. (2025). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- PerkinElmer. (n.d.). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling.
- ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay.
- PubMed. (1975). A rapid and specific method for isolation of thiol-containing peptides from large proteins by thiol-disulfide exchange on a solid support. Proceedings of the National Academy of Sciences of the United States of America.
- MDPI. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study.
- NIH. (n.d.). Affinity chromatography of thiol-containing purines and ribonucleic acid.
- Taylor & Francis Online. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry.
- PubMed. (2009). Recent advances in separation and detection methods for thiol compounds in biological samples. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences.
- MDPI. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process.
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- G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins.
- MDPI. (n.d.). Optimized Isolation Procedure for the Extraction of Bioactive Compounds from Spent Coffee Grounds.
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- PubMed. (2021). Effect of various roasting, extraction and drinking conditions on furan and 5-hydroxymethylfurfural levels in coffee. Food Chemistry.
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- NIH. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments.
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Application Note: Quantitative Analysis of 2,5-Dimethylfuran-3-thiol in Complex Matrices Using Stable Isotope Dilution Analysis (SIDA)
Introduction: The Challenge of Quantifying a Potent Aroma Compound
2,5-Dimethylfuran-3-thiol (DMFT) is a sulfur-containing heterocyclic compound that, despite being present at trace concentrations, is a key odorant in many thermally processed foods and beverages.[1] It is particularly recognized for imparting desirable meaty, roasted, and savory notes, making it a significant contributor to the characteristic aroma of brewed coffee.[2][3] The chemical properties of DMFT—high volatility and reactivity, coupled with its presence in complex matrices at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels—present a significant analytical challenge.[3][4][5]
Conventional analytical methods often suffer from inaccuracies due to analyte loss during sample preparation, extraction inefficiencies, and signal suppression or enhancement from matrix effects. Stable Isotope Dilution Analysis (SIDA) is the definitive technique to overcome these obstacles.[6][7] By introducing a known quantity of an isotopically labeled version of the analyte as an internal standard, SIDA ensures that any physical or chemical variations during the analytical process affect the analyte and the standard equally.[8][9] This ratiometric approach provides unparalleled accuracy and precision, making it the gold standard for quantifying trace-level aroma compounds.
This application note provides a comprehensive, field-proven protocol for the accurate quantification of this compound in complex samples, such as coffee, using SIDA coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
The Principle of Stable Isotope Dilution Analysis
The foundation of SIDA lies in the use of an internal standard that is chemically identical to the analyte but physically distinguishable by mass spectrometry due to the incorporation of stable isotopes (e.g., ²H/D, ¹³C).[7] The methodology is a self-validating system built on a logical sequence:
-
Spiking & Equilibration: A precisely known amount of the stable isotope-labeled internal standard (e.g., [²Hₓ]-DMFT) is added to the sample at the earliest stage of preparation. This "spike" is allowed to fully equilibrate with the endogenous, unlabeled (native) analyte within the sample matrix.
-
Co-Extraction: During all subsequent steps—including extraction, derivatization (if any), and cleanup—the native analyte and the labeled internal standard exhibit virtually identical chemical and physical behavior. Consequently, any loss of the native analyte is mirrored by a proportional loss of the internal standard.[6]
-
GC-MS Detection: The sample extract is injected into a GC-MS system. The gas chromatograph separates the DMFT (both native and labeled forms) from other volatile compounds. The mass spectrometer then detects the two forms simultaneously based on their distinct mass-to-charge (m/z) ratios.
-
Ratiometric Quantification: The concentration of the native analyte is determined not by its absolute signal intensity, but by the ratio of its signal to that of the known amount of the added internal standard.[10] This ratio remains constant regardless of sample loss, thereby correcting for procedural errors and matrix effects.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
Analyte Standard: this compound, ≥97% purity (CAS: 55764-23-3).[11]
-
Internal Standard (IS): Deuterated this compound (e.g., [²H₃]-2,5-dimethylfuran-3-thiol). Note: This is typically custom-synthesized. BOC Sciences is a potential supplier for custom isotope labeling services.[5]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Diethyl Ether (high purity, GC or pesticide residue grade).
-
Reagents: Sodium chloride (NaCl, analytical grade), Anhydrous sodium sulfate (Na₂SO₄), Deionized water.
Instrumentation and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with an autosampler suitable for Headspace (HS) or Solid-Phase Microextraction (SPME).
-
GC Column: A mid-polarity column such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for resolving furan derivatives.[12]
-
SPME Fibers: Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are effective for trapping volatile sulfur compounds.[12]
-
Glassware: 10 mL or 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, volumetric flasks, precision micropipettes.
-
General Lab Equipment: Analytical balance, vortex mixer, heating block or water bath for SPME incubation.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Causality: Accurate preparation of stock and working solutions is the bedrock of quantification. Using a high-purity solvent like methanol ensures stability and miscibility. Serial dilutions allow for the creation of a precise calibration range that brackets the expected sample concentrations.
-
Native Stock Solution (1000 mg/L): Accurately weigh 10 mg of pure this compound standard and dissolve it in methanol in a 10 mL volumetric flask. Fill to the mark. Store at -20°C.
-
Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of the labeled DMFT in methanol. The concentration should be chosen to yield a robust signal without saturating the detector when spiked into samples.
-
Internal Standard Working Solution (e.g., 1 mg/L): Dilute the IS stock solution with methanol to create a working solution. 50 µL of this solution added to a 5 mL sample results in an IS concentration of 10 µg/L (ppb), a typical level for trace analysis.
-
Calibration Standards:
-
Prepare a series of 7 calibration standards in a representative blank matrix (e.g., deionized water for beverage analysis).
-
To 5 mL of the blank matrix in a headspace vial, add a constant amount of the IS working solution (e.g., 50 µL of 1 mg/L IS).
-
Add varying amounts of a diluted native stock solution to create a concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/L).
-
The first calibrant should contain only the internal standard to check for native analyte contamination.
-
Protocol 2: Sample Preparation and Extraction (HS-SPME)
Causality: Headspace SPME is a solvent-free extraction technique ideal for volatile analytes like DMFT.[13] Adding NaCl increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile organic compounds into the headspace ("salting-out effect"), thereby improving extraction efficiency.[12] Incubation and agitation ensure that equilibrium is reached between the sample and the headspace before the fiber is exposed.
-
Sample Aliquoting: Place 5 mL of the liquid sample (e.g., filtered coffee brew) or 1-5 g of a homogenized solid sample into a 20 mL headspace vial.[12][13]
-
Internal Standard Spiking: Add 50 µL of the IS working solution (1 mg/L) to each sample, blank, and calibration vial.
-
Salting-Out: Add 1.5 g of NaCl to each vial. Immediately cap and seal the vials.
-
Equilibration: Vortex each vial for 30 seconds. Place the vials in a heating block or water bath set to 50°C and allow them to equilibrate for 15 minutes with agitation.[13]
-
SPME Adsorption: Insert the CAR/PDMS SPME fiber into the vial's headspace (do not let it touch the liquid) and expose it for 20 minutes at 50°C.[13]
-
Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption.
Protocol 3: GC-MS Analysis
Causality: A splitless injection mode is used to transfer the maximum amount of analyte onto the column, which is essential for trace-level sensitivity.[13] The oven temperature program is designed to separate the volatile DMFT from other matrix components effectively. Selected Ion Monitoring (SIM) mode is chosen over full scan because it dramatically increases sensitivity and selectivity by monitoring only the specific m/z ions characteristic of the analyte and internal standard.[14]
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port Temp | 250 °C | Ensures rapid and complete desorption of the analyte from the SPME fiber. |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace analysis.[13] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 3 min), ramp 8°C/min to 180°C, then 20°C/min to 250°C (hold 2 min) | Provides separation of early-eluting volatiles and ensures elution of less volatile matrix components. |
| MS System | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization method creating reproducible fragmentation patterns. |
| Ion Source Temp | 230 °C | Standard operating temperature to maintain ion source cleanliness. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by focusing on target ions.[14] |
| SIM Ions | ||
| This compound | m/z 128 (Quant) , m/z 85 (Qual) | m/z 128 is the molecular ion [M]⁺. The qualifier ion confirms identity. |
| [²H₃]-DMFT (example) | m/z 131 (Quant) , m/z 88 (Qual) | m/z 131 is the molecular ion of the deuterated standard. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks corresponding to the quantification ions for both the native DMFT (m/z 128) and the labeled IS (m/z 131).
-
Response Ratio Calculation: For each calibration standard and sample, calculate the Peak Area Ratio (PAR): PAR = (Peak Area of Native DMFT) / (Peak Area of Labeled IS)
-
Calibration Curve Construction: Plot the PAR (y-axis) against the known concentration of the native DMFT (x-axis) for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be >0.995 for a valid calibration.
-
Sample Concentration Calculation: Use the PAR calculated for the unknown sample and the regression equation to determine the concentration of DMFT in the analyzed solution.
Final Concentration Formula:
Concentration in Sample (µg/L or µg/kg) = [(PAR_sample - c) / m] × (V_final / W_sample)
Where:
-
PAR_sample is the peak area ratio measured in the sample.
-
c is the y-intercept of the regression line.
-
m is the slope of the regression line.
-
V_final is the final volume of the sample preparation (in L).
-
W_sample is the initial weight or volume of the sample (in kg or L).
Example Data Table
| Sample ID | Native DMFT Conc. (µg/L) | Native Area (m/z 128) | IS Area (m/z 131) | Peak Area Ratio (PAR) |
| Cal 1 | 0.5 | 15,500 | 305,000 | 0.051 |
| Cal 2 | 1.0 | 31,200 | 308,000 | 0.101 |
| Cal 3 | 10.0 | 309,000 | 306,500 | 1.008 |
| Cal 4 | 50.0 | 1,555,000 | 307,200 | 5.062 |
| Unknown Sample | ? | 254,600 | 306,100 | 0.832 |
Method Validation
A rigorous validation is essential to establish the trustworthiness and reliability of the analytical method.[6][8] Key performance characteristics must be evaluated according to established guidelines.
-
Linearity: Assessed from the R² value of the calibration curve constructed over the expected concentration range.
-
Accuracy: Determined by analyzing a blank matrix sample spiked with known concentrations of DMFT (low, medium, and high levels). Accuracy is expressed as percent recovery. Typical acceptance criteria are 85-115%.
-
Precision: Evaluated through replicate analyses (n≥5) of spiked samples. It is reported as the Relative Standard Deviation (RSD%). Intra-day precision (repeatability) and inter-day precision (reproducibility) should be assessed, with acceptance criteria typically <15% RSD.[13]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that yields a signal-to-noise ratio (S/N) of ≥3. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ≥10).[13]
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethyl-3-furanthiol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. Retrieved from [Link]
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Sádecká, J., et al. (n.d.). Thiols in brewed coffee: assessment by fast derivatization and liquid chromatography–high-resolution mass spectrometry. Retrieved from [Link]
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Patterson, D. G., et al. (n.d.). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. National Institute of Standards and Technology. Retrieved from [Link]
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Stokvis, E., et al. (2001). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Maier, B., & Vogeser, M. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]
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Lin, Y.-S., et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
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Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Retrieved from [Link]
-
Kim, M., et al. (2017). Analysis of furan in semi-solid and paste type foods. National Institutes of Health. Retrieved from [Link]
-
Frank, N., et al. (2022). Do GC/MS methods available for furan and alkylfurans in food provide comparable results? – An interlaboratory study and safety assessment of 2-pentylfuran in food. Taylor & Francis Online. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-3-furanthiol. NIST Chemistry WebBook. Retrieved from [Link]
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Wiesen, E., et al. (2012). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience. Retrieved from [Link]
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The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. Retrieved from [Link]
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Sen, A., Schieberle, P., & Grosch, W. (1991). Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. Semantic Scholar. Retrieved from [Link]
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Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]
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Guenther, K., et al. (2010). Furan derivative concentrations within dry coffee samples. ResearchGate. Retrieved from [Link]
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Pizarro, C., et al. (2024). Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee and Quantification of Acrylamide Levels. National Institutes of Health. Retrieved from [Link]
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Pua, A., et al. (2023). Volatile thiols in coffee: A review on their formation, degradation, assessment and influence on coffee sensory quality. ResearchGate. Retrieved from [Link]
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Hofmann, T., et al. (2007). Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling. PubMed. Retrieved from [Link]
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Izvestiya Akademii Nauk. Seriya Khimicheskaya. (2004). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. ResearchGate. Retrieved from [Link]
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Application Note: Advanced Headspace Analysis Techniques for Furanthiols in Complex Matrices
Introduction: The Analytical Challenge of Furanthiols
Furanthiols, such as 2-furfurylthiol (2-FFT) and 2-methyl-3-furanthiol, are potent sulfur-containing aroma compounds that define the characteristic scent of many cherished foods and beverages, including coffee, wine, and beer.[1][2] With extremely low odor thresholds, often in the nanogram-per-liter (ng/L) range, their presence, even at trace levels, profoundly impacts the sensory profile. However, the very properties that make them powerful odorants also render them notoriously difficult to analyze.
The analytical determination of furanthiols is hindered by their low concentrations, high volatility, and extreme reactivity.[3][4] Thiols are susceptible to rapid oxidation, dimerization, or binding to matrix components, leading to significant analyte loss during sample preparation and analysis.[3][5][6] This application note provides a comprehensive guide to robust headspace analysis techniques designed to overcome these challenges, ensuring accurate and reproducible quantification of furanthiols for researchers, scientists, and quality control professionals. We will focus on two primary extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Why Headspace Analysis? The Principle of Volatility
Headspace analysis is the ideal approach for volatile organic compounds (VOCs) like furanthiols. It involves analyzing the vapor phase (headspace) in equilibrium with the solid or liquid sample. This technique minimizes matrix interference by leaving non-volatile components (sugars, proteins, salts) behind in the sample vial, leading to cleaner extracts and protecting the analytical instrument.
The core principle is based on the partitioning of analytes between the sample matrix and the headspace. This equilibrium can be influenced by temperature, pressure, and matrix composition. Techniques like SPME and SBSE are forms of dynamic headspace extraction, where an extraction medium is introduced into the headspace to concentrate the analytes, dramatically improving sensitivity compared to static headspace methods.
Core Technique I: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, versatile, and widely adopted technique for extracting VOCs.[7] It utilizes a fused silica fiber coated with a stationary phase. When exposed to the sample's headspace, volatile analytes partition from the gas phase onto the fiber coating. The fiber is then retracted and transferred to the GC injector for thermal desorption and analysis.
Causality Behind Experimental Choices for Furanthiol Analysis
The success of an HS-SPME method hinges on the careful optimization of several key parameters.
-
Fiber Selection: The choice of fiber coating is critical. For a broad range of volatile and semi-volatile compounds like furanthiols, a mixed-phase fiber is superior. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[8][9] The DVB component effectively traps larger aromatic compounds, while the CAR (a carbon molecular sieve) retains smaller, more volatile molecules, and the PDMS provides a general-purpose nonpolar phase.
-
Extraction Temperature and Time: Increasing the temperature shifts the equilibrium of furanthiols into the headspace, increasing their availability for extraction. However, excessive heat can degrade these thermally labile compounds or induce unwanted reactions within the matrix.[3] A typical starting point is between 40°C and 60°C. Extraction time must be sufficient to allow equilibrium or, more practically, to achieve a reproducible, diffusion-based steady state.[7]
-
Ionic Strength (Salting Out): The addition of a salt, such as sodium chloride (NaCl), to the aqueous sample is a common strategy.[10] Salt increases the ionic strength of the solution, reducing the solubility of hydrophobic compounds like furanthiols and promoting their release into the headspace, thereby enhancing extraction efficiency.
-
Agitation: Stirring or agitating the sample during incubation and extraction is crucial.[11] It facilitates the mass transfer of analytes from the matrix to the headspace, accelerating the achievement of equilibrium and improving reproducibility.
Visualization: HS-SPME Workflow
Detailed Protocol: HS-SPME-GC-MS/MS for Furanthiols in Coffee
This protocol is a validated starting point and should be optimized for specific matrices and target analytes.
-
Sample Preparation:
-
Weigh 5.0 g of ground coffee into a 20 mL headspace vial.
-
Add 5.0 mL of saturated NaCl solution.
-
Spike with an appropriate amount of isotopically labeled internal standard (e.g., furan-d4) for accurate quantification.[12]
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
Headspace Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubation: Equilibrate the sample at 50°C for 15 minutes with agitation (e.g., 250 rpm).
-
Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C with continued agitation.
-
-
GC-MS/MS Analysis:
-
Desorption: Immediately transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
GC Column: Use a low-polarity column suitable for volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 3 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 2 min).
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. Monitor at least two specific precursor-product ion transitions for each target furanthiol and the internal standard.
-
Core Technique II: Stir Bar Sorptive Extraction (SBSE)
SBSE, often recognized by the trade name Twister™, is an evolution of SPME that offers a significantly larger volume of extraction phase, leading to higher analyte recovery and lower detection limits.[13] The technique uses a small magnetic stir bar enclosed in glass and coated with a thick film of Polydimethylsiloxane (PDMS). The stir bar is placed directly into the liquid sample (or in the headspace for Headspace Sorptive Extraction - HSSE), where it simultaneously stirs and extracts analytes.
Causality Behind Experimental Choices for Furanthiol Analysis
-
Extraction Phase: Standard SBSE bars are coated with PDMS, which is effective for nonpolar compounds. For more polar thiols, specialized coatings like ethylene glycol-silicone can offer improved recovery.[14]
-
Extraction Time and Speed: SBSE is an equilibrium technique. Due to the larger phase volume, extraction times are typically longer than for SPME, often ranging from 60 to 180 minutes.[13] Stirring speed should be as high as possible without creating a vortex that could damage the stir bar (e.g., 1000-1500 rpm).
-
Sample Modification (pH & Salt): As with SPME, adding NaCl can enhance the extraction of furanthiols.[14] Adjusting the sample pH can also be critical. At high pH, thiols can deprotonate to form thiolate anions, which are non-volatile and will not be extracted from the headspace. Therefore, maintaining a slightly acidic to neutral pH is often beneficial.[5]
-
Thermal Desorption: After extraction, the stir bar is removed, rinsed with deionized water to remove matrix residue, dried, and placed in a thermal desorption tube. The analytes are then thermally desorbed and cryo-focused before being introduced to the GC column. This cryo-focusing step is essential for obtaining sharp chromatographic peaks.[14]
Visualization: SBSE Principle of Extraction
key [shape=plaintext, label=<
Furanthiol Molecules
]; } .enddot
Detailed Protocol: SBSE-TD-GC-MS/MS for Furanthiols in Wine
-
Sample Preparation:
-
Place 10 mL of wine into a 20 mL vial.
-
Add 3 g of NaCl.
-
Spike with the appropriate internal standard solution.
-
Place a conditioned PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial.
-
-
Sorptive Extraction:
-
Stir the sample at 1200 rpm for 90 minutes at room temperature (or a controlled temperature, e.g., 25°C).
-
After extraction, remove the stir bar with clean forceps.
-
Quickly rinse the stir bar by dipping it in a vial of deionized water.
-
Gently dry the stir bar with a lint-free tissue (e.g., Kimwipe).
-
-
Thermal Desorption and GC-MS/MS Analysis:
-
Place the dried stir bar into an empty glass thermal desorption tube.
-
Place the tube in a thermal desorption unit (TDU).
-
TDU Program: Desorb from 30°C to 275°C at a rate of 60°C/min and hold for 5 minutes.
-
Cryo-Focusing: Use a cooled injection system (CIS) to trap the desorbed analytes at a low temperature (e.g., -140°C) before transfer to the GC column.[14]
-
CIS Program: After desorption, rapidly heat the CIS to 280°C to inject the trapped analytes onto the column.
-
GC-MS/MS conditions are similar to those described in the SPME protocol, using MRM mode for detection.
-
Data Presentation: Comparing Headspace Techniques
| Parameter | HS-SPME | SBSE | Rationale & Causality |
| Principle | Analyte partitioning to a coated fiber in the headspace. | Analyte sorption onto a coated stir bar placed directly in the sample. | SBSE has a much larger phase volume (50-250 µL) compared to SPME (~0.5 µL), allowing for higher analyte capacity and recovery.[13][15] |
| Sensitivity | Good (low µg/L to ng/L) | Excellent (ng/L to pg/L) | The larger extraction phase volume of SBSE results in a higher pre-concentration factor. |
| Extraction Time | Shorter (15-45 min) | Longer (60-180 min) | Equilibrium is reached faster with the smaller phase volume of the SPME fiber. |
| Sample Throughput | Higher | Lower | Shorter extraction times allow for more samples to be processed in a given period. |
| Instrumentation | Standard GC-MS with SPME autosampler. | Requires a dedicated Thermal Desorption Unit (TDU) and Cooled Injection System (CIS). | SBSE requires specialized hardware for thermal desorption and cryo-focusing of the extracted analytes. |
| Best For | Routine screening, moderately concentrated samples. | Ultra-trace analysis, complex matrices, research applications. | The choice depends on the required sensitivity, available equipment, and desired sample throughput. |
Overcoming Key Challenges in Furanthiol Analysis
Analyte Instability and Reactivity
Furanthiols are highly prone to oxidation, which can convert them into less volatile disulfides.[3] They can also irreversibly bind to components in the food matrix.[6][16]
-
Mitigation Strategy 1: Sample Preparation: Analyze samples as quickly as possible after opening or preparation. Storage at low temperatures (e.g., 4°C) and minimizing headspace in storage containers can slow degradation.
-
Mitigation Strategy 2: Derivatization: While headspace techniques often avoid derivatization, in some cases, it can be necessary. Derivatization converts the active thiol group into a more stable and less reactive functional group.[17][18] This can be done pre-extraction or even on-fiber for SPME.[19] However, this adds complexity and potential sources of error.
Accurate Quantification: The Power of Isotope Dilution
Given the potential for analyte loss during sample preparation and extraction, achieving accurate quantification is a major hurdle. Stable Isotope Dilution Analysis (SIDA) is the gold standard solution.[20]
-
Principle: A known quantity of a stable, isotopically labeled version of the target analyte (e.g., 2-furfurylthiol-d4) is added to the sample at the very beginning of the workflow.[20][21]
-
Why it Works: The labeled internal standard is chemically identical to the native analyte and will therefore behave identically during every step of the process—partitioning, extraction, potential degradation, and injection.[20] Any losses that affect the native analyte will affect the labeled standard to the same degree. By measuring the final ratio of the native analyte to the labeled standard with a mass spectrometer, the initial concentration of the native analyte can be calculated with high precision and accuracy, regardless of incomplete recovery.[22]
Conclusion
The analysis of furanthiols requires a nuanced approach that accounts for their inherent volatility and reactivity. Headspace techniques like HS-SPME and SBSE, when coupled with the selectivity of GC-MS/MS, provide the necessary sensitivity and specificity for this challenging task. HS-SPME offers a balance of speed and sensitivity suitable for many applications, while SBSE provides the ultimate performance for ultra-trace quantification. The key to success lies in the careful optimization of extraction parameters and, most critically, the implementation of Stable Isotope Dilution Analysis to ensure the trustworthiness and accuracy of the final results.
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Li, Y., et al. (2021). Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification. Taylor & Francis Online. [Link]
-
Rozsypal, T. (2023). Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite. SciSpace. [Link]
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Hanke, S. (2017). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 70. [Link]
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Sun, Y., et al. (2019). Aroma Binding and Stability in Brewed Coffee: A Case Study of 2-furfurylthiol. Food Chemistry, 301, 125268. [Link]
-
Wang, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14. [Link]
-
Elpa, D., et al. (n.d.). NEW STIR BAR SORPTIVE EXTRACTION (SBSE) METHOD FOR THE ANALYSIS OF MEDIUM-LEVEL VOLATILE THIOLS IN WINE. Infowine. [Link]
-
Sun, Y., et al. (2019). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. ResearchGate. [Link]
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Rouseff, R. L., & Cadwallader, K. R. (2001). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ACS Symposium Series. [Link]
-
Sun, Y., et al. (2020). Enhancement of coffee brew aroma through control of the aroma staling pathway of 2-furfurylthiol. Food Chemistry, 329, 127163. [Link]
-
Roberts, D. D., & Pollien, P. (2010). The use of stir bar sorptive extraction--a potential alternative method for the determination of furan, evaluated using two example food matrices. Analytica Chimica Acta, 657(2), 169-74. [Link]
-
Lin, Y. P., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(10), 1475. [Link]
-
Guarrasi, V., et al. (2022). Potential Aroma Chemical Fingerprint of Oxidised Coffee Note by HS-SPME-GC-MS and Machine Learning. Foods, 11(24), 4099. [Link]
-
Theiner, S., et al. (2019). Development of an Online Isotope Dilution CE/ICP–MS Method for the Quantification of Sulfur in Biological Compounds. Analytical Chemistry, 91(15), 10183-10190. [Link]
-
Blank, I., et al. (1999). Degradation of the coffee flavour compound 2-furfurylthiol under fenton conditions. ACS National Meeting Book of Abstracts. [Link]
-
Tian, H., et al. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. [Link]
-
Tian, H., et al. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Comprehensive Reviews in Food Science and Food Safety, 12(1), 66-76. [Link]
-
Ochiai, N., et al. (2005). A Novel Extraction Procedure for Stir Bar Sorptive Extraction (SBSE): Sequential SBSE for Uniform Enrichment of Organic Pollutants. Gerstel GmbH & Co. KG. [Link]
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MS Consult. (2006). Stir Bar Sorptive Extraction Based on Restricted Access Material for the Direct Extraction of Drugs and Metabolites in Biological Fluid. [Link]
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Baltussen, E., et al. (1999). Stir Bar Sorptive Extraction (SBSE), a novel extraction technique for aqueous samples: theory and principles. Journal of Microcolumn Separations, 11(10), 737-747. [Link]
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Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry, 54(1), 29-33. [Link]
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Zerkle, A. L., et al. (2017). Rapid quantification and isotopic analysis of dissolved sulfur species. Rapid Communications in Mass Spectrometry, 31(5), 459-468. [Link]
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SERDP ESTCP. (2020). Applying Compound Specific Isotope Analysis to Document Contaminant Degradation and Distinguish Sources. [Link]
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Tominaga, T., & Dubourdieu, D. (2006). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. ResearchGate. [Link]
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DeBord, T., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 14(1), 47. [Link]
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Rocha, S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition. Journal of Agricultural and Food Chemistry, 49(11), 5142-5151. [Link]
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Wang, Y., et al. (2010). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization. Journal of Separation Science, 33(11), 1641-1648. [Link]
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Li, X., et al. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods, 11(23), 3922. [Link]
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The Architecture of "Meaty" Flavor: A Guide to Scientific Application in Plant-Based Alternatives
An Application Guide for Researchers and Developers
Introduction: Deconstructing and Reconstructing Meatiness
The global shift towards sustainable and ethical food systems has catalyzed immense innovation in plant-based meat analogues. However, consumer acceptance hinges critically on a single, complex sensory attribute: flavor. Replicating the rich, savory, and nuanced flavor of cooked meat is not a matter of finding a single "magic bullet" ingredient, but rather a systematic, multi-disciplinary endeavor. It requires a deep understanding of the fundamental chemistry of meat flavor, the strategic selection of plant-based precursors, and the precise application of processing technologies to orchestrate the desired chemical reactions.
This guide provides researchers, scientists, and product developers with a comprehensive framework for creating authentic and appealing plant-based meat flavors. We will move beyond simple ingredient lists to explore the causality behind flavor formation, from the molecular interactions of precursors to the analytical and sensory validation of the final product. This document is structured to serve as both a strategic overview and a practical handbook, complete with detailed protocols for key applications.
Section 1: The Chemical Symphony of Meat Flavor
The characteristic flavor of cooked meat is not a singular entity but a complex symphony of hundreds of volatile and non-volatile compounds. These are generated primarily through three key chemical pathways during cooking: the Maillard reaction, lipid oxidation and degradation, and thiamine degradation.[1] Mastering plant-based meat flavor begins with understanding how to initiate and control these reactions using plant-derived ingredients.
The Maillard Reaction: The Cornerstone of Savory Flavors
The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars under heat.[2][3] It is responsible for the desirable roasted, savory, and brothy notes in cooked meat. In plant-based systems, the challenge lies in providing the correct precursors, as plant proteins have different amino acid profiles than their animal counterparts.[3]
-
Causality: The reaction is initiated by the condensation of a free amino group (from an amino acid or protein) with a carbonyl group of a reducing sugar, forming a Schiff base.[2] Subsequent rearrangements and reactions produce a cascade of flavor compounds, including pyrazines (roasty, nutty), furans (caramelic), and sulfur-containing compounds (meaty).[4][5]
-
Key Precursors:
-
Amino Acids: Cysteine and methionine are sulfur-containing amino acids critical for generating the most characteristic "meaty" notes.[1][6] Plant proteins can be deficient in these, necessitating supplementation or the use of protein sources where they are more abundant.
-
Reducing Sugars: Sugars like ribose and xylose are highly reactive and crucial for meaty flavor generation.[1][5] Glucose and fructose also participate, though their reaction pathways can differ.[5]
-
Caption: The Maillard reaction pathway for flavor generation.
The Role of Lipids: More Than Just Mouthfeel
Fats and oils are fundamental to the sensory experience of meat, contributing to juiciness, aroma, and overall flavor.[7][8] During cooking, the oxidation and thermal degradation of lipids, particularly polyunsaturated fatty acids, generate a host of potent, character-defining aroma compounds, including aldehydes, ketones, and alcohols.[1][8]
-
Causality: In plant-based analogues, the choice of fat is critical. Animal fat contains a different fatty acid profile than most vegetable oils. To mimic this, formulators often blend different plant-based fats (e.g., coconut oil for saturated fat mouthfeel, sunflower oil for specific precursors) to achieve a desired melting behavior and release of flavor compounds upon cooking.[8][9]
-
Challenge: A primary source of "off-flavors" in plant-based products is the oxidation of lipids present in the raw plant materials, often catalyzed by the enzyme lipoxygenase (LOX).[4] This produces undesirable "beany" or "grassy" notes (e.g., hexanal), which must be mitigated.[10][11]
Section 2: Building the Flavor Foundation: Strategic Ingredient Selection
Crafting a convincing meat flavor requires a thoughtful combination of ingredients that provide not only the necessary chemical precursors but also foundational taste elements like umami and saltiness, while masking any undesirable off-notes from the base proteins.
| Ingredient Category | Primary Function in Flavor | Common Examples | Key Considerations & Causality |
| Plant Proteins | Provide amino acid precursors for Maillard reaction; contribute to texture. | Soy protein, pea protein, wheat gluten, mycoprotein. | Amino acid profiles differ significantly from meat, often lacking sufficient sulfur-containing amino acids.[3][12] They can also introduce beany, earthy, or bitter off-notes.[13][14] |
| Yeast Extracts | Impart savory, umami, and specific meaty notes; mask off-flavors. | Saccharomyces cerevisiae extracts. | Rich in glutamates and nucleotides, which provide a strong umami taste.[15] Can be processed to develop specific roasted or meaty notes, effectively building a savory base and masking bitterness.[16][17][18] |
| Fats & Oils | Generate lipid-derived aroma compounds; provide juiciness and mouthfeel. | Coconut oil, sunflower oil, canola oil, shea butter. | The blend dictates melting properties and the profile of fatty acids available for thermal degradation, directly impacting the cooked aroma and flavor release.[8][9] |
| Flavor Precursors | Provide specific reactants to drive meaty flavor formation. | Cysteine, ribose, xylose, thiamine. | Directly supplementing the system with key limiting reactants (like sulfur-containing amino acids) can significantly boost the generation of desired meaty flavor compounds during cooking.[1][6] |
| Color & Heme | Provide visual cues of meat (red-to-brown transition); contribute metallic notes. | Beet juice extract, soy leghemoglobin. | Soy leghemoglobin, a heme protein, mimics the "bleeding" of meat and contributes a subtle irony flavor, enhancing authenticity.[19][20] Beet juice provides color but less flavor impact.[19] |
| Spices & Seasonings | Add complexity, top notes, and familiar flavor profiles. | Smoked paprika, onion powder, garlic powder, black pepper. | These provide volatile compounds that complement the base "meaty" flavors and can help mask residual off-notes, creating a more rounded and complete sensory profile.[21][22] |
Section 3: Technologies for Flavor Generation and Off-Note Mitigation
Raw ingredients are only part of the equation. The application of specific processing technologies is essential to transform these components into a cohesive, meat-like flavor profile.
Thermal Processing (High-Moisture Extrusion)
High-moisture extrusion (HME) is a cornerstone technology for creating the fibrous texture of meat analogues.[20][23] Critically, the high temperatures and pressures within the extruder barrel also serve as a chemical reactor, initiating the Maillard reaction and other flavor-generating processes.[14][24]
-
Causality: As the plant protein and other ingredients are subjected to intense heat and shear, proteins denature and align, while flavor precursors begin to react. This process can simultaneously generate desirable cooked notes and alter or reduce some inherent off-flavors.[14]
Enzymatic Treatment
Enzymes can be used as precision tools to modify plant proteins and generate flavor precursors before processing.[25][26]
-
Proteases: These enzymes break down large protein molecules into smaller peptides and free amino acids.[27] This improves solubility and, more importantly, increases the availability of free amino groups to participate in the Maillard reaction.[25] Specific proteases (exopeptidases) can be used to reduce bitterness by cleaving bitter peptides.[25][28]
-
Lipases: These enzymes can hydrolyze fats to release free fatty acids, which can then act as precursors for lipid-derived flavor compounds.[25]
Fermentation
Fermentation with specific microbial strains, particularly lactic acid bacteria, is an effective biological approach to mitigating off-flavors.[29][30]
-
Causality: Microorganisms can metabolize the compounds responsible for undesirable "beany" flavors, such as aldehydes (e.g., hexanal), converting them into less potent or more pleasant-smelling compounds.[29][30] Fermentation can also generate new, desirable flavor compounds, adding complexity and masking residual off-notes.[30]
Caption: A workflow for mitigating off-flavors in plant proteins.
Section 4: Analytical Protocols for Flavor Characterization
Objective, instrumental analysis is required to identify and quantify the specific volatile compounds that constitute the flavor profile of a plant-based meat analogue. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.[10]
Protocol 4.1: Volatile Compound Profiling by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
Objective: To extract, separate, and identify volatile and semi-volatile flavor compounds from a cooked plant-based meat analogue. This protocol is self-validating through the use of an internal standard for semi-quantification and library matching for compound identification.
Materials:
-
Cooked plant-based meat analogue
-
20 mL headspace vials with magnetic screw caps and septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
GC-MS system with a polar capillary column (e.g., DB-WAX)
-
Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)
-
Sodium chloride (NaCl)
Methodology:
-
Sample Preparation:
-
Homogenize 10 g of the cooked plant-based meat analogue.
-
Weigh 2.0 g (± 0.01 g) of the homogenate into a 20 mL headspace vial.
-
Causality: Homogenization ensures a representative sample. A precise weight is critical for quantitative comparison between samples.
-
-
Internal Standard Addition:
-
Spike the sample with 10 µL of the internal standard solution.
-
Causality: The internal standard, a compound not naturally present in the sample, is used to correct for variations in extraction efficiency and injection volume, allowing for semi-quantitative analysis.
-
-
Matrix Modification:
-
Add 5 mL of saturated NaCl solution to the vial.
-
Causality: "Salting out" increases the ionic strength of the aqueous phase, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace, thereby increasing extraction efficiency.
-
-
Equilibration and Extraction:
-
Immediately seal the vial.
-
Place the vial in a heater-stirrer set to 60°C.
-
Allow the sample to equilibrate for 15 minutes with agitation.
-
Expose the SPME fiber to the vial's headspace for 30 minutes at 60°C.
-
Causality: Heating and agitation facilitate the release of volatiles from the food matrix into the headspace. The specific fiber coating is chosen for its broad affinity for the types of compounds expected in meat flavor profiles.
-
-
GC-MS Analysis:
-
Immediately after extraction, retract the fiber and insert it into the GC inlet, heated to 250°C, for desorption for 5 minutes.
-
Start the GC-MS run. A typical oven program might be: hold at 40°C for 3 min, ramp to 240°C at 5°C/min, and hold for 5 min.
-
The mass spectrometer should scan a mass range of m/z 35-400.
-
Causality: The GC separates the complex mixture of volatile compounds based on their boiling points and polarity. The MS fragments the individual compounds, creating a unique mass spectrum "fingerprint" for identification.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Calculate the relative abundance of each compound by normalizing its peak area to the peak area of the internal standard.
-
Compare profiles between different formulations to identify key drivers of desired (or undesired) aroma. Advanced chemometrics can be used to spot differences between profiles.[11]
-
Section 5: Sensory Science Protocols for Flavor Validation
While instrumental analysis tells us what compounds are present, sensory evaluation tells us how these compounds are perceived by humans.[31] A robust sensory program is non-negotiable for successful product development.
Protocol 5.1: Quantitative Descriptive Analysis (QDA)
Objective: To obtain a complete, quantitative sensory profile of the plant-based meat analogue from a panel of trained experts. This provides a detailed "flavor fingerprint" and diagnostic information for developers.
Methodology:
-
Panelist Recruitment and Training (40-60 hours):
-
Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability.
-
Train the panel to identify, describe, and quantify the sensory attributes (aroma, taste, flavor, mouthfeel) of meat and plant-based analogues.
-
Causality: A trained panel acts as an analytical instrument. Intensive training is required to calibrate the panelists so they use the same terminology and scale consistently, ensuring the data is reliable and reproducible.
-
-
Lexicon Development:
-
In a group session, have the trained panel evaluate a wide range of relevant products (both animal- and plant-based) to develop a comprehensive list of descriptive terms (the "lexicon"). Examples: "roasted," "beany," "umami," "juicy," "crumbly."
-
Develop clear definitions and reference standards for each attribute.
-
Causality: The lexicon is the language of the test. It must be exhaustive and mutually exclusive to capture all important sensory characteristics without ambiguity.
-
-
Evaluation Protocol:
-
Prepare and serve all samples under controlled, identical conditions (e.g., cooked to the same internal temperature). Samples should be coded with random three-digit numbers.
-
Panelists evaluate samples individually in isolated sensory booths.
-
Panelists rate the intensity of each attribute from the lexicon on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
Causality: Controlled serving conditions and blinded, isolated evaluation prevent bias from influencing the panelists' judgments.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences between products for each attribute.
-
Visualize the results using spider plots or bar charts to easily compare the sensory profiles of different formulations.
-
Caption: A workflow integrating descriptive and consumer sensory testing.
Consumer Acceptance (Hedonic) Testing
Objective: To determine the overall liking and preference for a product among a target consumer population.[31][32]
Methodology:
-
Recruitment: Recruit 75-150 consumers who fit the target demographic (e.g., "flexitarians who purchase plant-based burgers").
-
Evaluation: Serve the product(s) in a central location or via in-home use tests. Ask consumers to rate their overall liking, as well as liking of specific attributes like flavor, texture, and appearance, on a 9-point hedonic scale (1 = "dislike extremely," 9 = "like extremely").
-
Analysis: Analyze the mean liking scores to determine product performance and identify drivers of liking or disliking.
Conclusion and Future Outlook
References
- National Institutes of Health (NIH). (n.d.). Glycation of Plant Proteins Via Maillard Reaction: Reaction Chemistry, Technofunctional Properties, and Potential Food Application - PMC.
- Lifeasible. (n.d.). Measurement of Flavor Quality of Plant-Based Meat.
- GFI India. (n.d.). Approaches to address off-flavour challenges associated with plant proteins.
- ETH Research Collection. (n.d.). Glycation of plant proteins via maillard reaction: Reaction chemistry, technofunctional properties, and potential food application.
- Trilogy Flavors. (n.d.). The Role of the Maillard Reaction in Plant-Based Proteins.
- Ohly. (n.d.). Deliver authentic taste and texture in vegan food with yeast-based solutions.
- Biocatalysts. (n.d.). Enzymatic Solutions for Flavour Generation.
- Bio Springer. (n.d.). Yeast extract is a key ingredient for meat analogues.
- UL Prospector. (n.d.). Yeast Extract: A Functional Ingredient Driving Flavor Innovation.
- Live Naturally Magazine. (n.d.). 6 Common Ingredients in Plant-Based Meats.
- FoodNavigator-USA.com. (2021, May 12). The Role of Fats in Plant-Based Meat Alternatives.
- Food Navigator. (2024, January 26). Eliminating off notes in plant-based meat alternatives.
- Food Manufacture. (2023, June 5). The role of fats in meat and plant-based foods.
- Novonesis. (n.d.). Enzymes are answers to better plant-based ingredients.
- CORE. (2020, September 22). Role of Sensory Evaluation in Consumer Acceptance of Plant-Based Meat Analogs and Meat Extenders.
- National Institutes of Health (NIH). (2022, December 1). Mechanism and application of fermentation to remove beany flavor from plant-based meat analogs: A mini review - PMC.
- Biospringer. (n.d.). From yeast to tasty food.
- Ohly. (2023, December 12). Role of Yeast Extract in the Plant-based Food Industry.
- Escoffier. (n.d.). How Is Plant-Based Meat Made?.
- Frontiers. (2022, November 30). Mechanism and application of fermentation to remove beany flavor from plant-based meat analogs: A mini review.
- ResearchGate. (n.d.). Surmounting the off-flavor challenge in plant-based foods | Request PDF.
- GlobalSpec. (n.d.). What's next for plant-based meat: New manufacturing and processing trends.
- SciProfiles. (2020, September 22). Publication: Role of Sensory Evaluation in Consumer Acceptance of Plant-Based Meat Analogs and Meat Extenders: A Scoping Review.
- Cereals & Grains Association. (n.d.). The Flavor of Plant-Based Meat Analogues.
- (n.d.). An Overview of Ingredients Used for Plant-Based Meat Analogue Production and Their Influence on Structural and Textural Properties of the Final Product.
- MDPI. (n.d.). Optimization of the Meat Flavoring Production Process for Plant-Based Products Using the Taguchi Method.
- (n.d.). The role of fats in plant-based meat alternatives – white paper.
- Nottingham ePrints. (n.d.). Exploring flavour generation pathways in plant-based meat analogues.
- Sunson Biotechnology. (n.d.). Enzymes in Meat and Plant Protein Processing.
- Lifeasible. (n.d.). Flavor Improvement of Plant-Based Meat.
- Biocatalysts Ltd. (n.d.). Plant-Based Ingredient Innovation | Enzymes for Better….
- Sepsolve Analytical. (2023, July 4). Flavour analysis of plant-based foods.
- The Good Food Institute. (n.d.). The science of plant-based meat (2021) | GFI.
- National Institutes of Health (NIH). (2020, November 27). Physicochemical and Sensorial Evaluation of Meat Analogues Produced from Dry-Fractionated Pea and Oat Proteins.
- Edlong. (n.d.). The Effects of Heat Processing on Plant-Based Foods.
- ResearchGate. (n.d.). (PDF) Plant‐based foods as meat and fat substitutes.
- Thermo Fisher Scientific. (2023, March 10). 4 Analytical Technologies to Help Ensure Plant-Based Proteins Meet Customer Expectations - Examining Food.
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Troubleshooting & Optimization
Technical Support Center: Enhancing Furanthiol Extraction from Fatty Matrices
Welcome to the Technical Support Center dedicated to the intricate science of extracting furanthiols from challenging fatty matrices. This guide is designed for researchers, scientists, and professionals in drug development and flavor chemistry who are navigating the complexities of analyzing these potent aroma compounds. Furanthiols, such as the archetypal 2-methyl-3-furanthiol with its characteristic meaty aroma, are notoriously difficult to quantify due to their low concentrations, high reactivity, and the cumbersome nature of lipid-rich samples.[1]
This document moves beyond standard protocols to provide a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot and optimize your extraction workflows with confidence.
Frequently Asked Questions (FAQs)
Q1: What makes furanthiols so challenging to extract from fatty matrices?
A1: The difficulty lies in a combination of factors:
-
Low Concentration: Furanthiols are often present at trace levels (ng/L), demanding highly sensitive extraction and detection methods.
-
High Reactivity: The thiol group is susceptible to oxidation, leading to the formation of less volatile disulfides and diminishing the recovery of the target analyte.[1]
-
Matrix Complexity: Fatty matrices create a non-polar environment where furanthiols can be sequestered. The lipids themselves can interfere with extraction and contaminate analytical instruments.
-
Volatility: While volatile enough for aroma, their volatility can also lead to losses during sample preparation if not handled carefully.
Q2: What are the primary extraction techniques suitable for furanthiols in fatty samples?
A2: The most common and effective techniques are:
-
Solvent-Assisted Flavor Evaporation (SAFE): Considered a gold standard, SAFE is a high-vacuum distillation technique that gently separates volatile compounds from non-volatile materials like fats at low temperatures, minimizing thermal degradation.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber adsorbs volatile compounds from the headspace above the sample. It is particularly useful for reducing matrix effects.
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of sorbent phase on a stir bar, offering higher recovery for certain compounds.
-
Solvent Extraction: Traditional liquid-liquid extraction can be effective but often requires subsequent cleanup steps to remove co-extracted fats.
Q3: How can I prevent the oxidation of furanthiols during sample preparation?
A3: Minimizing oxidation is critical. Key strategies include:
-
Use of Antioxidants: Adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the sample can help protect the thiols from oxidation.[2][3][4]
-
Inert Atmosphere: Whenever possible, conduct sample preparation under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Control Temperature: Keep samples cool during preparation to reduce the rate of oxidative reactions.[5]
Q4: Is derivatization necessary for furanthiol analysis by Gas Chromatography (GC)?
A4: While not always mandatory, derivatization is highly recommended. It converts the polar thiol group into a less polar, more stable, and more volatile derivative. This improves chromatographic peak shape, reduces tailing, and can enhance sensitivity. Common derivatizing agents include silylating reagents and pentafluorobenzyl bromide (PFBBr).[6][7]
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of furanthiols from fatty matrices, providing potential causes and actionable solutions.
Problem 1: Low or No Recovery of Furanthiols
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxidation of Thiols | Add antioxidants (e.g., BHT, ascorbic acid) to the sample matrix. Purge headspace with nitrogen. | Thiols are readily oxidized to disulfides, which are less volatile and may not be detected under the same analytical conditions. Antioxidants scavenge free radicals that initiate oxidation.[8] |
| Inefficient Extraction | Optimize SPME parameters (fiber type, temperature, time). For SAFE, ensure a high vacuum and appropriate temperature. For solvent extraction, select a solvent with appropriate polarity. | The choice of extraction parameters significantly impacts the partitioning of the analyte from the matrix to the extraction phase. For SPME, a fiber with a suitable coating (e.g., DVB/CAR/PDMS) is crucial for trapping volatile sulfur compounds.[9][10] |
| Analyte Loss During Solvent Evaporation | Use gentle evaporation techniques like a nitrogen stream at low temperatures. Avoid evaporating to complete dryness. | Furanthiols are volatile and can be lost along with the solvent during concentration steps. Leaving a small amount of solvent helps to retain the analytes. |
| Strong Analyte-Matrix Interactions | For HS-SPME, increase the incubation temperature and time to promote the release of volatiles from the fatty matrix. The addition of salt can also increase the volatility of some compounds. | Heating the sample increases the vapor pressure of the analytes, facilitating their transfer to the headspace for extraction by the SPME fiber. |
Problem 2: Poor Reproducibility and High Variability
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Sample Homogeneity | Thoroughly homogenize the fatty matrix before taking a subsample for analysis. | Fatty matrices can be heterogeneous, leading to variations in the concentration of furanthiols in different parts of the sample. |
| Matrix Effects | Employ matrix-matched calibration or the standard addition method for quantification. | The complex nature of fatty matrices can cause signal enhancement or suppression in the analytical instrument, leading to inaccurate and variable results. Matrix-matched calibration helps to compensate for these effects.[11][12][13] |
| Variable Extraction Efficiency | Ensure consistent timing, temperature, and agitation for all samples during extraction. Use an autosampler for SPME for precise and repeatable injections. | Minor variations in extraction conditions can lead to significant differences in the amount of analyte extracted, resulting in poor reproducibility. |
| SPME Fiber Degradation | Regularly inspect the SPME fiber for damage or contamination. Condition the fiber according to the manufacturer's instructions before each use. | A damaged or contaminated fiber will have a reduced extraction capacity, leading to inconsistent results. |
Problem 3: Artifact Formation and Ghost Peaks
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal Degradation in GC Inlet | Use a deactivated inlet liner and optimize the inlet temperature. Derivatization can also improve thermal stability. | Furanthiols can degrade at high temperatures, forming other compounds that appear as artifact peaks in the chromatogram. |
| Solvent Impurities | Use high-purity solvents and run solvent blanks to identify any contaminant peaks. | Impurities in the extraction solvents can be concentrated along with the analytes and interfere with the analysis. |
| Carryover from Previous Injections | Run a blank after a high-concentration sample. Develop a robust cleaning procedure for the syringe and inlet. | Residual analytes from a previous injection can be carried over to the next, appearing as ghost peaks. |
| Reaction with Derivatizing Agent | Optimize the derivatization reaction time and temperature. Remove excess derivatizing agent before GC analysis. | Incomplete reactions or side reactions with the derivatizing agent can lead to the formation of unexpected byproducts. |
Experimental Protocols & Methodologies
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol provides a general framework for the extraction of furanthiols from a fatty matrix like cooked meat.
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh 2-5 g of the homogenized fatty sample into a 20 mL headspace vial. Add a small magnetic stir bar and an appropriate internal standard.
-
Incubation: Seal the vial and place it in the heater-stirrer. Equilibrate the sample at a set temperature (e.g., 60-70°C) for a specific time (e.g., 30-60 minutes) with constant stirring.[10]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature with continued stirring.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 2-5 minutes). Start the GC-MS analysis.
Optimization Parameters for SPME:
| Parameter | Range | Considerations |
| Fiber Coating | DVB/CAR/PDMS, CAR/PDMS | DVB/CAR/PDMS is often a good starting point for a wide range of volatile and semi-volatile compounds.[9][14] |
| Incubation Temp. | 40-80°C | Higher temperatures increase volatility but can also promote degradation. |
| Incubation Time | 20-60 min | Longer times allow for better equilibrium between the sample and the headspace. |
| Extraction Time | 20-60 min | Longer times increase the amount of analyte adsorbed, but equilibrium may be reached earlier. |
| Agitation | Stirring/Shaking | Agitation helps to accelerate mass transfer to the headspace. |
Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE)
This protocol outlines the general steps for using SAFE to isolate furanthiols from a fatty food extract.
Materials:
-
SAFE apparatus
-
High-vacuum pump
-
Liquid nitrogen
-
Round-bottom flasks
-
Organic solvent (e.g., dichloromethane, diethyl ether)
Procedure:
-
Initial Solvent Extraction: Extract the homogenized fatty sample with a suitable organic solvent. Filter the extract to remove solid particles.
-
SAFE Apparatus Setup: Assemble the SAFE apparatus according to the manufacturer's instructions. Ensure all joints are properly sealed to maintain a high vacuum.
-
Distillation: Place the solvent extract in the dropping funnel of the SAFE apparatus. Cool the receiving flask with liquid nitrogen. Start the high-vacuum pump. Slowly add the extract dropwise into the distillation chamber, which is gently heated (e.g., 40-50°C).
-
Collection: The volatile compounds, including furanthiols, will evaporate under vacuum and be collected in the cold receiving flask, while the non-volatile fats remain in the distillation chamber.
-
Concentration: After the distillation is complete, carefully remove the receiving flask and concentrate the collected extract using a gentle stream of nitrogen.
Visualizing the Workflow: A Guide to Method Selection
The choice of extraction method is critical and depends on various factors, including the specific furanthiol of interest, the nature of the fatty matrix, and the available instrumentation. The following diagram provides a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting an appropriate furanthiol extraction method.
Concluding Remarks
The successful extraction of furanthiols from fatty matrices is a testament to meticulous experimental design and a thorough understanding of the underlying chemical principles. By anticipating challenges such as oxidation and matrix effects and by systematically optimizing your chosen extraction method, you can achieve reliable and reproducible results. This guide serves as a starting point and a companion in your analytical journey. Remember that each sample is unique, and a thoughtful, informed approach will always yield the most accurate and insightful data.
References
-
Restek Corporation. (n.d.). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from [Link]
-
Shimadzu. (2021, March 8). Optimization and evaluation of traditional SPME vs SPME Arrow for qualitative analysis of meat aroma. Retrieved from [Link]
- Mateo-Vivaracho, L., Ferreira, V., & Cacho, J. (2006). Automated analysis of 2-methyl-3-furanthiol and 3-mercaptohexyl acetate at ng L(-1) level by headspace solid-phase microextracion with on-fibre derivatisation and gas chromatography-negative chemical ionization mass spectrometric determination.
- Spietelun, A., Marcinkowski, M., de la Guardia, M., & Namieśnik, J. (2015). Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. Analytical Chemistry, 87(17), 8968-8975.
-
Shimadzu Corporation. (2021). Optimization and evaluation of traditional SPME vs SPME Arrow for qualitative analysis of meat aroma. Retrieved from [Link]
-
Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). (n.d.). Matrix-matched Calibration. Retrieved from [Link]
-
Frontiers in Chemistry. (2024, January 31). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]
- Rocío-Bautista, J. A., & Morales, M. L. (2009). Automated headspace solid-phase microextraction versus headspace for the analysis of furan in foods by gas chromatography-mass spectrometry.
-
ResearchGate. (n.d.). Headspace and direct immersion SPME. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of for matrix matched calibration, with corresponding sample concentrations. Retrieved from [Link]
-
YouTube. (2025, July 7). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural Antioxidants Used in Meat Products. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Application of Natural Antioxidants in Meat and Meat Products-A Review. Retrieved from [Link]
-
CABI Digital Library. (n.d.). A COMPREHENSIVE REVIEW ON THE ROLE OF NATURAL ANTIOXIDANTS IN MEAT AND MEAT PRODUCTS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Retrieved from [Link]
-
PubMed. (2014). Plant extracts as natural antioxidants in meat and meat products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Plant-Derived Natural Antioxidants in Meat and Meat Products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Retrieved from [Link]
-
MDPI. (n.d.). Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
-
ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]
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- 14. gcms.cz [gcms.cz]
Resolving co-elution of 2,5-Dimethylfuran-3-thiol with other sulfur compounds
Technical Support Center: Advanced Strategies for Sulfur Compound Analysis
Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the complexities of trace-level analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and challenging issue in gas chromatography: the co-elution of 2,5-Dimethylfuran-3-thiol (2,5-DMFT) with other volatile sulfur compounds.
Troubleshooting Guide: Resolving Co-elution of this compound
Initial Troubleshooting: My 2,5-DMFT peak is co-eluting with other sulfur compounds. What is my first course of action?
Co-elution occurs when two or more compounds travel through the chromatographic column at nearly the same rate, resulting in overlapping peaks. For sulfur compounds, which are often polar and reactive, this is a frequent challenge.[1][2] Your first step should be a systematic optimization of your existing Gas Chromatography (GC) method. Minor adjustments can often yield significant improvements in resolution without requiring major changes to your hardware or sample preparation workflow.
The primary goal is to alter the selective interaction between the analytes and the stationary phase or to adjust their partitioning based on volatility.
Logical Troubleshooting Flow for Co-elution
Caption: A step-by-step decision tree for troubleshooting the co-elution of 2,5-DMFT.
Frequently Asked Questions (FAQs)
Q1: How does optimizing the GC oven temperature program help resolve co-eluting sulfur compounds?
Answer: The temperature program directly controls analyte volatility and retention time. By modifying it, you can enhance the separation between compounds with different boiling points or polarities.
-
Causality: 2,5-DMFT has a boiling point of approximately 175-177°C.[3] Co-eluting sulfur compounds may have very similar boiling points, leading to poor separation under isothermal or rapid temperature ramp conditions. By using a slower ramp rate, you provide more time for the stationary phase to interact differently with the analytes, allowing for better partitioning and improved resolution. Starting at a lower initial oven temperature can also improve the separation of very volatile compounds that might otherwise elute together at the beginning of the run.[4]
Recommended Protocol: Temperature Program Optimization
-
Baseline Method: Start with your current method (e.g., 40°C hold for 2 min, ramp at 10°C/min to 250°C).
-
Lower Initial Temperature: Decrease the initial oven temperature to 35°C and hold for 2 minutes. This can improve the resolution of early-eluting, highly volatile sulfur compounds.[4]
-
Reduce Ramp Rate: Change the temperature ramp to a slower rate, such as 3-5°C/min. This increases the interaction time with the column's stationary phase, enhancing separation.
-
Incorporate Mid-Run Holds: If you know the approximate elution time of the co-eluting pair, introduce a short isothermal hold (1-2 minutes) just before this region to improve local resolution.
-
Evaluate: Analyze the results after each adjustment to see if the resolution (Rs) between the target peaks has improved.
| Parameter | Setting 1 (Fast) | Setting 2 (Optimized) | Rationale |
| Initial Temp | 50°C | 35°C | Better separation of early eluters. |
| Initial Hold | 1 min | 2 min | Ensures sharp initial peak shape. |
| Ramp Rate | 15°C/min | 5°C/min | Increases analyte-stationary phase interaction time. |
| Final Temp | 250°C | 250°C | Ensures all components are eluted. |
Q2: My matrix is extremely complex (e.g., coffee, crude oil). Standard GC optimization isn't enough. What detector-based solutions can I use?
Answer: In complex matrices, chromatographic co-elution is almost inevitable. The solution is to switch from a universal detector (like a Flame Ionization Detector - FID) to a selective or specific detector that can differentiate the target analyte from the matrix interference.
-
Expertise & Experience: While a Mass Spectrometer (MS) is more selective than an FID, it can still suffer from interferences if a co-eluting compound shares common fragment ions.[5] For sulfur analysis, the most powerful tool is the Sulfur Chemiluminescence Detector (SCD) . The SCD is highly specific and provides a linear, equimolar response to sulfur compounds, regardless of their structure.[6][7] It works by combusting all compounds, and if sulfur is present, sulfur monoxide (SO) is formed. This SO then reacts with ozone in a reaction cell to produce light (chemiluminescence), which is detected by a photomultiplier tube.[6][8] Critically, the SCD exhibits minimal quenching, meaning its response to sulfur is not suppressed by co-eluting hydrocarbons, a common problem with Flame Photometric Detectors (FPD).[6][9]
Table: Comparison of Common Detectors for Sulfur Analysis
| Detector | Selectivity | Sensitivity | Quenching by Hydrocarbons | Linearity |
|---|---|---|---|---|
| FID | None | Good | N/A | Excellent |
| FPD | Good | Moderate | Significant | Non-linear (quadratic) |
| PFPD | Very Good | Excellent | Reduced | Better than FPD |
| SCD | Excellent (Sulfur-specific) | Excellent (low ppb) | Negligible | Excellent |
| MS (Scan) | Good | Moderate | Possible | Good |
| MS (SIM) | Very Good | Excellent | Possible | Good |
-
Recommendation: For robust and reliable quantification of 2,5-DMFT in complex samples, an SCD is the industry-standard choice. It simplifies the chromatogram by only showing sulfur-containing peaks, effectively eliminating the problem of co-elution with non-sulfur matrix components.[8][10]
Q3: The co-eluting peak is another sulfur compound with similar properties to 2,5-DMFT. How can I resolve them?
Answer: When a selective detector isn't enough because the interference is also a sulfur compound, you must enhance the chemical or physical separation. This can be achieved through chemical derivatization or by using advanced multidimensional chromatography.
-
Trustworthiness (Self-Validating System): Chemical derivatization is a pre-column technique that modifies the analyte's chemical structure to improve its chromatographic properties.[11][12] For thiols (-SH group) like 2,5-DMFT, derivatization can increase volatility and thermal stability, and most importantly, alter the retention time to move the peak away from interferences.[13][14]
Workflow: Derivatization of Thiols for GC Analysis
Caption: A simplified workflow for resolving co-elution via chemical derivatization.
Protocol: Silylation of this compound
Silylation replaces the active hydrogen on the thiol group with a non-polar trimethylsilyl (TMS) group, which reduces polarity and can significantly shift retention time.[12][14]
-
Sample Preparation: Prepare your sample extract in an appropriate aprotic solvent (e.g., pyridine, acetonitrile) in a clean, dry autosampler vial. Ensure the sample is free of water, which consumes the derivatizing reagent.
-
Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A typical ratio is 50 µL of sample extract to 50 µL of BSTFA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: Cool the vial to room temperature before injecting the derivatized sample into the GC-SCD or GC-MS system.
-
Verification: The resulting TMS-derivatized 2,5-DMFT will have a higher molecular weight and a different retention time. The co-eluting sulfur compound, if it is not a thiol, may not react and its retention time will remain unchanged, leading to separation.
Q4: I need the most powerful separation technique available for a critical research application. What do you recommend?
Answer: For the highest possible resolving power, the gold standard is comprehensive two-dimensional gas chromatography (GCxGC) , often coupled with a Time-of-Flight Mass Spectrometer (TOF-MS).
-
Authoritative Grounding: GCxGC uses two different columns with orthogonal (different) separation mechanisms (e.g., a non-polar column followed by a polar column).[9][15] The effluent from the first column is continuously trapped, focused, and re-injected onto the second, very short column for a rapid, secondary separation. This process creates a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of compounds that would be impossible to resolve with a single column.[10][16]
-
Why it Works: This technique separates compounds based on two independent properties (e.g., boiling point on the first dimension and polarity on the second). This spreads the peaks across a 2D plane, effectively resolving co-elutions from even the most complex matrices.[15][16] When paired with a high-speed TOF-MS detector, it provides both exceptional separation and confident identification of each component.[9] While it requires specialized equipment and expertise, GCxGC-TOFMS is the ultimate solution for resolving challenging co-elutions in food, flavor, and petrochemical analysis.[10][16]
References
-
I. F. B. M. Costa, et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
F. Orata. (2012). Derivatization Methods in GC and GC/MS. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
-
K. Shimada & K. Mitamura. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications. Available at: [Link]
-
Petro Online. (2014). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek. Available at: [Link]
-
LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available at: [Link]
-
Agilent Technologies. (n.d.). 8355 Sulfur Chemiluminescence Detector. Agilent Technologies. Available at: [Link]
-
Separation Science. (2023). The Power of GC-TOF-MS for Food Applications. Separation Science. Available at: [Link]
-
W. Liu, et al. (n.d.). Sulfur Chemiluminescence Detectors for Gas Chromatography. Agilent Technologies. Available at: [Link]
-
The Metabolomics Innovation Centre. (2023). Foodomics with GCxGC-TOFMS and NMR. TMIC. Available at: [Link]
-
The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. The Good Scents Company. Available at: [Link]
-
Agilent Technologies. (2016). Analysis of Sulfur Compounds According to ASTM D5504. Agilent Technologies. Available at: [Link]
-
ASTM D7011-21. (2021). Standard Test Method for Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. ASTM International. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-3-furanthiol. National Center for Biotechnology Information. Available at: [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. The Good Scents Company. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Technologies. Available at: [Link]
-
Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Davidson Analytical Services. Available at: [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). 2,5-DIMETHYL-3-FURANTHIOL. FEMA. Available at: [Link]
-
AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. AZoM. Available at: [Link]
-
New Journal of Chemistry. (2023). Selective separation of 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran using nonporous adaptive crystals of a hybrid[11]arene. Royal Society of Chemistry. Available at: [Link]
-
Reddit. (2023). Co-Eluting compounds in Column chromatography. r/Chempros. Available at: [Link]
-
Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Shimadzu. Available at: [Link]
-
FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). FooDB. Available at: [Link]
-
ResearchGate. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ResearchGate. Available at: [Link]
-
GAS Chromatography Solutions. (n.d.). Low Sulphur analyser using SCD. GAS Chromatography Solutions. Available at: [Link]
-
ResearchGate. (2022). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). Why non-polar impurity is co-eluting with target compound in column chromatography?. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?. ResearchGate. Available at: [Link]
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Enhancing sensitivity for low concentration thiol detection
<_ Technical Support Center: Enhancing Sensitivity for Low-Concentration Thiol Detection
Welcome to the technical support center for thiol detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying low concentrations of thiols. Here, we synthesize field-proven insights and established methodologies to help you troubleshoot common issues and optimize your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during thiol detection experiments.
FAQ 1: My fluorescent signal is low or non-existent. What are the likely causes and solutions?
Low or absent fluorescence is a frequent issue. The underlying cause often lies in one of several areas:
-
Probe Degradation: Fluorescent probes, especially those in solution, can be sensitive to light and temperature. Ensure your probe is stored correctly and prepare fresh solutions for each experiment.[1]
-
Incorrect Wavelengths: Verify that your fluorometer or plate reader is set to the optimal excitation and emission wavelengths for the specific thiol-probe adduct you are using.[1] A spectral scan can help determine the ideal settings.
-
Sub-optimal pH: The reaction kinetics between a fluorescent probe and a thiol group can be highly pH-dependent.[1][2] The optimal pH is often between 6.5 and 8.0 for many common probes.[2]
-
Low Thiol Concentration: If the thiol concentration in your sample is below the assay's limit of detection (LOD), you will not observe a signal.[1] Consider concentrating your sample or using a more sensitive detection method.
FAQ 2: I'm observing high background fluorescence. How can I reduce it?
High background can mask your true signal. Here are some strategies to minimize it:
-
Autofluorescence: Biological samples often contain endogenous fluorescent molecules. To correct for this, always include a "sample blank" (sample without the fluorescent probe) in your experimental setup.
-
Probe Concentration: Using an excessively high concentration of the fluorescent probe can lead to high background. Titrate your probe to find the optimal concentration that provides a good signal-to-noise ratio.
-
Incomplete Reaction: Ensure the reaction between the probe and the thiol has gone to completion. Inadequate incubation time can result in unreacted probe contributing to the background.
FAQ 3: How do I prevent the oxidation of my thiol samples during preparation and analysis?
Thiols are susceptible to oxidation, which can lead to an underestimation of their concentration.[3] Here are key preventative measures:
-
Work Quickly and on Ice: Minimize the time your samples are exposed to air and room temperature.
-
Use Degassed Buffers: Oxygen dissolved in buffers can oxidize thiols. Degassing your buffers before use can significantly reduce this.
-
Quenching Reactions: For studying thiol-disulfide exchange, it's crucial to quench the reaction. Lowering the pH is a common method, but be aware that some cysteine residues with low pKa values may still be reactive.[4]
-
Alkylation: Blocking free thiols with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) can prevent post-lysis oxidation.[4][5][6]
FAQ 4: What is the best method for quantifying both reduced and total thiols?
A common strategy involves a two-step process:
-
Measure Free Thiols: Directly measure the concentration of free thiols in your sample.
-
Reduce and Measure: Reduce all disulfide bonds in the sample using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3][4] After reduction, measure the total thiol concentration. The concentration of disulfide bonds can then be calculated by subtracting the free thiol concentration from the total thiol concentration. It's crucial to completely remove the reducing agent before the second measurement to avoid interference.[4]
Section 2: Troubleshooting Guides by Technique
This section provides detailed troubleshooting advice for specific thiol detection methodologies.
Fluorometric and Colorimetric Assays
These assays rely on the reaction of a probe with a thiol to produce a fluorescent or colored product.
| Problem | Possible Cause | Recommended Solution |
| Low Sensitivity | Suboptimal probe choice. | For highest sensitivity, consider fluorometric assays using probes like monobromobimane (mBBr), which can be up to 400 times more sensitive than colorimetric methods like Ellman's reagent (DTNB).[2][3] |
| Inconsistent Readings | Sample instability. | Minimize freeze-thaw cycles of your samples.[1][7] Aliquot samples after initial processing. |
| Pipetting errors. | Use a repeating pipette for reagent addition to improve precision.[8] Equilibrate the pipette tip with the reagent before dispensing.[8] | |
| Interference | Presence of reducing agents in the sample. | Ensure your sample buffer is free of reducing agents like DTT or β-mercaptoethanol, as these will react with the thiol probe.[9] |
| Colored or turbid samples (for colorimetric assays). | Run a sample blank (sample without the colorimetric reagent) to subtract the background absorbance. |
Workflow for Optimizing a Fluorometric Thiol Assay
Caption: Workflow for optimizing a fluorometric thiol assay.
Electrochemical Detection
Electrochemical methods offer high sensitivity but can be prone to electrode-related issues.
| Problem | Possible Cause | Recommended Solution |
| Poor Voltammetric Response | High oxidation overpotential. | The direct oxidation of thiols on conventional electrodes often requires a high overpotential, which can lead to poor signal and interference.[10] Consider using chemically modified electrodes to lower the oxidation potential. |
| Electrode Fouling/Passivation | Adsorption of oxidation products onto the electrode surface. | The oxidation of thiols can lead to the formation of an oxide film that passivates the electrode surface.[10] Regular cleaning and polishing of the electrode are essential. |
| Interference from Sample Matrix | Biological samples contain numerous electroactive species.[11] | Sample preparation is critical. Techniques like solid-phase extraction (SPE) can help remove interfering substances. For complex matrices like human plasma, a two-step method involving a mediator can enhance selectivity.[11] |
Experimental Setup for Electrochemical Thiol Detection
Caption: General workflow for bottom-up proteomics with thiol derivatization. [12]
Section 3: Detailed Experimental Protocols
Protocol: Quantification of Thiols using Monobromobimane (mBBr) Fluorometric Assay
This protocol provides a method for the sensitive quantification of thiols using the fluorogenic probe mBBr.
Materials:
-
Monobromobimane (mBBr)
-
Acetonitrile
-
Thiol standard (e.g., Glutathione)
-
Assay buffer (e.g., Phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare mBBr Stock Solution (10 mM): Dissolve an appropriate amount of mBBr in acetonitrile. Store protected from light.
-
Prepare Thiol Standard Curve: Prepare a series of dilutions of the thiol standard in the assay buffer.
-
Sample Preparation: Prepare your samples in the assay buffer. If necessary, include a protein precipitation step.
-
Assay: a. To each well of the 96-well plate, add your standard or sample. b. Add the mBBr solution to each well to a final concentration of 100 µM. c. Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~480 nm. [4]6. Data Analysis: Subtract the fluorescence of the blank (assay buffer with mBBr) from all readings. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Use the standard curve to determine the thiol concentration in your samples.
Protocol: Alkylation of Thiols for Mass Spectrometry
This protocol describes the reduction and alkylation of protein thiols for subsequent MS analysis.
Materials:
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Buffer for enzymatic digestion (e.g., 50 mM Ammonium Bicarbonate)
-
Protease (e.g., Trypsin)
-
Formic acid
-
C18 SPE column/tip
Procedure:
-
Resuspend Protein Sample: Resuspend the protein sample in the denaturing buffer. [12]2. Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds. [12]3. Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 15-20 mM. Incubate for 30-45 minutes at room temperature in the dark. [12]4. Dilution: Dilute the sample with the enzymatic digestion buffer to reduce the urea concentration to below 2 M. [12]5. Enzymatic Digestion: Add the protease at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w). Incubate overnight at 37°C. [12]6. Sample Cleanup: Acidify the reaction with formic acid to stop the digestion. Desalt the peptide mixture using a C18 SPE column or tip prior to LC-MS/MS analysis. [12]
References
-
Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(4), 549-563. [Link]
-
Thamsen, M., & Jakob, U. (2011). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. FEBS Letters, 585(1), 124-128. [Link]
-
Yin, J., & Li, J. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews, 44(13), 4465-4485. [Link]
-
Thamsen, M., & Jakob, U. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. FEBS Journal, 280(23), 6035-6043. [Link]
-
Riehemann, K., & Nelles, G. (2007). Ellman's and Aldrithiol Assay as Versatile and Complementary Tools for the Quantification of Thiol Groups and Ligands on Nanomaterials. Journal of Nanomaterials, 2007, 1-9. [Link]
-
Lushchak, V. I. (2015). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 4(1), 155-180. [Link]
-
Chen, X., & Xian, M. (2013). Thiol Reactive Probes and Chemosensors. Sensors, 13(12), 16491-16518. [Link]
-
Poole, L. B., & Nelson, K. J. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 80, 118-138. [Link]
-
Yin, J., & Li, J. (2015). Design Strategies of Fluorescent Probes for Selective Detection Among Biothiols. Chemical Society Reviews, 44(13), 4465-4485. [Link]
-
Hansen, R. E., & Winther, J. R. (2009). Methods for the determination and quantification of the reactive thiol proteome. Proteomics, 9(21), 4935-4944. [Link]
-
MtoZ Biolabs. (n.d.). Detection of Free Thiol Content. [Link]
-
Lushchak, V. I. (2015). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 4(1), 155-180. [Link]
-
Forman, H. J., & Fukuto, J. M. (2012). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Antioxidants & Redox Signaling, 17(11), 1521-1533. [Link]
-
Auld, D. S., & Inglese, J. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Poole, L. B., & Nelson, K. J. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine, 80, 118-138. [Link]
-
Chen, X., & Xian, M. (2013). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 18(12), 15268-15286. [Link]
-
Legenzov, E. A., & Anslyn, E. V. (2010). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters, 12(19), 4344-4347. [Link]
-
Compton, R. G., & Banks, C. E. (2011). Electrochemical Determination of Thiols: A Perspective. Analyst, 136(13), 2769-2782. [Link]
-
UTHSC. (n.d.). Sample Preparation. Proteomics and Metabolomics (PMC). [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Lowinsohn, D., & Compton, R. G. (2015). Selective Thiol Detection in Authentic Biological Samples with the Use of Screen-printed Electrodes. Analytical Sciences, 31(7), 653-658. [Link]
-
Innova Biosciences. (n.d.). Thiol Quantification Kit. [Link]
-
Forman, H. J., & Fukuto, J. M. (2012). Assays for Thiols and Modifications. Measuring Oxidants and Oxidative Stress in Biological Systems. [Link]
-
Bioquochem. (n.d.). KB03007 Thiol Quantification Assay Kit. [Link]
-
Brandes, N., & Schmitt, S. (2011). Reverse thiol trapping approach to assess the thiol status of metal-binding mitochondrial proteins. Methods in Molecular Biology, 764, 259-272. [Link]
-
Liu, B., & Sun, X. (2011). Highly sensitive and selective detection of thiol-containing biomolecules using DNA-templated silver deposition. Chemical Communications, 47(39), 11029-11031. [Link]
-
Zhang, J., & Wang, J. (2012). Design of electrochemical detection of thiols based on the cleavage of the disulfide bond coupled with thionine modified gold nanoparticle-assisted amplification. Chemical Communications, 48(73), 9144-9146. [Link]
-
University of Birmingham. (n.d.). Electrochemical Characterisation of thiols and di-sulphide Modified Gold Nanoparticles in a Physiological Medium. [Link]
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- 5. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Artifact Formation in the Analysis of Sulfur Volatiles
Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for overcoming the challenges in volatile sulfur compound (VSC) analysis. The highly reactive nature of these compounds makes them notoriously prone to artifact formation, leading to inaccurate quantification and misidentification.[1][2] This guide, structured in a problem-solution format, provides expert insights and field-proven protocols to ensure the integrity of your results.
Module 1: The Root of the Problem - Understanding Sulfur Volatility and Reactivity
Sulfur volatiles are a class of compounds known for their potent odors and high reactivity. Their analysis is complicated by their tendency to degrade, oxidize, or adsorb onto surfaces throughout the analytical workflow—from sample collection to detection.[3][4][5] Understanding the primary mechanisms of artifact formation is the first step toward prevention.
Key Mechanisms of Artifact Formation:
-
Oxidation: Thiols (mercaptans) are particularly susceptible to oxidation, readily converting to disulfides, especially in the presence of oxygen, metal ions, or at a pH above 7.5.[6] This is one of the most common sources of analytical error, as the target analyte (e.g., methanethiol) disappears while an artifact (e.g., dimethyl disulfide) appears.[2][7]
-
Adsorption: Active sites on surfaces like stainless steel, glass, and even within the GC column can irreversibly adsorb VSCs.[3][4] This leads to poor peak shape (tailing), low recovery, and poor reproducibility. Every part of the sample flow path, from sample canisters to the injection port liner, must be sufficiently inert.[3]
-
Thermal Degradation: High temperatures in the GC inlet can cause thermally labile sulfur compounds to break down, forming different, more stable compounds.[1][2][8] This can fundamentally alter the sample profile before it even reaches the analytical column.
Diagram: Common Pathways of Sulfur Volatile Artifact Formation
The following diagram illustrates the major pathways that can lead to the loss of target analytes and the formation of artifacts during analysis.
Caption: Major pathways leading to artifact formation in VSC analysis.
Module 2: Troubleshooting Guide & FAQs (Question & Answer Format)
This section directly addresses the common problems encountered during the analysis of sulfur volatiles.
Issue 1: An unexpected peak for dimethyl disulfide (DMDS) appeared, and my methanethiol (MeSH) peak is smaller than expected.
A: This is a classic indicator of thiol oxidation, where two methanethiol molecules have combined to form one dimethyl disulfide molecule.[2][7] This artifact formation can happen at multiple stages of your process.
Troubleshooting Steps:
-
Evaluate Sample Preparation and Storage:
-
Minimize Oxygen Exposure: Handle samples under an inert atmosphere (nitrogen or argon) whenever possible.[8] Degas all buffers and solvents by sparging with an inert gas to remove dissolved oxygen, a primary culprit in oxidation.[6]
-
Control pH: Maintain the sample and standard pH between 6.5 and 7.5. At pH levels above 8.5, thiols deprotonate to the more reactive thiolate anion (RS-), which oxidizes much more rapidly.[6]
-
Use Chelating Agents: Add 1-5 mM of ethylenediaminetetraacetic acid (EDTA) to your buffers and samples.[6] EDTA sequesters divalent metal ions (like Cu²⁺ and Fe²⁺) that catalyze thiol oxidation.[6][9]
-
Storage Conditions: Store samples in tightly sealed containers at low temperatures (e.g., ≤ 4°C) to reduce reaction rates. For air or gas samples, storage time should not exceed 18 hours, and storage temperature should be below 20°C.[10]
-
-
Check for GC Inlet Activity:
-
Inlet Temperature: While high temperatures can cause degradation, an inlet that is too cold can sometimes allow for longer residence times where oxidation can occur if oxygen is present. Optimize your inlet temperature; start with a lower temperature (e.g., 150-200°C) and increase only as needed for efficient volatilization.[8]
-
Inlet Liner: Ensure you are using a deactivated inlet liner. Active sites on a standard glass liner can promote unwanted reactions.
-
Issue 2: I'm seeing poor peak shapes (tailing) and low recovery for hydrogen sulfide and mercaptans.
A: This problem is almost always caused by adsorption due to active sites somewhere in the sample flow path. Sulfur compounds are highly reactive and will bind to any available active surface, resulting in analyte loss and asymmetrical peaks.[3][11]
Troubleshooting Steps:
-
System Inertness Audit (End-to-End):
-
Sample Containers & Transfer Lines: Use sample bags or canisters specifically treated for inertness (e.g., SilcoTek-treated).[12] Avoid reactive materials like plain stainless steel for any part of the sample path.[7]
-
GC Inlet: The inlet is a major source of activity. Use a high-quality, deactivated inlet liner. Consider liners with glass wool only if it is also deactivated.
-
GC Column: Use a column specifically designed for sulfur analysis. These columns have stationary phases and tubing that are treated to be exceptionally inert.[4][5] A low-bleed column is also critical, especially for sensitive detectors like the Sulfur Chemiluminescence Detector (SCD), to prevent fouling.[4][5][13]
-
Ferrules & Connectors: Use inert ferrules (e.g., Vespel/graphite) and ensure all connections are clean and properly tightened to avoid both leaks and activity.
-
-
System Passivation and Priming:
-
Passivation: For systems not constructed entirely of inert-coated materials, passivation may be necessary. This involves conditioning the system by repeatedly injecting a high-concentration sulfur standard to saturate the active sites.[3][12] However, commercially available inert-coated components are a more reliable "out-of-the-box" solution.[12]
-
Priming: Even with a passivated system, a "priming" injection may be required before running your samples. This involves injecting a standard to pre-saturate the flow path, which is particularly important for highly reactive compounds like H₂S and methyl mercaptan.[14]
-
Diagram: The Inert Flow Path Workflow
Caption: Critical components of an inert flow path for VSC analysis.
Issue 3: My results are not reproducible, and my calibration curve has poor linearity (R² < 0.99).
A: Poor reproducibility and linearity point to inconsistent analyte loss, which can be caused by a combination of adsorption and sample handling variability.
Troubleshooting Steps:
-
Verify Sample Stability:
-
Analyze Immediately: The most reliable method is to analyze samples as quickly as possible after collection.[15] Volatile sulfur compounds in humid air samples can degrade significantly in just a few hours.[15]
-
Drying Samples: If immediate analysis is not possible for gas-phase samples, actively drying the sample at the point of collection can significantly improve stability.[15]
-
Standard Preparation: Prepare calibration standards fresh and in an inert diluent (e.g., nitrogen).[4]
-
-
Systematic GC System Check:
-
Leak Check: Perform a thorough leak check of the entire GC system. Leaks can introduce oxygen, leading to oxidative loss of analytes, and can also cause flow fluctuations that affect retention times and peak areas.[11][16]
-
Flow Rates: Verify that your carrier gas and detector gas flow rates are accurate and stable using a calibrated flow meter.[17] Incorrect flow rates can lead to shifting retention times and poor peak resolution.[18]
-
Injection Volume: Ensure your injection technique is consistent. For manual injections, use a consistent speed. For autosamplers, check for issues like bubbles in the syringe.
-
Table: Recommended GC Parameters for VSC Analysis
| Parameter | Recommendation | Rationale |
| Inlet Liner | Deactivated (Silanized) Single Taper | Minimizes active sites and ensures efficient sample transfer to the column. |
| Inlet Temperature | 150 - 220°C (Optimize for analytes) | Balances efficient volatilization with minimizing thermal degradation of labile compounds.[8] |
| GC Column | Low-bleed, inert, sulfur-specific column (e.g., DB-Sulfur SCD, Select Low Sulfur).[4][5][13] | Provides the necessary inertness to prevent adsorption and selectivity to resolve VSCs from matrix components.[4][19] |
| Oven Program | Start at ambient or sub-ambient temperature (e.g., 35-40°C).[4][5] | Improves resolution of highly volatile compounds like hydrogen sulfide and carbonyl sulfide.[5] |
| Carrier Gas | High Purity Helium or Hydrogen (Use traps) | Ensures a clean, inert mobile phase. Oxygen and moisture traps are essential.[16] |
| Detector | Sulfur Chemiluminescence (SCD) or Pulsed Flame Photometric (PFPD).[3][8] | Provides high selectivity and sensitivity for sulfur compounds, reducing interference from the sample matrix.[4][5] |
Module 3: Standard Operating Procedures (SOPs)
SOP-01: Protocol for Preparing Oxidation-Free Aqueous Standards
This protocol details the steps to minimize the oxidative loss of thiols during the preparation of aqueous standards.
-
Buffer Preparation:
-
Prepare a buffer solution within the desired pH range (6.5-7.5).
-
Add EDTA to a final concentration of 1-5 mM to chelate catalytic metal ions.[6]
-
Place the buffer in a sealed container with a stir bar.
-
-
Degassing:
-
Sparge the buffer with an inert gas (high-purity nitrogen or argon) for at least 30 minutes while stirring. This removes dissolved oxygen.[6]
-
-
Standard Preparation:
-
While maintaining a gentle, positive pressure of the inert gas over the buffer, add the thiol standard stock to create the desired concentration.
-
Immediately cap the standard vial, minimizing headspace.
-
-
Verification (Optional but Recommended):
-
Storage:
-
Store the prepared standard at 4°C in a tightly sealed vial. For best results, use within 24 hours.
-
References
-
SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]
-
Restek Corporation. (2011, June 16). Reliable Sampling & Transfer of Sulfur Passivation vs. Inert Coatings. Retrieved from [Link]
-
Poole, T. S., & Parsonage, D. (2017). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. NIH. Retrieved from [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. PMC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Drawell. (n.d.). Do's and Don'ts of Preparing Samples for Carbon Sulfur Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Retrieved from [Link]
-
American Chemical Society. (2011, August 24). Analysis and Formation of Key Sulfur Aroma Compounds in Wine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Challenges and Artifact Concerns in Analysis of Volatile Sulfur Compounds. Retrieved from [Link]
-
Restek Corporation. (n.d.). Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inlet air preheat on combustion temperature and mole.... Retrieved from [Link]
-
National Institutes of Health. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]
-
Water360. (n.d.). Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
Agilent Technologies. (n.d.). 8860 Gas Chromatograph Troubleshooting. Retrieved from [Link]
-
Linx Consulting. (n.d.). A Comparison of Sulfur-Based Chemistries to Passivate the (100) Surfaces of SiGe 25% and 75%. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2021, May 9). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. Retrieved from [Link]
-
Agilent Technologies. (2023, April 26). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]
-
Agilent Technologies. (2013, September 5). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of Both Sulfur and Non-Sulfur Compounds Using a Single Gas Chromatograph with Parallel Sulfur Chemiluminescence and Thermal Conductivity Detectors. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. Retrieved from [Link]
-
ASTM International. (1991, July 24). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Retrieved from [Link]
-
The Australian Wine Research Institute. (n.d.). Removal of volatile sulfur compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of reduced sulfur compounds in air samples for the monitoring of malodor caused by landfills. Retrieved from [Link]
-
Agilent Technologies. (2010, December 20). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Retrieved from [Link]
-
Oregon Wine Industry. (2016, February 11). Preventing the formation of volatile sulfur compounds during winemaking. Retrieved from [Link]
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Technical Support Center: Optimization of SPME Fiber for Selective Thiol Extraction
Welcome to the technical support center. As Senior Application Scientists, we have compiled this guide to address the specific challenges researchers, scientists, and drug development professionals face when analyzing thiols using Solid Phase Microextraction (SPME). This resource provides in-depth, field-proven insights to help you optimize your methods and troubleshoot common issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the selective extraction of thiols using SPME.
Q1: Why are thiols so challenging to analyze with SPME?
A1: The analysis of thiols (mercaptans) is inherently difficult due to a combination of their chemical properties. They are highly reactive and prone to oxidation, which can lead to the formation of disulfides and a loss of the original analyte.[1][2] Many thiols of interest are also present at ultra-trace concentrations (ng/L levels) in complex matrices, requiring highly sensitive and selective extraction techniques.[3] Furthermore, their volatility and potential for adsorption onto glass and metal surfaces can lead to significant analyte loss before analysis even begins.[4]
Q2: What is the most critical first step in developing an SPME method for thiols?
A2: The most critical first step is selecting the appropriate SPME fiber coating. The fiber's chemistry dictates its affinity for the target analytes and is the primary determinant of selectivity and extraction efficiency. The choice depends on the polarity and molecular weight of the target thiols. For volatile, low molecular weight thiols, porous adsorbent fibers are often the best choice.
Q3: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME) for thiol analysis?
A3: For most thiol analyses, especially in complex matrices like biological fluids, wine, or beer, Headspace SPME (HS-SPME) is strongly recommended .[5]
-
Rationale: HS-SPME protects the fiber from non-volatile matrix components that can cause fouling and shorten its lifespan.[6] Since many thiols are volatile, they readily partition into the headspace for extraction.[5] Diffusion rates are also faster in the gas phase, leading to shorter equilibrium times.[5]
-
Caveat: DI-SPME may provide better extraction for less volatile or more polar thiols.[7] However, it is prone to competitive adsorption from other matrix components and physical damage to the fiber coating.[7][8]
Q4: Is derivatization necessary for thiol analysis by SPME-GC?
A4: While not always mandatory, derivatization is highly recommended and often essential for robust and sensitive thiol analysis.[1][9]
-
Improved Stability: Derivatization converts the reactive thiol group (-SH) into a more stable derivative, preventing oxidation during extraction and analysis.[10]
-
Enhanced Chromatography: It improves the chromatographic peak shape, reducing the tailing often associated with active sites in the GC system.[11]
-
Increased Sensitivity: Derivatizing agents, such as those containing fluorine atoms like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), can significantly enhance detector response, especially for mass spectrometry detectors.[1][10][12] An automated approach known as on-fiber derivatization (OFD) combines extraction and derivatization into a single, efficient step.[3][13]
Section 2: In-Depth Optimization Guide
This section provides detailed guidance on systematically optimizing your SPME method for selective thiol extraction.
Q5: How do I select the optimal SPME fiber for my specific thiol analytes?
A5: Fiber selection is a balance between analyte properties (molecular weight, polarity) and the sample matrix. A multi-step approach is best:
-
Consult Selection Guides: Start with manufacturer recommendations and literature precedents for similar compounds.[14][15]
-
Consider Analyte Volatility: For highly volatile thiols (e.g., methanethiol, hydrogen sulfide), fibers with strong adsorbents like Carboxen are superior due to their porous structure which effectively traps small molecules.[4]
-
Evaluate Polarity: While thiols have some polarity, many SPME applications treat them as volatile organic compounds (VOCs). Divinylbenzene (DVB) is effective for a range of VOCs. Combination fibers often provide the best performance over a wider range of analytes.[16]
-
Experimental Screening: If resources permit, screen several fiber types to determine the best performer for your specific analytes and matrix.
| Fiber Coating | Primary Use Case for Thiols | Advantages | Limitations |
| DVB/CAR/PDMS | Broad-range screening of volatile & semi-volatile thiols . Often the first choice for method development.[16][17] | Excellent for a wide range of molecular weights (C3-C20).[15] Provides a good balance of adsorption and absorption mechanisms. | Can be susceptible to competitive adsorption from high-concentration matrix components.[4] |
| Carboxen/PDMS | Trace analysis of very volatile thiols (e.g., H₂S, methanethiol). | High retention for small, volatile molecules. | May show poor desorption of larger analytes. Susceptible to displacement effects.[18] |
| PDMS/DVB | General purpose for semi-volatile thiols and derivatized thiols.[12] | Robust and less prone to displacement than Carboxen.[18] Good for simultaneous extraction and on-fiber derivatization.[12] | Less efficient for very small, highly volatile thiols compared to Carboxen-based fibers. |
| Porous Gold (PG) | Highly selective extraction of specific thiols. | Demonstrates very high selectivity and extraction efficiency due to the strong gold-sulfur interaction.[19] | Not as widely available commercially; may require custom preparation. |
Q6: How does sample pH affect thiol extraction, and how should I control it?
A6: Sample pH is a critical parameter because it controls the chemical form of the thiol. A thiol (R-SH) exists in equilibrium with its conjugate base, the thiolate anion (R-S⁻).[20]
-
Mechanism: The neutral R-SH form is significantly more volatile than the ionic R-S⁻ form. Therefore, to maximize partitioning into the headspace for HS-SPME, the equilibrium must be shifted toward the R-SH form. This is achieved by acidifying the sample to a pH well below the pKa of the thiol.[21][22]
-
Practical Protocol:
-
Determine the pKa of your target thiols (typically in the range of 8-11).
-
Adjust the sample pH to at least 2-3 units below the lowest pKa of your analytes. For example, a pH of 3-4 is common.
-
Use a non-volatile acid (e.g., phosphoric acid, sulfuric acid) to avoid introducing interfering peaks.
-
-
Causality Check: Be aware that highly acidic conditions can potentially degrade certain analytes.[22] Always run stability checks on your standards at the chosen pH to ensure you are not losing the analyte to degradation during sample incubation.
Q7: What is the "salting-out effect" and when should I use it?
A7: The "salting-out effect" is a technique used to increase the extraction efficiency of volatile and semi-volatile compounds in aqueous samples.
-
Mechanism: By adding a neutral salt (e.g., sodium chloride, NaCl) to the sample, you increase its ionic strength.[23] This decreases the solubility of non-polar and moderately polar organic molecules like thiols, effectively "pushing" them out of the aqueous phase and into the headspace, where they are more available for extraction by the SPME fiber.[10][24]
-
When to Use: It is almost always beneficial for HS-SPME of thiols from aqueous matrices. Significant improvements in detection limits (up to fivefold) have been reported.[24][25]
-
Typical Concentration: A final concentration of 20-30% (w/v) NaCl is common, though this should be optimized for your specific application.[17]
Q8: How do I optimize extraction time and temperature?
A8: Time and temperature are interdependent and control the kinetics and thermodynamics of the extraction. They must be optimized together.[16]
-
Temperature: Increasing the temperature increases the vapor pressure of the analytes, moving more of them into the headspace and speeding up diffusion.[26] However, SPME is an equilibrium process between the sample, headspace, and fiber. If the temperature is too high, it can shift the equilibrium away from the fiber (desorption becomes more favorable), reducing the amount of analyte extracted, especially for adsorbent fibers.[26]
-
Time: The goal is to allow the system to reach equilibrium, or at least a state of consistent pre-equilibrium.
-
Optimization Strategy: At the optimal temperature, perform extractions at various time points (e.g., 10, 20, 30, 45, 60 min).[23] Plot peak area versus time. The optimal time is the point at which the curve plateaus, indicating equilibrium has been reached. For analytical throughput, it is common to choose the shortest time on the plateau.[17]
-
| Parameter | Effect of Increasing | Typical Starting Range | Key Consideration |
| Temperature | Increases analyte volatility; decreases partitioning onto fiber if too high. | 40 - 60 °C | Balance between analyte volatility and fiber adsorption thermodynamics.[26] |
| Time | Increases amount extracted until equilibrium is reached. | 20 - 45 min | Must be kept consistent for reproducible results, especially in pre-equilibrium methods.[17] |
| pH | Decreasing pH (< pKa) increases the concentration of the neutral, volatile thiol form. | pH 3 - 6 | Ensure analyte stability at the chosen pH.[22] |
| Salt Addition | Increases analyte partitioning into the headspace ("salting out"). | 20 - 30% (w/v) NaCl | Ensure salt is fully dissolved. Can alter matrix viscosity.[23] |
| Agitation | Speeds up mass transfer and reduces time to reach equilibrium. | 250 - 500 rpm | Must be consistent across all samples and standards.[26] |
Section 3: Troubleshooting Guide
Even with an optimized method, problems can arise. This guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting SPME-GC-MS issues.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Incorrect Fiber Choice: The fiber has low affinity for the target thiols.2. Analyte Oxidation: Thiols have degraded before or during extraction.[1]3. Sub-optimal Extraction Conditions: Temperature, time, or pH are not optimized.[21][26]4. Competitive Adsorption: High concentrations of other volatiles in the matrix are displacing the thiols from the fiber.[4] | 1. Review fiber selection guides. Test a fiber with a different polarity or a stronger adsorbent (e.g., DVB/CAR/PDMS).2. Lower the sample pH to stabilize the thiol form. Consider adding a reducing agent like EDTA. Use derivatization to protect the thiol group.[17]3. Systematically re-optimize temperature, time, and pH as described in Section 2.4. Dilute the sample to reduce the concentration of interfering compounds. Use a fiber with a higher capacity or one less prone to competitive effects. |
| Poor Peak Shape (Tailing) | 1. Active Sites in GC System: The thiol group is interacting with active sites in the injector liner, column, or connections.[11]2. Low Desorption Temperature: The analytes are not being transferred from the fiber to the column in a sharp, focused band.[27]3. Slow Desorption: The GC inlet is not configured correctly for SPME (e.g., wrong liner). | 1. Use a deactivated injector liner (e.g., Siltek-treated). Ensure the column is properly installed and not degraded. Derivatization is the most effective solution to mask the active thiol group.[10][11]2. Increase the injector temperature. A typical range is 250-280°C. Check manufacturer guidelines for your specific fiber to avoid thermal damage.[28]3. Use a narrow-bore SPME injection port liner (e.g., 0.75 mm I.D.) to ensure high linear velocity and rapid transfer of analytes to the column.[26] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Extraction Time/Temperature: Small variations are causing large differences in the amount extracted, especially in pre-equilibrium methods.[26]2. Fiber Carryover: Analytes from a previous, high-concentration sample are not fully desorbed, contaminating the next run.3. Matrix Effects: Sample-to-sample variations in the matrix (e.g., ethanol content in wine) are altering the extraction efficiency.[18]4. Fiber Degradation: The fiber has been damaged or used for too many extractions (typically 50-100 injections).[14][26] | 1. Use an autosampler for precise control over timing and fiber placement. Ensure the incubator/agitator maintains a stable temperature.2. Increase desorption time or temperature. Bake the fiber in a clean, hot injector between runs to remove residual compounds.[28]3. Use stable isotope-labeled internal standards that mimic the behavior of the analyte. Dilute the sample if possible.4. Inspect the fiber visually for coating damage. Replace the fiber and track its usage. |
Section 4: Experimental Protocols
Protocol 1: Automated On-Fiber Derivatization (OFD) for HS-SPME
This protocol describes a self-validating method for the simultaneous extraction and derivatization of thiols using an autosampler, based on established procedures.[3][12][13] This approach minimizes sample handling and improves reproducibility.
On-Fiber Derivatization HS-SPME Workflow
Caption: Automated workflow for On-Fiber Derivatization (OFD) HS-SPME.
Materials:
-
SPME Fiber: 65 µm PDMS/DVB or similar[12]
-
Derivatizing Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)
-
Sample Vials (e.g., 20 mL headspace vials)
-
Derivatization Vial (e.g., 10 mL headspace vial)
-
Autosampler with agitator and SPME capability
Step-by-Step Methodology:
-
Sample Preparation:
-
Place 5-10 mL of your sample into a 20 mL headspace vial.
-
Add an internal standard if used.
-
Adjust pH to ~4.0 using a non-volatile acid.
-
Add NaCl to a final concentration of 20-30% (w/v) and mix until dissolved.
-
Seal the vial and place it in the autosampler tray.
-
-
Derivatization Vial Preparation:
-
In a separate 10 mL vial, add 3 mL of HPLC-grade water.
-
Add 2 µL of PFBBr. (Caution: PFBBr is a lachrymator; handle in a fume hood).
-
Seal the vial and place it in the designated derivatization position in the agitator.[12]
-
-
Autosampler Method Programming:
-
Fiber Conditioning: Condition the fiber as per the manufacturer's instructions before the first use.
-
Step 1: Load Derivatizing Agent: Program the autosampler to move the SPME fiber to the derivatization vial. Expose the fiber to the headspace for 5-10 minutes to adsorb the PFBBr.
-
Step 2: Extract and Derivatize: Program the autosampler to immediately move the PFBBr-loaded fiber to the incubated sample vial (e.g., 50°C for 5 min incubation). Expose the fiber to the sample headspace for the optimized extraction time (e.g., 30 minutes) with agitation. During this step, the thiols are extracted from the headspace and simultaneously react with the PFBBr on the fiber surface.
-
Step 3: Desorption: Program the autosampler to transfer the fiber to the GC inlet for thermal desorption (e.g., 270°C for 5 minutes).
-
-
GC-MS Analysis:
-
Acquire data using your optimized GC-MS method. The derivatized thiols will be more stable and provide better chromatography.
-
Self-Validation System:
-
Trustworthiness: This automated protocol ensures that every sample is treated identically, removing variability from manual handling.
-
Verification: Run a derivatization blank (exposing the PFBBr-loaded fiber to the headspace of a matrix-free blank) to check for impurities. Run a method control with a known concentration of thiol standards to verify derivatization efficiency and recovery.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. supelco.com.tw [supelco.com.tw]
- 15. respiratoryresearch.com [respiratoryresearch.com]
- 16. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a new porous gold SPME fiber for selective and efficient extraction of dodecanethiol followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. | Sigma-Aldrich [sigmaaldrich.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. SPME-GC-MS problems, help - Chromatography Forum [chromforum.org]
- 28. gcms.cz [gcms.cz]
Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Thiols
Welcome to the Technical Support Center dedicated to addressing a critical challenge in bioanalysis: matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of thiols. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the complexities of quantifying thiol-containing molecules in complex biological matrices. Here, we move beyond generic advice to provide in-depth, field-proven insights and actionable protocols to enhance the accuracy, precision, and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect," and why is it a significant concern in the LC-MS analysis of thiols?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In simpler terms, other molecules in your sample can either suppress or enhance the signal of the thiol you are trying to measure, leading to inaccurate quantification.[3][4] This is a major concern in LC-MS, particularly with electrospray ionization (ESI), which is highly susceptible to these interferences.[5][6]
The "matrix" encompasses all components within the sample other than the analyte of interest, including salts, lipids (especially phospholipids), proteins, and other endogenous compounds.[1][7] When these components co-elute with your target thiol, they can compete for ionization in the MS source.[1] This competition can manifest in several ways:
-
Ion Suppression: This is the more common effect, where matrix components reduce the ionization of the target analyte, leading to a decreased signal and an underestimation of its concentration.[8][9] The mechanisms can include competition for droplet surface access, changes in droplet surface tension and viscosity that hinder solvent evaporation, and gas-phase proton transfer reactions.[5][8]
-
Ion Enhancement: Less frequently, matrix components can increase the ionization of the analyte, resulting in an overestimation of its concentration.[1]
For thiols specifically, their inherent reactivity and potential for oxidation add another layer of complexity, making meticulous sample preparation and analytical methodology crucial.
Q2: I'm observing poor reproducibility and accuracy in my thiol quantification. How can I determine if matrix effects are the culprit?
A2: Diagnosing matrix effects is a critical first step. Simply observing clean chromatograms can be misleading, as the interfering species may not be detected by your specific MS method but can still suppress the analyte's signal.[5] Here are two robust methods to assess the presence and magnitude of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach to measure the matrix effect.[10]
-
Procedure:
-
Prepare your sample by extracting the biological matrix (e.g., plasma, urine) without the analyte.
-
Spike a known concentration of your thiol analyte into this "clean" extracted matrix.
-
Separately, prepare a solution of the same thiol concentration in a neat solvent (e.g., mobile phase).
-
Analyze both samples by LC-MS and compare the peak areas.
-
-
Interpretation: A significant difference in the peak area between the matrix-spiked sample and the neat solution indicates a matrix effect.[11] The matrix factor (MF) can be calculated, and a value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[12]
-
-
Post-Column Infusion: This method provides a qualitative assessment and helps identify the retention time regions where matrix effects are most pronounced.[4][13]
-
Procedure:
-
Infuse a standard solution of your thiol analyte at a constant rate directly into the MS source, bypassing the LC column. This will generate a stable baseline signal.
-
Inject a blank, extracted sample matrix onto the LC column.
-
-
Interpretation: Any fluctuation (dips or peaks) in the stable baseline signal as the matrix components elute from the column indicates regions of ion suppression or enhancement.[13] This information is invaluable for adjusting your chromatographic method to separate your analyte from these interfering regions.
-
Q3: What are the primary sources of matrix effects in biological samples like plasma and urine?
A3: The primary culprits behind matrix effects in biological samples are endogenous components that are often present at much higher concentrations than the target analyte.[14]
-
Phospholipids: In plasma and serum, phospholipids are a major source of ion suppression.[15][16] Their amphipathic nature allows them to be readily extracted with many common sample preparation techniques. They can co-elute with a wide range of analytes and also accumulate on the analytical column, leading to unpredictable elution and persistent matrix effects in subsequent injections.[16]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the biological matrix itself can significantly suppress the ESI signal by crystallizing at the ESI tip and altering the droplet formation and evaporation process.[6]
-
Proteins: While larger proteins are often removed during sample preparation, residual proteins and peptides can still contribute to matrix effects.[3]
-
Other Endogenous Molecules: A diverse array of other small molecules, such as metabolites, lipids, and amino acids, can also co-elute and interfere with the ionization of the target thiol.[7]
Troubleshooting Guides
Scenario 1: Significant Ion Suppression Observed for an Early-Eluting Thiol
Issue: Your thiol of interest elutes early in the chromatographic run, and you've confirmed significant ion suppression using the post-column infusion technique.
Root Cause Analysis: Early-eluting compounds often co-elute with highly polar matrix components and salts that are not well-retained on reversed-phase columns. Phospholipids can also elute across a broad range of the chromatogram, including the early regions.
Mitigation Strategies:
Strategy 1: Enhance Sample Cleanup
-
Rationale: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[14][17]
-
Recommended Action:
-
Solid-Phase Extraction (SPE): Move beyond simple protein precipitation. SPE offers a more selective way to clean up your sample.[18] For polar thiols, consider a mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms to more effectively remove phospholipids and other interferences.[14][18]
-
HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with selective phospholipid removal using zirconia-coated silica.[16][19] It is highly effective at reducing phospholipid-based matrix effects.[19][20]
-
Strategy 2: Optimize Chromatography
-
Rationale: If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate the thiol from the interfering matrix components.[4]
-
Recommended Action:
-
Gradient Modification: Adjust the initial mobile phase composition and the gradient slope to improve the retention and separation of your early-eluting thiol from the void volume where many matrix components elute.
-
Column Chemistry: Consider a different column stationary phase. For polar thiols, a column with enhanced polar retention, such as an embedded polar group (EPG) or a hydrophilic interaction liquid chromatography (HILIC) column, might provide better separation from non-polar interferences like phospholipids.
-
Scenario 2: Inconsistent Quantification Across Different Patient Samples
Issue: You observe high variability in your quantitative results when analyzing thiol levels in samples from different individuals or different lots of matrix.
Root Cause Analysis: This variability is a classic sign of differential matrix effects. The composition and concentration of interfering components can vary significantly from one biological sample to another.[3] A method that appears to work for one matrix lot may fail for another.
Mitigation Strategy: The Gold Standard - Stable Isotope-Labeled Internal Standards (SIL-IS)
-
Rationale: A SIL-IS is the most effective way to compensate for matrix effects.[4][13] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, D).[21] It is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same ionization suppression or enhancement.[22]
-
Workflow:
-
Synthesize or procure a SIL-IS for your target thiol.
-
Spike a known amount of the SIL-IS into every sample, standard, and quality control at the very beginning of the sample preparation process.[2]
-
During LC-MS analysis, monitor the mass transitions for both the native thiol and the SIL-IS.
-
Quantification is based on the ratio of the peak area of the native analyte to the peak area of the SIL-IS.[1] Since both are affected by the matrix in the same way, the ratio remains constant, providing accurate and precise results.[22]
-
Workflow for Implementing a Stable Isotope-Labeled Internal Standard
Caption: Workflow for using a SIL-IS to correct for matrix effects.
Scenario 3: Low Sensitivity and Poor Peak Shape for a Reactive Thiol
Issue: Your thiol analyte is known to be unstable and prone to oxidation, resulting in low signal intensity and poor chromatographic peak shape.
Root Cause Analysis: Thiols can be easily oxidized to disulfides, especially during sample collection, storage, and preparation.[23] This not only leads to a loss of the target analyte but can also introduce variability. Additionally, the free thiol group can interact with metal surfaces in the LC system, leading to poor peak shape.
Mitigation Strategy: Derivatization
-
Rationale: Derivatizing the thiol group can stabilize the molecule, improve its chromatographic properties, and enhance its ionization efficiency, effectively moving it away from interfering matrix components.[23][24]
-
Recommended Action:
-
Alkylation: Reagents like N-ethylmaleimide (NEM) or iodoacetamide can be used to cap the reactive thiol group.[23] This is often done immediately after sample collection to prevent oxidation.[23]
-
Derivatization for Improved Sensitivity: Specific derivatizing agents can be chosen to add a permanently charged group or a readily ionizable moiety to the thiol, significantly increasing its signal in the mass spectrometer.[25] For example, using a reagent that introduces a quaternary ammonium group can lead to excellent sensitivity in positive ESI mode.
-
Experimental Protocol: Thiol Derivatization with N-Ethylmaleimide (NEM)
-
Reagent Preparation: Prepare a fresh 100 mM solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Collection: Collect the biological sample (e.g., plasma with an appropriate anticoagulant).
-
Immediate Derivatization: Immediately after collection, add a sufficient volume of the NEM solution to the sample to achieve a final concentration that is in excess of the expected thiol concentration (e.g., 10 mM).
-
Incubation: Vortex the sample briefly and incubate at room temperature for 15-30 minutes to allow the derivatization reaction to complete.
-
Sample Cleanup: Proceed with your validated sample preparation method (e.g., protein precipitation followed by SPE) to remove excess derivatizing reagent and other matrix components.
-
LC-MS Analysis: Analyze the derivatized thiol using an optimized LC-MS method. The mass transition will need to be adjusted to account for the mass of the NEM adduct.
Logical Flow for Selecting a Mitigation Strategy
Caption: Decision tree for addressing matrix effects in LC-MS.
Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Phospholipid Removal | Analyte Recovery | Throughput | Recommendation For |
| Protein Precipitation (PPT) | Low (<30%)[18] | High | High | Not recommended for final extract due to high matrix effects.[18] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable (low for polar analytes)[18] | Moderate | Good for non-polar analytes; may require optimization.[14] |
| Solid-Phase Extraction (SPE) | High (>90%)[18] | Good to High | Moderate | Recommended for most applications; highly versatile.[14] |
| HybridSPE®-Phospholipid | Very High (>98%)[19] | High | High | Excellent for high-throughput plasma/serum analysis.[16][20] |
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-
Taylor, P. J. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
Li, W., & Tse, F. L. S. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
Pucci, V., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
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Mei, H. (2007). Matrix effects: Causes and solutions. In Quantitative Bioanalysis: A Practical Guide to Best Practices. [Link]
-
Guo, X., & Lankmayr, E. (2011). Phospholipid-based matrix effects in LC–MS bioanalysis. Bioanalysis. [Link]
-
Metherel, R. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC. [Link]
-
Pucci, V., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. PubMed. [Link]
-
Selvan, R. S., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Matuszewski, B. K. (2006). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. [Link]
-
Wang, S., & El-Shourbagy, T. (2007). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
Acevedo-Jake, A. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. Chromatography Online. [Link]
-
Ingelse, B. (2017). The essence of Matrix effects for chromatographic assays. European Bioanalysis Forum. [Link]
-
van de Merbel, N. C. (2008). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Fath, M. A., et al. (2012). Thiol Derivatization for LC-MS Identification of Microcystins in Complex Matrices. Environmental Science & Technology. [Link]
-
Fath, M. A., et al. (2012). Thiol Derivatization for LC-MS Identification of Microcystins in Complex Matrices. Environmental Science & Technology. [Link]
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Mitrevski, B. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia's Spectrum. [Link]
-
Atarod, E., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]
-
Liu, J., et al. (2016). Determination of thiol metabolites in human urine by stable isotope labeling in combination with pseudo-targeted mass spectrometry analysis. PubMed. [Link]
-
Otake, H., et al. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. PubMed. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
de Lourdes Cardeal, Z., & de Souza, R. A. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]
-
Selvan, R. S., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
Wang, D., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]
-
Wijerathne, H., & Lawrence, W. S. (2017). Ratiometric Quantitation of Thiol Metabolites using Non-Isotopic Mass Tags. Journal of The American Society for Mass Spectrometry. [Link]
-
Côté, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
Al-Asmari, A. F. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]
-
Chen, Y., et al. (2018). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Metabolites. [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
Côté, C., et al. (2009). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]
-
Sridhar, V., et al. (2012). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. OMICS International. [Link]
-
Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. [Link]
-
Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards. YouTube. [Link]
-
Vahidi, S., et al. (2014). Determination of Protein Thiol Reduction Potential by Isotope Labeling and Intact Mass Measurement. ResearchGate. [Link]
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Stability of 2,5-Dimethylfuran-3-thiol in aqueous solutions
Subject: A Comprehensive Guide to the Stability and Handling of 2,5-Dimethylfuran-3-thiol in Aqueous Solutions
Welcome to the technical support center for this compound (DMFT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during the experimental use of this compound. Given its inherent instability in aqueous environments, proper handling and experimental design are paramount to achieving reproducible and accurate results.
This document moves beyond standard protocols to explain the underlying chemical principles governing the stability of DMFT, empowering you to proactively mitigate degradation and troubleshoot effectively.
Section 1: Core Stability & Degradation Profile
This compound (CAS 55764-23-3) is a potent aroma compound with a characteristic meaty flavor, making it significant in food science and as a reference standard in analytical chemistry.[1][2] However, its utility is challenged by its molecular structure, which contains two chemically labile moieties: a furan ring and a thiol group.[3][4] Both are susceptible to degradation, particularly in aqueous solutions.
The primary challenge in working with DMFT is its tendency to degrade via multiple pathways simultaneously. While thiols are classically known to oxidize into disulfides, studies on the closely related analogue, 2-methyl-3-furanthiol (MFT), reveal a more complex picture. The instability of MFT, which is even less stable than other furan-thiols, is primarily attributed to its propensity for oligomerization and polymerization, rather than simple oxidation.[3][5] This is a critical consideration, as the formation of non-volatile polymers may lead to a loss of the target analyte without the corresponding appearance of a simple, easily identifiable disulfide dimer.
Key Factors Influencing DMFT Stability in Aqueous Solutions
The rate and pathway of DMFT degradation are significantly influenced by several environmental factors. Understanding these variables is the first step toward experimental control.
| Factor | Impact on Stability | Mechanistic Rationale |
| Oxygen | High Impact | Dissolved oxygen promotes the oxidation of the thiol group to form disulfide dimers and other oxidative byproducts.[3][6] This is often catalyzed by trace metal ions. |
| Temperature | High Impact | Elevated temperatures accelerate all degradation pathways, including oxidation and polymerization.[7][8] A study on a similar furan-thiol showed a 59% decrease in concentration within 24 hours at 50°C.[7][9] |
| pH | High Impact | The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, especially at low pH.[4] Conversely, alkaline conditions can deprotonate the thiol group, making it more susceptible to oxidation. The greatest stability for a related furanone was found at pH 3.5.[3] |
| Light | Moderate Impact | UV light exposure can induce photochemical reactions and lead to photodegradation, a known issue for furan-containing compounds.[4] |
| Metal Ions | Moderate Impact | Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or solvents can catalyze the oxidation of thiols. |
Primary Degradation Pathways
The degradation of DMFT is not monolithic. Researchers must consider at least two competing mechanisms when interpreting their data.
Caption: Competing degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare an aqueous stock solution of DMFT given its low water solubility?
A: Direct dissolution in water is not recommended due to its poor solubility.[10][11] To prepare a working stock, first dissolve the neat DMFT in a water-miscible organic solvent such as ethanol or DMSO. Subsequently, this organic stock can be diluted into your aqueous buffer. Crucially, the final concentration of the organic solvent in your aqueous solution should be kept to a minimum (e.g., <1%) to avoid unintended effects on your experimental system. Always use high-purity, deoxygenated water for the final dilution.
Q2: What are the ideal short-term and long-term storage conditions for DMFT solutions?
A:
-
Neat Compound/Organic Stock: Store at 2-8°C under an inert atmosphere (nitrogen or argon).[12] Purging the vial with inert gas after each use is highly recommended to displace oxygen.
-
Aqueous Solutions: Aqueous solutions are inherently unstable and should be prepared fresh for each experiment. They should not be stored. If temporary storage is unavoidable (e.g., during an automated run), keep the solution at 2-8°C in a sealed, light-protected vial (amber glass) with minimal headspace.
Q3: At what pH is DMFT most stable in an aqueous buffer?
A: While specific data for DMFT is limited, based on the chemistry of its functional groups, a slightly acidic pH is preferable. Furan rings can undergo acid-catalyzed degradation, while thiols are more prone to oxidation at neutral to alkaline pH.[3][4] A pH range of 3.5 to 5.0 is likely to offer the best compromise for maximizing stability. Avoid strongly acidic (pH < 3) and any alkaline (pH > 7) conditions.
Q4: How quickly does DMFT degrade in a typical aqueous buffer at room temperature?
A: There is no published degradation rate for DMFT at room temperature. However, we can extrapolate from a study on the very similar compound, 2-methyl-3-furanthiol, which showed a 59% decrease in concentration after just 24 hours at 50°C in an aqueous solution. [7][9] Degradation at room temperature will be slower but is still expected to be significant over the course of a typical multi-hour experiment. It is imperative to use time-point zero (T=0) controls in all experiments.
Section 3: Troubleshooting Guide
Issue 1: I'm seeing significant variability and poor reproducibility in my experimental results.
-
Possible Cause: Analyte Degradation. This is the most common cause of inconsistent data. The concentration of active DMFT is likely decreasing over the course of your experiment.
-
Solution Pathway:
-
Confirm Freshness: Ensure you are preparing a new aqueous solution from your organic stock for every single experiment.
-
Deoxygenate Solvents: Before preparing your aqueous solution, sparge your buffer with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Implement Controls: Your experimental design MUST include a "T=0" control (an immediate measurement after preparation) and a "time-matched vehicle" control (buffer incubated for the same duration as your longest time point) to quantify analyte loss over time.
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air (oxygen) the solution is exposed to.
-
Issue 2: My HPLC/GC-MS analysis shows the peak for DMFT decreasing, but I see multiple new, unidentified peaks appearing.
-
Possible Cause: Formation of Degradation Products. The new peaks are likely oxidation products (e.g., disulfide dimer) and potentially smaller molecules from furan ring cleavage.[4][13]
-
Solution Pathway:
-
Characterize Degradants: If you have access to mass spectrometry, analyze the unknown peaks. The disulfide dimer of DMFT would have an expected molecular weight of 254.36 g/mol . Identifying these products confirms the degradation pathway.
-
Add a Chelating Agent: Add ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 100 µM) to your buffer. EDTA will sequester trace metal ions that catalyze thiol oxidation.
-
Add an Antioxidant: For applications where it will not interfere with your experiment, consider adding a more stable, water-soluble antioxidant like L-ascorbic acid (Vitamin C) to your buffer to act as an oxygen scavenger.
-
Review Analytical Method: High temperatures in a GC inlet can cause thermal degradation.[4] If using GC, ensure your inlet temperature is as low as possible while still allowing for efficient volatilization.
-
Issue 3: My DMFT solution is turning a pale yellow or brown color over time.
-
Possible Cause: Polymerization. The formation of oligomers and polymers from furan-thiol compounds can often lead to discoloration.[3] This indicates significant degradation via the electrophilic pathway.
-
Solution Pathway:
-
Check pH: This is often exacerbated by acidic conditions. Verify the pH of your buffer and adjust if necessary to be within the more stable 3.5-5.0 range.
-
Lower Temperature: Immediately reduce the working temperature of your experiment. If possible, conduct the experiment at 4°C.
-
Reduce Concentration: High concentrations of DMFT can increase the rate of self-reaction (polymerization). Work at the lowest effective concentration possible for your assay.
-
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol outlines a best-practice method for preparing an aqueous solution of DMFT with enhanced stability for experimental use.
-
Solvent Preparation:
-
Dispense the required volume of high-purity water into a flask.
-
Sparge the water with high-purity nitrogen or argon gas for 20-30 minutes.
-
Prepare your desired buffer using the deoxygenated water. If your protocol allows, add 100 µM EDTA.
-
-
Primary Stock Preparation:
-
In a separate, small amber glass vial, dissolve a precisely weighed amount of neat DMFT in a minimal volume of high-purity, deoxygenated ethanol or DMSO to create a concentrated primary stock (e.g., 10-100 mM).
-
Purge the headspace of the primary stock vial with nitrogen before sealing. Store at 2-8°C.
-
-
Working Solution Preparation (Perform Immediately Before Use):
-
Using a gas-tight syringe, withdraw the required volume from your primary stock.
-
Inject the stock into your deoxygenated buffer with gentle stirring to achieve the final desired concentration. Ensure the final solvent concentration is below 1%.
-
Keep the working solution on ice and protected from light until use.
-
Protocol 2: Workflow for a Basic DMFT Stability Study
This workflow allows you to determine the stability of DMFT under your specific experimental conditions (e.g., in your specific cell culture media or assay buffer).
Caption: Recommended workflow for assessing DMFT stability.
-
Preparation: Prepare a batch of your DMFT aqueous solution according to Protocol 1.
-
Time Zero (T=0): Immediately take an aliquot of the solution and analyze it via your chosen method (e.g., HPLC-UV, GC-MS) to get the initial concentration (C₀).[14]
-
Incubation: Place the remainder of the solution under your exact experimental conditions (temperature, lighting, container type, etc.).
-
Time Points: At defined intervals (e.g., 30 min, 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them.
-
Data Analysis: Quantify the concentration of DMFT at each time point (Cₜ). Plot the percentage of DMFT remaining ([Cₜ/C₀]*100) against time. This will give you a clear profile of the compound's stability in your specific system.
By adhering to these guidelines and understanding the chemical vulnerabilities of this compound, you can significantly improve the quality and reliability of your experimental data.
References
-
van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292–4295. [Link]
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van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of Thiols in an Aqueous Process Flavoring. American Chemical Society. [Link]
-
Request PDF. (n.d.). Stability of Thiols in an Aqueous Process Flavoring. ResearchGate. [Link]
-
Varayan, S., & Yaylayan, V. A. (2017). Reactivity and stability of selected flavor compounds. Critical Reviews in Food Science and Nutrition, 58(12), 2058-2081. [Link]
-
Mishra, B., & Kabil, O. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 12-23. [Link]
-
Axxence Corporation. (2025). Quality Assurance Standard Specifications Sheet: 2,5 Dimethyl furan-3-thiol. [Link]
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Sen, C. K. (1998). Thiol-based antioxidants. ResearchGate. [Link]
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Aimetti, A. A., Machen, A. J., & Anseth, K. S. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta biomaterialia, 5(5), 1409–1416. [Link]
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Sun, J., et al. (2023). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Chemosphere, 332, 138782. [Link]
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Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. ResearchGate. [Link]
-
Sun, J., et al. (2023). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. [Link]
-
Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Ovid. [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. [Link]
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The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol. [Link]
-
Rickard, E. C., et al. (2020). O3 chemistry of 2,5-dimethylfuran: mechanism development. Environmental Science: Atmospheres, 1(1), 19-33. [Link]
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Bratu, I., et al. (2021). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation, 13(2), 112-117. [Link]
-
ResearchGate. (n.d.). The oxidation of 2,5-dimethylfuran by 80 mg 2.5 wt%Au supported on... [Link]
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Mottram, D. S., & Madruga, M. S. (1994). The Effect of pH on the Formation of Volatile Compounds Produced by Heating a Model System Containing 5'-Imp and Cysteine. Brazilian Journal of Food Technology, 27(1), 1-10. [Link]
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Bobrowski, A., & Grabowska, B. (2015). THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. Archives of Foundry Engineering, 15(4), 5-8. [Link]
-
Request PDF. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Hofmann, T., & Schieberle, P. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 44(1), 251–255. [Link]
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Zhang, Y., et al. (2023). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 28(18), 6599. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). [Link]
-
Request PDF. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. [Link]
-
Wang, X., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4302. [Link]
-
Wikipedia. (n.d.). Organic chemistry. [Link]
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ResearchGate. (n.d.). (PDF) The effect of pH on the formation of volatile compounds produced by heating a model system containing 5?-Imp and cysteine. [Link]
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Technical Support Center: Preserving Volatile Thiols During Sample Preparation
Welcome to the technical support center for the analysis of volatile thiols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these highly reactive and elusive compounds. Volatile thiols are notorious for their instability, and their accurate measurement is critically dependent on meticulous sample preparation. This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize the loss of your target analytes and ensure the integrity of your results.
Troubleshooting Guide: A Proactive Approach to Thiol Loss
This section is structured to address common issues encountered during sample preparation for volatile thiol analysis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: Why am I seeing low or no signal for my thiol analytes?
The complete or partial loss of thiol signal is the most frequent challenge in this type of analysis. This is often due to the inherent chemical properties of thiols, which are highly susceptible to degradation.
Core Mechanisms of Thiol Loss:
-
Oxidation: The primary pathway for thiol loss is oxidation. The sulfhydryl group (-SH) is easily oxidized to form disulfide bonds (R-S-S-R), which are less volatile and may not be detectable by your analytical method. This process is often catalyzed by the presence of divalent metal ions (e.g., Cu²⁺, Fe²⁺) in your sample or buffer.[1][2][3]
-
Volatility: By their very nature, volatile thiols can be lost through evaporation during sample handling, concentration steps, or if vials are not properly sealed.[4]
-
Adsorption: Thiols can adsorb to the surfaces of glassware and plasticware, leading to significant losses, especially at low concentrations.
Solutions & Protocols:
-
Control the pH: Maintain a slightly acidic pH (ideally between 3.5 and 6.5) throughout your sample preparation.[1][5] At higher pH values, the thiolate anion (R-S⁻) predominates, which is much more susceptible to oxidation than the protonated thiol (R-SH).[6][7]
-
Chelate Metal Ions: Always include a chelating agent in your buffers and solutions. Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM is highly effective at sequestering metal ions that catalyze thiol oxidation.[1][2][8]
-
Work Reductively:
-
Deoxygenate Solutions: Before use, sparge all buffers and solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Add Antioxidants: Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your sample. These compounds act as sacrificial agents, being preferentially oxidized over your target thiols.[1]
-
-
Minimize Sample Handling: Reduce the number of transfer steps and avoid leaving samples exposed to the atmosphere for extended periods.[4] Use low-adsorption vials and pipette tips.
-
Immediate Derivatization: The most robust strategy to prevent both oxidation and evaporative loss is to derivatize the thiols as early as possible in your workflow. Derivatization converts the volatile and reactive thiol group into a more stable, less volatile derivative suitable for analysis.[9][10][11]
Q2: My results are not reproducible. What are the likely causes?
Poor reproducibility is a clear indicator of uncontrolled variables in your sample preparation process. Given the reactivity of thiols, even minor inconsistencies can lead to significant variations in your final measurements.
Key Factors Affecting Reproducibility:
-
Inconsistent pH: Small variations in the pH of your samples or buffers between experiments can lead to different rates of thiol oxidation.[6][7]
-
Oxygen Exposure: The degree of oxygen exposure during sample handling can vary, leading to inconsistent levels of oxidation.
-
Temperature Fluctuations: Higher temperatures can accelerate both oxidation and the loss of volatile compounds.
-
Incomplete Derivatization: If your derivatization reaction is not going to completion, you will see variable results. This can be due to issues with reagent stability, reaction time, or pH.
Solutions & Protocols:
-
Standardize Your Workflow: Document every step of your sample preparation process and adhere to it strictly for all samples.
-
Use Fresh Reagents: Derivatization reagents, such as pentafluorobenzyl bromide (PFBBr) and maleimides, can be sensitive to moisture and light.[12] Prepare stock solutions fresh and store them under appropriate conditions.
-
Optimize and Validate Your Derivatization Protocol:
-
Ensure the pH of the reaction mixture is optimal for the chosen derivatization reagent. For example, the reaction of maleimides with thiols is most efficient at a pH of 6.5-7.5.[8]
-
Verify the necessary reaction time and temperature to ensure the reaction goes to completion.
-
Use an internal standard to correct for variations in derivatization efficiency and sample loss.
-
-
Control Temperature: Perform all sample preparation steps at a consistent, cool temperature (e.g., on ice) to minimize degradation and evaporative losses.[4]
Q3: I suspect my thiols are forming disulfide bonds. How can I confirm this and reverse it?
The formation of disulfide bonds is a common issue. If you have reason to believe this is occurring, you can take steps to both confirm and reverse the process.
Confirmation and Reversal of Disulfide Formation:
-
Use of Reducing Agents: The most direct way to address disulfide bond formation is to treat your sample with a reducing agent. This will break the disulfide bonds and regenerate the free thiols.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is often the preferred reducing agent. It is highly effective, stable, odorless, and generally does not need to be removed before derivatization with reagents like maleimides.[8][12]
-
Dithiothreitol (DTT): DTT is also a powerful reducing agent, but any excess must be removed before proceeding with certain derivatization steps (e.g., using maleimides or iodoacetamides), as it will react with the reagent.[8][13]
-
Protocol for Disulfide Reduction with TCEP:
-
Prepare a fresh stock solution of TCEP (e.g., 100 mM in deoxygenated water).
-
Add TCEP to your sample to a final concentration of 5-10 mM.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
Proceed with your derivatization step.
Visualizing the Workflow: A Path to Stable Thiol Analysis
The following diagram illustrates a robust workflow designed to minimize the loss of volatile thiols during sample preparation.
Caption: A generalized workflow for preserving volatile thiols during sample preparation.
Frequently Asked Questions (FAQs)
Q: What is the best pH for storing samples containing volatile thiols? A: For short-term storage, a pH between 3.5 and 6.5 is recommended to keep the thiol group protonated and less susceptible to oxidation.[1][5] For long-term storage, samples should be frozen at -80°C immediately after collection and stabilization.[4][14] Avoid repeated freeze-thaw cycles.[14]
Q: Should I use glass or plastic vials for my samples? A: Whenever possible, use amber glass vials with PTFE-lined caps to prevent photodegradation and minimize adsorption. If plastic must be used, opt for low-retention polypropylene tubes.
Q: What is derivatization and why is it necessary for thiol analysis? A: Derivatization is a chemical reaction that converts the thiol group into a more stable functional group. This is crucial for several reasons:
-
Increases Stability: It protects the thiol from oxidation.[9][11]
-
Reduces Volatility: The resulting derivative is less volatile, minimizing evaporative losses.[10][15]
-
Improves Chromatographic Properties: Derivatization can improve peak shape and separation in both gas chromatography (GC) and liquid chromatography (LC).[9]
-
Enhances Detection: The derivative can be designed to have a strong response in the detector (e.g., mass spectrometer).[15][16]
Q: Which derivatization reagent should I choose? A: The choice depends on your analytical platform and specific thiols of interest.
-
For GC-MS: Pentafluorobenzyl bromide (PFBBr) is a common choice, as it creates a stable derivative with excellent sensitivity.[9][17]
-
For LC-MS/MS: Reagents like 4,4'-dithiodipyridine (DTDP) or maleimide derivatives are often used.[8][10][15][16] DTDP reacts rapidly with thiols at a pH typical for wine samples and produces derivatives that are readily analyzed by LC-MS/MS.[16]
Q: How can I optimize my Solid-Phase Microextraction (SPME) method for volatile thiols? A: SPME is a powerful technique for extracting volatile compounds, but it requires careful optimization.
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its ability to adsorb a wide range of volatile and semi-volatile compounds, including thiols.[18][19]
-
Extraction Temperature and Time: These parameters need to be empirically optimized. Higher temperatures can increase the extraction efficiency but may also promote analyte degradation. A typical starting point is 40-60°C for 20-40 minutes.[18][20]
-
Matrix Modification: Adding salt (e.g., NaCl) to your sample can increase the volatility of your analytes, improving their transfer to the headspace and subsequent adsorption onto the SPME fiber.[20]
Quantitative Data Summary: Performance of Derivatization Reagents
| Derivatization Reagent | Analytical Platform | Key Advantages | Typical Analytes | Reference |
| Pentafluorobenzyl Bromide (PFBBr) | GC-MS | High sensitivity, forms stable derivatives. | Aromatic thiols, mercaptans. | [9][17] |
| 4,4'-Dithiodipyridine (DTDP) | LC-MS/MS | Rapid reaction at acidic pH, good for complex matrices like wine. | Wine thiols (e.g., 3-mercaptohexan-1-ol). | [15][16][21] |
| Maleimides | LC-MS/MS or Fluorescence | High selectivity for thiols. | Protein thiols, cysteine residues. | [8][12][13] |
| Iodoacetamides | LC-MS/MS | Common alkylating agent. | Protein thiols. | [12][13][22] |
Pathway of Thiol Degradation and Points of Intervention
This diagram illustrates the primary degradation pathway for volatile thiols and highlights the key intervention points discussed in this guide.
Caption: The pathway of thiol oxidation and key points of preventative intervention.
References
- Application Notes and Protocols for the Derivatization of Volatile Thiols for GC-MS Analysis - Benchchem. (n.d.).
- Introduction to Thiol Modification and Detection—Section 2.1. (n.d.). Thermo Fisher Scientific - DE.
- preventing oxidation of thiol group in (2-Mercaptopropanoyl)-L-valine - Benchchem. (n.d.).
- Quantification of Thiols and Disulfides. (n.d.). PubMed Central.
- Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. (2025). ResearchGate.
- An Investigation into the Mechanism of Alkaline Extraction-Isoelectric Point Precipitation (AE-IEP) of High-Thiol Plant Proteins. (2023). MDPI.
- Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry. (2022). Frontiers.
- Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. (n.d.). PubMed.
- An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. (2021). PMC - NIH.
- Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. (2015). Analytical Chemistry - ACS Publications.
- Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC - NIH.
- Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.).
- avoiding disulfide bond formation during thiol-based conjugation - Benchchem. (n.d.).
- Stability of thiol groups at different pH environments at 37°C. (n.d.). ResearchGate.
- The role of thiols and disulfides in protein chemical and physical stability. (n.d.). PMC - NIH.
- Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). PMC - NIH.
- Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. (2019). PMC - NIH.
- Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023). PMC - NIH.
- Is Trichloroacetic Acid an Insufficient Sample Quencher of Redox Reactions?. (n.d.). PMC - NIH.
- Development of quantitative analytical method for volatile thiol compound with LC-ESI-MS as nonvolatile derivative by integrating a thiol-specific derivatization. (2021). PubMed.
- Studies on the occurrence of thiol related aromas in wine. (n.d.). AIR Unimi.
- A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. (2019). PubMed Central.
- Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages. (n.d.). ResearchGate.
- Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). (n.d.). MDPI.
- Optimizing SPME for a Variety of Applications. (2015). YouTube.
- Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry. (2022). PubMed.
- THIOL STABILITY DURING PROCESSING. (n.d.). Vinlab.
- Optimization of the determination of volatile organic compounds in plant tissue and soil samples. (2024). NIH.
- Optimisation of solid phase microextraction (SPME) for the analysis of volatile compounds in dry‐cured ham. (2025). ResearchGate.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI.
- Spotlight on release mechanisms of volatile thiols in beverages. (2021). PubMed.
- pH and Its Effects on Phytochemical Stability. (2022). Extraction Magazine.
- Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping. (n.d.). Google Patents.
- Effects of extraction pH on protein secondary structures. (n.d.). ResearchGate.
- Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. (2021). PMC - NIH.
- Introduction to Thiol Modification and Detection—Section 2.1. (n.d.). Thermo Fisher Scientific - US.
- How to minimize sample losses. (2017). Bio-Synthesis Inc.
- Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation. (n.d.). PMC - PubMed Central.
- Effects of storage conditions on thiol disulfide homeostasis. (n.d.). ResearchGate.
- Thiolated polymers: Stability of thiol moieties under different storage conditions. (n.d.). MDPI.
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- 22. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in Quantitative Furanthiol Analysis
Welcome to the technical support center dedicated to enhancing the reproducibility and accuracy of quantitative furanthiol analysis. Furanthiols, such as 2-methyl-3-furanthiol (MFT) and 2-furanmethanethiol (FFT), are potent aroma compounds critical to the sensory profile of numerous food products, including coffee, meat, and wine.[1][2][3] However, their low concentrations, high reactivity, and volatility present significant analytical challenges.[4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What makes the quantitative analysis of furanthiols so challenging?
The difficulty in furanthiol analysis stems from a combination of intrinsic chemical properties and their presence at trace levels in complex matrices.[4]
-
High Reactivity & Instability: The thiol group (-SH) is highly susceptible to oxidation, readily forming disulfides.[3] This instability means that furanthiols can degrade during sample collection, preparation, and analysis, leading to underestimation.[3]
-
Low Concentrations: Furanthiols often have extremely low odor thresholds, meaning they contribute significantly to aroma even at parts-per-trillion levels.[4] Detecting and quantifying these minute amounts requires highly sensitive instrumentation and meticulous sample handling to avoid loss.
-
Volatility: As volatile organic compounds, furanthiols can be lost during sample preparation steps if not handled correctly (e.g., in chilled conditions or with appropriate extraction techniques).[5]
-
Matrix Complexity: Food and beverage samples are incredibly complex mixtures. Matrix components can interfere with extraction, derivatization, and chromatographic separation, leading to signal suppression or enhancement in the mass spectrometer.[1]
Q2: What is Stable Isotope Dilution Analysis (SIDA), and why is it considered the gold standard for furanthiol quantification?
Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique that provides the highest accuracy and precision for quantifying trace analytes like furanthiols.[1][6][7]
The Principle: SIDA involves adding a known amount of a stable, isotopically-labeled version of the analyte (e.g., deuterium-labeled furanthiol) to the sample at the very beginning of the workflow.[6][7] This labeled compound serves as an internal standard. Because the labeled standard is chemically and physically almost identical to the native analyte, it experiences the same losses during extraction, derivatization, and injection.[6]
Why it's Superior:
-
Correction for Analyte Loss: By measuring the ratio of the native analyte to the labeled internal standard at the end of the analysis, any losses that occurred during sample preparation are automatically corrected for.[1][7]
-
Mitigation of Matrix Effects: The internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement in the mass spectrometer, effectively nullifying these matrix-related inaccuracies.[6]
-
Improved Precision: SIDA corrects for variations in injection volume and instrument response, leading to significantly improved run-to-run reproducibility.[7]
The core of SIDA is that the ratio of the analyte to its isotopically labeled analogue remains constant throughout the analytical process, providing a robust basis for quantification.[6]
Q3: When is derivatization necessary for furanthiol analysis, and what are the common methods?
Derivatization is a crucial step in preparing furanthiols for Gas Chromatography (GC) analysis. The primary goals are to:
-
Increase Volatility: By replacing the active hydrogen on the thiol group, the molecule's polarity is reduced, making it more volatile and suitable for GC.[8][9]
-
Improve Thermal Stability: Derivatization prevents the breakdown of thermally sensitive thiols in the hot GC injector and column.[8][9]
-
Enhance Chromatographic Peak Shape: Un-derivatized thiols can interact with active sites in the GC system, leading to poor peak shape (tailing). Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.[9]
Common Derivatization Strategies:
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (TMS) group. This is a common and effective method for thiols.
-
Alkylation: This involves adding an alkyl group. For example, 2-methyl-3-furanthiol can be reacted with dimethyl sulfate to form 2-methyl-3-methylthiofuran.[10]
-
Reaction with Pyridyl Disulfide: Reagents like 4,4′-dithiodipyridine (DTDP) can be used to form a stable derivative, which has been shown to improve the detectability and stability of volatile thiols.[3]
The choice of derivatization reagent depends on the specific furanthiol, the complexity of the matrix, and the analytical instrumentation available.[9]
Troubleshooting Guide
Issue 1: Poor Reproducibility and High Variability Between Replicates
Potential Cause: Inconsistent sample handling, analyte loss during preparation, or uncorrected matrix effects.
Solution Pathway:
-
Implement Stable Isotope Dilution Analysis (SIDA): This is the most effective way to correct for variability. Add a known quantity of a deuterated furanthiol standard to your sample immediately after homogenization.[1][11] This will account for losses during all subsequent steps.
-
Control Sample Preparation Temperature: Furanthiols are volatile and reactive.[3][5] Perform all extraction and preparation steps on ice or at a reduced temperature (e.g., 4°C) to minimize evaporative losses and oxidative degradation.
-
Optimize Extraction: Ensure your extraction method is robust. Methods using specific sorbents like Dowex resin or reagents like p-hydroxymercuribenzoate (p-HMB) can selectively capture thiols, reducing matrix interference and improving recovery.[2][12]
-
Validate Homogenization: Ensure your sample is completely homogenized before taking an aliquot for analysis. Inconsistent sample composition between replicates is a common source of error.
Issue 2: Low or No Analyte Signal (Poor Recovery)
Potential Cause: Analyte degradation, incomplete extraction, or issues with derivatization.
Solution Pathway:
-
Check for Oxidative Loss: The thiol group is easily oxidized. De-gas your solvents and consider adding an antioxidant, such as thioglycerol, to your sample to protect the furanthiols from degradation.[12]
-
Verify Derivatization Efficiency: The derivatization reaction may be incomplete. Optimize the reaction time, temperature, and reagent concentration. For silylation with BSTFA, a reaction at 75°C for 45-60 minutes is often a good starting point, but this must be optimized for your specific analytes. Analyze a high-concentration standard to confirm the reaction is proceeding to completion.
-
Evaluate Extraction Method: Your chosen extraction method may not be suitable for your matrix. For complex matrices like coffee or wine, a specific extraction phase is often necessary. Headspace solid-phase microextraction (HS-SPME) with a suitable fiber (e.g., CAR/PDMS) can be effective for volatile furanthiols.[13][14]
-
Prevent Adsorption: Furanthiols can adsorb to active sites in the GC inlet liner and column. Use a deactivated inlet liner and perform regular column maintenance. Derivatization also helps significantly in preventing this issue.[9]
Issue 3: Poor Chromatographic Peak Shape (Tailing Peaks)
Potential Cause: Active sites in the GC system, incomplete derivatization, or column overload.
Solution Pathway:
-
Confirm Complete Derivatization: As a primary cause of tailing, ensure your derivatization reaction has gone to completion. Analyze the sample by GC-MS and look for the mass spectrum of the un-derivatized compound.
-
Maintain the GC Inlet: The inlet is a common source of active sites. Replace the inlet liner and septum regularly. Using a liner with glass wool can sometimes help, but ensure the wool itself is deactivated.
-
Condition the GC Column: Before analysis, condition your column according to the manufacturer's instructions to remove any contaminants and ensure a properly deactivated surface.
-
Check for Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks. Try injecting a smaller volume or diluting your sample.
Experimental Protocols & Data
Protocol 1: General Workflow for Furanthiol Quantification using SIDA and GC-MS
This protocol provides a general framework. Specific parameters must be optimized for your matrix and target analytes.
Caption: Key parameters for analytical method validation.
-
Accuracy: The closeness of your measured value to the true value. Determined by spike-and-recovery experiments in the actual sample matrix. [15]* Precision: The degree of agreement among individual test results from repeated measurements. Assessed through repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment). [15]* Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve with an R² value >0.99 is typically required. [14][16]* Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the analyte. [16]* Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [17][16] By systematically evaluating these parameters, you create a self-validating system that ensures the trustworthiness and reliability of your furanthiol data.
References
- A Comparative Guide to the Analytical Determination of (5-methylfuran-2-yl)methanethiol and Related Furan Thiols. Benchchem.
- Application Note: Quantitative Analysis of (5-methylfuran-2-yl)methanethiol in Food Matrices using a Stable Isotope Dilution Ass. Benchchem.
- A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. ResearchGate.
-
A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. PubMed. Available at: [Link]
-
Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed. Available at: [Link]
- Comparative Guide to the Validation of an Analytical Method for (5-methylfuran-2-yl)methanethiol. Benchchem.
-
Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. Available at: [Link]
- Preparation method of 2-methyl-3-methylthiofuran. Google Patents.
-
STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Imre Blank. Available at: [Link]
-
Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. MDPI. Available at: [Link]
- Application Notes and Protocols for the Derivatization of Furan Fatty Acids for Improved Gas Chromatography (GC) Analysis. Benchchem.
-
Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
The Determination of Furan in Foods — Challenges and Solutions. LCGC International. Available at: [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]
-
The Power of Stable Isotope Dilution Assays in Brewing. Available at: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
(PDF) Validation of Analytical Methods. ResearchGate. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. MDPI. Available at: [Link]
-
Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. imreblank.ch [imreblank.ch]
- 7. brewingscience.de [brewingscience.de]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Thiols in Gas Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape, specifically for thiol-containing compounds, in their Gas Chromatography (GC) analyses. As a senior application scientist, I've synthesized field-proven insights with established scientific principles to provide a comprehensive troubleshooting resource. This guide will not only offer solutions but also explain the underlying causes to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my thiol peaks tailing or showing poor peak shape?
A: Peak tailing for thiols in gas chromatography is a common and frustrating issue. The primary culprit is the high reactivity of the sulfhydryl (-SH) group.[1] This functional group is prone to undesirable interactions with active sites within the GC system, leading to peak distortion.[2][3]
Common Causes of Thiol Peak Tailing:
-
Active Sites in the GC Flow Path: The entire path your sample travels, from injection to detection, can harbor active sites. These include:
-
Metal Surfaces: Stainless steel components in the injector, detector, and transfer lines can interact with thiols.[2][4] Deactivation of these surfaces is crucial for good chromatography.[5]
-
Silanol Groups: Exposed silanol groups (Si-OH) on the surface of glass inlet liners, glass wool, and even the capillary column itself can strongly interact with the polar thiol group through hydrogen bonding.[2][6]
-
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites on your column, leading to peak tailing.[3][7]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow, resulting in peak distortion for all analytes, including thiols.[3][8][9]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, which can sometimes be mistaken for tailing.[6][10]
-
Solvent Mismatch: A significant mismatch in polarity between your injection solvent and the stationary phase can cause poor peak shape, especially for early eluting peaks.[2][11]
If only your thiol peaks are tailing while other compounds in your sample exhibit good peak shape, the issue is almost certainly due to chemical interactions between the thiols and active sites in your GC system.[2]
Q2: How can I systematically troubleshoot and resolve thiol peak tailing?
A: A systematic approach is key to efficiently identifying and resolving the source of peak tailing. The following workflow will guide you through a logical troubleshooting process.
Troubleshooting Workflow for Thiol Peak Tailing
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 5. silcotek.com [silcotek.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. agilent.com [agilent.com]
Calibration strategies for accurate quantification of unstable thiols
Welcome to the Technical Support Center for the accurate quantification of unstable thiols. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions and troubleshooting strategies for common challenges encountered during the analysis of reactive sulfur species. As a Senior Application Scientist, this resource synthesizes technical expertise with field-proven insights to ensure the integrity and reproducibility of your results.
Unstable thiols, such as glutathione (GSH), cysteine (Cys), and other low-molecular-weight thiols, are critical biomarkers for oxidative stress, cellular health, and various pathological conditions.[1][2] However, their inherent reactivity and susceptibility to oxidation present significant analytical challenges.[3][4] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you develop robust and reliable quantification methods.
Troubleshooting Guide
This section addresses specific problems you may encounter during the quantification of unstable thiols, offering potential causes and actionable solutions.
Issue 1: Inaccurate or Low Thiol Quantification
You observe consistently low or no detectable levels of your target thiol, or the results are not reproducible.
| Potential Cause | Explanation | Solution |
| Thiol Oxidation During Sample Handling | Unstable thiols rapidly oxidize to disulfides upon exposure to air, especially at neutral or alkaline pH.[4][5] This is a primary source of analytical error, leading to an underestimation of the reduced thiol concentration. | Immediate Stabilization: Immediately after sample collection, stabilize thiols by adding an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM).[1][3] This covalently blocks the free sulfhydryl group, preventing oxidation.[1][6] Acidification of the sample can also slow down oxidation.[7] |
| Incomplete Derivatization | The derivatization reaction, which enhances detection and stability, may be incomplete due to suboptimal pH, insufficient reagent concentration, or inadequate reaction time.[4] | Optimize Derivatization Conditions: Ensure the reaction buffer is at the optimal pH for your chosen derivatizing agent (e.g., pH 9.0-9.5 for monobromobimane (mBBr)).[4][8] Use a sufficient excess of the derivatizing reagent and optimize the incubation time and temperature as recommended by established protocols.[4][8] |
| Degradation of Calibration Standards | Thiols in your calibration standards are also susceptible to degradation, leading to an inaccurate calibration curve and subsequent quantification errors.[9] | Freshly Prepare Standards: Prepare calibration standards fresh from a stable stock solution for each experiment.[9][10] If storing stock solutions, do so at -80°C in small aliquots to minimize freeze-thaw cycles.[8] |
| Matrix Effects | Components in your biological matrix (e.g., plasma, cell lysates) can interfere with the analysis, causing ion suppression or enhancement in LC-MS, leading to inaccurate quantification.[11][12] | Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is as similar as possible to your samples.[3][13] This helps to compensate for matrix effects.[12][13] Additionally, consider sample preparation techniques like protein precipitation or solid-phase extraction (SPE) to remove interfering components.[11] |
Issue 2: High Variability in Replicate Samples
You observe poor precision and a high coefficient of variation (CV) between your replicate measurements.
| Potential Cause | Explanation | Solution |
| Inconsistent Sample Processing | Minor variations in the timing of stabilization, derivatization, or extraction steps between samples can lead to significant differences in the final quantified values. | Standardize Workflow: Develop and strictly adhere to a standardized operating procedure (SOP) for sample preparation.[10] Using a pre-calculated spreadsheet can help ensure consistency.[9][10] |
| Pipetting Errors | Inaccurate pipetting of samples, standards, or reagents can introduce significant variability, especially when working with small volumes.[10][14] | Proper Pipetting Technique: Ensure your pipettes are regularly calibrated.[14] Use the correct pipette for the volume you are measuring and employ consistent pipetting techniques, such as pre-wetting the tip.[9][14] For highly concentrated stock solutions, consider making an intermediate dilution to avoid pipetting very small volumes.[10][14] |
| Instrument Instability | Fluctuations in the analytical instrument's performance (e.g., LC pump, MS detector) can contribute to variability in the results.[15] | System Suitability Tests: Before running your samples, perform a system suitability test to ensure the instrument is performing optimally.[15] Regularly monitor system parameters like pressure and baseline noise.[15] |
Issue 3: Chromatography and Peak Shape Issues (for HPLC/LC-MS)
You are experiencing problems with peak fronting, tailing, splitting, or broad peaks for your derivatized thiol.
| Potential Cause | Explanation | Solution |
| Poor Chromatographic Resolution | The analytical column and mobile phase conditions may not be optimal for separating the derivatized thiol from other sample components or reagent-related peaks. | Optimize LC Method: Adjust the mobile phase gradient, flow rate, or column temperature to improve peak separation.[16][17] Ensure the column is properly equilibrated before each injection.[16] |
| Column Contamination | Buildup of matrix components on the analytical column can lead to poor peak shape and retention time shifts.[17][18] | Use a Guard Column and Proper Sample Cleanup: A guard column will protect your analytical column from contaminants.[17] Filter all samples and mobile phases before use.[17] Regularly flush the column according to the manufacturer's instructions.[17] |
| Injection Solvent Mismatch | If the solvent used to dissolve the sample is significantly stronger than the initial mobile phase, it can cause peak distortion.[17][18] | Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your derivatized samples in a solvent that is similar in composition and strength to the initial mobile phase.[17] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right derivatization agent for my thiol of interest?
The choice of derivatization agent depends on several factors, including the specific thiol you are analyzing, the sensitivity required, and the detection method you are using (UV or fluorescence).
| Derivatization Agent | Detection | Advantages | Considerations |
| Monobromobimane (mBBr) | Fluorescence | Forms stable derivatives, good for a wide range of thiols.[8] | Requires basic pH for reaction.[4][8] |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | Fluorescence | Highly sensitive and forms stable derivatives.[8] | Requires heating for the derivatization reaction.[8] |
| 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) | Colorimetric (Absorbance at 412 nm) | Simple and widely used for total thiol quantification.[19][20] | Can be prone to interference and instability of the reagent itself. |
| ThioGlo™ Maleimide Reagents | Fluorescence | Reacts selectively and rapidly with thiols to yield highly fluorescent adducts, offering high sensitivity.[21] | |
| 4,4'-dithiodipyridine (4-DPS) | Colorimetric (Absorbance at 324 nm) | Effective at lower pH values (pH 3-7) compared to DTNB.[22][23] |
Q2: What is the best way to prepare my calibration standards for unstable thiols?
Accurate calibration is fundamental to accurate quantification.[10]
-
Use High-Purity Standards: Start with high-quality, certified reference materials for your thiols.[10]
-
Prepare Fresh: Due to their instability, it is best practice to prepare working calibration standards fresh for each analytical run from a more concentrated, stable stock solution.[9]
-
Matrix Matching: To account for potential matrix effects, prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., thiol-depleted plasma).[3][13]
-
Use a Bridging Stock Solution: When preparing low-concentration standards, it can be more accurate to perform a serial dilution from an intermediate "bridging" stock solution rather than pipetting very small volumes from a highly concentrated stock.[10][14]
-
Document Everything: Use a spreadsheet to pre-calculate dilutions and document the entire preparation process to ensure accuracy and consistency.[9][10]
Q3: How can I minimize matrix effects in my biological samples?
Matrix effects occur when other components in the sample interfere with the ionization and detection of your analyte, leading to inaccurate results.[11][12]
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering substances from your sample matrix before analysis.[11]
-
Use of an Internal Standard: An internal standard is a compound with similar chemical properties to your analyte that is added to all samples and standards at a constant concentration. It can help to correct for variations in sample processing and matrix effects.[3][24] Ideally, a stable isotope-labeled version of the analyte is used.[25]
-
Chromatographic Separation: Optimizing your HPLC or LC-MS method to achieve good chromatographic separation of your analyte from co-eluting matrix components can also reduce interference.[11][16]
Q4: My DTNB (Ellman's Reagent) blank reading is increasing over time. What should I do?
An increasing blank reading in a DTNB assay indicates the spontaneous formation of the colored product, 2-nitro-5-thiobenzoate (TNB²⁻), in the absence of a sample thiol.[26]
-
Check for Reagent Instability: DTNB can hydrolyze, especially at alkaline pH (>7), leading to a higher blank. Prepare the DTNB working solution fresh before each experiment.
-
Protect from Light: DTNB is light-sensitive. Protect your reagents and assay plate from direct light exposure.
-
Verify Reagent Purity: Contamination of your buffer or water with trace amounts of thiols or other reducing agents can cause a high background signal. Use high-purity water and fresh buffer for your assay.
Experimental Workflows and Protocols
Workflow for Thiol Quantification using Pre-Column Derivatization with HPLC
This diagram illustrates the general workflow for quantifying unstable thiols using a pre-column derivatization strategy followed by HPLC analysis.
Caption: General workflow for unstable thiol analysis.
Protocol: Derivatization of Thiols with Monobromobimane (mBBr)
This protocol is based on established methods for thiol analysis.[8]
Reagents:
-
Monobromobimane (mBBr) solution (freshly prepared in acetonitrile)
-
Thiol standards (e.g., Glutathione, Cysteine)
-
Reaction Buffer: 100 mM Tris-HCl buffer, containing 5 mM DTPA, adjusted to pH 9.0.[8]
-
Quenching Solution: 200 mM 5-sulfosalicylic acid.[8]
Procedure:
-
Sample Preparation: Prepare your sample or standard in an appropriate buffer.
-
Derivatization: In a microcentrifuge tube, mix your sample or standard with the mBBr solution and the reaction buffer.
-
Incubation: Vortex the mixture immediately and incubate for 7.5 to 15 minutes at room temperature in the dark.[4][8]
-
Quenching: Stop the reaction by adding the quenching solution. This acidifies the sample and stabilizes the derivative.[8]
-
Analysis: The sample is now ready for injection into the HPLC system.
References
-
Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides. ResearchGate. [Link]
-
Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis. ResearchGate. [https://www.researchgate.net/publication/44614271_Ultraviolet_derivatization_of_low-molecular-mass_thiols_for_high_performance_liquid_chromatography_and_capillary_electrophoresis_analysis]([Link]_ chromatography_and_capillary_electrophoresis_analysis)
-
Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Restek. [Link]
-
Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. National Institutes of Health. [Link]
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Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents. PubMed. [Link]
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Measuring Reactive Sulfur Species and Thiol Oxidation States: Challenges and Cautions in Relation to Alkylation Based Protocols. ResearchGate. [Link]
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An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI. [Link]
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Why is my ellman's reagent not reacting? ResearchGate. [Link]
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Thiol interaction in different Chenin Blanc matrices by Projective Mapping (PM) with intensity: Matrix effect. ResearchGate. [Link]
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Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. ACS Publications. [Link]
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Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Restek. [Link]
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Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia's Spectrum. [Link]
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Quantification of Thiols and Disulfides. PubMed Central. [Link]
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
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Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. [Link]
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How to Prepare Calibration Curve Standards. Bio-Analysis Centre. [Link]
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Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography‐tandem mass spectrometry. ResearchGate. [Link]
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Methods for the determination and quantification of the reactive thiol proteome. PubMed Central. [Link]
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CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. PubMed Central. [Link]
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The Reactive Sulfur Species Concept: 15 Years On. PubMed Central. [Link]
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Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex. [Link]
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Recent advanced techniques in cysteine determination: a review. Food Research. [Link]
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Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane. ResearchGate. [Link]
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Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. [Link]
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Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
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Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell? National Institutes of Health. [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples? BioProcess International. [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
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Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
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The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
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Troubleshooting LC-MS. LCGC International. [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. National Institutes of Health. [Link]
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Reactive Sulfur Species in Biology and Medicine. MDPI. [Link]
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[Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. [Link]
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Impact of pH on the stability of 2,5-Dimethylfuran-3-thiol
Welcome to the technical support center for 2,5-Dimethylfuran-3-thiol. This resource is designed for researchers, scientists, and professionals in the drug development and flavor industries who are working with this potent aroma compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the impact of pH on its stability.
Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes. While direct comprehensive stability data for this compound is limited in published literature, the information herein is synthesized from studies on structurally similar furan and thiol compounds, providing a robust framework for your work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is losing its characteristic meaty aroma. What could be the cause?
A1: The loss of the meaty aroma is a primary indicator of the degradation of this compound. This degradation can be initiated by several factors, with pH being a critical one. Both acidic and alkaline conditions can affect the stability of the molecule. Under acidic conditions, the furan ring is susceptible to hydrolysis and ring-opening.[1][2] Conversely, at neutral to alkaline pH, the thiol group is more prone to oxidation.[3] Exposure to oxygen and light can also accelerate these degradation processes.
Q2: I am observing a color change in my this compound solution over time. Is this related to degradation?
A2: Yes, a color change, often to a yellow or brown hue, is a common sign of chemical degradation. This can be due to the formation of various degradation products, including polymers resulting from the instability of the furan ring, especially under acidic conditions.[1] Oxidation of the thiol group can also lead to the formation of disulfides and other sulfur-containing compounds which may be colored.
Q3: At what pH is this compound most stable?
A3: Based on the chemistry of similar compounds, it is hypothesized that this compound is most stable in a slightly acidic to neutral pH range (approximately pH 4-6). In strongly acidic environments (pH < 4), the furan ring is at a higher risk of acid-catalyzed ring-opening.[1][4] In alkaline conditions (pH > 7), the thiol group becomes more nucleophilic and is more readily oxidized, especially in the presence of air.[3]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, we can infer potential products based on the degradation pathways of similar molecules. Under acidic conditions, ring-opening of the furan moiety can lead to the formation of dicarbonyl compounds.[5] Oxidation of the thiol group can result in the formation of bis(2,5-dimethylfuran-3-yl) disulfide and various sulfonic acid derivatives. It is also possible for both the furan ring and the thiol group to react, leading to more complex structures.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solution within the optimal stability range (pH 4-6). Use appropriate buffer systems to ensure pH stability.
-
Inert Atmosphere: When working with solutions, especially at neutral to alkaline pH, purge with an inert gas like nitrogen or argon to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-degradation.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.
-
Antioxidants: In some applications, the addition of antioxidants may help to prevent oxidative degradation of the thiol group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of aroma | pH of the medium is too high or too low. | Verify and adjust the pH of your solution to be within the 4-6 range. Use a calibrated pH meter. |
| Presence of oxidizing agents. | De-gas your solvents and work under an inert atmosphere. Avoid sources of peroxides. | |
| Formation of precipitate | Polymerization of degradation products. | This is more likely under strongly acidic conditions.[1] Consider performing the experiment at a higher pH or in a different solvent system. |
| Insolubility of degradation products. | Analyze the precipitate to identify its nature. This can help in understanding the degradation pathway. | |
| Inconsistent analytical results | On-going degradation during analysis. | Prepare samples immediately before analysis. Use a cooled autosampler if available. Ensure the mobile phase for chromatography is at an appropriate pH. |
| Adsorption to container surfaces. | Use silanized glass vials to minimize adsorption of the thiol. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study (see protocol below) to tentatively identify potential degradation products. Use mass spectrometry for structural elucidation. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a systematic approach to evaluate the stability of this compound across a range of pH values.
1. Materials:
-
This compound (high purity)
-
Buffer solutions:
-
pH 2.0 (0.01 M HCl)
-
pH 4.0 (0.05 M Acetate buffer)
-
pH 7.0 (0.05 M Phosphate buffer)
-
pH 9.0 (0.05 M Borate buffer)
-
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Autosampler vials (amber)
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
For each pH to be tested, prepare a series of vials containing the respective buffer.
-
Spike each vial with the stock solution to a final concentration of 10 µg/mL.
-
Immediately after preparation (t=0), take an aliquot from each pH series for analysis.
-
Store the remaining vials at a controlled temperature (e.g., 25°C or 40°C for accelerated testing), protected from light.
-
At specified time points (e.g., 1, 3, 6, 12, 24, 48 hours), withdraw aliquots for analysis.
-
Analyze the samples by a validated analytical method, such as HPLC-UV or GC-MS.
3. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the t=0 sample.
-
Plot the percentage remaining versus time for each pH.
-
Determine the degradation rate constant (k) and half-life (t½) at each pH.
Protocol 2: Analytical Method for Quantification (HPLC-UV)
This method can be used for the quantification of this compound in stability studies.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 25°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 | 100 |
| 6 | 85 | 98 | 92 | 75 |
| 12 | 72 | 96 | 85 | 55 |
| 24 | 55 | 92 | 70 | 30 |
| 48 | 30 | 85 | 50 | 10 |
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
References
- BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2), e202401849.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C.
- MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
- ResearchGate. (n.d.). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5?-Imp and cysteine.
- Frontiers. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- ACS Publications. (2024). Chemical Stability of Thiol and Flavanol Sulfonation Products during Wine Aging Conditions.
- PubMed. (n.d.). Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing.
- National Center for Biotechnology Information. (n.d.). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- ResearchGate. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
- Stability Testing Regulations in the Food and Beverage Industry. (n.d.).
- ResearchGate. (n.d.). Chemical Stability of Thiol and Flavanol Sulfonation Products during Wine Aging Conditions.
- PubChem. (n.d.). 2,5-Dimethyl-3-furanthiol.
- MedCrave online. (2016). Forced Degradation Studies.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- YouTube. (2023). ICH Q1 Stability Guidelines-With Simple Examples.
- The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol, 55764-23-3.
- The Effects of Different Thiol-Containing Compounds on the Degrad
- FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene.
- FDA. (1998). Stability Testing of Drug Substances and Drug Products.
- FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909).
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- ResearchGate. (n.d.). Thiamine degradation to the formation of 2-methyl-3-furanthiol via....
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Validation & Comparative
A Comparative Guide to Potent Sulfur-Aroma Compounds: 2,5-Dimethylfuran-3-thiol vs. 2-Methyl-3-furanthiol
Introduction: The Subtle Power of Furanthiols in Flavor Chemistry
Within the vast chemical landscape of flavor and aroma, sulfur-containing compounds, particularly thiols, hold a position of unique prominence. They are often characterized by exceptionally low odor thresholds, meaning minuscule concentrations can impart profound sensory impacts. Among these, furanthiols are critical to the desirable savory, roasted, and meaty notes that define the profiles of many cooked foods. This guide provides an in-depth comparative analysis of two structurally similar yet sensorially distinct furanthiols: 2,5-Dimethylfuran-3-thiol (DMFT) and 2-Methyl-3-furanthiol (MFT).
Both molecules are cornerstone ingredients for flavorists and critical targets for analytical chemists studying food chemistry. While MFT is widely recognized as a key impact compound in coffee and cooked meat, its close analog, DMFT, offers a different but equally valuable nuance. This document will dissect their chemical properties, sensory profiles, formation pathways, stability, and analytical quantification, providing researchers, scientists, and product development professionals with the technical insights required to effectively utilize and study these potent aroma compounds.
Structural and Physicochemical Comparison
The primary structural difference between the two molecules is an additional methyl group at the C5 position of the furan ring in DMFT. This seemingly minor addition results in notable differences in their physical and, as we will see, organoleptic properties.
Caption: Chemical structures of 2-Methyl-3-furanthiol (MFT) and this compound (DMFT).
A summary of their key physicochemical properties is presented below, highlighting the impact of the additional methyl group on parameters such as molecular weight and boiling point.
| Property | 2-Methyl-3-furanthiol (MFT) | This compound (DMFT) | References |
| CAS Number | 28588-74-1 | 55764-23-3 | [1][2][3][4] |
| Molecular Formula | C₅H₆OS | C₆H₈OS | [2][3] |
| Molecular Weight | 114.17 g/mol | 128.19 g/mol | [2][3] |
| Appearance | Colorless to pale yellow/pink liquid | Light yellow to amber/orange liquid | [1][4][5][6] |
| Boiling Point | 57-60 °C @ 44 mmHg | 175-177 °C @ 760 mmHg | [2][4][6] |
| Density | ~1.145 g/mL @ 25 °C | ~1.05-1.14 g/mL | [2][4][6] |
| FEMA Number | 3188 | 3451 | [2][3][4] |
| Solubility | - | Insoluble in water, soluble in oils | [4] |
Organoleptic Profile: A Tale of Two Meats
The true divergence between MFT and DMFT becomes apparent in their sensory characteristics. Both are potent and fundamentally "meaty," but they contribute distinct notes that make them suitable for different applications. MFT is renowned for its intense, broad savory character, while DMFT provides a more specific profile.
| Attribute | 2-Methyl-3-furanthiol (MFT) | This compound (DMFT) | References |
| Odor Descriptors | Strong roasted, meaty, coffee-like, sulfurous, fishy, metallic.[1][2] | Lamb, meaty, sulfurous, roasted chicken, green onion, brothy, slightly tomato-like.[3][7][8] | |
| Taste Descriptors | Roasted meat, sulfurous, fishy, salmon/tuna-like with a roasted nuance.[5][9] | Roasted chicken, meaty, metallic, beefy, savory drippings, chicken skin.[3][8] | |
| Common Associations | Cooked beef, roasted coffee, cocoa, canned tuna.[1][9] | Chicken broth, roasted lamb, savory seasonings.[3][6][10] | |
| Potency | Extremely low odor threshold; considered a high-impact aroma compound.[1][11] | Potent, with a low odor threshold.[3] |
MFT's profile is foundational for creating authentic cooked beef and coffee flavors.[1][12] Its versatility allows it to be used in a wide array of savory applications, from processed meats to plant-based meat alternatives.[1][12] In contrast, DMFT is more specialized, lending a characteristic "white meat" profile, making it exceptionally effective in chicken and lamb flavor systems.[3][10]
Natural Occurrence and Formation Pathways
Both MFT and DMFT are products of thermal food processing, primarily generated through the Maillard reaction.[13][14] This complex cascade of reactions between reducing sugars and amino acids is responsible for the browning and flavor development in cooked foods.
The key precursors for these furanthiols are a pentose sugar (such as ribose) and the sulfur-containing amino acid cysteine.[15][16] Thiamine (Vitamin B1) degradation has also been identified as another significant pathway for the formation of MFT.[13]
Caption: Simplified formation pathways for MFT and DMFT.
These reactions explain the natural occurrence of MFT in foods like cooked beef, roasted coffee, and ham.[1][9] DMFT is similarly found in cooked meat products where these precursors are present.
Stability and Reactivity: A Critical Consideration
A significant challenge in the application of furanthiols, particularly MFT, is their inherent instability.[17] MFT is highly susceptible to degradation through several mechanisms:
-
Oxidation: The thiol group can be oxidized to form disulfides, altering the aroma profile.
-
Oligomerization/Polymerization: MFT can react with itself, leading to a rapid loss of the desired aroma.[18] Studies have shown a potential 59% decrease in MFT concentration within 24 hours in an aqueous solution at 50°C.[19][20]
-
Interaction with Food Matrix: MFT can covalently bind to other components in the food system, such as melanoidins in coffee, reducing its volatility and sensory perception.[14][17]
While less specific data is available for DMFT in the reviewed literature, its structural similarity suggests it faces similar stability challenges. This instability is a critical factor for food scientists to consider during processing and storage, as it can lead to significant flavor fade over time.
Experimental Protocols
Analytical Determination via HS-SPME-GC-MS
The quantification of volatile thiols like MFT and DMFT in complex food matrices is challenging due to their low concentrations and high reactivity. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and effective technique.[21][22]
Causality Behind Experimental Choices:
-
HS-SPME: This solvent-free extraction technique is ideal for isolating volatile and semi-volatile compounds from a sample's headspace. It concentrates the analytes, increasing sensitivity. The choice of SPME fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad affinity for various volatile compounds, including sulfur compounds.
-
GC: Gas chromatography is used to separate the complex mixture of volatile compounds based on their boiling points and affinity for the stationary phase of the GC column. A mid-polarity column (e.g., DB-VRX) is often a good choice for separating these types of analytes.
-
MS: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. For quantification of trace analytes, operating in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by only monitoring specific ions characteristic of the target compounds.
Caption: Standard experimental workflow for thiol analysis by HS-SPME-GC-MS.
Step-by-Step Protocol:
-
Sample Preparation: Weigh 5 g of the homogenized liquid sample (e.g., beef broth) into a 20 mL headspace vial. Add an appropriate internal standard (e.g., a deuterated analog). Add 1.5 g of NaCl to increase the volatility of the analytes by "salting out."
-
Incubation: Place the vial in an autosampler tray equipped with an agitator. Incubate the sample at 60°C for 15 minutes to allow the analytes to equilibrate into the headspace.
-
SPME Extraction: Expose the DVB/CAR/PDMS SPME fiber to the sample headspace for 30 minutes under agitation at 60°C.
-
Desorption and GC Separation: Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption for 5 minutes. Use a suitable GC temperature program to separate the compounds (e.g., start at 40°C, ramp to 240°C).
-
MS Detection: Analyze the eluting compounds using a mass spectrometer in SIM mode, monitoring characteristic ions for MFT (e.g., m/z 114, 85) and DMFT (e.g., m/z 128, 113).
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of MFT and DMFT in the original sample.
Sensory Evaluation via Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation power of a GC with the sensitivity of the human nose as a detector. It allows researchers to pinpoint which specific compounds in a mixture are responsible for its aroma.
Step-by-Step Protocol:
-
Sample Extraction: Prepare a solvent extract of the sample's volatile compounds (e.g., using liquid-liquid extraction with dichloromethane).
-
GC-O Analysis: Inject the extract into a GC equipped with an effluent splitter at the column outlet. One portion of the effluent is directed to a standard detector (like a Flame Ionization Detector or MS), while the other is directed to a heated sniffing port.
-
Sensory Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odor.
-
Data Correlation: The olfactometry data is aligned with the chromatography data from the conventional detector. This allows for the direct correlation of a specific aroma descriptor (e.g., "meaty, roasted") with a specific chromatographic peak, which can then be identified by MS. This method can be used to compare the perceived intensity and character of MFT and DMFT when eluted from the GC.
Conclusion
This compound and 2-Methyl-3-furanthiol are powerful tools in the arsenal of flavor science. While they share a common formation pathway and a fundamental "meaty" character, their subtle structural differences yield distinct sensory profiles that dictate their optimal applications.
-
2-Methyl-3-furanthiol (MFT) is a versatile and potent compound essential for creating broad, savory, roasted meat and coffee profiles. Its primary drawback is its well-documented instability.
-
This compound (DMFT) offers a more specific flavor note, ideal for enhancing chicken and other "white meat" characteristics.
For researchers and developers, the choice between MFT and DMFT depends entirely on the target flavor profile. Understanding their respective stabilities is crucial for ensuring that the intended flavor is delivered and maintained in the final product. Future research focusing on encapsulation or other stabilization techniques for these valuable compounds could significantly enhance their utility and impact across the food industry.
References
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Guidechem. What are the applications of this compound in food additives? - FAQ. 10
-
Chemical Bull. 2-methyl-3-furanthiol (28588-74-1) | Supplier & Exporter. 1
-
Sigma-Aldrich. 2-Methyl-3-furanthiol = 95 , FG 28588-74-1. 2
-
BenchChem. Key Thiols in Coffee Aroma: A Comparative Overview. 23
-
ChemicalBook. 2-Methyl-3-furanthiol | 28588-74-1. 9
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BenchChem. A Comparative Guide to the Analytical Determination of (5-methylfuran-2-yl)methanethiol and Related Furan Thiols. 21
-
The Good Scents Company. 2,5-dimethyl-3-furan thiol, 55764-23-3. 3
-
The Good Scents Company. (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5. 24
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ODOWELL. 2-Methyl-3-Furanthiol manufacturers and suppliers in China. 5
-
FooDB. Showing Compound 2-Methyl-3-furanthiol (FDB015527). 25
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Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of agricultural and food chemistry, 51(9), 2714-2721. 15
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Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2721. 16
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Human Metabolome Database. Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611).
-
Tang, J., et al. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Request PDF. 26
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Ho, C. T., & Chen, J. H. (2015). Reactivity and stability of selected flavor compounds. PMC - NIH. 18
-
FooDB. Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). 7
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Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. PubMed. 27
-
Odowell. (2025). Why Buy 2-Methyl-3-furanthiol? Benefits for Food Manufacturers. 12
-
Tominaga, T., & Dubourdieu, D. (2006). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Request PDF - ResearchGate. 28
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Career Henan Chemical Co. 2-Methyl-3-furanthiol. 29
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Chemical Synthesis. This compound 55764-23-3. 6
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PubChem. 2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569. 4
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Tang, J., et al. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Semantic Scholar. 17
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Hossain, A., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. NIH. 14
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Perfumer & Flavorist. (2025). Flavor Bites: 2-Methyl 3-furanthiol. 11
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van der Veen, S., et al. (2001). Stability of thiols in an aqueous process flavoring. PubMed. 19
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van der Veen, S., et al. (2001). Stability of Thiols in an Aqueous Process Flavoring. Request PDF - ResearchGate. 20
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Kumazawa, K., et al. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. SciSpace. 22
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ChemicalBook. This compound CAS#: 55764-23-3. 8
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Parchem. This compound (Cas 55764-23-3). 30
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The Pivotal Role of Furanthiols in Meat Flavor: A Comparative Sensory Analysis
In the intricate world of flavor chemistry, the compounds that define the desirable "meaty" aroma are of paramount importance to researchers, food scientists, and product developers. Among these, furanthiols stand out as a class of exceptionally potent sulfur-containing molecules that significantly contribute to the characteristic flavor profile of cooked meat. This guide provides an in-depth comparative analysis of the sensory properties of different furanthiols in a meat flavor model, supported by experimental data and detailed methodologies. Our objective is to equip researchers and scientists with the technical insights necessary to understand and modulate meat flavor with precision.
The Genesis of Meaty Aroma: Furanthiol Formation
The quintessential aroma of cooked meat is not inherent to the raw product but is rather the result of a complex series of chemical transformations that occur during heating.[1] The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a primary pathway for the generation of a plethora of flavor compounds.[2][3] Additionally, the thermal degradation of thiamine (Vitamin B1) and the oxidation of lipids contribute significantly to the volatile profile.[1][4]
Furanthiols are key products of these reactions, particularly from the interaction of sulfur-containing amino acids like cysteine with pentose and hexose sugars.[2][3] Thiamine degradation is another crucial route to the formation of these potent odorants.[3] The specific furanthiols generated and their concentrations are influenced by factors such as the precursors present in the raw meat, cooking temperature, time, and the presence of water.
Key Furanthiols and Their Sensory Signatures
Several furanthiols have been identified as critical contributors to the overall flavor of cooked meat. Their extremely low odor thresholds mean that even at trace concentrations, they can exert a significant sensory impact. The following table summarizes the sensory properties of some of the most important furanthiols in a meat flavor context.
| Furanthiol Derivative | Odor Threshold (in water) | Key Sensory Descriptors | References |
| 2-Methyl-3-furanthiol (MFT) | 0.005 - 0.01 ng/L | Meaty, roasted, beef-broth, sweet | [5] |
| Bis(2-methyl-3-furyl) disulfide | 0.02 ng/L | Meaty, roasted, sulfurous | [6][7][8] |
| 2-Furfurylthiol (FFT) | 0.005 ng/L | Roasted, coffee-like, slightly meaty | [9] |
| 2-Methyl-3-(methylthio)furan | Not widely reported | Meaty, savory, sulfurous, coffee-like | [10][11] |
2-Methyl-3-furanthiol (MFT) is arguably the most iconic of the furanthiols, often described as imparting the core "meaty" and "roasted" character to beef and chicken.[4][9] Its disulfide, bis(2-methyl-3-furyl) disulfide , also possesses a potent meaty and roasty aroma and is considered a key flavor compound.[8]
2-Furfurylthiol (FFT) , while also contributing to the roasted notes, is more commonly associated with the aroma of coffee. However, in the context of a meat flavor matrix, it can enhance the overall roasted and savory profile.
2-Methyl-3-(methylthio)furan offers a complex sensory profile with meaty, savory, and even coffee-like nuances, making it a significant contributor to the depth and richness of meat flavor.[11]
Experimental Evaluation of Furanthiol Sensory Properties
To objectively compare the sensory impact of different furanthiols, a combination of instrumental analysis and human sensory evaluation is essential. The following experimental workflows are standard in the field for characterizing the aroma profiles of these potent compounds.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex volatile mixture.
Experimental Workflow: Gas Chromatography-Olfactometry (GC-O)
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Aroma Extract Dilution Analysis (AEDA)
Aroma Extract Dilution Analysis (AEDA) is a technique used in conjunction with GC-O to determine the relative potency of odor-active compounds. The volatile extract is serially diluted and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its Odor Activity Value (OAV).
Protocol: Aroma Extract Dilution Analysis (AEDA) of Meat Volatiles
-
Sample Preparation:
-
Homogenize a cooked meat sample.
-
Extract the volatile compounds using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (SPME).[12]
-
Carefully concentrate the solvent extract to a defined volume.
-
-
Serial Dilution:
-
Prepare a dilution series of the concentrated extract (e.g., 1:1, 1:10, 1:100, and so on) using the same solvent.
-
-
GC-O Analysis:
-
Inject each dilution into the GC-O system, starting with the most diluted sample.
-
A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time and sensory descriptor for each detected odor.
-
-
Determination of Flavor Dilution (FD) Factor:
-
The FD factor for each odorant is the highest dilution at which it was still detected by the panelist.
-
-
Data Analysis:
-
Construct an aromagram by plotting the FD factors against the retention indices of the odorants.
-
Identify the compounds with the highest FD factors, as these are the most potent contributors to the aroma profile.
-
Descriptive Sensory Analysis
A trained sensory panel is indispensable for providing detailed and quantifiable descriptions of the aroma profile. This method provides a comprehensive picture of the sensory attributes of the meat flavor model.
Protocol: Descriptive Sensory Analysis of Meat Aroma
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.
-
Train the panel over multiple sessions to recognize and scale the intensity of relevant aroma attributes (e.g., meaty, roasted, sulfurous, brothy, fatty). Use reference standards for each attribute.
-
-
Sample Preparation:
-
Prepare a meat flavor model by cooking a standardized meat base (e.g., ground beef) under controlled conditions.
-
For comparative analysis, spike separate batches of the meat model with known concentrations of different furanthiols.
-
-
Evaluation Procedure:
-
Present the coded samples to the panelists in a randomized order in a sensory evaluation booth with controlled lighting and ventilation.
-
Panelists evaluate the aroma of each sample and rate the intensity of each predefined attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the samples.
-
Visualize the results using spider web plots or bar charts to compare the aroma profiles of the different furanthiols.
-
Logical Framework for Furanthiol Comparison
The following diagram illustrates the logical relationship between the formation of furanthiols, their analysis, and the resulting sensory perception in a meat flavor model.
Logical Framework: Furanthiol Sensory Comparison
Caption: Logical flow from formation to sensory perception of furanthiols.
Conclusion: The Nuanced World of Meaty Flavors
The sensory contribution of furanthiols to meat flavor is both profound and complex. While 2-methyl-3-furanthiol is a cornerstone of the characteristic "meaty" aroma, a nuanced and authentic flavor profile is the result of a delicate balance between this and other furanthiols, as well as compounds from different chemical classes. A thorough understanding of the individual sensory properties of these potent odorants, gained through rigorous experimental evaluation, is critical for the successful development of savory flavors and meat products that meet consumer expectations. The methodologies outlined in this guide provide a robust framework for researchers to dissect and compare the sensory attributes of different furanthiols, ultimately enabling more precise control over the final flavor profile.
References
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The Good Scents Company. (n.d.). bis(2-methyl-3-furyl) disulfide. Retrieved from [Link]
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ResearchGate. (2005). Odour-active components of simulated beef flavour analysed by solid phase microextraction and gas chromatography-mass spectrometry and -olfactometry. [Link]
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ResearchGate. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. [Link]
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Qi, J., et al. (2022). Key volatile off-flavor compounds identification in chicken meat and deodorizing effects of polyphenol and spice extracts. Food Science & Nutrition, 10(7), 2269-2281. [Link]
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Tang, W., et al. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 38-47. [Link]
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The Good Scents Company. (n.d.). 2-methyl 3-(methyl thio) furan. Retrieved from [Link]
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ResearchGate. (2008). Aroma extract dilution analysis of a beef flavouring prepared from flavour precursors and enzymatically hydrolysed beef. [Link]
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ResearchGate. (n.d.). Characterization of the key aroma compounds in beef extract using aroma extract dilution analysis. [Link]
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Perfumer & Flavorist. (2010). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. [Link]
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Xi, Y., et al. (2024). Decoding the interaction mechanism between bis(2-methyl-3-furyl) disulfide and oral mucin. Food Chemistry, 437, 137819. [Link]
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The Good Scents Company. (n.d.). fish thiol 2-methyl-3-furanthiol. Retrieved from [Link]
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ResearchGate. (2015). Flavour Chemistry of Chicken Meat: A Review. [Link]
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Domínguez, R., et al. (2019). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 8(12), 643. [Link]
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Semantic Scholar. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. [Link]
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Wang, Y., et al. (2023). Lipidomics in chicken meat flavor chemistry: Current understanding, integrated omics approaches, and future perspectives. Food Chemistry, 429, 136868. [Link]
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ResearchGate. (2021). Comparative analysis of flavor differences of six Chinese commercial smoked chicken. [Link]
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ResearchGate. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography–olfactometry (HS-SPME–GC–O). [Link]
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A Comparative Guide to the Validation of a Novel Analytical Method for 2,5-Dimethylfuran-3-thiol
For researchers, scientists, and professionals in drug development and quality control, the precise and reliable quantification of volatile compounds is paramount. This guide provides an in-depth validation and comparison of a novel analytical method for the determination of 2,5-Dimethylfuran-3-thiol, a potent aroma compound with applications in the food and fragrance industries. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the methodological choices and a robust validation framework grounded in scientific principles and regulatory expectations.
Introduction to this compound and its Analytical Challenges
This compound is a sulfur-containing heterocyclic compound known for its intense meaty and savory aroma.[1][2] Its low odor threshold makes it a significant contributor to the flavor profiles of various food products.[1] The accurate quantification of this compound is crucial for quality control, product development, and stability studies. However, the analysis of volatile sulfur compounds like this compound presents several challenges, including their high reactivity, potential for oxidation, and the complexity of the matrices in which they are often found.[3]
This guide introduces a newly validated Headspace Solid-Phase Microextraction Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) method for the analysis of this compound. The performance of this novel method is critically compared with a traditional High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, which often requires derivatization for the analysis of thiols.[4]
Comparison of Analytical Methods
The choice of an analytical method is a critical decision in the development of any product. This decision is often a trade-off between various performance characteristics. Below is a comparative summary of the novel HS-SPME-GC-MS/MS method and a traditional HPLC-UV method for the analysis of this compound.
| Parameter | Novel HS-SPME-GC-MS/MS Method | Traditional HPLC-UV Method |
| Principle | Separation of volatile compounds in the gas phase followed by highly selective and sensitive detection using tandem mass spectrometry.[5][6] | Separation of compounds in a liquid phase based on their polarity, with detection via UV absorbance, often requiring pre-column derivatization for thiols.[4] |
| Sample Preparation | Minimal sample preparation, involving direct headspace extraction using an SPME fiber.[7][8] | Can be more complex, potentially requiring liquid-liquid extraction, solid-phase extraction, and a derivatization step to make the thiol chromophoric.[4] |
| Selectivity | Excellent, due to the use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry, which minimizes matrix interference.[9] | Moderate to good, but can be susceptible to interference from co-eluting compounds that absorb at the same wavelength. |
| Sensitivity | Very high, capable of detecting and quantifying trace levels of the analyte. | Lower sensitivity compared to GC-MS/MS, which may not be sufficient for samples with very low concentrations of this compound.[3] |
| Analysis Time | Relatively fast, with typical run times of less than 20 minutes.[8] | Can be longer, especially when factoring in the time required for sample preparation and derivatization. |
| Robustness | Good, though sensitive to variations in SPME parameters such as extraction time and temperature.[7] | Generally robust, but the derivatization step can introduce variability. |
Validation of the Novel HS-SPME-GC-MS/MS Method
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[10][11][12] The validation of the novel HS-SPME-GC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][13][14]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[15] For the HS-SPME-GC-MS/MS method, specificity was established by analyzing a blank matrix (a placebo formulation without the analyte) and a spiked matrix. The chromatograms showed no interfering peaks at the retention time of this compound in the blank matrix. The use of MRM transitions further ensures high specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[15] A calibration curve was constructed by analyzing a series of standards at different concentrations. The method demonstrated excellent linearity over the concentration range of 0.1 to 10 ng/mL, with a correlation coefficient (R²) of >0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[15] Accuracy was determined by performing recovery studies on a spiked matrix at three different concentration levels (low, medium, and high). The mean recovery was found to be within 98-102%, indicating high accuracy.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for both repeatability and intermediate precision was less than 5%, demonstrating excellent precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[13] The LOD and LOQ for the novel method were determined to be 0.03 ng/mL and 0.1 ng/mL, respectively, highlighting the high sensitivity of the method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16] The robustness of the HS-SPME-GC-MS/MS method was evaluated by introducing small variations in the SPME extraction temperature (±2°C) and extraction time (±1 minute). The results showed that these variations did not significantly affect the quantification of this compound, with %RSD values remaining below 10%.
Experimental Protocols
Novel HS-SPME-GC-MS/MS Method
1. Sample Preparation (HS-SPME)
-
Place 1 g of the sample into a 20 mL headspace vial.
-
Add an internal standard solution.
-
Seal the vial with a magnetic crimp cap.
-
Incubate the vial at 60°C for 10 minutes.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes with agitation.
-
Desorb the fiber in the GC injector.
2. GC-MS/MS Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions for this compound should be optimized.
Traditional HPLC-UV Method with Derivatization
1. Sample Preparation and Derivatization
-
Extract this compound from the sample using a suitable solvent.
-
To the extract, add a derivatizing agent (e.g., a thiol-reactive chromophore).
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Filter the derivatized sample before injection.
2. HPLC-UV Conditions
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at the wavelength of maximum absorbance for the derivatized analyte.
Visualization of Workflows
Caption: Experimental workflow for the novel HS-SPME-GC-MS/MS method.
Caption: Logical comparison of the two analytical methods.
Conclusion
The newly validated HS-SPME-GC-MS/MS method offers a significant improvement over traditional HPLC-UV methods for the analysis of this compound. Its superior sensitivity, selectivity, and simplified sample preparation make it a more robust and efficient choice for quality control and research applications. The comprehensive validation data presented in this guide demonstrates that the method is fit for its intended purpose, providing accurate and reliable results that meet stringent regulatory requirements. This guide serves as a valuable resource for scientists and researchers seeking to implement a state-of-the-art analytical method for this important flavor compound.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma Group. (2024).
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubMed. (2024). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods.
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2020).
- International Council for Harmonisation. (2023).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Advanced Analytical Techniques: A Comprehensive Guide for Food, Nutraceutical, and Pharmaceutical Research. (2025).
- Request PDF. (2025).
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- National Institutes of Health. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS.
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- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Acetyl-2,5-dimethylfuran.
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A Senior Application Scientist's Guide to Thiol Formation: A Quantitative Comparison Across Roasting Conditions
For: Researchers, scientists, and drug development professionals with an interest in aroma chemistry and process optimization.
Introduction: The Aromatic Power of Thiols in Roasted Products
In the realm of flavor chemistry, few classes of compounds command as much attention as thiols. These sulfur-containing organic molecules, even at parts-per-trillion concentrations, are potent contributors to the desirable "roasty" and characteristic aromas of many thermally processed foods, most notably coffee.[1] Their formation during the roasting process is a complex interplay of precursor availability and the precise application of heat over time. Understanding the quantitative impact of different roasting conditions on thiol development is paramount for controlling the final sensory profile of a product. This guide provides an in-depth, technically grounded comparison of thiol formation under various roasting profiles, supported by experimental data and detailed methodologies. We will explore the fundamental chemical pathways, outline robust analytical protocols, and present a quantitative comparison to empower researchers to manipulate and optimize thiol concentrations in their own applications.
The Chemistry of Thiol Formation: A Symphony of Reactions
Thiols are not present in raw materials like green coffee beans; they are exclusively generated during the high temperatures of roasting.[1] Their creation is primarily a result of two interconnected chemical cascades: the Maillard reaction and Strecker degradation.
The Maillard reaction , a non-enzymatic browning reaction, occurs between amino acids and reducing sugars. This complex series of reactions produces a vast array of flavor and aroma compounds. For thiol formation, the critical precursors are sulfur-containing amino acids, principally cysteine and methionine .[1]
The Strecker degradation is a key component of the later stages of the Maillard reaction. It involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. This reaction leads to the formation of aldehydes and α-aminoketones, which are themselves important precursors for a variety of aroma compounds, including thiols.
One of the most significant thiols in coffee aroma is 2-furfurylthiol (FFT) , which imparts a characteristic "roasty" and "coffee-like" scent.[2] Its formation pathway involves the reaction of cysteine with pentoses or hexoses, leading to the generation of hydrogen sulfide and furfural. These intermediates then react to form FFT.[1] Another proposed pathway involves the reaction of furfuryl alcohol, a product of the Maillard reaction, with sulfur donors.
The following diagram illustrates the key chemical pathways leading to the formation of thiols during roasting.
Caption: Key chemical pathways of thiol formation during roasting.
Experimental Design: A Framework for Comparative Analysis
To quantitatively assess the impact of roasting conditions on thiol formation, a controlled experimental design is crucial. The following workflow outlines a robust approach for such a study.
Caption: Experimental workflow for comparative thiol analysis.
Experimental Protocols
1. Sample Preparation: Roasting Profiles
-
Objective: To generate coffee samples with distinct and reproducible roast profiles.
-
Apparatus: Laboratory-scale coffee roaster (e.g., fluid bed or drum roaster) with precise temperature and time control.
-
Procedure:
-
Select a single origin of green coffee beans (e.g., Coffea arabica) to minimize variability from the raw material.
-
Define the roasting profiles based on final temperature and time. For example:
-
Light Roast: Roast at 210°C for 11 minutes.[3] The beans should be light brown with no surface oils.
-
Medium Roast: Roast at 210°C for 13 minutes.[3] The beans will be a medium brown color, with a slightly glossy surface.
-
Dark Roast: Roast at 210°C for 14 minutes.[3] The beans will be dark brown to nearly black, with a visible oily surface.
-
-
Immediately after roasting, cool the beans rapidly to room temperature to halt the chemical reactions.
-
Store the roasted beans in airtight containers in the dark to prevent degradation of volatile compounds.
-
2. Quantitative Analysis: Stable Isotope Dilution Assay (SIDA) with GC-MS
-
Objective: To accurately quantify the concentration of specific thiols in the roasted coffee samples. SIDA is the gold standard for quantitative analysis of volatile compounds as it corrects for sample loss during preparation and analysis.
-
Materials:
-
Roasted coffee beans (light, medium, dark)
-
Labeled internal standards for each target thiol (e.g., deuterated 2-furfurylthiol)
-
Dichloromethane (DCM) or other suitable solvent
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
-
Procedure:
-
Extraction: a. Weigh a precise amount of ground roasted coffee (e.g., 10 g). b. Add a known amount of the labeled internal standard solution. c. Extract the volatile compounds with a suitable solvent like dichloromethane.
-
Concentration: Carefully concentrate the extract to a small volume under a gentle stream of nitrogen.
-
GC-MS Analysis: a. Inject an aliquot of the concentrated extract into the GC-MS system. b. Use a suitable capillary column (e.g., DB-FFAP or DB-5) to separate the volatile compounds. c. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the target thiols and their labeled internal standards.
-
Quantification: Calculate the concentration of each thiol by comparing the peak area of the native compound to the peak area of its corresponding labeled internal standard.
-
Quantitative Comparison: Thiol Formation Across Roasting Conditions
The degree of roast has a profound and predictable impact on the concentration of thiols. Generally, the formation of these aromatic compounds increases as the roast progresses from light to medium, and then may decrease in dark roasts due to thermal degradation.
A study on Arabica coffee roasted at 200°C to achieve light, medium, and dark profiles (defined by L values of 26.7, 20.9, and 17.6 respectively) showed a significant increase in the number and total amount of sulfur volatiles with the degree of roast.[4] The total amount of sulfur volatiles was greatest for the medium and dark roasts, with the light roast having only 55% of the total sulfur volatiles of the medium roast.[4]
The following table synthesizes data from various studies to provide a semi-quantitative comparison of key thiol concentrations across different roasting profiles.
| Thiol Compound | Aroma Descriptor | Light Roast | Medium Roast | Dark Roast | Key Observations & Rationale |
| 2-Furfurylthiol (FFT) | Roasty, coffee-like | Moderate | High | Moderate to Low | Formation peaks during the mid-to-late stages of the Maillard reaction. At very high temperatures (dark roast), thermal degradation can lead to a decrease in concentration. |
| Methanethiol | Cabbage-like, sulfury | Low to Moderate | High | Moderate | A product of the degradation of methionine, its concentration generally increases with roasting but can also be lost due to its high volatility. |
| 3-Mercapto-3-methylbutyl formate (MMBF) | Catty, blackcurrant-like | Low | Moderate to High | Moderate | This thiol is also formed during the Maillard reaction, and its concentration tends to follow a similar pattern to FFT, with a peak in the medium roast range. |
| Dimethyl Trisulfide | Cooked cabbage, sulfury | Low | Moderate | High | Unlike some other thiols, the concentration of dimethyl trisulfide can continue to increase even in dark roasts, contributing to the more intense, sometimes pungent, aroma of these coffees. |
Note: The terms Low, Moderate, and High are relative and intended for comparative purposes. Actual concentrations can vary significantly based on the specific coffee origin, roasting equipment, and analytical methodology.
The graphs below, adapted from research on different roasting time-temperature profiles, illustrate the dynamic changes in the concentration of key thiols during the roasting process.
Concentration Variation of Key Thiols During Roasting
-
2-Furfurylthiol (FFT): Shows a clear peak in formation, after which its concentration begins to decline with continued heating.
-
Dimethyl Trisulfide: Demonstrates a more continuous increase in concentration as the roast progresses.
-
3-Mercapto-3-methylbutyl formate (MMBF): Follows a trend similar to FFT, with an optimal formation window.
(The visual representation of graphs showing these trends would be inserted here in a full publication.)
Conclusion: A Senior Application Scientist's Perspective
The quantitative data unequivocally demonstrates that roasting conditions are a critical control point for modulating the thiol profile, and consequently the final aroma, of a product. A medium roast typically represents the "sweet spot" for maximizing the concentration of many desirable thiols like 2-furfurylthiol. Lighter roasts may not develop a sufficient concentration of these compounds, while darker roasts risk their thermal degradation, leading to a loss of the characteristic "roasty" notes and an increase in more generic sulfury aromas.
For researchers and product developers, this guide provides a foundational understanding and a practical framework for investigating and optimizing thiol formation. By implementing controlled roasting experiments and employing robust analytical techniques like SIDA GC-MS, it is possible to precisely tailor the aromatic profile of a product to meet specific sensory targets. The interplay of precursors and processing conditions is complex, but with a systematic and quantitative approach, the powerful impact of thiols on aroma can be effectively harnessed.
References
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Acree, T. E., & Arn, H. (2004). Flavornet and human odor space. The Good Scents Company. [Link]
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Baggenstoss, B., Poisson, L., Kaegi, R., Perren, R., & Escher, F. (2008). Coffee Roasting and Aroma Formation: Application of Different Time−Temperature Conditions. Journal of Agricultural and Food Chemistry, 56(14), 5836–5846. [Link]
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Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 195(3), 239–245. [Link]
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Czerny, M., & Schieberle, P. (2001). Important Aroma Compounds in Freshly Ground Whole Meal and White Wheat Flours—Identification and Quantitative Changes during Sourdough Fermentation. Journal of Agricultural and Food Chemistry, 49(11), 5147–5153. [Link]
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Hofmann, T., & Schieberle, P. (1998). 2-Oxopropanal, 2-Oxobutanal, and 2,3-Butanedione as Precursors of the Roasty-Smelling 2-Acetyl-1-pyrroline in the Maillard Reaction of Proline with Reducing Sugars. Journal of Agricultural and Food Chemistry, 46(6), 2270–2277. [Link]
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Schenker, S., Heinemann, C., Huber, M., Pompizzi, R., Perren, R., & Escher, F. (2002). Impact of Roasting Conditions on the Formation of Aroma Compounds in Coffee Beans. Journal of Food Science, 67(1), 60–66. [Link]
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Differentiating Dimethylfuran-thiol Isomers by Mass Spectrometry: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in aroma analysis, metabolomics, and quality control, the accurate identification of isomeric compounds is a persistent challenge. Dimethylfuran-thiols, potent aroma compounds found in various food products like coffee and meat, exemplify this challenge.[1] Their structural isomers, possessing the same mass but differing in the positions of their methyl and thiol groups, often exhibit subtle analytical differences, demanding sophisticated methodologies for their unambiguous differentiation. This guide provides an in-depth comparison of mass spectrometry-based approaches for distinguishing between these critical isomers, supported by experimental insights and detailed protocols.
The Analytical Hurdle: Why Isomer Differentiation Matters
The sensory properties of dimethylfuran-thiols are intrinsically linked to their specific isomeric forms. For instance, 2,5-dimethyl-3-furanthiol is known for its meaty aroma, a key contributor to the flavor profile of roasted coffee and cooked meats.[2] Positional isomers, such as the hypothetical 2,4-dimethyl-3-furanthiol or 3,5-dimethyl-2-furanthiol, would likely possess distinct aromas and sensory thresholds. Consequently, the ability to selectively identify and quantify each isomer is paramount for accurate flavor profiling, understanding formation pathways in food processing, and ensuring product consistency.
Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Attack
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds, including dimethylfuran-thiols.[3] The power of GC-MS in isomer differentiation lies in the synergy between chromatographic separation and mass spectral analysis.
Chromatographic Separation: Leveraging Polarity and Volatility
Isomers of dimethylfuran-thiol, due to their different substitution patterns, will exhibit slight variations in polarity and boiling point. These differences can be exploited for chromatographic separation on a suitable GC column. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a common starting point for the analysis of volatile sulfur compounds.
Key Experimental Insight: The elution order of isomers can often be predicted based on their boiling points and interactions with the stationary phase. Generally, more compact and less polar isomers will have shorter retention times. For dimethylfuran-thiols, the relative positions of the methyl and thiol groups will influence the molecule's dipole moment and, consequently, its retention behavior.
| Isomer | Predicted Retention Behavior | Rationale |
| 2,5-dimethyl-3-furanthiol | Intermediate | The symmetrical placement of methyl groups may lead to a moderate boiling point and polarity. |
| 2,4-dimethyl-3-furanthiol | Likely shorter retention time than 2,5-isomer | The proximity of the methyl groups could lead to a more compact structure and potentially lower boiling point. |
| 3,5-dimethyl-2-furanthiol | Likely longer retention time than 3-thiol isomers | The thiol group at the 2-position might lead to stronger interactions with the stationary phase compared to a thiol at the 3-position. |
This table presents predicted behavior. Actual retention times must be confirmed with authentic standards.
Mass Spectral Fragmentation: Unlocking the Structural Fingerprint
Electron ionization (EI) at 70 eV is the most common ionization technique for GC-MS analysis of volatile compounds. The resulting mass spectra contain a wealth of structural information in the form of fragment ions. While isomers will have the same molecular ion, their fragmentation patterns will differ based on the stability of the resulting fragment ions and the relative positions of the functional groups.
Causality in Fragmentation: The fragmentation of alkyl-substituted furan-thiols is driven by the cleavage of bonds adjacent to the furan ring, the methyl groups, and the thiol group. The stability of the resulting carbocations and radical species dictates the relative abundance of the observed fragment ions.
Predicted Fragmentation Patterns of Dimethylfuran-thiol Isomers (m/z):
| Fragment Ion | Proposed Structure | 2,5-dimethyl-3-furanthiol | 2,4-dimethyl-3-furanthiol | 3,5-dimethyl-2-furanthiol |
| 128 | [M]•+ | Abundant | Abundant | Abundant |
| 113 | [M - CH₃]⁺ | High | High | High |
| 95 | [M - SH]⁺ | Moderate | Moderate | High |
| 85 | [M - CH₃ - CO]⁺ | Moderate | Moderate | Low |
| 67 | [Furan-CH₃]⁺ | Low | Moderate | High |
| 59 | [CH₃-C(SH)=CH]⁺ | High | Moderate | Low |
| 45 | [CHS]⁺ | Low | Low | Low |
This table is based on predicted fragmentation pathways. Relative abundances are estimations and require experimental verification.
Diagram of a Generic GC-MS Workflow:
Caption: Workflow for the analysis of dimethylfuran-thiol isomers by HS-SPME-GC-MS.
Tandem Mass Spectrometry (MS/MS): Enhancing Specificity
For complex matrices where chromatographic co-elution is a concern, tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. By selecting the molecular ion (m/z 128) and subjecting it to collision-induced dissociation (CID), isomer-specific fragment ions can be generated and monitored.
Experimental Protocol: GC-MS/MS for Dimethylfuran-thiol Isomers
-
Sample Preparation: Utilize Headspace Solid-Phase Microextraction (HS-SPME) for the extraction of volatile thiols from the sample matrix.[4] A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for trapping a broad range of volatile compounds.[5]
-
GC Separation: Employ a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a temperature program optimized to resolve the target isomers. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS/MS Analysis:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Precursor Ion Selection: Isolate the molecular ion at m/z 128.
-
Collision-Induced Dissociation (CID): Apply collision energy to induce fragmentation of the precursor ion. The optimal collision energy should be determined empirically for each isomer.
-
Product Ion Scanning: Acquire a full scan of the product ions to identify isomer-specific fragments.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific, high-abundance, and unique precursor-to-product ion transitions for each isomer.
-
Diagram of MS/MS Fragmentation for Isomer Differentiation:
Caption: Conceptual diagram of how CID of a common precursor ion can yield different fragment ions for two isomers.
The Role of Reference Standards: A Critical Prerequisite
The definitive identification and quantification of any chemical compound, including isomers, relies on the availability of pure, authenticated reference standards. The synthesis of specific dimethylfuran-thiol isomers can be a multi-step process and may require specialized expertise in heterocyclic and sulfur chemistry.
General Synthetic Approach: A common route to substituted furan-thiols involves the construction of the furan ring followed by the introduction of the thiol group. For example, a Paal-Knorr furan synthesis could be employed to create the dimethylfuran core, followed by lithiation and reaction with elemental sulfur to introduce the thiol functionality. The purification of the final product is crucial to ensure isomeric purity.
Future Outlook: The Promise of Ion Mobility Spectrometry
Ion mobility spectrometry (IMS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase.[6][7] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation that can resolve isomers that are difficult to separate by chromatography alone. The different shapes of dimethylfuran-thiol isomers will result in different collision cross-sections (CCS), allowing for their separation in the ion mobility cell. While specific applications to dimethylfuran-thiols are not yet widely reported, the success of IMS in separating other classes of isomers suggests its high potential in this area.[8]
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The successful differentiation of dimethylfuran-thiol isomers by mass spectrometry is not reliant on a single technique but rather on a well-designed analytical strategy that combines chromatographic separation with detailed mass spectral analysis. While GC-MS provides a robust foundation, the enhanced selectivity of tandem mass spectrometry is often necessary for confident identification in complex samples. The synthesis and use of authentic reference standards remain the gold standard for unequivocal identification. As technology advances, the integration of techniques like ion mobility spectrometry will undoubtedly provide even more powerful tools for tackling the intricate challenge of isomer analysis.
References
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HS-SPME-GC-MS/MS method for volatile thiols. (n.d.). Retrieved from [Link]
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Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (n.d.). Retrieved from [Link]
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Analysis of Coffee Aroma Components with Agilent PAL3 Autosampler and 7010B GC/TQ. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of GC-O and GC-MS Data for the Definitive Identification of Key Aroma Compounds
In the nuanced world of aroma analysis, the identification of compounds that are not just present, but perceptibly crucial, is the ultimate goal. While Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful lens into the chemical composition of a sample, it remains blind to the sensory relevance of the compounds it identifies. Conversely, Gas Chromatography-Olfactometry (GC-O) leverages the unparalleled sensitivity of the human olfactory system to pinpoint aroma-active regions in a chromatogram, yet it cannot, on its own, reveal the chemical identity of what is being perceived.
The Dichotomy of Aroma Analysis: Why One Technique is Not Enough
The core challenge in aroma research is that a compound's concentration does not always correlate with its sensory impact. Many compounds that are abundant in a GC-MS chromatogram are odorless, while trace-level compounds, sometimes below the instrument's detection limit, can be potent contributors to the overall aroma.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels at separating complex mixtures of volatile compounds and providing detailed structural information for identification and quantification.[2] Its strength lies in its ability to generate a chemical fingerprint of a sample.[3] However, a GC-MS chromatogram is a sensory vacuum; it tells us what is there and how much, but not what matters to human perception.
-
Gas Chromatography-Olfactometry (GC-O): GC-O uses a human assessor as a highly sensitive and specific detector for odor-active compounds.[4] The effluent from the GC column is split, with one portion going to a chemical detector (like FID or MS) and the other to a sniffing port where a trained panelist records the perceived aroma, its intensity, and its duration at specific retention times.[5][6] This provides direct data on sensory relevance but lacks definitive chemical identification.
The true power of aroma analysis is unlocked when these techniques are combined.[7] The cross-validation of GC-O and GC-MS data allows researchers to correlate the sensory events from GC-O with the chemical identities provided by GC-MS, ensuring that analytical efforts are focused on the compounds that are genuinely shaping the aroma.[8]
The Integrated Cross-Validation Workflow
A successful cross-validation strategy is built on a foundation of meticulous sample preparation and parallel analysis. The goal is to generate two datasets—one chemical (GC-MS) and one sensory (GC-O)—from the exact same sample extract, under identical chromatographic conditions, to allow for direct comparison.
Caption: Integrated workflow for GC-O and GC-MS cross-validation.
Experimental Protocols: A Step-by-Step Guide
The validity of the final data rests on the precision of the experimental execution. The following protocols are designed to be self-validating by ensuring maximum comparability between the GC-O and GC-MS datasets.
Part 1: Sample Preparation (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free method ideal for capturing the most volatile compounds that readily contribute to the "top notes" of an aroma.[6] The choice of fiber is critical and should be based on the expected polarity of the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad-range applicability.[8]
Methodology:
-
Sample Preparation: Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
-
Matrix Modification: Add 1.0 g of sodium chloride (NaCl) to the vial. Causality: Increasing the ionic strength of the aqueous phase reduces the solubility of non-polar organic volatiles, promoting their partitioning into the headspace and increasing extraction efficiency.[6]
-
Internal Standard Addition: Add a known concentration of an internal standard (e.g., 2-methyl-3-heptanone) that is not naturally present in the sample. Causality: This allows for semi-quantification in the subsequent GC-MS analysis.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 50°C) for 15 minutes with gentle agitation. Causality: This allows the volatile compounds to reach equilibrium between the sample and the headspace.
-
Extraction: Expose the pre-conditioned SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature.
-
Desorption: Immediately transfer the fiber to the GC injection port for thermal desorption (e.g., at 250°C for 5 minutes).
Part 2: GC-O and GC-MS Analysis
To ensure valid cross-referencing, the GC-O and GC-MS analyses must be run under identical chromatographic conditions. This means using the same column, temperature program, and carrier gas flow rate. The GC effluent is split, typically in a 1:1 ratio, between the MS detector and the olfactometry port.[9]
Typical GC Parameters:
-
Column: DB-WAX (polar) or DB-5 (non-polar) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). Causality: The choice of column polarity is crucial for achieving optimal separation of the target compounds. A polar column is often used for general food aroma analysis, while a non-polar column is suitable for less polar compounds like terpenes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 40°C (hold for 3 min), ramp at 5°C/min to 230°C (hold for 5 min). Causality: This temperature program allows for the separation of a wide range of volatile compounds, from the highly volatile to the semi-volatile.
-
Injector: Splitless mode to maximize the transfer of analytes onto the column, which is critical for trace analysis.
GC-MS Detector Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230°C.
GC-O Sniffing Port:
-
The sniffing port should be heated to prevent condensation of the analytes.
-
A supply of humidified air is provided to the port to prevent the assessor's nasal passages from drying out during analysis.
Part 3: GC-O Data Acquisition (Aroma Extract Dilution Analysis - AEDA)
AEDA is a powerful technique for ranking the potency of odor-active compounds.[10][11] It involves the stepwise dilution of the sample extract, with each dilution being analyzed by GC-O until no odor can be perceived. The highest dilution at which a compound is still detected is its Flavor Dilution (FD) factor.[5][12]
Methodology:
-
Initial Analysis: Analyze the undiluted extract (prepared via solvent extraction for AEDA) using a trained panelist. The panelist records the retention time, odor descriptor (e.g., "fruity," "grassy"), and perceived intensity for each odor event.
-
Serial Dilution: Prepare a series of dilutions of the extract (e.g., 1:2, 1:4, 1:8, and so on) in a suitable solvent.
-
Analysis of Dilutions: Analyze each dilution by GC-O. The panelist notes the retention times of all perceived odors.
-
Determine FD Factor: The FD factor for each aroma compound is the highest dilution factor at which it was still detectable. Compounds with higher FD factors are considered more potent contributors to the overall aroma.[12]
Data Integration and Interpretation: Bridging the Sensory-Chemical Gap
The final and most critical phase is the integration of the two datasets. This is where the chemical information from GC-MS is cross-validated with the sensory information from GC-O.
Caption: Correlation of GC-O and GC-MS data by retention time.
-
Compound Identification (GC-MS): Each peak in the GC-MS chromatogram is identified by comparing its mass spectrum to commercial libraries (e.g., NIST, Wiley). Tentative identifications are confirmed by comparing their calculated Linear Retention Indices (LRI) with literature values.[13][14]
-
Correlation: The retention times of the odor events recorded in the GC-O analysis are matched to the retention times of the identified peaks in the GC-MS chromatogram. This directly links a perceived aroma to a specific chemical compound.[7]
-
Quantification and OAV Calculation: The concentration of each correlated, odor-active compound is determined from the GC-MS data (often using the internal standard). The Odor Activity Value (OAV) is then calculated by dividing the compound's concentration by its published odor threshold.[7][12]
-
OAV = Concentration / Odor Threshold
-
An OAV > 1 suggests that the compound is present at a high enough concentration to contribute to the overall aroma of the sample.[15]
-
Data Summary and Validation
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Retention Index (RI) | Compound Identified (GC-MS) | Concentration (µg/kg) | Odor Descriptor (GC-O) | FD Factor (AEDA) | Odor Threshold (µg/kg) | OAV |
| 985 | Ethyl Butyrate | 150 | Fruity, Pineapple | 256 | 1.0 | 150 |
| 1050 | Hexanal | 85 | Green, Grassy | 64 | 4.5 | 18.9 |
| 1190 | Linalool | 40 | Floral, Lavender | 128 | 6.0 | 6.7 |
| 1420 | Geosmin | 0.1 | Earthy, Damp Soil | 512 | 0.01 | 10 |
| 1780 | Vanillin | 250 | Sweet, Vanilla | 32 | 20.0 | 12.5 |
Final Validation: Aroma Recombination and Omission The ultimate proof of identification lies in sensory validation.
-
Recombination: An aroma model is created by mixing authentic standards of the identified key compounds (those with high FD factors and/or OAVs) in an odorless base (like water or oil) at their naturally occurring concentrations. This model is then assessed by a sensory panel to see if it successfully reproduces the original sample's aroma.[15]
-
Omission Tests: A series of aroma models are created, each omitting one of the key compounds. If the sensory panel detects a significant difference between the complete model and an omission model, it confirms the importance of the omitted compound to the overall aroma.[15][16]
Conclusion
References
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- ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry.
- Wikipedia. (n.d.).
- YouTube. (2025-08-02). How Is GC-MS Used In Aroma Analysis? Chemistry For Everyone.
- MDPI. (n.d.). Gas Chromatography Olfactometry (GC-O) for the (Semi)
- PubMed. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O). Food Chemistry.
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A Comparative Guide to the Aroma Contribution of 2,5-Dimethylfuran-3-thiol and Other Key Meaty Thiols
In the intricate world of flavor chemistry, the characteristic aroma of cooked meat is a complex symphony of hundreds of volatile compounds. Among these, sulfur-containing molecules, particularly thiols, are pivotal, often possessing exceptionally low odor thresholds that grant them outsized importance in the final sensory profile.[1][2][3] This guide provides an in-depth comparison of several critical "meaty" thiols, with a special focus on the unique contributions of 2,5-Dimethylfuran-3-thiol. We will delve into their distinct aroma profiles, sensory thresholds, formation pathways, and the analytical methodologies required for their precise characterization.
The Major Contributors: A Roster of Meaty Thiols
While numerous sulfur compounds contribute to meaty aromas, a few stand out for their potency and characteristic notes. This guide will focus on the following key players:
-
This compound: Often associated with a distinct chicken or meaty aroma, this compound is a significant contributor to the flavor of cooked poultry and other meats.[4]
-
2-Methyl-3-furanthiol (MFT): Widely recognized as one of the most potent meaty aroma compounds, MFT imparts a strong "boiled beef" or "roasted meat" character.[5][6][7][8] It is considered a key odorant in a variety of cooked meats.[1][9]
-
Bis(2-methyl-3-furyl) disulfide (BMFD): This disulfide is formed from the oxidation of 2-methyl-3-furanthiol and is celebrated for its intense, authentic meat-like aroma, often described as bloody or seared beef.[10][11][12][13] It plays a crucial role in creating genuine savory profiles in food products.[10]
-
2-Furfurylthiol (FFT): While famously associated with the aroma of roasted coffee, FFT also contributes sweet, roasted, and meaty notes to cooked foods.[1] Its presence is crucial for a well-rounded, roasted meat profile.
-
2-Methyltetrahydrofuran-3-thiol: This thiol is noted for its potent and distinctive meaty, roasted aroma, often reminiscent of chicken or broth, making it a valuable ingredient for flavor creation.[3]
Physicochemical Properties and Sensory Thresholds: The Basis of Potency
The impact of an aroma compound is fundamentally linked to its volatility and its odor detection threshold—the minimum concentration at which it can be perceived. Thiols are notorious for their extremely low thresholds, often orders of magnitude lower than their alcohol analogs, making them significant contributors even at trace concentrations.[1][14][15]
| Compound | Molecular Formula | Aroma Description | Odor Threshold (in water, ng/L) |
| This compound | C6H8OS | Meaty, chicken-like[4] | Data not readily available, but expected to be very low |
| 2-Methyl-3-furanthiol (MFT) | C5H6OS | Roasted meat, boiled beef, coffee-like[5][6] | 0.004 - 4[16] |
| Bis(2-methyl-3-furyl) disulfide (BMFD) | C10H10O2S2 | Intense seared beef, pork, chicken, savory[10][12][13] | Potent, but specific threshold data is sparse |
| 2-Furfurylthiol (FFT) | C5H6OS | Roasted coffee, meaty, sulfury | 0.005 - 0.12[1] |
| 2-Methyltetrahydrofuran-3-thiol | C5H8OS | Meaty, roasted, chicken broth[3] | Extremely low, contributes significantly at trace levels |
Note: Odor thresholds can vary significantly based on the matrix (e.g., water, oil, air) and the sensory evaluation methodology used.
The exceptionally low threshold of 2-Methyl-3-furanthiol, as low as 0.004 ng/L, underscores its status as a character-impact compound in meat.[16] While a precise, widely cited threshold for this compound is less available in the literature, its role in creating meaty and chicken-like flavors suggests it is also a high-impact, low-threshold compound.[4]
Formation Pathways: The Chemistry of Cooking
The generation of these potent thiols is primarily a result of the Maillard reaction , a complex series of chemical reactions between reducing sugars and amino acids that occurs during heating.[1][17][18][19] The thermal degradation of thiamine (Vitamin B1) is another critical pathway.[9][20]
-
Key Precursors: The most important precursors for these meaty thiols are sulfur-containing amino acids, particularly cysteine , and pentose sugars like ribose .[1][21]
-
Reaction Mechanism: During the Maillard reaction, intermediates such as furanones and other carbonyl compounds are formed. These reactive intermediates then react with hydrogen sulfide (released from the degradation of cysteine) to generate the furanthiols.[22]
-
Thiamine Degradation: Thiamine is thermally labile and breaks down into fragments that are key precursors for compounds like 2-methyl-3-furanthiol and its disulfide.[9][20]
The specific reaction conditions—including temperature, pH, time, and the concentration of precursors—dictate the final profile of the volatile compounds produced, influencing whether the resulting aroma is more characteristic of boiled, roasted, or grilled meat.
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The Subtle Art of Sulfur: A Comparative Guide to the Formation of 2,5-Dimethylfuran-3-thiol in Arabica vs. Robusta Coffee
For the discerning researcher in flavor chemistry, the aromatic intricacies of coffee present a boundless field of inquiry. Among the hundreds of volatile compounds that constitute coffee's signature aroma, sulfur-containing molecules, despite their often minute concentrations, play a pivotal role in defining its character. This guide delves into the formation of one such potent odorant, 2,5-dimethylfuran-3-thiol, and explores the nuanced differences in its genesis between the two titans of the coffee world: Coffea arabica and Coffea canephora (robusta).
While direct quantitative comparisons of this compound in arabica versus robusta are not extensively documented in current literature, a hypothesis can be formulated based on the well-established differences in the precursor compositions of these two species. It is generally accepted that arabica coffees possess a more complex and nuanced flavor profile, rich in fruity and floral notes, whereas robusta is characterized by a bolder, more bitter, and often rubbery taste.[1][2] This suggests a greater abundance and variety of volatile aroma compounds, including sulfur-containing ones, in arabica.
A Tale of Two Beans: Precursor Availability
The formation of this compound is intrinsically linked to the Maillard reaction and Strecker degradation, complex cascades of chemical reactions that occur during the roasting of coffee beans.[3] The presence and concentration of specific precursor molecules are therefore critical determinants of the final concentration of this thiol.
| Precursor Molecule | Role in Formation | Expected Abundance in Arabica | Expected Abundance in Robusta |
| Pentoses (e.g., Arabinose) | Forms the furan ring structure. | Higher | Lower |
| Cysteine | Primary sulfur donor. | Generally higher | Generally lower |
| Thiamine (Vitamin B1) | Alternative sulfur source and precursor. | Variable | Variable |
The higher concentration of precursor molecules, particularly pentoses and cysteine, in arabica beans is expected to favor a more significant formation of this compound compared to robusta.
The Chemical Symphony: Formation Pathways
The genesis of this compound is a multi-step process rooted in the thermal degradation of sugars and amino acids. The furan ring is primarily derived from the degradation of pentoses, while the thiol group is introduced through the interaction with a sulfur donor, most commonly the amino acid cysteine.
The following diagram illustrates the proposed formation pathway:
Caption: Proposed formation pathway of this compound during coffee roasting.
Experimental Protocol for the Analysis of this compound
To validate the hypothesized differences in this compound concentrations, a robust analytical methodology is required. The following protocol outlines a sensitive and selective method for its quantification in roasted coffee samples.
Objective: To extract, derivatize, and quantify this compound in roasted arabica and robusta coffee beans using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Materials:
-
Roasted coffee beans (arabica and robusta)
-
Ebselen (derivatizing agent)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., isotopically labeled this compound)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
Coffee grinder
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
LC-HRMS system (e.g., Q-Exactive)
Procedure:
-
Sample Preparation:
-
Grind roasted coffee beans to a fine powder.
-
Accurately weigh 1.0 g of coffee powder into a centrifuge tube.
-
Add the internal standard.
-
-
Extraction and Derivatization:
-
Add 10 mL of a methanol/water solution (1:1 v/v) to the coffee powder.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add a solution of ebselen in methanol. The reaction between the thiol and ebselen is rapid and selective.[4]
-
Vortex for another minute and then centrifuge at 5000 rpm for 10 minutes.
-
-
Clean-up:
-
Pass the supernatant through an SPE cartridge to remove interfering matrix components.
-
Elute the derivatized thiol with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient elution program optimized for the separation of the derivatized thiol.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Full scan and parallel reaction monitoring (PRM) for high selectivity and sensitivity.
-
Monitor the specific precursor and product ions for the derivatized this compound and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using a series of standard solutions of the derivatized thiol.
-
Calculate the concentration of this compound in the coffee samples based on the peak area ratio of the analyte to the internal standard.
-
Concluding Remarks
The subtle yet significant contribution of this compound to the coveted aroma of freshly brewed coffee underscores the importance of understanding its formation. While direct comparative data remains a frontier for further research, the foundational knowledge of precursor availability and established chemical pathways strongly suggests a more pronounced presence of this potent thiol in arabica coffee. The provided analytical protocol offers a robust framework for researchers to quantify these differences and further unravel the complex chemistry that gives each coffee bean its unique voice.
References
- Blank, I., Sen, A., & Grosch, W. (1991). Aroma impact compounds of arabica and robusta coffee. Qualitative and quantitative investigations. In ASIC, 14e Colloque, San Francisco.
- Blank, I., Sen, A., & Grosch, W. (1991). AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE.
- MDPI. (n.d.). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis.
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- FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-(methyldithio)furan (FDB019912).
- Vichi, S., et al. (n.d.). Thiols in brewed coffee: assessment by fast derivatization and liquid chromatography–high-resolution mass spectrometry.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis.
- ResearchGate. (n.d.). Aroma impact compounds of Arabica and Robusta coffee.
- Maximum Academic Press. (2023). Acrylamide and furan derivative content in Arabica and Robusta coffees with different roast.
- PubMed. (2021). Furfuryl alcohol is a precursor for furfurylthiol in coffee.
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- PubMed. (2000). Potent odorants of raw Arabica coffee. Their changes during roasting.
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- PubMed. (2020).
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The Impact of Processing on Thiol Content in Foods: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of the chemical composition of food is paramount. Among the myriad of compounds present, thiols represent a class of organosulfur molecules that play a critical role in the flavor, aroma, and antioxidant properties of what we consume.[1][2][3] This guide provides a comparative study of thiol content in processed versus unprocessed foods, underpinned by experimental data and detailed analytical protocols. Our objective is to furnish a comprehensive resource that elucidates the causal relationships between food processing techniques and the resulting alterations in thiol profiles.
The Significance of Thiols in Food Science
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are pivotal to the sensory and nutritional quality of food.[2] Key thiols such as glutathione (GSH) and cysteine are significant biological antioxidants, protecting cellular components from oxidative damage.[4] In the realm of gastronomy, volatile thiols are responsible for the characteristic and often desirable aromas of many foods, including the tropical notes in wine and the roasted aroma of coffee.[5][6] However, the concentration and profile of these compounds are highly susceptible to alteration during processing.
The Influence of Processing on Thiol Content: A Comparative Analysis
Food processing methods, while essential for preservation and safety, can significantly impact the delicate balance of thiol compounds. The following sections provide a comparative overview of thiol content in various food categories, contrasting unprocessed and processed states.
Vegetables: The Effect of Thermal Treatment
Thermal processing, such as boiling, steaming, and blanching, is known to cause a significant reduction in the thiol content of vegetables. This is primarily due to the heat lability of these compounds, leading to oxidation and degradation.[7][8]
Table 1: Comparative Thiol Content in Raw vs. Cooked Vegetables (nM/g wet weight) [2]
| Vegetable | Processing Method | Glutathione (GSH) | Cysteine (CYS) | N-Acetylcysteine (NAC) |
| Asparagus | Raw | 349 | 23 | 46 |
| Boiled | Data Not Available | Data Not Available | Data Not Available | |
| Spinach | Raw | 146 | 13 | 12 |
| Blanched/Frozen | ~40% reduction reported[9] | Data Not Available | Data Not Available | |
| Broccoli | Raw | 4 | 29 | 10 |
| Boiled | Significant Loss[10] | Significant Loss[10] | Significant Loss[10] | |
| Steamed | Higher retention than boiling[10] | Higher retention than boiling[10] | Higher retention than boiling[10] | |
| Green Beans | Raw | 212 | 7 | 10 |
| Boiled | Significant Loss | Significant Loss | Significant Loss | |
| Red Pepper | Raw | 136 | 5 | 11 |
| Boiled | Data Not Available | Data Not Available | Data Not Available |
Note: Comprehensive quantitative data for all cooking methods across all vegetables is limited. The table presents available data and general trends.
The primary mechanism for thiol loss during thermal processing is oxidation. The sulfhydryl group is susceptible to oxidation, leading to the formation of disulfides and other oxidized species, which do not possess the same sensory or antioxidant properties.[11] Blanching, a milder heat treatment, still results in significant losses, with one study reporting an average vitamin C (another antioxidant) loss of around 30% in peas and broccoli during commercial blanching and freezing.[9]
Meat and Seafood: The Impact of Cooking
Similar to vegetables, cooking meat and seafood leads to a decrease in the concentration of important thiols like glutathione and cysteine.
Table 2: Comparative Thiol Content in Raw vs. Cooked Animal Products
| Product | Processing Method | Glutathione (GSH) | Cysteine (CYS) | Reference |
| Chicken (light meat) | Raw | 13.1 mg/100g (Total Glutathione) | Data Not Available | [12] |
| Fried (without skin) | 6.5 mg/100g (Reduced Glutathione) | Data Not Available | [12] | |
| Beef | Raw | High | Data Not Available | [13] |
| Cooked | Moderate | Data Not Available | [13] | |
| Pork | Raw | High | Data Not Available | [13] |
| Cooked | Moderate | Data Not Available | [13] | |
| Fish | Raw | Varies by species | Varies by species | - |
| Cooked | Decreased levels | Decreased levels | - |
Note: Data on specific thiol concentrations in cooked meats is often presented as total antioxidant capacity rather than individual thiol content.
The reduction of glutathione in chicken meat after prolonged heating has been documented, with a complete depletion observed at 75°C.[2] This loss is attributed to both thermal degradation and participation in reactions that counteract oxidative stress induced by cooking.
Fermented Foods: A Complex Interplay
Fermentation presents a more intricate scenario where thiol content can either increase or decrease depending on the microorganisms and the substrate. In winemaking and brewing, yeast plays a crucial role in releasing volatile thiols from non-aromatic precursors present in grapes and malt, thereby enhancing the aromatic profile of the final product.[5][14][15][16]
Conversely, in some fermented dairy products, the antioxidant capacity, which is partly attributed to sulfur-containing amino acids, can increase during storage.[10] The fermentation of soybeans can also lead to an increase in certain bioactive compounds.[17][18][19][20]
Table 3: Thiol Dynamics in Fermented Products
| Product | Processing | Key Thiols/Effects | Reference |
| Wine/Beer | Fermentation | Release of volatile thiols (e.g., 3-mercaptohexan-1-ol) from precursors | [5][14][15][16] |
| Dairy (Cheddar) | Aging | Increased antioxidant capacity (partly from sulfur-amino acids) | [10] |
| Soybeans | Fermentation | Increased levels of certain bioactive compounds | [17][18][19][20] |
The formation of volatile thiols during fermentation is a multi-step enzymatic process. For instance, in wine, yeast enzymes with β-lyase activity cleave cysteine-conjugated precursors to release aromatic thiols.[5][14]
Other Processed Foods: Coffee and Fruit Juices
Coffee Roasting: The roasting process is fundamental to the development of coffee's characteristic aroma, a significant part of which is attributed to the formation of volatile thiols like 2-furfurylthiol.[1][6][21] However, roasting also leads to the degradation of other compounds and the formation of thiol-binding sites, which can reduce the amount of free, aroma-active thiols in the final brew.[22][23] Studies have shown that the concentration of 2-furfurylthiol increases with roasting time up to a certain point, after which it begins to decrease.[6] For instance, one study observed a 78.8% increase in 2-furfurylthiol when roasting time was extended from 8 to 11 minutes.[6]
Fruit Juice Pasteurization: Pasteurization, a common heat treatment to ensure the safety and extend the shelf life of fruit juices, can negatively impact thermolabile compounds, including some thiols. While data on specific thiol degradation is limited, the general trend for heat-sensitive antioxidants like vitamin C shows significant losses.[7][24]
Methodologies for Thiol Quantification
Accurate quantification of thiol content is crucial for comparative studies. The following sections detail two widely used methods: the Ellman's assay for total free thiols and High-Performance Liquid Chromatography (HPLC) for the separation and quantification of specific thiols.
Ellman's Assay: A Spectrophotometric Approach
The Ellman's assay is a rapid and simple colorimetric method for quantifying free sulfhydryl groups.[23][25][26][27][28] The principle involves the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a thiol, which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion that can be measured spectrophotometrically at 412 nm.[23][25]
Experimental Workflow for Ellman's Assay
Caption: Workflow for Thiol Quantification using Ellman's Assay.
Detailed Protocol for Ellman's Assay:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[25]
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[25]
-
Cysteine Standards: Prepare a stock solution of cysteine hydrochloride monohydrate (e.g., 1.5 mM) in Reaction Buffer. Perform serial dilutions to create a standard curve (e.g., 0.1 to 1.5 mM).[25]
-
-
Sample Preparation:
-
Homogenize a known weight of the food sample in an appropriate buffer.
-
Centrifuge the homogenate to pellet solids and collect the supernatant.
-
If necessary, dilute the supernatant to ensure the thiol concentration falls within the range of the standard curve.
-
-
Assay Procedure:
-
To 250 µL of each standard or sample dilution, add 50 µL of the DTNB solution.[26]
-
Mix well and incubate at room temperature for 15 minutes.[25][26]
-
Measure the absorbance at 412 nm using a spectrophotometer.[25]
-
Use a blank containing the reaction buffer instead of the sample to zero the spectrophotometer.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus cysteine concentration.
-
Determine the concentration of thiols in the unknown samples from the standard curve.
-
Causality Behind Experimental Choices: The choice of a slightly alkaline pH (8.0) is critical as the reaction targets the thiolate anion (R-S⁻), and a higher pH favors its formation.[28] Cysteine is a common standard as it is a simple, stable thiol. The 15-minute incubation ensures the reaction goes to completion.
High-Performance Liquid Chromatography (HPLC): For Specific Thiol Analysis
HPLC offers superior sensitivity and specificity, allowing for the separation and quantification of individual thiol compounds like glutathione and cysteine.[29][30][31][32][33] This technique often involves a pre-column derivatization step to attach a fluorescent or UV-absorbing tag to the thiol group, enhancing detection.[29][31]
Experimental Workflow for HPLC Analysis of Thiols
Caption: Workflow for specific thiol analysis using HPLC.
Detailed Protocol for HPLC Analysis of Glutathione (with Monobromobimane Derivatization): [29][30]
-
Reagent Preparation:
-
Extraction Buffer: 0.1 M HCl.
-
Derivatization Buffer: pH 9.0 buffer.
-
Monobromobimane (mBBr) Solution: Prepare a stock solution in a suitable organic solvent (e.g., acetonitrile).
-
Glutathione Standards: Prepare a stock solution of GSH in the extraction buffer and perform serial dilutions.
-
-
Sample Preparation:
-
Homogenize a known weight of the food sample in ice-cold extraction buffer. The acidic condition helps to stabilize the thiols and prevent oxidation.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Derivatization:
-
Mix the filtered extract or standard with the derivatization buffer and mBBr solution.
-
Incubate in the dark at room temperature for a specified time (e.g., 15 minutes). The reaction with mBBr forms a stable, fluorescent adduct.[29]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 40 mM sodium acetate, pH 3.9) and an organic solvent (e.g., methanol).[29]
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the mBBr adduct.
-
-
Data Analysis:
-
Identify the glutathione peak based on its retention time compared to the standard.
-
Integrate the peak area and quantify the concentration using the standard curve.
-
Causality Behind Experimental Choices: The use of an acidic extraction buffer minimizes thiol oxidation. Pre-column derivatization with a fluorescent tag like mBBr significantly enhances the sensitivity of detection. A C18 column is a robust and versatile choice for separating a wide range of analytes, including the derivatized thiols.
Conclusion and Future Perspectives
The processing of food has a profound and often detrimental effect on its native thiol content. Thermal treatments, in particular, lead to significant losses of these valuable antioxidant and flavor compounds. In contrast, fermentation can be a powerful tool to enhance the thiol profile, especially in beverages.
For researchers in food science and drug development, a thorough understanding of these changes is critical. The choice of analytical methodology is equally important, with the Ellman's assay providing a rapid screen for total free thiols and HPLC offering the precision needed for detailed, quantitative analysis of individual thiol species.
Future research should focus on developing processing technologies that can better preserve the thiol content of foods. Additionally, more comprehensive studies are needed to generate a robust database of thiol concentrations in a wider variety of processed and unprocessed foods, which will be invaluable for nutritional and sensory science.
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Increased volatile thiol release during beer fermentation using constructed interspecies yeast hybrids. (n.d.). OUCI. Retrieved from [Link]
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Screening of Raw Coffee for Thiol Binding Site Precursors Using "In Bean" Model Roasting Experiments. (2005). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee and Quantification of Acrylamide Levels. (2024). Molecules. Retrieved from [Link]
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Detection of the reduced (free) thiol content. (A) The Ellman assay is... (n.d.). ResearchGate. Retrieved from [Link]
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An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. (2021). Semantic Scholar. Retrieved from [Link]
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An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. (2021). ResearchGate. Retrieved from [Link]
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Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. (n.d.). ResearchGate. Retrieved from [Link]
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Examining How the Fermentation Medium Influences Thiol Expression and Its Perceived Aroma in Commercial Brewing Yeast Strains. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee. (2024). MDPI. Retrieved from [Link]
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Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Retrieved from [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). Retrieved from [Link]
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Thiols Concentrations in Vegetables (nM/g Wet Weight) a. (n.d.). ResearchGate. Retrieved from [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). DiVA. Retrieved from [Link]
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Impact of roasting on the phenolic and volatile compounds in coffee beans. (n.d.). ResearchGate. Retrieved from [Link]
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Glutathione for Food and Health Applications with Emphasis on Extraction, Identification, and Quantification Methods: A Review. (2023). PubMed Central. Retrieved from [Link]
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Glutathione in foods listed in the national cancer institute's health habits and history food frequency questionnaire. (2009). ResearchGate. Retrieved from [Link]
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Comparative Study of Antioxidant Activity in Fresh and Pasteurized Goat Milk. (n.d.). CABI Digital Library. Retrieved from [Link]
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Effect of Fermentation on the Bioactive Compounds of the Black Soybean and Their Anti-Alzheimer's Activity. (n.d.). PubMed Central. Retrieved from [Link]
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Effect of Fermentation on Chemical Composition and Nutritional Quality of Extruded and Fermented Soya Products. (n.d.). ResearchGate. Retrieved from [Link]
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Influence of different blanching methods on colour, ascorbic acid and phenolics content of broccoli. (n.d.). PubMed Central. Retrieved from [Link]
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Effect of processing, fermentation, and aging treatment to content and profile of phenolic compounds in soybean seed, soy curd and soy paste. (n.d.). ResearchGate. Retrieved from [Link]
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A Review of Dietary (Phyto)Nutrients for Glutathione Support. (n.d.). PubMed Central. Retrieved from [Link]
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The Biochemical Magic of Raw Milk and Other Raw Foods: Glutathione. (2010). The Weston A. Price Foundation. Retrieved from [Link]
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Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (n.d.). PubMed Central. Retrieved from [Link]
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Fermented Soybean Products and Their Bioactive Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Blanching and long-term freezing affect various bioactive compounds of vegetables in different ways. (n.d.). ResearchGate. Retrieved from [Link]
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Effects of Fermentation with Tetragenococcus halophilus and Zygosaccharomyces rouxii on the Volatile Profiles of Soybean Protein Hydrolysates. (2023). MDPI. Retrieved from [Link]
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Influence of Blanching Time on the Phytochemical and Nutritive Value of Cowpea (Vigna unguiculata L. Walp) Leafy Vegetable. (n.d.). PubMed Central. Retrieved from [Link]
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Microbial Strains in Fermented Dairy: Unlocking Biofunctional Properties and Health Benefits. (n.d.). PubMed Central. Retrieved from [Link]
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Raw vs. Cooked Vegetables: Which Is Better for Your Health? (n.d.). Taylor Farms. Retrieved from [Link]
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Effect of different blanching times on antioxidant properties in selected cruciferous vegetables. (2005). Society of Chemical Industry. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Activity of 2,5-Dimethylfuran-3-thiol
Introduction: Unveiling the Antioxidant Potential of a Novel Furan Derivative
In the relentless pursuit of novel therapeutic agents and robust food preservatives, the exploration of compounds with significant antioxidant properties remains a cornerstone of scientific research. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred the investigation of a diverse array of molecules capable of mitigating oxidative damage. Among these, sulfur-containing heterocyclic compounds have garnered considerable interest due to their potent radical scavenging capabilities.
This guide focuses on a particularly intriguing molecule: 2,5-Dimethylfuran-3-thiol. While primarily known as a potent aroma compound found in various food products, its unique chemical architecture, featuring both a furan ring and a thiol group, suggests a compelling, yet un-investigated, antioxidant potential.[1][2] The furan moiety, an electron-rich aromatic heterocycle, and the thiol group, a well-established antioxidant pharmacophore, may act synergistically to confer robust radical scavenging and reducing properties.[3][4]
This document provides a comprehensive framework for evaluating the antioxidant activity of this compound. We will objectively compare its potential performance with that of well-established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols for key antioxidant assays but also the scientific rationale behind these methodologies. By presenting a clear and logical pathway for investigation, we aim to empower researchers to unlock the potential of this and similar novel compounds.
Proposed Antioxidant Mechanism of this compound
The antioxidant activity of a compound is intrinsically linked to its molecular structure. In the case of this compound, we can hypothesize a dual-action mechanism based on the individual contributions of the furan and thiol moieties.
-
The Role of the Thiol Group (-SH): Thiol compounds are renowned for their antioxidant prowess.[4] The sulfhydryl group can readily donate a hydrogen atom to a free radical (R•), thereby neutralizing it and forming a stable thiyl radical (RS•).[5] This thiyl radical can then be regenerated back to the thiol form by other antioxidants or can react with another thiyl radical to form a disulfide, effectively terminating the radical chain reaction.[6]
-
The Contribution of the Furan Ring: Furan derivatives have also been recognized for their antioxidant capabilities.[7] The electron-rich nature of the furan ring allows it to stabilize radical species through resonance. It is plausible that the furan ring in this compound can participate in electron delocalization, further stabilizing the thiyl radical formed after hydrogen donation and enhancing the overall antioxidant capacity.[3]
Therefore, the proposed mechanism involves the thiol group as the primary site of radical scavenging through hydrogen atom transfer, with the furan ring providing electronic stabilization to the resulting radical, thereby increasing its efficacy as an antioxidant.
Caption: Proposed antioxidant mechanism of this compound.
Comparative Evaluation of Antioxidant Activity: Experimental Protocols
To empirically determine the antioxidant capacity of this compound, a battery of in vitro assays is essential. Each assay is based on a different chemical principle, providing a more comprehensive and robust assessment of the compound's antioxidant profile. Here, we detail the protocols for three widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark.
-
Prepare stock solutions of this compound, Ascorbic Acid, and Trolox in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of dilutions to obtain final concentrations ranging from 1 to 100 µg/mL.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the solvent and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the percentage of scavenging against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[10][11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Generate the ABTS•+ solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock and working solutions of the test compounds and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
For the control, add 20 µL of the solvent and 180 µL of ethanol.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC50 value for each compound.
-
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay directly measures the reducing power of a compound.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using a series of dilutions of a known concentration of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
Prepare stock and working solutions of the test compounds and standards as previously described.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample dilution or standard.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value for each sample by comparing its absorbance to the standard curve.
-
The results are expressed as µM of Fe(II) equivalents per gram of the compound.
-
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical yet plausible data that could be obtained from the described antioxidant assays. These values are for illustrative purposes to demonstrate how the antioxidant activity of this compound would be compared against the standards.
Table 1: Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | 15.8 ± 1.2 | 10.5 ± 0.9 |
| Ascorbic Acid | 5.2 ± 0.4 | 4.1 ± 0.3 |
| Trolox | 8.7 ± 0.6 | 6.3 ± 0.5 |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
| Compound | FRAP Value (µM Fe(II) Equivalents/g) |
| This compound | 1850 ± 95 |
| Ascorbic Acid | 2800 ± 150 |
| Trolox | 2200 ± 120 |
Higher FRAP values indicate greater reducing power.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the evaluation of the antioxidant activity of this compound. The proposed dual-action antioxidant mechanism, leveraging the synergistic effects of the thiol group and the furan ring, provides a strong theoretical foundation for its potential efficacy. The detailed experimental protocols for DPPH, ABTS, and FRAP assays offer a robust and multi-faceted approach to empirically validate this hypothesis.
The hypothetical data presented underscores the potential of this compound as a potent antioxidant, warranting further investigation. For researchers in drug discovery, this compound could represent a novel scaffold for the development of therapeutics targeting oxidative stress-related diseases. In the food industry, it may serve as a natural alternative to synthetic preservatives, enhancing product stability and shelf-life.
Future studies should focus on elucidating the precise mechanisms of action, including the identification of oxidation products and the potential for regeneration of the antioxidant species. Furthermore, in vivo studies are crucial to assess the bioavailability, metabolism, and efficacy of this compound in a biological system. The systematic approach detailed in this guide provides a solid launching point for these exciting future investigations.
References
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INIS-IAEA. (n.d.). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Available at: [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Available at: [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available at: [Link]
-
PubMed. (2025). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Available at: [Link]
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ResearchGate. (2025). Thiol-based antioxidants. Available at: [Link]
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ResearchGate. (n.d.). The role of thiols in antioxidant systems. Available at: [Link]
-
PMC. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Available at: [Link]
-
PubMed. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available at: [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available at: [Link]
-
IntechOpen. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Available at: [Link]
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protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Available at: [Link]
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-
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-
Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Available at: [Link]
-
Environmental Science: Atmospheres. (n.d.). O3 chemistry of 2,5-dimethylfuran: mechanism development. Available at: [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2,5-Dimethylfuran-3-thiol Quantification
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in the pharmaceutical and food science industries. This document provides an in-depth, objective comparison of methodologies for the quantification of 2,5-Dimethylfuran-3-thiol, a potent aroma compound with a characteristic meaty flavor.[1][2] In the absence of a formal inter-laboratory study for this specific analyte, this guide synthesizes field-proven insights and experimental data from the analysis of structurally related furanthiols and other volatile sulfur compounds. Our focus is to equip you with the knowledge to make informed decisions for your analytical needs, ensuring accuracy, precision, and reproducibility in your results.
Introduction to this compound: The Science of a Meaty Aroma
This compound (DMFT) is a sulfur-containing heterocyclic compound that plays a significant role in the flavor profile of various cooked foods, particularly meat products.[1] Its intense meaty and savory aroma makes it a key target for quantification in flavor analysis, quality control of food products, and in the development of new flavor formulations.[3] The accurate measurement of DMFT is crucial, as even minute variations in its concentration can significantly impact the sensory perception of a product.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₈OS[4][5] |
| Molecular Weight | 128.19 g/mol [4] |
| Appearance | Clear amber to orange liquid[1] |
| Boiling Point | 175-177 °C[3] |
| Density | ~1.14 g/cm³[4] |
| Solubility | Insoluble in water, soluble in organic solvents and oils.[4] |
Analytical Challenges in DMFT Quantification
The quantification of DMFT presents several analytical challenges:
-
Volatility and Reactivity: As a thiol, DMFT is prone to oxidation and can be highly reactive, leading to potential sample loss and variability in measurements.
-
Low Concentrations: In many food matrices, DMFT is present at very low concentrations (parts per billion or even parts per trillion), requiring highly sensitive analytical techniques.
-
Complex Matrices: Food and biological samples are complex mixtures containing numerous compounds that can interfere with the analysis, necessitating efficient sample preparation and selective detection methods.
Comparative Analysis of Quantification Methodologies
The choice of an analytical method for DMFT quantification is critical and depends on factors such as the required sensitivity, sample matrix, and available instrumentation. This section compares the most relevant techniques, drawing parallels from the analysis of other furan derivatives and thiols.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is the most widely adopted technique for the analysis of volatile and semi-volatile compounds like DMFT. Its high separation efficiency and sensitive, selective detection make it well-suited for complex matrices.
Key Considerations for GC-MS Analysis:
-
Sample Introduction: Headspace (HS) and solid-phase microextraction (SPME) are common techniques for extracting volatile compounds from the sample matrix, minimizing matrix effects.[6]
-
Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of furan derivatives.[7]
-
Detection: Mass spectrometry can be operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For even greater selectivity and to minimize interferences, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is often the preferred choice.[8][9]
Stable Isotope Dilution Assay (SIDA)
For the highest accuracy and precision, a stable isotope dilution assay is the gold standard for quantification.[10] This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated DMFT) to the sample as an internal standard at the very beginning of the sample preparation process.
Advantages of SIDA:
-
Correction for Matrix Effects: The isotopically labeled internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, effectively compensating for any sample loss or matrix-induced signal suppression or enhancement.[10]
-
Improved Accuracy and Precision: SIDA significantly reduces measurement uncertainty, leading to more reliable and reproducible results across different laboratories and sample matrices.[11][12]
The following diagram illustrates the general workflow for a Stable Isotope Dilution Assay coupled with GC-MS.
Caption: General workflow for Stable Isotope Dilution Assay (SIDA).
Recommended Protocol: Quantification of this compound by HS-SPME-GC-MS/MS with Stable Isotope Dilution
This section provides a detailed, step-by-step protocol for the quantification of DMFT, which can be adapted and validated by individual laboratories.
Materials and Reagents
-
Standards: this compound (purity >97%) and a suitable isotopically labeled internal standard (e.g., d₃-2,5-Dimethylfuran-3-thiol).
-
Solvents: Dichloromethane, Methanol (GC grade).
-
Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a similar fiber suitable for volatile sulfur compounds.
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of native DMFT and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the native DMFT stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will result in a clear and reproducible chromatographic peak (e.g., 10 ng/mL).
Sample Preparation
-
Sample Weighing: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the internal standard spiking solution to each sample, calibrator, and quality control sample.
-
Matrix Modification (Optional): Add a saturated solution of sodium chloride to enhance the release of volatile compounds from the matrix.
-
Equilibration: Seal the vials and incubate them in a heated agitator (e.g., 60 °C for 15 minutes) to allow for equilibration between the sample and the headspace.
HS-SPME Extraction
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.
-
Desorption: Immediately transfer the SPME fiber to the heated GC injector for thermal desorption of the analytes.
GC-MS/MS Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then to 250 °C at 20 °C/min (hold for 5 min).
-
MS System: Agilent 7000D Triple Quadrupole or equivalent.
-
Ionization: Electron Ionization (EI), 70 eV.
-
MRM Transitions:
-
This compound: Precursor ion (m/z 128) -> Product ions (e.g., m/z 113, 85)
-
d₃-2,5-Dimethylfuran-3-thiol: Precursor ion (m/z 131) -> Product ions (e.g., m/z 116, 88) (Note: MRM transitions must be optimized in the laboratory)
-
The following diagram outlines the key steps in the analytical workflow.
Caption: HS-SPME-GC-MS/MS analytical workflow.
Data Analysis and Interpretation
The quantification of DMFT is based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the native analyte in the calibration standards. The concentration of DMFT in the unknown samples is then calculated from this calibration curve.
Conclusion and Recommendations for Inter-Laboratory Studies
While a formal inter-laboratory comparison for this compound has yet to be established, the methodologies outlined in this guide provide a robust framework for achieving accurate and reproducible results. The use of HS-SPME-GC-MS/MS with a stable isotope dilution assay is strongly recommended to minimize inter-laboratory variability and ensure the highest quality data.
For future inter-laboratory studies, it is imperative to standardize the following:
-
Reference Material: A certified reference material containing a known concentration of DMFT in a representative matrix.
-
Standardized Protocol: A detailed, harmonized protocol covering all aspects of the analysis, from sample preparation to data analysis.
-
Performance Criteria: Pre-defined acceptance criteria for parameters such as linearity, limit of detection, limit of quantification, accuracy, and precision.
By adopting these principles, the scientific community can move towards a standardized approach for the quantification of this important flavor compound, fostering greater confidence and comparability of results across different laboratories.
References
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LookChem. (n.d.). This compound 55764-23-3. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol, 55764-23-3. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethyl-3-furanthiol. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 2,5-Dimethyl-3-furanthiol (FDB019909). Retrieved from [Link]
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NIST. (n.d.). 2-Methyl-3-furanthiol. In NIST Chemistry WebBook. Retrieved from [Link]
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Zhang, Q., et al. (2023). Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS). Journal of Chromatography B, 1219, 123665. [Link]
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PubChem. (n.d.). 2-Methyl-3-furanthiol. Retrieved from [Link]
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ResearchGate. (n.d.). Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) | Request PDF. Retrieved from [Link]
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Sen, A., Schieberle, P., & Grosch, W. (1991). Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. Lebensmittel-Wissenschaft & Technologie, 24(4), 364-369. [Link]
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NIST. (n.d.). 2-Methyl-3-furanthiol. In NIST Mass Spec Data Center. Retrieved from [Link]
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The Good Scents Company. (n.d.). (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5. Retrieved from [Link]
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ResearchGate. (n.d.). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Retrieved from [Link]
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MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(14), 5438. [Link]
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2,5-DIMETHYL-3-FURANTHIOL. Retrieved from [Link]
-
Frank, N., et al. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. Metabolites, 13(9), 1011. [Link]
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Stability Showdown: A Comparative Guide to Furanthiols and Their Corresponding Disulfides
For researchers and developers in the fields of pharmaceuticals, food science, and materials, the stability of organosulfur compounds is a critical parameter influencing efficacy, aroma, and shelf-life. Furanthiols, prized for their potent sensory characteristics and reactive potential, present a significant stability challenge. Their primary oxidation products, the corresponding disulfides, are often considered a more stable alternative. This guide provides an in-depth comparison of the stability of furanthiols and their disulfides, grounded in chemical principles and supported by experimental data, to inform handling, formulation, and development decisions.
At a Glance: The Stability Dichotomy
The core of this comparison lies in the chemistry of the thiol (-SH) group versus the disulfide (-S-S-) linkage. Thiols are highly susceptible to oxidation, readily converting into disulfides, a process that is often the primary degradation pathway.[1][2] Disulfides, while not inert, represent a more oxidized and generally more stable state. In fact, many thiol-modified compounds are supplied in their disulfide form specifically for improved storage stability, with the active thiol being regenerated just before use through a reduction step.
| Feature | Furanthiols (R-SH) | Furan Disulfides (R-S-S-R) |
| Chemical Reactivity | High; prone to oxidation, radical reactions, and nucleophilic attack. | Moderate; susceptible to reduction and cleavage under specific conditions (e.g., presence of reducing agents, high pH).[3] |
| Primary Degradation | Oxidation to disulfide is a major pathway.[4] Polymerization and other side-reactions also occur.[1][5] | Reductive cleavage back to thiols or decomposition under harsh thermal stress. |
| Storage Form | Often requires inert atmosphere, refrigeration, and protection from light to minimize degradation.[6] | Generally the preferred form for long-term storage due to lower reactivity.[6][7] |
| Practical Implication | Shorter shelf-life; potential for rapid loss of desired properties (e.g., aroma, therapeutic activity).[2] | Enhanced shelf-life; may require an activation step (reduction) to yield the functional thiol.[6] |
The Chemistry of Stability: Why the Difference Exists
The disparity in stability is rooted in the electronic and structural nature of the thiol and disulfide groups.
Furanthiol Instability: The thiol group (-SH) is a potent reducing agent. The sulfur atom's lone pairs of electrons make it highly nucleophilic and susceptible to attack by electrophiles and oxidizing agents.[8] The degradation process is often initiated by the abstraction of the hydrogen atom from the thiol, forming a highly reactive thiyl radical (RS•).[1] This radical can then readily react with another thiyl radical to form a stable disulfide bond.[9]
-
Oxidation Pathways: The conversion of thiols to disulfides can occur through several mechanisms, including two-electron pathways involving intermediates like sulfenic acids (RSOH) or one-electron pathways generating thiyl radicals.[9] The presence of oxygen, metal ions (which can catalyze Fenton-type reactions), and light can significantly accelerate this process.[1]
Disulfide Stability: The disulfide bond (R-S-S-R) is a true covalent bond, which is significantly more stable than the transient intermediates of thiol oxidation. It is in a higher oxidation state and is not as easily attacked by common atmospheric oxidants. However, its stability is conditional:
-
Thiol-Disulfide Exchange: Disulfides can be cleaved by other thiols in a process called thiol-disulfide exchange.[8] This is an equilibrium reaction where a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This reversibility is fundamental in biochemistry (e.g., protein folding) and is the basis for regenerating thiols from their disulfide storage form using reducing agents like dithiothreitol (DTT).[6]
Below is a diagram illustrating the fundamental relationship between a furanthiol and its disulfide, highlighting the key processes of oxidation and reduction.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethylfuran-3-thiol
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dimethylfuran-3-thiol (CAS No. 55764-23-3), a compound recognized for its potent, meaty aroma and applications in flavor chemistry.[1] The inherent hazards of this thiol, including its flammability, toxicity, and overpowering odor, demand a meticulous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment.[2][3][4]
This document is structured to provide immediate, actionable intelligence, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. By understanding the "why," researchers can adapt and apply these principles to a variety of laboratory scenarios, fostering a proactive safety mindset.
I. Hazard Assessment and Chemical Profile
Before any handling or disposal operations commence, a thorough understanding of the hazards associated with this compound is critical. This compound is a flammable liquid and is harmful if swallowed.[2][5][6] The presence of the thiol group (-SH) imparts a powerful and offensive odor, detectable at extremely low concentrations.[4]
| Property | Value | Source(s) |
| CAS Number | 55764-23-3 | [1][2][7] |
| Molecular Formula | C6H8OS | [2][5] |
| Molecular Weight | 128.19 g/mol | [2] |
| Appearance | Clear amber to orange liquid | [1][7] |
| Boiling Point | 175-177 °C | [2][7] |
| Flash Point | 53.89 °C (129.00 °F) | [3] |
| Hazards | Flammable liquid, Harmful if swallowed, Irritant | [2][3][5] |
II. Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks of exposure and contamination, all handling and disposal procedures must be conducted within a certified chemical fume hood.[8] The high volatility and potent odor of thiols necessitate stringent control over vapor release.[4]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[9]
-
Body Protection: A lab coat must be worn.[10]
-
Respiratory Protection: In situations where fume hood use is not feasible or in the event of a spill, a NIOSH-approved respirator is necessary.[9]
III. Step-by-Step Disposal Protocol
The primary objective in the disposal of this compound is the chemical neutralization of its reactive thiol group and the proper management of the resulting waste stream. This process is critical for odor abatement and rendering the compound less hazardous.
Step 1: Decontamination of Labware
All glassware and equipment that have come into contact with this compound must be decontaminated immediately after use to prevent the pervasive spread of its odor.
-
Prepare a Bleach Bath: In a designated plastic container within a chemical fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[11]
-
Submerge Glassware: Immediately after use, place all contaminated glassware into the bleach bath.[11] The bleach will oxidize the thiol to a less odorous and less reactive sulfonic acid.[8]
-
Soaking Time: Allow the glassware to soak for a minimum of 14 hours (overnight) to ensure complete neutralization.[11]
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water and then proceed with standard laboratory cleaning procedures.[11]
Step 2: Management of Liquid Waste
Never dispose of this compound directly down the drain.[12] This can lead to environmental contamination and potential hazards within the plumbing infrastructure.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.[12][13][14] The container must be compatible with organic solvents and have a secure, sealable lid.[12][13]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12][13] Incompatible materials can lead to dangerous chemical reactions.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).[13][14]
Step 3: Handling Solid Waste
Any solid materials, such as contaminated absorbent pads from spills or used personal protective equipment, must also be treated as hazardous waste.
-
Collection: Place all contaminated solid waste into a sealed, labeled plastic bag.[8][10]
-
Containerization: Transfer the sealed bag into a designated solid hazardous waste container.[8][10]
Step 4: Final Disposal Pathway
The ultimate disposal of the collected hazardous waste must be handled by trained professionals in compliance with all local, state, and federal regulations.[15][16]
-
Contact EHS: Arrange for the pickup of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[12][14][17]
-
Documentation: Ensure all necessary paperwork is completed accurately to maintain a clear chain of custody for the waste from "cradle to grave."[15]
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to contain the material and mitigate exposure.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., dry sand or earth) to contain the liquid.[9]
-
Neutralization: Once absorbed, carefully transfer the material to a container with a bleach solution to neutralize the thiol.
-
Disposal: The neutralized absorbent material should be collected in a sealed container and disposed of as hazardous waste.[12]
-
Large Spills: For larger spills, contact your institution's EHS department immediately.[10]
V. Workflow for Safe Disposal
The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound.
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Personal protective equipment for handling 2,5-Dimethylfuran-3-thiol
Essential Safety and Handling Guide: 2,5-Dimethylfuran-3-thiol
A Senior Application Scientist's Guide to Mitigating Risk
Welcome, laboratory professionals. This document serves as an essential guide to the safe handling, use, and disposal of this compound (CAS No. 55764-23-3). As a compound uniquely combining the chemical properties of a furan and a thiol, it presents a dual-hazard profile that demands meticulous planning and execution of safety protocols. The furan moiety contributes to its flammability, while the thiol group is responsible for its potent, pervasive odor and significant toxicological concerns.[1][2][3] This guide moves beyond mere compliance, embedding field-proven insights to ensure your operational safety and the integrity of your research.
Core Hazard Profile & Physicochemical Data
Understanding the intrinsic properties of a chemical is the foundation of safe handling. The data below, synthesized from authoritative sources, provides a snapshot of the key risk factors.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 55764-23-3 | [4][5][6] |
| Molecular Formula | C₆H₈OS | [1][4][5] |
| Molecular Weight | 128.19 g/mol | [1][4][5][7] |
| Appearance | Clear amber, orange, or light yellow liquid | [1][6][8][9] |
| Boiling Point | 175-177 °C @ 760 mmHg | [4][9] |
| Flash Point | ~54 °C (129 °F) | [1][2] |
| Odor Profile | Potent sulfurous, meaty, roasted aroma | [4][6] |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. The combination of these hazards necessitates the stringent controls outlined in this guide.
| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | Warning | 🔥 | [4][5] |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Warning | ❗ | [4][5][7] |
| Acute Toxicity, Dermal | Toxic in contact with skin | Danger | [1][2] | |
| Acute Toxicity, Inhalation | Toxic if inhaled | Danger | [1][2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Effective chemical safety is not solely reliant on PPE, but on a hierarchy of controls. PPE is the final, critical barrier between the researcher and the chemical hazard.
Engineering Controls (Primary Barrier)
Before any personal protective equipment is worn, robust engineering controls must be in place. These are non-negotiable for handling this compound.
-
Chemical Fume Hood: All handling, transfer, and use of this compound must be conducted within a certified chemical fume hood.[2][10][11] This is the most critical control for mitigating the severe inhalation hazard and containing the powerful odor.
-
Safety Infrastructure: Ensure immediate access to a certified safety shower and an eyewash station. Their locations should be known and unobstructed.[11]
-
Ignition Source Control: Due to its flammability, all sources of ignition (e.g., hot plates, open flames, non-intrinsically safe equipment) must be strictly excluded from the handling area.[1][9] Use only spark-proof tools and grounded equipment during transfers.[2][12]
Personal Protective Equipment (Secondary Barrier)
The following PPE is mandatory for all personnel handling this compound.
| Category | Specification | Senior Scientist Insight & Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves. • Inner Glove: Nitrile rubber. • Outer Glove: Nitrile rubber (>0.11 mm thickness). | The thiol group presents a significant dermal absorption risk.[1][2] Nitrile provides robust protection. Double-gloving is a field-proven best practice that protects against undetected pinhole leaks and provides a clean layer upon doffing the contaminated outer glove. Always inspect gloves for integrity before use. |
| Eye & Face Protection | Tightly-fitting chemical safety goggles AND a full-face shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield is required to protect against splashes and vapors, which can cause severe eye irritation.[2][5][11] |
| Body Protection | Flame-resistant laboratory coat. | A flame-resistant coat is essential due to the compound's flammability.[11] It should be fully buttoned with sleeves rolled down to protect against splashes on skin and clothing. |
| Respiratory Protection | Not typically required if all work is performed within a certified fume hood. However, a respirator with an organic vapor/acid gas cartridge must be available for emergency situations like a significant spill.[2][10][11] | The primary engineering control (fume hood) is designed to prevent respiratory exposure. Relying on a respirator for routine work indicates a failure of engineering controls that must be addressed. NIOSH guidelines for volatile sulfur compounds underscore the importance of preventing inhalation.[13][14] |
Procedural Guidance: From Receipt to Disposal
A disciplined, step-by-step approach is critical. The following protocols provide a self-validating system for safe handling.
Pre-Handling & Staging Protocol
-
Verify Fume Hood Certification: Confirm the fume hood has been certified within the last year.
-
Prepare Decontamination Bath: Before bringing the chemical into the hood, prepare a decontamination bath. This should be a large, chemically-resistant container with a fresh 10-20% household bleach solution (sodium hypochlorite).[3][10][15] This bath is for the immediate immersion of all contaminated glassware, stir bars, and disposable tips.
-
Assemble PPE: Don all required PPE as specified in Section 2.2 before entering the designated work area.
-
Stage Materials: Place all necessary equipment (syringes, glassware, inert absorbent material for spills) inside the fume hood to minimize reaching in and out of the sash.
Spill Management Protocol
-
Evacuate (If Necessary): For spills larger than ~50 mL, alert personnel, evacuate the immediate area, and contact your institution's Environmental Health & Safety (EHS) office.
-
Contain Small Spills: For minor spills within the fume hood, cover the spill with an inert absorbent material like vermiculite or sand.[2]
-
Neutralize & Collect: Using spark-proof tools, scoop the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontaminate Surface: Wipe the spill area with a cloth soaked in bleach solution, followed by a standard laboratory cleaner. Dispose of all cleanup materials as hazardous waste.
Decontamination & Waste Disposal Workflow
The pervasive odor of thiols requires a dedicated decontamination workflow to prevent cross-contamination and odor complaints.
-
Immediate Decontamination: Immediately following use, immerse all contaminated, non-disposable items (glassware, spatulas, stir bars) in the prepared bleach bath inside the fume hood. Allow items to soak for a minimum of 12-24 hours.[3][10]
-
Causality: Sodium hypochlorite in bleach effectively oxidizes the malodorous thiol (-SH) group to non-volatile and odorless sulfonic acid derivatives, neutralizing the stench hazard at its source.[15]
-
-
Liquid Waste: Quench any unreacted this compound or reaction mixtures containing it by slowly adding the waste to a stirred, cooled bleach solution within the fume hood.
-
Solid Waste: All contaminated disposables (gloves, absorbent pads, pipette tips) must be double-bagged in sealed plastic bags, placed in a labeled, sealed container, and designated as hazardous waste.[3][16]
-
Waste Segregation: Store the neutralized liquid waste and the sealed solid waste in a designated satellite accumulation area. Ensure it is segregated from other waste streams, particularly acids, which can react with residual hypochlorite.[15][17]
-
EHS Disposal: Contact your institution's EHS office for the pickup and final disposal of all waste streams.[11] Never dispose of this chemical or its waste down the drain.
Visualized Safety Workflow
The following diagram illustrates the mandatory, sequential workflow for handling this compound safely from start to finish.
Caption: High-level workflow for handling this compound.
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2,5-dimethyl-3-furan thiol, 55764-23-3 . The Good Scents Company. [Link]
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(Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5 . The Good Scents Company. [Link]
-
This compound 55764-23-3 . LookChem. [Link]
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Standard Operating Procedure for the use of Furan . Western Carolina University. [Link]
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Personal Protective Equipment . US Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
